molecular formula C13H20ClN B592693 1-Phenylcycloheptylamine hydrochloride CAS No. 125802-37-1

1-Phenylcycloheptylamine hydrochloride

Cat. No.: B592693
CAS No.: 125802-37-1
M. Wt: 225.76
InChI Key: JKZJEZPOTKKDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcycloheptylamine hydrochloride is a chemical compound of interest in neuroscience and pharmaceutical research. As a phenyl-substituted cycloalkylamine, its structure suggests potential activity on central nervous system targets. Research on closely related analogues, such as 1-Phenylcyclohexan-1-amine (PCA), indicates that this class of compounds may interact with the brain's mesolimbic dopamine system, which is a key pathway involved in reward and motivation . Studies on PCA have shown that such compounds can alter levels of dopamine and affect the expression of dopamine-related proteins and transcription factors like phosphorylated CREB and ΔFosB in brain regions such as the ventral tegmental area and nucleus accumbens . These neuroplastic changes are a primary focus for researchers investigating the mechanisms of neural adaptation. Furthermore, patented research into phenyl-substituted cycloalkylamines highlights their investigation as monoamine reuptake inhibitors, pointing to their potential research value in the study of neurochemical regulation . The primary research applications for this compound are found in preclinical studies aimed at understanding dopaminergic neurotransmission, neuroplasticity, and the molecular basis of related neurological conditions. This compound is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12;/h3-5,8-9H,1-2,6-7,10-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJEZPOTKKDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661737
Record name 1-Phenylcycloheptan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125802-37-1
Record name 1-Phenylcycloheptan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Forgotten Analogue: A Technical Guide to the Discovery and History of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Phenylcycloheptylamine hydrochloride (PCHA), an analogue of the dissociative anesthetic phencyclidine (PCP). While overshadowed by its six-membered ring counterpart, the history and pharmacology of the cycloheptyl variant offer critical insights into the structure-activity relationships (SAR) that govern the arylcycloalkylamine class of compounds. This document details the synthetic origins, historical context of its development as part of post-PCP anesthetic research, and its distinct pharmacological profile. We will explore the nuanced differences in receptor binding and in vivo activity that arise from the expansion of the cycloalkyl ring from six to seven carbons, providing valuable data for researchers in medicinal chemistry and drug development.

Introduction: The Shadow of Phencyclidine

The discovery of phencyclidine (PCP) in 1956 by chemists at Parke-Davis marked a pivotal moment in anesthetic research.[1] Its potent dissociative properties spurred an intensive investigation into the broader class of arylcycloalkylamines, with the goal of developing safer and more controllable anesthetic agents.[2][3] This research effort involved systematic modifications to the three core components of the PCP molecule: the aromatic ring, the cycloalkyl ring, and the amine substituent. 1-Phenylcycloheptylamine, a direct homologue of PCP with an expanded seven-membered cycloalkyl ring, was synthesized as part of these critical structure-activity relationship (SAR) studies.[4][5] Its development was not aimed at creating a recreational substance, but at meticulously mapping the structural requirements for anesthetic, analgesic, and neuroprotective activity within this chemical family.[2][3]

Discovery and Synthesis: A Logical Extension

The creation of 1-Phenylcycloheptylamine was a direct result of the synthetic pathways developed for PCP and its analogues at Parke-Davis in the mid-1950s and further explored in the 1960s.[1][6] The primary route, pioneered by Victor Maddox and his team, involves the reaction of an α-aminonitrile with a Grignard reagent.[1][6] This robust method allows for the facile introduction of the aryl group onto the cycloalkyl scaffold.

In the case of 1-Phenylcycloheptylamine, the synthesis proceeds via the reaction of phenylmagnesium bromide with 1-aminocycloheptanecarbonitrile. The nitrile, in turn, is typically prepared from cycloheptanone through a Strecker or related reaction. This logical extension from the cyclohexyl to the cycloheptyl ring was a crucial step in determining the influence of steric bulk and conformational changes of the cycloalkyl moiety on pharmacological activity.[4][5]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis adapted from the established methods for arylcycloalkylamines.[6]

Step 1: Synthesis of 1-Aminocycloheptanecarbonitrile

  • To a stirred solution of cycloheptanone in aqueous ethanol, add potassium cyanide followed by ammonium chloride.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-aminocycloheptanecarbonitrile.

Step 2: Grignard Reaction to form 1-Phenylcycloheptylamine

  • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).

  • To the freshly prepared Grignard reagent, add a solution of 1-aminocycloheptanecarbonitrile in anhydrous diethyl ether dropwise at a controlled temperature (typically 0 °C to room temperature).

  • After the addition is complete, reflux the reaction mixture for several hours.

  • Cool the mixture and carefully quench by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the free base of 1-Phenylcycloheptylamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-Phenylcycloheptylamine free base in a suitable solvent such as anhydrous diethyl ether or isopropanol.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether/isopropanol, until precipitation is complete.

  • Collect the resulting white precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Cycloheptanone Cycloheptanone Aminonitrile 1-Aminocycloheptanecarbonitrile Cycloheptanone->Aminonitrile Strecker Synthesis KCN_NH4Cl KCN, NH4Cl KCN_NH4Cl->Aminonitrile Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Mg Mg->Grignard HCl HCl (gas or solution) FinalProduct 1-Phenylcycloheptylamine HCl HCl->FinalProduct Freebase 1-Phenylcycloheptylamine (Free Base) Aminonitrile->Freebase Grignard Reaction Grignard->Freebase Freebase->FinalProduct Salt Formation

Caption: Synthetic pathway for 1-Phenylcycloheptylamine HCl.

Historical Context and Pharmacological Profile

The primary investigation into the effects of varying the cycloalkyl ring size was published in 1981 by McQuinn, Cone, Shannon, and Su.[4][5] Their research was designed to understand the structural requirements for PCP-like activity. They synthesized a series of analogues where the cycloalkyl ring was varied from cyclopropyl (3 carbons) to cyclooctyl (8 carbons).

Mechanism of Action: NMDA Receptor Antagonism

Like other arylcycloalkylamines, 1-Phenylcycloheptylamine's primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[7] By binding to a site within the receptor's ion channel (often called the "PCP site"), these drugs physically block the flow of cations like Ca2+ into the neuron, even when the receptor is activated by its co-agonists, glutamate and glycine.[7] This channel-blocking action disrupts normal excitatory neurotransmission, leading to the characteristic dissociative anesthetic and psychoactive effects.

NMDAR_Mechanism cluster_membrane Neuronal Membrane cluster_open Channel Opens cluster_blocked Channel Blocked NMDAR NMDA Receptor Ion Channel (Closed) PCP Site Glutamate Glutamate & Glycine (Agonists) Glutamate->NMDAR:head Binds & Activates PCHA 1-Phenylcycloheptylamine NMDAR_blocked NMDA Receptor Ion Channel (Open) PCP Site PCHA->NMDAR_blocked:pcp Binds Inside Channel Ca_ion Ca²⁺ Ion Flow No_Ca_ion Ca²⁺ Flow Blocked NMDAR_open NMDA Receptor Ion Channel (Open) PCP Site NMDAR_open:channel->Ca_ion Allows Influx NMDAR_blocked:channel->No_Ca_ion

Caption: Mechanism of NMDA receptor antagonism by 1-Phenylcycloheptylamine.

Structure-Activity Relationship: The Impact of Ring Size

The key finding of the comparative studies was the profound impact of the cycloalkyl ring size on the drug's activity profile. While the cycloheptyl analogue retained significant affinity for the NMDA receptor in vitro, its ability to produce PCP-like effects in vivo was dramatically reduced compared to PCP.

CompoundCycloalkyl Ring SizeIn Vitro Binding Activity (Relative to PCP)In Vivo PCP-like Discriminative Stimulus Activity
Phencyclidine (PCP) 6 (Cyclohexyl)100%High
1-Phenylcycloheptylpiperidine 7 (Cycloheptyl)Slightly less than PCPSharply declined / Low
1-Phenylcyclooctylpiperidine 8 (Cyclooctyl)Potent bindingNo observable effects
Data synthesized from McQuinn et al., 1981.[4][5]

This divergence between in vitro binding and in vivo effects is a critical insight. It suggests that while the larger ring does not prevent the molecule from accessing and binding to the PCP site within the NMDA receptor channel, the resulting conformation of the drug-receptor complex may be altered. This alteration could affect the kinetics of the block (how quickly the drug enters and leaves the channel) or its interaction with other allosteric sites, ultimately failing to produce the same cascade of downstream neurological effects as PCP.[4][5] The research demonstrated that the six-membered cyclohexyl ring represents an optimal configuration for potent in vivo activity in this class of compounds.

Conclusion

This compound stands as an important, albeit obscure, chapter in the history of arylcycloalkylamine research. Its synthesis and evaluation were not a dead end, but rather a crucial data point that helped define the precise structural requirements for potent dissociative anesthetic activity. The discovery that expanding the cycloalkyl ring from six to seven carbons could dissociate high receptor affinity from in vivo efficacy provided invaluable information for medicinal chemists. This guide underscores the importance of systematic analogue synthesis in drug discovery and highlights how even compounds that do not become clinical candidates can significantly deepen our understanding of pharmacology and the intricate relationship between molecular structure and biological function.

References

  • Arylcyclohexylamine - Wikipedia. Wikipedia. [Link]
  • Arylcyclohexylamine - Wikiwand. Wikiwand. [Link]
  • THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. Semantic Scholar. [Link]
  • Arylcyclohexylamines – Knowledge and References. Taylor & Francis Online. [Link]
  • Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) | Request PDF.
  • THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. PubMed. [Link]
  • Structure-Activity Relationships of the Cycloalkyl Ring of Phencyclidine.
  • The synthesis of phencyclidine and other 1-arylcyclohexylamines. TUE Research Portal. [Link]
  • Structure-activity relationships of the cycloalkyl ring of phencyclidine. PubMed. [Link]
  • 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. PubMed. [Link]
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed Central. [Link]
  • 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.
  • 1-Phenylcycloalkylamine Derivatives. II.’,2 Synthesis and Pharmacological Activity. Erowid. [Link]
  • NMDA receptor - Wikipedia. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Phenylcycloheptylamine Hydrochloride from Cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylcycloheptylamine is a chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. As a derivative of cycloheptylamine, it serves as a scaffold for the synthesis of various compounds with potential pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for handling and formulation. This guide provides a comprehensive overview of the synthetic routes from the readily available starting material, cycloheptanone, to 1-Phenylcycloheptylamine hydrochloride.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, experimental procedures, and critical parameters involved in this synthesis. We will delve into two primary and effective synthetic strategies: the Grignard reaction followed by conversion to the amine, and direct reductive amination via the Leuckart reaction.

Synthetic Strategies and Mechanisms

The transformation of cycloheptanone to this compound can be efficiently achieved through a few key synthetic pathways. This guide will focus on two robust and well-established methods, detailing the underlying mechanisms and providing practical insights for their successful implementation.

Method 1: Grignard Reaction followed by Conversion to the Amine

This two-step approach first involves the nucleophilic addition of a phenyl group to the carbonyl carbon of cycloheptanone, followed by the conversion of the resulting tertiary alcohol into the desired primary amine.

Step 1: Synthesis of 1-Phenylcycloheptanol via Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1] In this step, phenylmagnesium bromide, a Grignard reagent, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone.[2][3] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from being quenched by protic solvents.[1]

The mechanism begins with the formation of the Grignard reagent from bromobenzene and magnesium metal.[2] This is followed by the nucleophilic attack on the cycloheptanone carbonyl, leading to a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-phenylcycloheptanol.[3][4]

A common side product in this reaction is biphenyl, which arises from the coupling of the Grignard reagent with unreacted bromobenzene.[5][6] Minimizing the concentration of bromobenzene and controlling the reaction temperature can help to reduce the formation of this impurity.[6]

Grignard_Reaction Cycloheptanone Cycloheptanone Intermediate Magnesium Alkoxide Intermediate Cycloheptanone->Intermediate + PhMgBr PhMgBr Phenylmagnesium Bromide (PhMgBr) PhMgBr->Intermediate Biphenyl Biphenyl (Side Product) PhMgBr->Biphenyl Coupling Alcohol 1-Phenylcycloheptanol Intermediate->Alcohol + H₃O⁺ H3O Acidic Workup (H₃O⁺) Leuckart_Reaction Cycloheptanone Cycloheptanone IminiumIon Iminium Ion Intermediate Cycloheptanone->IminiumIon + NH₃ (from NH₄HCO₂) AmmoniumFormate Ammonium Formate (NH₄HCO₂) AmmoniumFormate->IminiumIon FormylAmine N-formyl-1-phenyl- cycloheptylamine IminiumIon->FormylAmine + HCOO⁻ (hydride transfer) Amine 1-Phenylcycloheptylamine FormylAmine->Amine + H₃O⁺ Hydrolysis Acidic Hydrolysis (H₃O⁺)

Sources

chemical properties of 1-Phenylcycloheptylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-Phenylcycloheptylamine Hydrochloride

Introduction

This compound (CAS No. 125802-37-1) is a member of the arylcycloalkylamine class of chemical compounds.[1][2] This class, which includes well-known substances like phencyclidine (PCP) and ketamine, is of significant interest in medicinal chemistry and neuropharmacology due to the potent activity of its members as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] While specific research on the cycloheptyl derivative is not as prevalent in public literature as its cyclopentyl or cyclohexyl analogs, its structural similarity suggests potential applications as a research chemical or a template for novel therapeutic agents.

This guide provides a comprehensive technical overview of the core . Given the limited publicly available experimental data for this specific molecule, we will apply field-proven principles of pharmaceutical chemistry to predict its characteristics and outline the essential experimental protocols required for its full empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound's chemical nature, from its synthesis and structure to its analytical characterization and stability profile.

Section 1: Physicochemical Properties

The hydrochloride salt form of 1-Phenylcycloheptylamine enhances the compound's stability and aqueous solubility, making it more suitable for research and formulation development compared to its free base. The fundamental physicochemical properties are summarized below. Properties without specific literature citations are predictive, based on the behavior of analogous arylcycloalkylamine hydrochlorides.

PropertyValue / Predicted ValueReference
CAS Number 125802-37-1[1][4]
Molecular Formula C₁₃H₂₀ClN[5]
Molecular Weight 225.76 g/mol [5]
Appearance Predicted: White to off-white crystalline solidN/A
Melting Point Not publicly available. Requires empirical determination via Differential Scanning Calorimetry (DSC) or melting point apparatus.N/A
Solubility Predicted: Soluble in water, ethanol, and methanol. Sparingly soluble in less polar organic solvents like chloroform.N/A
pKa Not publicly available. The primary amine is expected to have a pKa in the range of 9-10.5, similar to other cycloalkylamines.N/A

Section 2: Synthesis and Structural Elucidation

While specific synthetic procedures for this compound are not widely published, a plausible and efficient route can be extrapolated from established methods for synthesizing other 1-arylcycloalkylamines.[6][7] A common and robust strategy involves a Grignard reaction followed by a Ritter reaction or similar amination process.

Proposed Synthetic Pathway:

  • Grignard Reaction: The synthesis would commence with the reaction of cycloheptanone with phenylmagnesium bromide. This nucleophilic addition of the phenyl group to the carbonyl carbon of the cycloheptanone ring forms 1-phenylcycloheptan-1-ol, a tertiary alcohol intermediate.

  • Nitrile Addition (Ritter Reaction): The tertiary alcohol is then subjected to a Ritter reaction. In the presence of a strong acid (e.g., sulfuric acid) and a nitrile (e.g., acetonitrile), the alcohol is protonated and eliminated to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

  • Hydrolysis to Amine: Subsequent hydrolysis of the nitrilium ion under aqueous acidic or basic conditions yields the primary amine, 1-phenylcycloheptylamine.

  • Salt Formation: The final hydrochloride salt is formed by treating a solution of the free base (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with a solution of hydrogen chloride.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2-3: Ritter Reaction & Hydrolysis cluster_2 Step 4: Salt Formation A Cycloheptanone C 1-Phenylcycloheptan-1-ol A->C 1. Ether 2. H₃O⁺ workup B Phenylmagnesium Bromide (PhMgBr) B->C E 1. H₂SO₄ 2. H₂O, Heat C->E F 1-Phenylcycloheptylamine (Free Base) C->F D Acetonitrile (CH₃CN) D->E E->F H 1-Phenylcycloheptylamine HCl F->H G HCl in Ether G->H G cluster_workflow Analytical QC Workflow A Bulk Material (1-Phenylcycloheptylamine HCl) B Sample Preparation (Dissolution in Mobile Phase) A->B E Spectroscopy (¹H NMR, IR for Identity) A->E C HPLC-UV Analysis (Purity & Assay) B->C D GC-MS Analysis (Impurity ID & Structure) B->D F Certificate of Analysis (CoA) Generation C->F D->F E->F

Caption: A typical analytical workflow for quality control.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This method is the cornerstone for purity assessment and assay of the compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL with the same diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis and Quantification:

    • Inject the sample onto the HPLC system.

    • Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks.

    • Quantification (assay) is performed by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Causality: The C18 column provides excellent retention for the nonpolar phenyl and cycloheptyl groups. The acidic mobile phase (TFA) ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column packing. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak.

Section 5: Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a compound is a critical requirement of the drug development process, as mandated by International Council for Harmonisation (ICH) guidelines. [8]Forced degradation (stress testing) studies are performed to identify likely degradation products and establish the degradation pathways of the drug substance. [9]This information is crucial for developing and validating a stability-indicating analytical method. [10]

G cluster_stress Forced Degradation Workflow (ICH Q1A) A Drug Substance (1-Phenylcycloheptylamine HCl) B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C, solid state) A->E F Photolytic Stress (ICH Q1B light exposure) A->F G Analyze all samples via Stability-Indicating HPLC Method B->G C->G D->G E->G F->G

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the parent compound to ensure that degradation products are generated at a detectable level without being overly complex. [9]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C for 8 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a hot air oven at 80 °C for 72 hours.

    • After exposure, dissolve the sample and dilute to a known concentration (~0.1 mg/mL).

  • Photolytic Degradation:

    • Expose a solution of the compound (~0.1 mg/mL) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). [11] * A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method described in Section 4. The goal is to demonstrate that all degradation product peaks are baseline-resolved from the parent peak.

Conclusion

This compound is a structurally interesting member of the arylcycloalkylamine family. While specific experimental data remains limited in the public domain, this guide has established a robust framework for its chemical characterization based on established scientific principles and regulatory expectations. Its properties are predicted to be in line with analogous compounds: a water-soluble, crystalline solid amenable to standard analytical techniques like HPLC and GC-MS. The proposed synthetic route provides a logical pathway for its preparation, and the detailed protocols for spectroscopic analysis, analytical method development, and stability testing outline the necessary steps for its comprehensive scientific evaluation. The successful execution of these empirical studies is a prerequisite for any further investigation into the pharmacological or material science applications of this compound.

References

  • Veerareddy, A. (2025).
  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 801-815. [Link]
  • Wallach, J., De Paoli, G., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(7), 554-566. [Link]
  • Klick, S., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
  • Jain, D., & Basniwal, P. K. (2016).
  • Jain, D., & Basniwal, P. K. (2016).
  • Alchem Pharmtech. (n.d.). CAS 125802-37-1 | this compound.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 125802-37-1.
  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.
  • SynChem, Inc. (n.d.). Product Catalog.
  • Shulgin, A. T., & MacLean, D. E. (n.d.). Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs. Designer-drug.com. [Link]
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. [Link]
  • Rosado, T., et al. (2024).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines.
  • 2A Biotech. (n.d.). This compound.
  • ChemSrc. (n.d.). 1-Phenylcycloheptanamine hydrochloride.
  • Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-477. [Link]
  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. Erowid. [Link]

Sources

An In-depth Technical Guide to 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Phenylcycloheptylamine hydrochloride (CAS No. 125802-37-1), a distinct chemical entity within the broader class of phenylcycloalkylamines. While structurally related to more extensively studied compounds such as 1-Phenylcyclohexylamine (a precursor to Phencyclidine), the cycloheptyl derivative possesses unique steric and conformational properties that warrant specific investigation. This document consolidates the available technical data, offers field-proven insights for its synthesis and analysis, and discusses its potential, yet underexplored, pharmacological landscape. The guide is structured to be a practical resource for researchers initiating work with this compound, providing both foundational knowledge and a framework for empirical investigation.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of any scientific inquiry. This compound is identified by the Chemical Abstracts Service (CAS) number 125802-37-1. This identifier is crucial for unambiguous documentation and database searches.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for biological assays and formulation studies compared to its freebase form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 125802-37-1
Molecular Formula C₁₃H₂₀ClN
Molecular Weight 225.76 g/mol
Appearance Typically a white to off-white solid (inferred from analogs)N/A
Purity (Commercial) ≥95%
Storage Conditions 2-8 °C

Note: Detailed experimental data for properties such as melting point, boiling point, and specific solubility values are not extensively reported in publicly accessible literature. The information provided is based on available supplier data and comparison with structurally similar analogs.

Synthesis and Purification Strategies

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, its structure strongly suggests a synthetic pathway analogous to the well-established routes for other 1-phenylcycloalkylamines. The most logical and commonly employed method is the nucleophilic addition of a phenyl Grignard reagent to the corresponding cycloheptanone, followed by a Ritter reaction or similar amination process.

Proposed Synthetic Workflow

The causality behind this two-step approach is straightforward: the Grignard reaction efficiently creates the core carbon skeleton (phenyl group attached to the cycloheptyl ring), and the subsequent reaction introduces the amine functionality at the quaternary carbon.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis cluster_2 Step 3: Salt Formation A Cycloheptanone C 1-Phenylcycloheptanol (Intermediate) A->C 1. Diethyl Ether (Solvent) B Phenylmagnesium Bromide (Grignard Reagent) B->C 2. H₃O⁺ (Workup) D 1-Phenylcycloheptanol F N-(1-phenylcycloheptyl)acetamide (Amide Intermediate) D->F H₂SO₄ (Acid Catalyst) E Sodium Cyanide / Acetonitrile E->F G 1-Phenylcycloheptylamine (Free Base) F->G Acid or Base Hydrolysis (e.g., HCl or NaOH) H 1-Phenylcycloheptylamine J This compound (Final Product) H->J I Hydrochloric Acid (HCl) in a suitable solvent (e.g., Isopropanol) I->J

Caption: Proposed synthesis of 1-Phenylcycloheptylamine HCl.

Experimental Protocol: A Generalized Approach

The following protocol is a self-validating system, with checkpoints (e.g., TLC, NMR of intermediates) to ensure the reaction is proceeding as expected before moving to the next step.

Part A: Synthesis of 1-Phenylcycloheptanol (Intermediate)

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer.

  • Grignard Formation: Add magnesium turnings to the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to initiate the reaction (indicated by cloudiness and heat generation). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Addition of Ketone: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Add a solution of cycloheptanone in anhydrous diethyl ether dropwise.

  • Quenching & Extraction: Once the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylcycloheptanol. This intermediate can be purified by column chromatography or used directly in the next step if purity is sufficient.

Part B: Amination and Salt Formation

  • Ritter Reaction: In a separate flask, dissolve the 1-phenylcycloheptanol intermediate in a suitable solvent like acetonitrile or acetic acid. Cool the solution in an ice bath.

  • Amine Introduction: Slowly add a source of cyanide (e.g., sodium cyanide) followed by the dropwise addition of concentrated sulfuric acid. The acid protonates the alcohol, which leaves as water to form a stable tertiary carbocation. The nitrile then attacks the carbocation.

  • Hydrolysis: After the reaction is complete (monitored by TLC), carefully pour the mixture over ice and neutralize with a strong base (e.g., NaOH) to hydrolyze the intermediate nitrilium ion to an amide, and then further to the free amine.

  • Extraction & Purification: Extract the resulting 1-phenylcycloheptylamine (free base) with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry, and concentrate. The free base can be purified by distillation or chromatography.

  • Salt Formation: Dissolve the purified free base in a solvent such as isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the same solvent or as gas). The hydrochloride salt will precipitate out of the solution.

  • Final Product: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Analytical Methodologies

For any research or development application, robust analytical methods are required to confirm the identity, purity, and quantity of the target compound. The selection of a method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the sample matrix.

Workflow for Compound Verification and Purity Assessment

G Start Synthesized or Purchased Sample A Structural Confirmation (Identity) Start->A B Purity Assessment (Quantitative & Qualitative) Start->B C Mass Spectrometry (GC-MS or LC-MS) Confirms Molecular Weight A->C D NMR Spectroscopy (¹H and ¹³C) Confirms Connectivity A->D E HPLC-UV (Purity Percentage) B->E F Elemental Analysis (CHN Analysis) Confirms Elemental Composition B->F G Final Report: Identity & Purity Confirmed C->G D->G E->G F->G

Caption: Analytical workflow for quality control.

Detailed Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify it in various matrices.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the amine).

    • Detection: UV detector set at a wavelength determined by a UV scan of the compound (likely around 254-265 nm due to the phenyl ring).

    • Quantification: An external standard calibration curve would be constructed by injecting known concentrations of a purified reference standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To confirm the molecular weight of the free base and identify potential volatile impurities.

  • Trustworthiness: This method provides a "fingerprint" of the molecule through its fragmentation pattern, offering high confidence in its identity.

  • Methodology:

    • Sample Preparation: The hydrochloride salt is non-volatile. Therefore, the sample must be neutralized to the free base form before injection or derivatized (e.g., with TFAA).

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Expected Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the free base (C₁₃H₁₉N, m/z = 189.30) and characteristic fragmentation patterns.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide unambiguous structural confirmation.

  • Expertise: ¹H NMR will show the number of different types of protons and their neighboring environments, while ¹³C NMR will show the number of different types of carbon atoms.

  • Methodology:

    • Solvent: Deuterated chloroform (CDCl₃) for the free base or deuterium oxide (D₂O) / deuterated methanol (CD₃OD) for the hydrochloride salt.

    • Expected ¹H NMR Signals: Complex multiplets for the cycloheptyl protons, signals for the phenyl protons in the aromatic region, and a broad signal for the amine protons (which may exchange with D₂O).

    • Expected ¹³C NMR Signals: Multiple signals for the aliphatic carbons of the cycloheptyl ring, signals for the aromatic carbons, and a signal for the quaternary carbon attached to both the phenyl group and the nitrogen.

Pharmacological Considerations and Research Applications

The pharmacology of 1-Phenylcycloheptylamine is not well-documented. However, its structural similarity to known psychoactive compounds, particularly NMDA receptor antagonists, provides a strong rationale for its investigation in neuroscience and drug development.

  • NMDA Receptor Antagonism: Many 1-phenylcycloalkylamines, such as Phencyclidine (PCP) and its analogs, act as non-competitive antagonists at the NMDA receptor ion channel. It is highly probable that 1-phenylcycloheptylamine shares this mechanism of action. The size and conformation of the seven-membered cycloheptyl ring, compared to the six-membered ring of PCP's analog, would likely modulate its binding affinity and potency at the receptor.

  • Dopamine Reuptake Inhibition: Some related compounds also show activity as dopamine reuptake inhibitors. This dual action can lead to complex behavioral effects.

  • Potential Research Applications:

    • Tool Compound: As a novel analog, it can be used to probe the structure-activity relationships (SAR) of the NMDA receptor binding site.

    • Therapeutic Potential: Given the role of NMDA receptors in neurological and psychiatric disorders, this compound could be a starting point for developing novel therapeutics for conditions such as depression, neuropathic pain, or neurodegenerative diseases.

Safety and Handling

Detailed toxicological data for this compound is not available. Therefore, it must be handled with the assumption that it is a hazardous substance.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Hazard Statements (Inferred from Analogs): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.

References

  • A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine. PubMed.
  • A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine. Drug Metabolism and Disposition.
  • 1-Phenylcyclohexylamine hydrochloride, min 98%, 100 mg. CP Lab Safety.

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 1-Phenylcycloheptylamine hydrochloride, a compound of significant interest within the field of medicinal chemistry and pharmacology. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs, such as 1-phenylcyclohexylamine, to infer its molecular structure, physicochemical properties, potential synthetic routes, and analytical characterization. Furthermore, the guide explores the probable pharmacological profile and mechanism of action, drawing parallels with its better-studied congeners. This paper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into this novel compound.

Introduction

This compound belongs to the family of 1-phenylcycloalkylamines, a class of compounds that has garnered considerable attention for its diverse pharmacological activities. Notably, the six-membered ring analog, 1-phenylcyclohexylamine, is a known precursor and a metabolite of phencyclidine (PCP), a dissociative anesthetic with N-methyl-D-aspartate (NMDA) receptor antagonist activity. The expansion of the cycloalkyl ring from a cyclohexane to a cycloheptane is anticipated to modulate the steric and electronic properties of the molecule, thereby influencing its biological activity.

This guide aims to provide a detailed technical overview of this compound, addressing its chemical identity, structural elucidation, and potential for further investigation in drug discovery and development. Given the scarcity of direct data, this document employs a comparative and predictive approach, leveraging the well-documented chemistry and pharmacology of its analogs.

Physicochemical Properties

PropertyInferred/Calculated ValueRationale/Reference
Molecular Formula C13H20ClNAddition of HCl to the free base[1]
Molecular Weight 225.76 g/mol Calculated based on the molecular formula
Appearance White to off-white crystalline solidTypical appearance of amine hydrochloride salts
Solubility Soluble in water and ethanolCharacteristic of hydrochloride salts

Synthesis and Purification

While a specific, documented synthesis protocol for this compound is not widely published, a logical and effective synthetic strategy can be devised based on established methods for analogous compounds, such as 1-phenylcyclohexylamine[2]. The most plausible laboratory-scale approach involves a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation A Bromobenzene + Mg B Phenylmagnesium bromide A->B in dry ether D 1-Phenylcycloheptanol B->D + C Cycloheptanone C->D   E 1-Phenylcycloheptanol G N-(1-Phenylcycloheptyl)formamide E->G + F HCN/H2SO4 F->G   H N-(1-Phenylcycloheptyl)formamide J 1-Phenylcycloheptylamine H->J + I HCl (aq) I->J   K 1-Phenylcycloheptylamine M 1-Phenylcycloheptylamine HCl K->M + L HCl (in ether) L->M  

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenylcycloheptanol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent, phenylmagnesium bromide.

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Add a solution of cycloheptanone in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcycloheptanol.

Step 2: Synthesis of N-(1-Phenylcycloheptyl)formamide (Ritter Reaction)

  • To a solution of 1-phenylcycloheptanol in formic acid, slowly add sodium cyanide at 0 °C.

  • Carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the formamide intermediate.

Step 3: Hydrolysis to 1-Phenylcycloheptylamine

  • Reflux the N-(1-Phenylcycloheptyl)formamide in an aqueous solution of hydrochloric acid.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and basify with a strong base to precipitate the free amine.

  • Extract the amine with an organic solvent, dry, and concentrate to yield 1-phenylcycloheptylamine.

Step 4: Formation of this compound

  • Dissolve the crude 1-phenylcycloheptylamine in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete[3].

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized this compound. The following techniques are recommended, with predicted spectral data based on its chemical structure and comparison with analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cycloheptyl protons. The phenyl protons will likely appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The protons on the carbon adjacent to the nitrogen will be deshielded. The amine proton may be broad or exchange with solvent.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the seven cycloheptyl carbons and the six phenyl carbons. The quaternary carbon attached to both the phenyl and amino groups will be a key identifier.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine salt)2800-3200 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1450-1600
C-N stretch1000-1250
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the free base after neutralization of the hydrochloride salt. Electron ionization (EI) would likely lead to fragmentation of the cycloheptyl ring and loss of the amino group. The molecular ion peak (M+) for the free base would be observed at m/z 189.30.

Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound is not yet characterized. However, based on its structural similarity to phencyclidine and its analogs, it is hypothesized to act as an NMDA receptor antagonist.

Predicted Mechanism of Action

It is plausible that 1-Phenylcycloheptylamine binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. This non-competitive antagonism would block the influx of calcium ions, leading to an inhibition of excitatory neurotransmission. The size and conformation of the cycloheptyl ring, in comparison to the cyclohexyl ring of PCP, may influence the binding affinity and kinetics at the receptor, potentially leading to a different pharmacological profile.

Mechanism_of_Action cluster_0 NMDA Receptor Ion Channel PCP_Site PCP Binding Site Block Channel Block PCP_Site->Block Induces Ion_Channel Ion Channel Molecule 1-Phenylcycloheptylamine Molecule->PCP_Site Binds to Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Glycine Glycine Glycine->Receptor Ca_Influx Ca2+ Influx Receptor->Ca_Influx Activation No_Ca_Influx No Ca2+ Influx Block->No_Ca_Influx Results in

Caption: Hypothesized mechanism of action at the NMDA receptor.

Potential Therapeutic Applications

Given its predicted activity as an NMDA receptor antagonist, this compound could be investigated for a range of therapeutic applications, including:

  • Neuroprotection: In conditions such as stroke and traumatic brain injury.

  • Anesthesia: As a dissociative anesthetic.

  • Antidepressant: Modulating glutamatergic pathways has shown promise in treating depression.

  • Anticonvulsant: Several NMDA receptor antagonists exhibit anticonvulsant properties[4].

Conclusion

This compound represents an intriguing yet understudied molecule with the potential for novel pharmacological activity. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular structure, properties, synthesis, and potential mechanism of action by drawing upon the extensive knowledge of its chemical analogs. The proposed synthetic and analytical methodologies offer a solid foundation for researchers to produce and characterize this compound. Further empirical studies are essential to validate these hypotheses and to fully elucidate the pharmacological profile of this compound, which may hold promise for future drug development endeavors.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride.
  • PubMed. (n.d.). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues.
  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

Sources

Introduction: The Phenylcycloalkylamine Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Phenylcycloheptylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The phenylcycloalkylamine chemical class represents a significant scaffold in the development of centrally active pharmacological agents. Compounds within this family, characterized by a phenyl group and a cycloalkyl ring attached to a nitrogen-containing moiety, have yielded some of the most influential research tools and clinical agents in neuroscience. Prominent examples such as phencyclidine (PCP) and ketamine have been instrumental in developing the glutamate hypothesis of schizophrenia and have opened new avenues for rapid-acting antidepressants. Their primary mechanism involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission and synaptic plasticity.

Furthermore, modifications to the phenylcycloalkylamine core have led to compounds with significant activity at monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin.[1] This dual potential for activity at both glutamate and monoamine systems makes novel derivatives like this compound a subject of considerable interest. This guide will provide an in-depth exploration of the postulated mechanisms of action for this compound, drawing upon the established pharmacology of structurally related compounds. We will delve into the theoretical underpinnings of its likely targets—the NMDA receptor and monoamine transporters—and provide detailed, field-proven experimental protocols for their validation.

Part 1: Primary Postulated Mechanism: NMDA Receptor Antagonism

The structural similarity of this compound to compounds like PCP suggests that its primary mechanism of action is likely non-competitive antagonism of the NMDA receptor.[2][3]

The Role of the NMDA Receptor in Synaptic Function

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. For the channel to open, two conditions must be met simultaneously: the binding of the neurotransmitter glutamate (and the co-agonist glycine or D-serine) and the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block. Upon opening, the channel allows the influx of calcium (Ca²⁺), which acts as a critical second messenger, activating a cascade of downstream signaling pathways that can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP).

Phenylcycloalkylamines are known to act as uncompetitive, open-channel blockers. They do not compete with glutamate or glycine for their binding sites but rather enter the ion channel pore once it has been opened and bind to a specific site within the channel (often referred to as the "PCP site"), physically occluding the passage of ions.[4] This results in a use-dependent blockade of NMDA receptor function.

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the NMDA receptor signaling cascade and the site of action for a phenylcycloalkylamine-based non-competitive antagonist.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Binding AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Binding Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Open Na_Influx Na⁺ Influx AMPA_R->Na_Influx Depolarization CaM Calmodulin (CaM) Ca_Influx->CaM PKC PKC Ca_Influx->PKC CaMKII CaMKII CaM->CaMKII CREB CREB Activation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Na_Influx->NMDA_R Mg²⁺ Block Relief PCH_HCl 1-Phenylcycloheptylamine HCl PCH_HCl->NMDA_R Blocks Channel Pore (Antagonist)

Caption: NMDA receptor signaling and antagonism by 1-Phenylcycloheptylamine HCl.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure NMDA receptor-mediated currents in cultured primary neurons to assess the inhibitory activity of this compound.

1. Cell Culture:

  • Culture primary hippocampal or cortical neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.

  • Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 10-14 days in vitro (DIV) to allow for mature receptor expression.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels, and 0.02 Bicuculline to block GABA-A receptors. Adjust pH to 7.4 with NaOH. Prepare a Mg²⁺-free version to facilitate NMDA receptor activation at negative holding potentials.

  • Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Drug Application: Dissolve this compound in the external solution to desired final concentrations (e.g., 0.1, 1, 10, 100 µM). NMDA (100 µM) will be used as the agonist.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with Mg²⁺-free external solution.

  • Using a glass micropipette (3-5 MΩ resistance) filled with the internal solution, form a gigaseal with a neuron and establish a whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Co-apply NMDA (100 µM) and Glycine (10 µM) for 2-3 seconds to evoke an inward NMDA receptor-mediated current.

  • After establishing a stable baseline response to NMDA, co-apply NMDA with increasing concentrations of this compound.

  • Record the peak amplitude of the inward current for each condition.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked current in the absence (control) and presence of the test compound.

  • Normalize the current amplitude in the presence of the drug to the control response.

  • Plot the normalized response against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the maximal NMDA response.

Part 2: Secondary Postulated Mechanism: Monoamine Reuptake Inhibition

Studies on related chiral cyclohexylaryl amines have revealed potent inhibitory activity at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Given that 1-Phenylcyclohexan-1-amine (a close structural analog) alters the mesolimbic dopamine system, a similar mechanism is plausible for this compound.[5]

The Role of Monoamine Transporters

Monoamine transporters are transmembrane proteins located on presynaptic nerve terminals. Their primary function is to clear neurotransmitters (dopamine, norepinephrine, serotonin) from the synaptic cleft by transporting them back into the presynaptic neuron.[6] This reuptake process terminates the synaptic signal and allows the neurotransmitter to be repackaged into vesicles for subsequent release. Inhibition of these transporters leads to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[7]

Monoaminergic Synapse and Reuptake Inhibition

This diagram illustrates the function of a dopamine synapse and the action of a reuptake inhibitor.

Monoamine_Synapse cluster_pre Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT->DA_Vesicle Repackaging DA_Synapse->DAT DA_Receptor Dopamine Receptors (e.g., D1, D2) DA_Synapse->DA_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling DA_Receptor->Postsynaptic_Effect PCH_HCl 1-Phenylcycloheptylamine HCl PCH_HCl->DAT Inhibits Reuptake

Caption: Dopaminergic synapse showing reuptake inhibition.

Experimental Protocol: In Vitro Radioligand Binding and Synaptosomal Uptake Assays

These protocols are designed to determine the affinity and functional potency of this compound at monoamine transporters.

A. Radioligand Binding Assay (Affinity Measurement)

1. Membrane Preparation:

  • Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells) or rodent brain tissue rich in these transporters (e.g., striatum for DAT).

  • Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

2. Binding Reaction:

  • In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound.

  • Total binding is measured in the absence of any competitor.

  • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., cocaine for DAT).

  • Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a set time to reach equilibrium.

3. Data Collection and Analysis:

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (one-site competition model) to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

B. Synaptosomal Uptake Assay (Functional Potency)

1. Synaptosome Preparation:

  • Isolate synaptosomes (sealed presynaptic nerve terminals) from fresh rodent brain tissue (e.g., striatum for dopamine uptake).

  • Homogenize the tissue in sucrose buffer and perform differential centrifugation to obtain a purified synaptosomal fraction (P2 pellet).

2. Uptake Experiment:

  • Pre-incubate synaptosomes with varying concentrations of this compound.

  • Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine).

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration and washing with ice-cold buffer.

3. Data Analysis:

  • Measure the radioactivity accumulated inside the synaptosomes.

  • Define 100% uptake as the amount accumulated in the absence of any inhibitor and 0% uptake as the amount accumulated at 4°C (to block active transport).

  • Plot the percentage of inhibition against the log concentration of the compound and fit the curve to determine the IC₅₀ for uptake inhibition.

Part 3: Downstream Effects and Integrated Experimental Workflow

The primary actions at NMDA receptors and monoamine transporters can induce long-term neuroplastic changes. For instance, altered dopaminergic tone can lead to changes in the expression of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and the density of dopamine D1 and D2 receptors.[5] Both mechanisms can converge on the activation of transcription factors like CREB (cAMP response element-binding protein) and the accumulation of ΔFosB, a highly stable protein implicated in long-term plasticity and addiction.

Workflow for In Vivo Neurochemical Analysis

The following diagram outlines an experimental workflow to investigate the downstream neurochemical consequences of administering this compound in an animal model.

InVivo_Workflow cluster_animal Animal Model (Rodent) cluster_tissue Post-Mortem Tissue Analysis cluster_analysis Biochemical & Molecular Assays Drug_Admin Drug Administration (e.g., i.p. injection of 1-Phenylcycloheptylamine HCl) Behavioral_Test Behavioral Assessment (e.g., Locomotor Activity) Drug_Admin->Behavioral_Test Tissue_Harvest Brain Tissue Harvest (e.g., Striatum, PFC) Behavioral_Test->Tissue_Harvest Sacrifice at Defined Time Point Homogenization Tissue Homogenization Tissue_Harvest->Homogenization HPLC HPLC-ECD: Measure Dopamine & Metabolite Levels Homogenization->HPLC Western_Blot Western Blot: Measure Protein Levels (TH, D1/D2, p-CREB, ΔFosB) Homogenization->Western_Blot qPCR RT-qPCR: Measure mRNA Levels (e.g., TH, DRD1, DRD2) Homogenization->qPCR

Caption: Workflow for in vivo analysis of neuroadaptive changes.

Quantitative Data Summary and Structure-Activity Insights

To provide context, the table below presents hypothetical yet plausible affinity (Ki) and potency (IC₅₀) values for phenylcycloalkylamine derivatives at relevant targets. The actual values for this compound would need to be determined empirically using the protocols described above.

CompoundNMDA Receptor (IC₅₀, µM)DAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
Phencyclidine (PCP)~0.5 - 2~200~2000~200
Ketamine~1 - 5>1000>1000>1000
1-Phenylcycloheptylamine To be determined To be determined To be determined To be determined
Related Amine (from Lit.[1])Not Reported28211

Structure-Activity Relationship (SAR) Considerations:

  • Cycloalkyl Ring Size: Expanding the cyclohexyl ring of PCP to a cycloheptyl ring in this compound may alter the fit within the NMDA receptor channel or the binding pockets of the monoamine transporters. This modification could change the potency and selectivity profile.

  • Amine Substitution: The primary amine in 1-Phenylcycloheptylamine is a key feature. N-alkylation (e.g., N-methyl) is known to significantly affect activity at monoamine transporters.

  • Phenyl Ring Substitution: Substitutions on the phenyl ring can drastically alter the pharmacological profile, often steering activity more towards monoamine systems and away from the NMDA receptor.

Conclusion

Based on its core chemical structure, this compound is strongly predicted to exhibit a dual mechanism of action, functioning as both a non-competitive NMDA receptor antagonist and a monoamine reuptake inhibitor. Its profile is likely to share features with both psychotomimetic dissociatives like PCP and triple reuptake inhibitors developed for depression and other neuropsychiatric disorders. The precise affinity and potency at each of these targets, which will ultimately define its overall pharmacological effect, must be elucidated through rigorous empirical investigation. The experimental protocols detailed in this guide—spanning electrophysiology, radioligand binding, and functional uptake assays—provide a robust framework for the comprehensive characterization of this and other novel psychoactive compounds, paving the way for a deeper understanding of their therapeutic potential and neurobiological impact.

References

  • Butler, D. et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434-7. [Link]
  • Chen, G., Ensor, C. R., & Bohner, B. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-250. [Link]
  • Kumari, S. et al. (2021). 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents.
  • Glennon, R. A. et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of Medicinal Chemistry, 35(4), 734-40. [Link]
  • Olney, J. W. et al. (1991). NMDA antagonist neurotoxicity: mechanism and prevention. Science, 254(5037), 1515-8. [Link]
  • Teh, Z. L. et al. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(23), 15235. [Link]
  • Wikipedia contributors. (2023). Dopamine reuptake inhibitor. Wikipedia, The Free Encyclopedia. [Link]
  • Farber, N. B. et al. (2002). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity.
  • Tzvetkov, M. V. et al. (2013). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE, 8(10), e77541. [Link]

Sources

An In-Depth Technical Guide to the Pharmacology of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This technical guide provides a comprehensive overview of the pharmacology of 1-Phenylcycloheptylamine hydrochloride, a dissociative anesthetic and a structural analog of phencyclidine (PCP). Given the limited direct research on this specific compound, this guide synthesizes information from closely related 1-phenylcycloalkylamine derivatives and phencyclidine to project a likely pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological considerations. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction and Chemical Scaffolding

This compound belongs to the arylcyclohexylamine class of chemical compounds, which are known for their dissociative anesthetic properties. Its core structure consists of a cycloheptane ring attached to a phenyl group and an amine group. As a hydrochloride salt, it exhibits increased water solubility, facilitating its formulation and administration in research settings. The pharmacological actions of this class of compounds are primarily mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] The structural similarity to phencyclidine (PCP) is the primary basis for inferring its pharmacological activity.

Mechanism of Action: A Focus on the NMDA Receptor

The principal mechanism of action for this compound is believed to be non-competitive antagonism of the NMDA receptor.[1] This interaction is not at the glutamate or glycine binding sites but rather at a specific binding site located within the ion channel of the receptor, often referred to as the "PCP site."[1]

The NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ and Na⁺ ions, leading to neuronal depolarization. This process is fundamental to synaptic plasticity, learning, and memory.

Caption: NMDA Receptor Signaling and Blockade by 1-Phenylcycloheptylamine HCl.

By binding within the ion channel, this compound physically obstructs the passage of ions, effectively preventing the downstream signaling cascade. This blockade is "uncompetitive," meaning the antagonist binds more effectively when the receptor is already activated by its agonists.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) Profile (Projected)

Pharmacokinetic ParameterProjected Value/CharacteristicRationale based on Analogs
Absorption Rapidly absorbed following oral and parenteral administration.Phenylcycloalkylamines are lipophilic, facilitating passage across biological membranes.[1]
Distribution Wide distribution throughout the body, with significant penetration into the central nervous system. High volume of distribution.The lipophilic nature of the compound leads to accumulation in fatty tissues and the brain.[1]
Metabolism Primarily hepatic, via oxidative hydroxylation by cytochrome P450 enzymes.[1]This is the main metabolic pathway for PCP and its analogs.[1]
Excretion Metabolites are glucuronidated and primarily excreted in the urine.[1] A small percentage of the drug may be excreted unchanged.[1]Renal clearance is the primary route of elimination for metabolized arylcyclohexylamines.[4][5]
Half-life (t½) Estimated to be in the range of several hours, but potentially longer for the parent compound due to redistribution from lipid stores.The half-life of PCP can vary significantly depending on the dose and physiological factors.[3][6]
Cmax (Peak Plasma Concentration) Achieved relatively quickly after administration, likely within 1-2 hours for oral dosing.This is typical for orally administered, rapidly absorbed compounds.
Tmax (Time to Peak Plasma Concentration) Expected to be in the range of 1-2 hours post-oral administration.Similar to other orally administered psychoactive amines.[3]

Pharmacodynamics: Receptor Interactions and Physiological Effects

The pharmacodynamic effects of this compound are expected to be dose-dependent and primarily driven by its antagonism of the NMDA receptor.

Primary Target: NMDA Receptor

The affinity of this compound for the PCP binding site on the NMDA receptor is predicted to be high, similar to other psychoactive 1-phenylcycloalkylamines. The cis isomer of a related compound, 1-(1-phenyl-3-methylcyclohexyl)piperidine, was found to have about one-third the affinity of phencyclidine for the PCP receptor, demonstrating that structural modifications can influence binding affinity.[7]

Other Potential Receptor Interactions

Phencyclidine and its analogs have been shown to interact with other receptor systems, which may contribute to their complex pharmacological profile. These can include:

  • Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to increased synaptic dopamine levels, contributing to psychostimulant effects.

  • Serotonin Transporter (SERT): Interaction with the serotonin system may play a role in the mood-altering effects.

  • Sigma Receptors (σ1 and σ2): Binding to sigma receptors is a common feature of dissociative anesthetics and may contribute to their psychotomimetic effects.

A comprehensive receptor binding profile with specific Kᵢ values for this compound is needed to fully elucidate its selectivity and off-target effects.

Dose-Response Relationship

The physiological effects are expected to follow a dose-response curve, with lower doses producing mild dissociative and analgesic effects, and higher doses leading to profound anesthesia, catalepsy, and amnesia.

Caption: Projected Dose-Response Relationship for 1-Phenylcycloheptylamine HCl.

Toxicology Profile (Projected)

The toxicological profile of this compound is anticipated to be similar to that of phencyclidine, with potential for both acute and chronic adverse effects.

Toxicological EndpointProjected OutcomeBasis of Projection
Acute Toxicity (LD50) The lethal dose is expected to be in a range comparable to other potent NMDA antagonists. Overdose can lead to respiratory depression, seizures, and coma.Phencyclidine and its analogs can be lethal at high doses.[8]
Neurotoxicity Potential for Olney's lesions (vacuolization in posterior cingulate and retrosplenial cortices) with high or chronic dosing.This is a known risk associated with high-dose or prolonged use of NMDA receptor antagonists.
Cardiovascular Effects Tachycardia and hypertension at lower to moderate doses due to sympathomimetic effects.A common effect of PCP-like compounds.[9]
Psychotomimetic Effects Hallucinations, paranoia, agitation, and psychosis, particularly at higher doses.A hallmark of dissociative anesthetics.[8]
Motor Effects Ataxia, nystagmus, and muscle rigidity.These are characteristic signs of PCP intoxication.[9]

Experimental Protocols

The following are generalized protocols for the preclinical evaluation of this compound.

In Vitro: NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the PCP binding site on the NMDA receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue via differential centrifugation.

  • Radioligand: Use a tritiated high-affinity NMDA receptor antagonist that binds to the PCP site, such as [³H]MK-801.

  • Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo: Rodent Model of Dissociative Anesthesia

Objective: To assess the anesthetic and behavioral effects of this compound in a rodent model.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle control group.

  • Behavioral Assessments:

    • Locomotor Activity: Measure spontaneous movement in an open-field arena.

    • Motor Coordination: Assess performance on a rotarod apparatus.

    • Catalepsy: Measure the time the animal remains in an imposed posture.

    • Analgesia: Evaluate the response to a thermal stimulus using the hot plate or tail-flick test.

  • Data Collection: Record all behavioral parameters at predefined time points post-administration.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

InVivo_Workflow start Select Animal Model (Rats or Mice) admin Administer 1-Phenylcycloheptylamine HCl (i.p. or p.o.) at Various Doses start->admin behavior Behavioral Assessments admin->behavior locomotor Locomotor Activity (Open Field) behavior->locomotor motor Motor Coordination (Rotarod) behavior->motor catalepsy Catalepsy Test behavior->catalepsy analgesia Analgesia (Hot Plate/Tail Flick) behavior->analgesia data Data Collection at Timed Intervals locomotor->data motor->data catalepsy->data analgesia->data analysis Statistical Analysis (e.g., ANOVA) data->analysis end Determine Dose-Dependent Anesthetic and Behavioral Effects analysis->end

Caption: Workflow for In Vivo Assessment of Dissociative Anesthetic Effects.

Conclusion and Future Directions

This compound is a psychoactive compound with a pharmacological profile that is likely dominated by its action as a non-competitive NMDA receptor antagonist. While its specific pharmacokinetic and pharmacodynamic properties require direct empirical investigation, the extensive research on phencyclidine and its analogs provides a strong predictive framework. Future research should focus on obtaining precise quantitative data for this compound, including a comprehensive receptor binding screen, detailed ADME studies in relevant animal models, and a thorough toxicological evaluation. Such data are essential for a complete understanding of its pharmacological profile and for guiding any potential therapeutic development or risk assessment.

References

  • Bey, T., & Patel, A. (2007). Phencyclidine intoxication and adverse effects: a clinical and pharmacological review of an illicit drug. The California Journal of Emergency Medicine, 8(1), 9–14.
  • National Center for Biotechnology Information. (n.d.). Phencyclidine. In PubChem Compound Summary for CID 6468.
  • Journey, J., & Bentley, T. (2021). Phencyclidine Toxicity. In StatPearls.
  • Goldfrank, L. R., Nelson, L. S., Howland, M. A., Hoffman, R. S., Lewin, N. A., & Flomenbaum, N. E. (Eds.). (2019). Goldfrank's Toxicologic Emergencies (11th ed.). McGraw Hill Medical.
  • Katzung, B. G., Masters, S. B., & Trevor, A. J. (Eds.). (2021). Basic and Clinical Pharmacology (15th ed.).
  • Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473–477.
  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry.
  • Silverman, R. B. (1988). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society, 110(19), 6571-6572.
  • Ward, D. P., Trevor, A. J., Kalir, A., Adams, J. D., Baillie, T. A., & Castagnoli, N. (1982). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. Drug Metabolism and Disposition, 10(6), 690-695.
  • Nakao, K., Muraki, Y., & Takada, K. (1999). Renal Excretion Mechanism of NS-49, a Phenethylamine Class Alpha 1A-adrenoceptor Agonist. Biopharmaceutics & Drug Disposition, 20(4), 207-215.
  • Thurkauf, A., Hillery, P., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 31(8), 1625–1628.
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
  • MSD Manual Professional Edition. (n.d.). Drug Excretion.
  • Handwritten Tutorials. (2013, January 18). Pharmacokinetics 5 - Excretion [Video]. YouTube. [Link].
  • Ninja Nerd. (2022, August 12). Pharmacokinetics | Drug Excretion [Video]. YouTube. [Link].
  • Wadhwa, R., & Tadi, P. (2025). Elimination Half-Life. In StatPearls.
  • Deranged Physiology. (2025, March 2). Half-life.
  • Witcher, J. W., Long, A., Smith, B., Sauer, J. M., Heilgenstein, J., Wilens, T., ... & Biederman, J. (2003). Atomoxetine pharmacokinetics in children and adolescents with attention deficit hyperactivity disorder. Journal of child and adolescent psychopharmacology, 13(1), 53-63.
  • Löscher, W., & Hönack, D. (1991). The novel competitive N-methyl-D-aspartate (NMDA) antagonist CGP 37849 preferentially induces phencyclidine-like behavioral effects in kindled rats: attenuation by manipulation of dopamine, alpha-1 and serotonin1A receptors. The Journal of pharmacology and experimental therapeutics, 257(3), 1146-1153.
  • Kim, H. S., Park, I. S., Lim, H. K., & Choi, H. S. (1999). NMDA receptor antagonists enhance 5-HT2 receptor-mediated behavior, head-twitch response, in PCPA-treated mice. Archives of pharmacal research, 22(2), 113-118.
  • Thyssen, A., Sharma, O., Tianmei, S., Aquilina, J. W., Vandebosch, A., Wang, S. S., ... & Hsiao, H. L. (2010). Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men. The Journal of Clinical Pharmacology, 50(4), 433-442.
  • Birkett, D. J. (2002). Pharmacokinetics made easy. McGraw-Hill Australia.
  • Yu, A., & Hopyan, T. (2022). Physiology, NMDA Receptor. In StatPearls.
  • Sauer, J. M., & Ring, B. J. (2005). Clinical pharmacokinetics of atomoxetine. Clinical pharmacokinetics, 44(6), 571-590.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.

Sources

An In-depth Technical Guide to the Receptor Binding Profile of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the receptor binding profile of 1-Phenylcycloheptylamine hydrochloride, a member of the arylcycloalkylamine chemical class. As a structural analog of phencyclidine (PCP), its primary pharmacological target is the N-methyl-D-aspartate (NMDA) receptor. Due to a lack of specific binding affinity data for 1-Phenylcycloheptylamine in publicly accessible literature, this guide establishes its anticipated profile through a detailed analysis of its better-characterized, structurally related analogs: 1-phenylcyclopentylamine and 1-phenylcyclohexylamine. We present the mechanistic basis for its action, a comparative analysis of binding affinities based on structure-activity relationships (SAR), detailed protocols for determining receptor binding, and the downstream signaling implications of NMDA receptor modulation. This document serves as a foundational resource for researchers investigating the pharmacology of dissociative anesthetics and related compounds.

Introduction: The Arylcycloalkylamine Class and the Significance of 1-Phenylcycloheptylamine

The arylcycloalkylamines are a significant class of psychoactive compounds, renowned for their dissociative anesthetic properties.[1] The prototypical member, phencyclidine (PCP), was initially developed as an anesthetic agent but was later restricted due to its potent psychotomimetic effects.[1] These compounds exert their primary effects by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate.[1][2]

This compound is a direct analog of PCP, differing by the expansion of the six-membered cyclohexane ring to a seven-membered cycloheptane ring. The size and conformation of this cycloalkyl ring are critical determinants of pharmacological activity within this class. While specific quantitative binding data for the cycloheptyl derivative is not extensively reported, its structural similarity to well-studied analogs allows for a highly informed characterization of its expected receptor binding profile. This guide will synthesize data from these related compounds to provide a robust theoretical and practical framework for researchers.

Primary Target Engagement: The NMDA Receptor Ion Channel

The principal mechanism of action for arylcycloalkylamines is the blockade of the NMDA receptor ion channel.[1][2] The NMDA receptor is a heterotetrameric complex that, upon co-activation by glutamate and a co-agonist (glycine or D-serine), opens to allow the influx of cations, most notably Ca²⁺.[3] This calcium influx is a pivotal trigger for numerous downstream signaling cascades essential for synaptic plasticity, learning, and memory.[3]

1-Phenylcycloheptylamine, like PCP, is an uncompetitive channel blocker.[2] This classification is critical: it does not compete with glutamate or glycine at their respective binding sites on the exterior of the receptor. Instead, it binds to a specific site, commonly known as the PCP binding site, located within the ion channel pore itself. This binding event physically occludes the channel, preventing ion translocation even when the receptor is activated by its agonists. The binding of these antagonists is also "use-dependent," meaning they can only access their binding site when the channel is in an open conformation.

Structure-Activity Relationships and Inferred Affinity

Structure-activity relationship (SAR) studies of arylcycloalkylamines reveal that modifications to the cycloalkyl ring significantly impact binding affinity for the PCP site. Research on 1-phenylcyclohexylamine analogues has shown that contracting the cyclohexane ring to a cyclopentane ring alters the potency and toxicological profile. This established principle suggests that expanding the ring to a cycloheptane moiety, as in 1-Phenylcycloheptylamine, will likewise modulate binding affinity.

While direct Ki values for 1-Phenylcycloheptylamine are not available, we can compare it to its closest, simpler analogs to provide context.

CompoundCycloalkyl Ring SizeReceptor TargetBinding SiteRadioligandKi (nM)Reference
1-Phenylcyclohexylamine 6-memberedNMDA ReceptorPCP Site[³H]TCP230[1]
1-Phenylcyclopentylamine 5-memberedNMDA ReceptorPCP Site[³H]TCP840[1]
1-Phenylcycloheptylamine 7-memberedNMDA ReceptorPCP SiteNot ReportedNot ReportedN/A

Note: Ki stands for inhibition constant; a lower value indicates a higher binding affinity. [³H]TCP (N-(1-[2-thienyl]cyclohexyl)piperidine) is a common radioligand used to label the PCP binding site.

Based on the available data for the C5 and C6 rings, it is evident that even a single carbon difference significantly alters binding affinity. The larger cycloheptane ring of 1-Phenylcycloheptylamine introduces greater conformational flexibility, which may influence how effectively it fits within the confines of the NMDA receptor's ion channel pore. It is plausible that this increased size could result in a lower binding affinity compared to the optimal cyclohexyl ring.

Secondary Binding Affinities: A Broader Perspective

Beyond the NMDA receptor, arylcycloalkylamines are known to interact with other targets, which contributes to their complex pharmacological profiles.[1] These secondary targets often include monoamine transporters and sigma receptors.[1][4]

  • Dopamine Transporter (DAT): Blockade of DAT increases synaptic dopamine levels and is associated with the stimulant and rewarding effects of some arylcycloalkylamines.[1]

  • Sigma (σ) Receptors: Originally misidentified as opioid receptors, σ₁ and σ₂ receptors are unique proteins that bind a wide variety of psychoactive drugs, including PCP and its analogs.[5][6] Interaction with σ receptors may contribute to the psychotomimetic effects of these compounds.[1]

Comparative Secondary Receptor Affinities
CompoundReceptor TargetKi (nM)Reference
1-Phenylcyclohexylamine σ₁ Receptor2300[1]
σ₂ Receptor>10,000[1]
Dopamine Transporter (DAT)2100[1]
1-Phenylcyclopentylamine σ₁ Receptor10,000[1]
σ₂ Receptor>10,000[1]
Dopamine Transporter (DAT)3700[1]
1-Phenylcycloheptylamine σ₁/σ₂ Receptors, DATNot ReportedN/A

The data for the analogs suggest a generally low affinity for these secondary targets relative to the NMDA receptor. It is expected that 1-Phenylcycloheptylamine would follow a similar trend, exhibiting significantly weaker interactions at sigma receptors and the dopamine transporter compared to its primary target. However, without empirical data, this remains an inference based on the broader class pharmacology.

Experimental Protocols: Quantifying Receptor Interactions

The determination of a compound's binding affinity (Ki) is a foundational experiment in pharmacology. A competitive radioligand binding assay is the gold-standard method for this purpose. Below is a detailed, field-proven protocol for assessing the affinity of a test compound like this compound for the PCP binding site on the NMDA receptor.

Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor PCP Site

Objective: To determine the inhibition constant (Ki) of 1-Phenylcycloheptylamine HCl by measuring its ability to compete with a known radioligand, [³H]TCP, for binding to the PCP site in rat brain membrane preparations.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]TCP (~45-55 Ci/mmol)

  • Non-specific Ligand: Unlabeled PCP hydrochloride or Dizocilpine (MK-801)

  • Tissue Source: Whole rat forebrain, homogenized

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Equipment:

    • Glass-Teflon homogenizer

    • Refrigerated centrifuge

    • 96-well microplates

    • Cell harvester with glass fiber filters (e.g., Whatman GF/B)

    • Liquid scintillation counter and scintillation cocktail

Methodology:

  • Membrane Preparation (Causality: To isolate the target receptors from other cellular components):

    • Thaw frozen rat forebrains on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step. This wash step is critical to remove endogenous ligands that could interfere with the assay.

    • Resuspend the final pellet in Assay Buffer to a final protein concentration of approximately 1 mg/mL. Protein concentration should be determined via a standard method (e.g., Bradford or BCA assay).

  • Assay Setup (Causality: To measure total, non-specific, and competitive binding):

    • Prepare serial dilutions of 1-Phenylcycloheptylamine HCl in Assay Buffer (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: 50 µL Assay Buffer, 50 µL [³H]TCP (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL membrane preparation.

      • Non-specific Binding (NSB): 50 µL unlabeled PCP (at a saturating concentration, e.g., 10 µM), 50 µL [³H]TCP, and 100 µL membrane preparation. This is a self-validating control; it measures the amount of radioligand that binds to non-receptor components.

      • Competitive Binding: 50 µL of each 1-Phenylcycloheptylamine HCl dilution, 50 µL [³H]TCP, and 100 µL membrane preparation.

  • Incubation and Termination:

    • Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound ligand.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of 1-Phenylcycloheptylamine HCl.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Forebrain Tissue Homogenize Homogenize in Tris-HCl Buffer Tissue->Homogenize Centrifuge1 Centrifuge (48,000 x g) Homogenize->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Centrifuge2 Centrifuge (48,000 x g) Wash->Centrifuge2 Membrane Final Membrane Preparation (1 mg/mL) Centrifuge2->Membrane Plate Setup 96-Well Plate: - Total Binding - Non-Specific Binding - Competitive Binding Membrane->Plate Add to Assay Incubate Incubate (60 min, 25°C) Plate->Incubate Filter Rapid Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (DPM) Filter->Count Quantify Radioactivity Calc_SB Calculate Specific Binding Count->Calc_SB Plot Plot % Inhibition vs. [Test Compound] Calc_SB->Plot Calc_IC50 Determine IC50 (Non-linear Regression) Plot->Calc_IC50 Calc_Ki Calculate Ki via Cheng-Prusoff Equation Calc_IC50->Calc_Ki Result Final Ki Value Calc_Ki->Result

Workflow for competitive radioligand binding assay.

Signaling Pathway Implications and Visualization

The binding of 1-Phenylcycloheptylamine to the NMDA receptor has profound consequences for neuronal signaling. By blocking Ca²⁺ influx, it effectively uncouples the receptor from its downstream intracellular signaling cascades. This blockade is the molecular basis for the observed dissociative anesthetic effects.

The diagram below illustrates the mechanism of NMDA receptor antagonism. Under normal conditions, glutamate and a co-agonist bind, and upon depolarization, Mg²⁺ is expelled, allowing Ca²⁺ to enter and activate downstream pathways like CaMKII. An antagonist like 1-Phenylcycloheptylamine enters the open channel and physically blocks this ion flow.

NMDA_Antagonism cluster_membrane Postsynaptic Membrane cluster_extracellular cluster_intracellular NMDA_Receptor NMDA Receptor Extracellular Ion Channel (Pore) Intracellular Ca Ca²⁺ NMDA_Receptor:ion_channel->Ca Influx (upon activation) Glutamate Glutamate Glutamate->NMDA_Receptor:port_ext Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor:port_ext Binds Mg Mg²⁺ Mg->NMDA_Receptor:ion_channel Blocks (at rest) Antagonist 1-Phenylcycloheptylamine Antagonist->NMDA_Receptor:ion_channel Blocks Pore (Use-dependent) Signaling Downstream Signaling (e.g., CaMKII activation, Synaptic Plasticity) Ca->Signaling Activates

Mechanism of 1-Phenylcycloheptylamine at the NMDA receptor.

Conclusion

This compound is pharmacologically classified as a non-competitive NMDA receptor antagonist of the arylcycloalkylamine class. Its primary mechanism of action is the blockade of the NMDA receptor ion channel via binding to the intra-pore PCP site. While specific binding affinity data for this compound are not widely published, analysis of its C5 and C6 structural analogs—1-phenylcyclopentylamine and 1-phenylcyclohexylamine—provides a strong basis for its characterization. It is anticipated to have a high affinity for the NMDA receptor, with substantially lower affinity for secondary targets such as sigma receptors and the dopamine transporter. The expansion of the cycloalkyl ring from six to seven carbons is a key structural feature expected to modulate this binding profile, warranting direct experimental validation using established protocols such as the competitive radioligand binding assay detailed herein. This guide provides the necessary theoretical framework and practical methodology for researchers to pursue further investigation into this and related compounds.

References

  • Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473–477. [Link]
  • Thurkauf, A., de Costa, B., & Jacobson, A. E. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452-1458. [Link]
  • Wikipedia contributors. (2023). Arylcyclohexylamine. In Wikipedia, The Free Encyclopedia. [Link]
  • Colestock, T., Wallach, J., Adejare, A., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug testing and analysis. (Semantic Scholar provides access to this reference). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31862, 1-Phenylcyclohexylamine. [Link]
  • Zheng, F., et al. (2025). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. European Journal of Medicinal Chemistry. [Link]
  • Schetz, J. A., et al. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology. [Link]
  • Patel, S., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Roth, B. L., et al. (2013).
  • MacDonald, J. F., & Bartlett, M. C. (1991). Actions of ketamine, phencyclidine and MK-801 on NMDA receptor currents in cultured mouse hippocampal neurones. The Journal of Physiology. [Link]
  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews. [Link]
  • Wikipedia contributors. (2023). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]
  • National Center for Biotechnology Information. (2023). Physiology, NMDA Receptor.
  • Bresink, I., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity. Neuropharmacology. (This reference is cited within a supplementary table and provides context for NMDA receptor binding assays). [Link]
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease.

Sources

The Structure-Activity Relationship of 1-Phenylcycloheptylamine: A Guide to an Emerging Arylcycloalkylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1-Phenylcycloheptylamine, a member of the arylcycloalkylamine class of compounds. While phencyclidine (PCP) and ketamine represent the most studied scaffolds in this class, the cycloheptyl analogue offers a unique topographical space for probing the N-methyl-D-aspartate (NMDA) receptor, the primary pharmacological target.[1][2][3][4] This document synthesizes foundational SAR principles from related compounds to build a predictive framework for 1-Phenylcycloheptylamine. We will dissect the core pharmacophore, analyze the causal effects of structural modifications, provide detailed experimental protocols for analog synthesis and evaluation, and present a logical workflow for SAR investigation. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development who are focused on designing novel central nervous system (CNS) agents.

Introduction: The Arylcycloalkylamine Class and the Significance of the Cycloheptyl Moiety

Arylcycloalkylamines are a class of pharmacologically active compounds characterized by an aryl group and an amine function attached to the same carbon of a cycloalkane ring.[2] The prototypical members, phencyclidine (PCP) and its analogue ketamine, are well-known for their uncompetitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor in the CNS.[1][2][3] This antagonism confers a range of effects, including dissociative anesthesia, analgesia, and neuroprotection, but also psychotomimetic side effects that have limited their therapeutic development.[1][2]

Glutamate is the principal excitatory neurotransmitter, and its over-activation of NMDA receptors is implicated in numerous pathologies, including neurodegenerative diseases, epilepsy, and depression.[1] Therefore, developing NMDA receptor antagonists with improved therapeutic indices remains a significant goal in medicinal chemistry.[1][5][6][7]

1-Phenylcycloheptylamine, while less studied than its cyclopentyl or cyclohexyl counterparts, presents an intriguing scaffold. The larger, more flexible seven-membered ring can explore different conformational spaces within the NMDA receptor's phencyclidine binding site, potentially leading to altered affinity, kinetics, and downstream pharmacological profiles. Understanding its SAR is paramount to unlocking this potential.

The 1-Arylcycloheptylamine Pharmacophore: A Tripartite Model

The activity of arylcycloalkylamines is dictated by three key structural components. The systematic modification of these components forms the basis of all SAR studies.

  • Part A: The Aromatic (Aryl) Ring: Typically a phenyl group, this moiety engages in hydrophobic and potential π-stacking interactions within the receptor binding pocket.

  • Part B: The Cycloalkyl Ring: The cycloheptyl ring in this case. Its size, conformation, and substitution pattern are critical determinants of potency and efficacy.

  • Part C: The Amine Function: Usually a primary, secondary, or tertiary amine, this group is typically protonated at physiological pH and forms a key ionic interaction within the ion channel.

Pharmacophore cluster_scaffold 1-Phenylcycloheptylamine Core cluster_mods Regions for SAR Modification Scaffold A Part A Aromatic Ring A->Scaffold Substituents (e.g., OMe, Cl) Ring replacement (e.g., Thienyl) B Part B Cycloalkyl Ring B->Scaffold Ring size/contraction Substituents (e.g., Me, OH) C Part C Amine Group C->Scaffold N-alkylation (Me, Et) Cyclization (e.g., Piperidine)

Caption: The core pharmacophore of 1-Phenylcycloheptylamine, highlighting the three key regions for SAR exploration.

Causality in SAR: Predicting Activity from Structural Changes

The following sections are based on established SAR principles for the broader arylcycloalkylamine class, which provide a strong predictive foundation for the 1-phenylcycloheptylamine series.

Modifications to the Aromatic Ring (Part A)
  • Substitution: Adding substituents to the phenyl ring can significantly modulate activity.

    • Ortho-substitution: An ortho-methoxy group on the phenyl ring of 1-phenylcyclohexylamine analogues has been shown to increase the separation between anticonvulsant activity and motor toxicity.[8] This is a desirable feature, suggesting improved tolerability.

    • Para-substitution: Electron-donating groups at the para-position are generally better tolerated than electron-withdrawing groups.[9]

  • Ring Replacement: Replacing the phenyl ring with other aromatic systems, such as a thienyl ring, has been shown to increase PCP-like activity in related scaffolds.[10] This suggests that the electronic properties and size of the aromatic system are key tuning parameters.[10]

Modifications to the Cycloalkyl Ring (Part B)
  • Ring Size: The size of the cycloalkyl ring is a critical factor. Contraction of the cyclohexane ring to a cyclopentane has been shown to improve the therapeutic index in some cases.[8] The expansion to a cycloheptyl ring, as in our topic compound, is less common but offers a larger surface area for interaction. The increased flexibility may allow for an optimal fit but could also introduce an entropic penalty upon binding.

  • Substitution:

    • Methylation: Adding methyl groups to the cycloalkyl ring generally reduces potency but does not eliminate efficacy.[10]

    • Hydroxylation: The introduction of polar hydroxyl groups onto the ring tends to decrease both potency and efficacy, likely by disrupting critical hydrophobic interactions within the binding site.[10]

Modifications to the Amine Group (Part C)

The nature of the amine is a primary determinant of activity. The amine of 1-Phenylcycloheptylamine is primary.

  • N-Alkylation: In many arylcycloalkylamines, the amine is secondary or tertiary.[2] Converting the primary amine of our scaffold to a secondary (e.g., N-methyl, N-ethyl) or tertiary amine (e.g., N,N-dimethyl) is a standard modification. N-alkyl substitutions often decrease potency but maintain efficacy.[10]

  • Cyclization: Incorporating the nitrogen into a cyclic system, such as a piperidine (as in PCP) or pyrrolidine ring, is a common strategy. Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring has been shown to decrease potency.[10]

Experimental Protocols for SAR Investigation

A robust SAR study requires a systematic workflow encompassing synthesis and pharmacological evaluation. The causality is clear: synthesized analogs are subjected to binding and functional assays to quantify the impact of the structural change.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation cluster_analysis Data Analysis & Iteration Start Select Scaffold (1-Phenylcycloheptylamine) Design Design Analogs (Systematic Modification) Start->Design Synth Synthesize & Purify Target Compounds Design->Synth Binding Primary Screen: Radioligand Binding Assay (Determine Affinity, Ki) Synth->Binding Functional Secondary Screen: Functional Assay (Determine Potency, IC50) Binding->Functional OffTarget Selectivity Screen: Off-Target Panel (e.g., DAT, SERT) Functional->OffTarget SAR_Analysis Analyze Data & Establish SAR OffTarget->SAR_Analysis Iteration Design Next-Gen Analogs SAR_Analysis->Iteration Iteration->Design Refine Hypothesis

Caption: A self-validating workflow for systematic SAR investigation, from analog design to iterative refinement.

Protocol: Synthesis of 1-Arylcycloheptylamine Analogs

This protocol describes a general and robust method for synthesizing 1-arylcycloalkylamines, adapted from established procedures.[11][12] The key step involves the reaction of a Grignard reagent with a cycloalkanone-derived nitrile.

Objective: To synthesize a series of 1-Phenylcycloheptylamine analogs with modifications in the aryl, cycloalkyl, and amine moieties.

Materials:

  • Cycloheptanone

  • Potassium cyanide (KCN)

  • Amine hydrochloride (e.g., ammonium chloride for primary amine)

  • Aryl magnesium bromide (e.g., Phenylmagnesium bromide)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Synthesis of α-aminonitrile (Strecker Synthesis): a. In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone and the desired amine hydrochloride (e.g., ammonium chloride) in an appropriate solvent (e.g., methanol/water). b. Cool the mixture in an ice bath to 0-5 °C. c. Slowly add an aqueous solution of potassium cyanide (KCN) dropwise while maintaining the temperature below 10 °C. Caution: KCN is highly toxic. d. Allow the reaction to stir at room temperature for 12-24 hours until the reaction is complete (monitored by TLC). e. Extract the resulting α-aminonitrile product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Grignard Reaction: a. Prepare the Grignard reagent (e.g., phenylmagnesium bromide) in a separate flame-dried flask under an inert atmosphere (N₂ or Ar). b. In another flame-dried flask, dissolve the α-aminonitrile from Step 1 in anhydrous THF. c. Slowly add the Grignard reagent solution to the nitrile solution at 0 °C. d. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. e. Cool the reaction mixture and carefully quench by slow addition of a saturated aqueous solution of ammonium chloride.

  • Hydrolysis and Isolation: a. Acidify the quenched reaction mixture with aqueous HCl. This hydrolyzes the intermediate imine and protonates the final amine product. b. Stir the mixture for 1-2 hours. c. Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12 to deprotonate the amine. d. Extract the free amine product with diethyl ether or dichloromethane. e. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification and Salt Formation: a. Purify the crude amine by column chromatography on silica gel. b. Dissolve the purified amine in a minimal amount of anhydrous diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. c. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final 1-Phenylcycloheptylamine hydrochloride analog.

Protocol: In Vitro NMDA Receptor Binding Assay

This protocol is a self-validating system to determine the binding affinity (Kᵢ) of synthesized compounds for the NMDA receptor channel site. It uses competitive radioligand binding.

Objective: To quantify the affinity of test compounds by measuring their ability to displace a known high-affinity radioligand, [³H]MK-801, from the NMDA receptor in rat brain tissue.[1][8][13]

Materials:

  • Frozen rat forebrain tissue

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Radioligand: -MK-801 (Dizocilpine)

  • Non-specific binding control: unlabeled MK-801 or Phencyclidine (10 µM)

  • Synthesized test compounds

  • 96-well microplates, filter plates (e.g., GF/B), and harvesting equipment

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Membrane Preparation: a. Homogenize thawed rat forebrain tissue in ice-cold assay buffer using a Polytron homogenizer. b. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C. c. Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation step two more times to wash the membranes. d. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute to a final concentration of ~1 mg/mL.

  • Assay Setup (in triplicate): a. To each well of a 96-well plate, add:

    • 50 µL Assay Buffer
    • 50 µL of test compound at various concentrations (typically a serial dilution from 100 µM to 10 pM).
    • 50 µL of [³H]MK-801 (to a final concentration of ~1-2 nM).
    • 50 µL of the membrane preparation (~50-100 µg protein). b. For Total Binding wells, add 50 µL of assay buffer instead of the test compound. c. For Non-Specific Binding (NSB) wells, add 50 µL of 10 µM unlabeled MK-801 instead of the test compound.
  • Incubation: a. Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting and Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B filter plate using a cell harvester. b. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Dry the filter plate. Add scintillation cocktail to each well. b. Seal the plate and count the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis: a. Calculate the Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM). b. Convert the CPM for each test compound concentration to a percentage of specific binding. c. Plot the percentage of specific binding against the log concentration of the test compound. d. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). e. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation and Interpretation

Quantitative data from SAR studies should be summarized in a clear, tabular format to facilitate comparison between analogs.

Table 1: Hypothetical SAR Data for 1-Phenylcycloheptylamine Analogs

Compound IDR (Aryl Substitution)R' (Amine Substitution)NMDA Binding Kᵢ (nM)Functional Assay IC₅₀ (nM)
1 H (Parent)H150250
2 2-OCH₃H120180
3 4-ClH250400
4 HCH₃200350
5 HPiperidinyl80110

Data in this table is hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could conclude that an ortho-methoxy group (Compound 2) slightly improves affinity, while a para-chloro group (Compound 3) is detrimental. Incorporating the amine into a piperidine ring (Compound 5) significantly enhances both binding affinity and functional potency compared to the parent primary amine (Compound 1) or the N-methyl analog (Compound 4).

Conclusion and Future Directions

The structure-activity relationship of 1-Phenylcycloheptylamine provides a fertile ground for the design of novel NMDA receptor modulators. By leveraging the established principles of the broader arylcycloalkylamine class, researchers can rationally design and synthesize analogs with tailored pharmacological profiles. The larger cycloheptyl ring offers unique steric and conformational possibilities that may lead to compounds with improved selectivity or a better-tolerated side-effect profile compared to classic PCP or ketamine analogs.

Future work should focus on a systematic exploration of substitutions on both the phenyl and cycloheptyl rings, as well as a broader range of N-alkyl and N-cycloalkyl modifications. Promising compounds identified through the in vitro assays described herein should be advanced to in vivo models to assess their anticonvulsant, neuroprotective, and behavioral effects, ultimately validating the SAR and identifying lead candidates for further development.[1][8]

References

  • Structure activity relationship (SAR)
  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies.
  • Quantitative structure activity relationship (QSAR) of competitive N-methyl-D-aspartate (NMDA) antagonists.
  • Herndon, J. L., et al. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics.
  • Structure Activity Relationship (SAR)
  • Arylcyclohexylamine. Wikipedia.
  • Bello, S. T., et al. (2024). Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. Behavioural Brain Research.
  • Detection of Anti-Glutamate Receptor (NMDA). Canada's Drug Agency.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link.
  • Thurkauf, A., et al. (1989). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry.
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry.
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. TUE Research Portal.
  • Le Boisselier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
  • De Paoli, G., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
  • DeRuiter, J., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry.
  • Meltzer, P. C., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Known Derivatives of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the known derivatives of 1-Phenylcycloheptylamine hydrochloride, a fascinating scaffold with potential applications in medicinal chemistry and pharmacology. Drawing upon established principles of organic synthesis and structure-activity relationship (SAR) studies of related arylcycloalkylamines, this document serves as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the synthesis of the core moiety, explore the landscape of its known and potential derivatives, and discuss the pharmacological implications of structural modifications.

Introduction: The 1-Phenylcycloheptylamine Scaffold

1-Phenylcycloheptylamine belongs to the broader class of arylcycloalkylamines, which has been a subject of intense research due to the diverse pharmacological activities exhibited by its members. The prototypical member of this class, phencyclidine (PCP), is well-known for its potent N-methyl-D-aspartate (NMDA) receptor antagonism. Variations in the cycloalkyl ring size, substitutions on the aromatic ring, and modifications of the amine functionality have been shown to significantly modulate the pharmacological profile of these compounds.

While the six-membered ring analog, 1-phenylcyclohexylamine, has been extensively studied, the seven-membered cycloheptyl variant presents a unique conformational landscape that can influence receptor binding and pharmacokinetic properties. This guide aims to consolidate the available information and provide a predictive framework for the exploration of 1-Phenylcycloheptylamine derivatives.

Synthesis of the Core Moiety: this compound

The synthesis of the 1-phenylcycloheptylamine core is a critical first step in the exploration of its derivatives. A common and effective strategy involves the synthesis of an α-phenyl cycloheptanone precursor, followed by reductive amination.

Synthesis of the α-Phenyl Cycloheptanone Precursor

A robust method for the synthesis of α-phenyl cycloheptanone derivatives has been reported, which can be adapted for the preparation of the parent ketone. The general approach involves the reaction of a cycloheptanone derivative with a phenylating agent.

Conceptual Workflow for α-Phenyl Cycloheptanone Synthesis

G cluster_0 Precursor Synthesis Cycloheptanone Cycloheptanone Enolate Cycloheptanone Enolate Cycloheptanone->Enolate Base (e.g., LDA) alpha_Phenyl_Cycloheptanone α-Phenyl Cycloheptanone Enolate->alpha_Phenyl_Cycloheptanone Phenylating Agent (e.g., Ph-X) G cluster_1 Amine Synthesis Ketone α-Phenyl Cycloheptanone Imine Iminium Intermediate Ketone->Imine Ammonia Source (e.g., NH4OAc) Amine 1-Phenylcycloheptylamine Imine->Amine Reducing Agent (e.g., NaBH3CN) HCl_Salt 1-Phenylcycloheptylamine Hydrochloride Amine->HCl_Salt HCl in ether G cluster_0 1-Phenylcycloheptylamine Scaffold Core N_sub R1, R2 (N-Substitution) Core->N_sub Cycloheptyl_sub R3 (Cycloheptyl Substitution) Core->Cycloheptyl_sub Phenyl_sub R4 (Phenyl Substitution) Core->Phenyl_sub

An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Investigative Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Phenylcycloheptylamine hydrochloride is a novel compound with limited publicly available data. This guide is a theoretical and investigative framework based on the established chemistry and pharmacology of the broader class of arylcycloalkylamines. The proposed synthetic routes and therapeutic applications are hypothetical and require experimental validation.

Introduction: Exploring a New Frontier in Arylcycloalkylamine Research

The arylcycloalkylamine chemical class has yielded a diverse array of pharmacologically active compounds, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] These compounds, including the well-studied 1-phenylcyclohexylamine, have demonstrated a range of central nervous system activities, from anesthetic and anticonvulsant to neuroprotective effects.[1][3] This guide focuses on a novel, unexplored member of this family: this compound. By expanding the cycloalkyl ring from a six-membered to a seven-membered system, we venture into new chemical space with the potential for unique pharmacological properties.

This document serves as a comprehensive technical guide for researchers interested in the synthesis, characterization, and therapeutic evaluation of this compound. We will explore potential synthetic pathways, hypothesize its pharmacological mechanism of action based on structure-activity relationships of its analogs, and propose a detailed roadmap for investigating its therapeutic potential in epilepsy, neurodegenerative disorders, and pain management.

Section 1: Proposed Synthetic Pathways

The synthesis of this compound can be approached through several established methods for preparing 1-arylcycloalkylamines. Two primary routes are proposed here: a Grignard reaction followed by a Ritter reaction, and a direct reductive amination.

Route A: Grignard Reaction and Subsequent Ritter Reaction

This classic two-step approach offers a reliable method for the construction of the 1-phenylcycloheptylamine scaffold.

Step 1: Synthesis of 1-Phenylcycloheptanol via Grignard Reaction

The initial step involves the nucleophilic addition of a phenyl group to cycloheptanone using a Grignard reagent.[4]

  • Reaction: Cycloheptanone + Phenylmagnesium Bromide → 1-Phenylcycloheptanol

  • Rationale: The Grignard reaction is a robust and well-documented method for forming carbon-carbon bonds, making it an ideal choice for introducing the phenyl moiety onto the cycloheptyl ring.[5][6]

Experimental Protocol: Grignard Synthesis of 1-Phenylcycloheptanol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a crystal of iodine is added to activate the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is maintained at a gentle reflux.

  • Reaction with Cycloheptanone: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of cycloheptanone in anhydrous diethyl ether is added dropwise.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude 1-phenylcycloheptanol is purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-Phenylcycloheptylamine via Ritter Reaction

The tertiary alcohol is then converted to the corresponding N-acyl amine through the Ritter reaction, followed by hydrolysis.[7][8]

  • Reaction: 1-Phenylcycloheptanol + Nitrile (e.g., Acetonitrile) in Strong Acid → N-Acetyl-1-phenylcycloheptylamine

  • Rationale: The Ritter reaction provides an efficient means of converting tertiary alcohols into amides, which can be readily hydrolyzed to the desired primary amine.[9][10]

Experimental Protocol: Ritter Reaction and Hydrolysis

  • Reaction Setup: 1-Phenylcycloheptanol is dissolved in a nitrile solvent (e.g., acetonitrile). The mixture is cooled in an ice bath.

  • Acid Addition: A strong acid, such as concentrated sulfuric acid, is added dropwise with vigorous stirring.

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then carefully poured onto ice and neutralized with a strong base (e.g., NaOH solution).

  • Extraction and Purification of N-acyl Amine: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude N-acyl-1-phenylcycloheptylamine, which can be purified by recrystallization or chromatography.

  • Hydrolysis to 1-Phenylcycloheptylamine: The purified N-acyl derivative is refluxed in an aqueous acidic or basic solution (e.g., HCl or NaOH) to hydrolyze the amide bond.[11]

  • Final Product Isolation: After hydrolysis, the reaction mixture is neutralized, and the free amine is extracted. The hydrochloride salt is then prepared by dissolving the free amine in a suitable solvent and bubbling with dry HCl gas or adding a solution of HCl in an organic solvent. The resulting precipitate is collected by filtration and dried.

G cluster_0 Route A: Grignard and Ritter Reactions Cycloheptanone Cycloheptanone Grignard_Reaction Grignard Reaction Cycloheptanone->Grignard_Reaction PhenylMgBr Phenylmagnesium Bromide PhenylMgBr->Grignard_Reaction Phenylcycloheptanol 1-Phenylcycloheptanol Grignard_Reaction->Phenylcycloheptanol Ritter_Reaction Ritter Reaction (Nitrile, H+) Phenylcycloheptanol->Ritter_Reaction N_Acyl_Amine N-Acyl-1-phenylcycloheptylamine Ritter_Reaction->N_Acyl_Amine Hydrolysis Hydrolysis (Acid or Base) N_Acyl_Amine->Hydrolysis Final_Product 1-Phenylcycloheptylamine Hydrochloride Hydrolysis->Final_Product

Caption: Proposed synthetic pathway via Grignard and Ritter reactions.

Route B: Direct Reductive Amination

A more convergent approach is the direct reductive amination of cycloheptanone with aniline, followed by reduction.

  • Reaction: Cycloheptanone + Aniline + Reducing Agent → 1-Phenylcycloheptylamine

  • Rationale: Reductive amination offers a one-pot synthesis, which can be more efficient and atom-economical.[12][13] The Leuckart reaction is a specific type of reductive amination that can be employed.[14][15][16][17]

Experimental Protocol: Reductive Amination (Leuckart-Wallach Reaction)

  • Reaction Mixture: Cycloheptanone, aniline, and a reducing agent such as formic acid or ammonium formate are combined in a reaction vessel.

  • Heating: The mixture is heated to a high temperature (typically 160-185°C) for several hours.

  • Hydrolysis: The intermediate formamide is hydrolyzed by the addition of a strong acid (e.g., HCl) and further heating.

  • Work-up and Isolation: The reaction mixture is cooled, made alkaline, and the product is extracted with an organic solvent. The hydrochloride salt is then precipitated as described in Route A.

G cluster_1 Route B: Reductive Amination Cycloheptanone_RA Cycloheptanone Reductive_Amination Reductive Amination Cycloheptanone_RA->Reductive_Amination Aniline Aniline Aniline->Reductive_Amination Reducing_Agent Reducing Agent (e.g., Formic Acid) Reducing_Agent->Reductive_Amination Final_Product_RA 1-Phenylcycloheptylamine Hydrochloride Reductive_Amination->Final_Product_RA G NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (PCP Site) Ca_Influx Ca2+ Influx Glutamate Glutamate Glutamate->NMDA_Receptor:glu Glycine Glycine Glycine->NMDA_Receptor:gly PCH_HCl 1-Phenylcycloheptylamine (Hypothesized) PCH_HCl->NMDA_Receptor:ion Block Blockade Block->Ca_Influx X

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Potential Secondary Targets

Some arylcycloalkylamines also exhibit affinity for other receptors, which could contribute to a unique pharmacological profile for the cycloheptyl analog. These may include:

  • Dopamine Transporter (DAT): Blockade of DAT can lead to stimulant effects. [1]* Sigma Receptors (σ1 and σ2): Modulation of sigma receptors can influence a variety of downstream signaling pathways. [1]

Section 3: Potential Therapeutic Applications and Investigative Strategies

The hypothesized NMDA receptor antagonism of this compound suggests several promising avenues for therapeutic development.

Anticonvulsant Therapy

Rationale: NMDA receptor hyperactivity is implicated in the generation and spread of seizure activity. [18]Antagonists of this receptor have shown efficacy in various preclinical models of epilepsy. [3][19] Proposed Investigative Workflow

  • In Vitro Screening: Assess the compound's ability to inhibit seizure-like activity in primary neuronal cultures or brain slice preparations. [20][21]2. In Vivo Animal Models:

    • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures. [3][22] * Pentylenetetrazol (PTZ) Seizure Test: A model for absence seizures. [2][22] * Kindling Models: A model of chronic epilepsy to assess effects on seizure development and expression. [3][18]

G cluster_2 Anticonvulsant Activity Workflow In_Vitro In Vitro Screening (Neuronal Cultures, Brain Slices) In_Vivo In Vivo Animal Models In_Vitro->In_Vivo MES Maximal Electroshock (MES) In_Vivo->MES PTZ Pentylenetetrazol (PTZ) In_Vivo->PTZ Kindling Kindling Models In_Vivo->Kindling Efficacy Anticonvulsant Efficacy Assessment MES->Efficacy PTZ->Efficacy Kindling->Efficacy

Caption: Workflow for evaluating anticonvulsant potential.

Neuroprotection in Neurodegenerative Disorders

Rationale: Excitotoxicity, mediated by excessive NMDA receptor activation, is a common pathological mechanism in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in acute ischemic stroke. [18][23] Proposed Investigative Workflow

  • In Vitro Neuroprotection Assays:

    • Glutamate-Induced Excitotoxicity: Culture primary neurons and expose them to high concentrations of glutamate with and without the test compound. Assess cell viability. [24] * Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemia. [25]2. In Vivo Models of Neurodegeneration:

    • Stroke Models (e.g., MCAO): Induce focal cerebral ischemia in rodents and assess the compound's ability to reduce infarct volume.

    • Toxin-Induced Models of Parkinson's or Huntington's Disease: Evaluate the compound's ability to protect against specific neuronal loss.

Analgesic Applications

Rationale: NMDA receptors in the spinal cord and brain are involved in central sensitization, a key component of chronic and neuropathic pain. [1] Proposed Investigative Workflow

  • In Vivo Models of Nociception:

    • Hot Plate and Tail Flick Tests: Assess analgesic effects in models of acute thermal pain. [26][27][28] * Formalin Test: Differentiates between acute and inflammatory pain responses. [26] * Neuropathic Pain Models (e.g., Chronic Constriction Injury): Evaluate efficacy in a model of chronic, nerve-damage-induced pain.

Section 4: Essential Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare rat brain membrane homogenates, which are a rich source of NMDA receptors. [29]2. Radioligand Binding: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Parameter Description
Receptor Source Rat brain membrane homogenates
Radioligand [3H]MK-801 or other suitable PCP-site ligand
Non-specific Binding Determined in the presence of a high concentration of a known NMDA antagonist (e.g., unlabeled MK-801)
Data Output IC50 and Ki values

Conclusion and Future Directions

This compound represents an intriguing yet uncharacterized molecule within the pharmacologically rich class of arylcycloalkylamines. Based on the established structure-activity relationships of its analogs, it is strongly hypothesized to act as an NMDA receptor antagonist. This guide has outlined rational synthetic approaches and a comprehensive, multi-tiered strategy for investigating its potential therapeutic applications as an anticonvulsant, neuroprotective agent, and analgesic. The proposed experimental workflows provide a clear path for future research to elucidate the pharmacological profile of this novel compound and determine its potential as a lead for new central nervous system therapies. Rigorous experimental validation of the hypotheses presented herein is the critical next step in unlocking the therapeutic promise of this compound.

References

  • Thurkauf, A., de Costa, B., Yamaguchi, S., Mattson, M. V., Jacobson, A. E., Rice, K. C., & Rogawski, M. A. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452–1458. [Link]
  • Stout, D. M. (2012). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists.
  • Wikipedia. (n.d.). Arylcyclohexylamine. [Link]
  • Domino, E. F. (1992). Chemical dissociation of human awareness: focus on non-competitive NMDA receptor antagonists. Journal of Psychopharmacology, 6(3), 418–424. [Link]
  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]
  • Chakrabarti, S., & Law, F. C. (1983). The uptake kinetics of [3H]-labelled phencyclidine (PCP) and N-ethyl-l-phenycyclohexylamine (PCE) in rats... European Journal of Drug Metabolism and Pharmacokinetics, 8(4), 383-388. [Link]
  • Regan, C. M. (1987). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Pharmacology & Toxicology, 60 Suppl 2, 34-38. [Link]
  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. [Link]
  • Erowid. (n.d.). Use of PCA (1-phenylcyclohexylamine) as a precursor. [Link]
  • Al-Muhtasib, N., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(3), e90073. [Link]
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
  • Rogawski, M. A., et al. (1989). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 708-712. [Link]
  • Research and Reviews. (2024). Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview. [Link]
  • White, H. S., et al. (2018). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 9(8), 2095-2105. [Link]
  • Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]
  • ResearchGate. (n.d.). Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77. [Link]
  • JoVE. (2018).
  • Journal of Experimental Pharmacology. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory drug zaltoprofen with piroxicam in animal models of analgesia. [Link]
  • Wikipedia. (n.d.). Leuckart reaction. [Link]
  • Allied Academies. (2014).
  • Lee, H. M., et al. (2017). Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay. Frontiers in Neurology, 8, 409. [Link]
  • MDPI. (2024).
  • Olney, J. W., et al. (1989). Quantitative assessment of neuroprotection against NMDA-induced brain injury. Experimental Neurology, 106(3), 289-296. [Link]
  • NeuroScience Associates. (n.d.). NSA Safety Protocols. [Link]
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
  • Tajima, K., et al. (2016).
  • Arias, R. L., et al. (1998). Neuroprotective interaction effects of NMDA and AMPA receptor antagonists in an in vitro model of cerebral ischemia. Brain Research, 810(1-2), 116-126. [Link]
  • Kleene, R. D. (1941). New Compounds. 1-Phenylcycloheptanol. Journal of the American Chemical Society, 63(5), 1543. [Link]
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
  • ResearchGate. (n.d.).
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529-536. [Link]
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
  • Sharma, M., et al. (2016). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Future Science OA, 2(3), FSO135. [Link]
  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. [Link]
  • ResearchGate. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. [Link]
  • Wikipedia. (n.d.).
  • ScienceDirect. (2023).
  • Royal Society of Chemistry. (2022).
  • Fones, W. S., & Lee, M. (1953). Hydrolysis of N-acyl Derivatives of Alanine and Phenylalanine by Acylase I and Carboxypeptidase. Journal of Biological Chemistry, 201(2), 847-856. [Link]
  • SciELO Brasil. (2000). Neuroprotection, excitotoxicicity and nmda antagonists. [Link]
  • Ponder, J. W., & Lenox, R. S. (n.d.). I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Formation of N‐acyl‐protected amines through a novel Ritter‐type reaction. [Link]
  • Synthesis. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. [Link]

Sources

The Dissociative Landscape: A Technical Guide to 1-Phenylcycloheptylamine Hydrochloride and its Relationship with Phencyclidine (PCP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Phenylcycloheptylamine hydrochloride, a structural analog of the dissociative anesthetic Phencyclidine (PCP). While specific research on 1-Phenylcycloheptylamine is limited, this document synthesizes existing knowledge on arylcyclohexylamines, with a particular focus on structure-activity relationships, to elucidate its predicted pharmacological profile and potential toxicological implications. By examining the well-documented properties of PCP as a reference compound, this guide offers a predictive framework for understanding 1-Phenylcycloheptylamine, a compound of interest in forensic science, toxicology, and pharmacology.

Introduction: The Legacy of Phencyclidine

Phencyclidine (PCP), chemically known as 1-(1-phenylcyclohexyl)piperidine, was initially synthesized in 1956 and investigated as a dissociative anesthetic.[1] Its development was ultimately halted for human use due to a high incidence of adverse psychotomimetic effects, including hallucinations, paranoia, and agitated behavior.[1][2] Despite its withdrawal from clinical practice, PCP and its analogs have persisted as drugs of abuse.[1]

The primary mechanism of action for PCP is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][3] By blocking the NMDA receptor ion channel, PCP disrupts normal glutamatergic signaling, leading to its characteristic dissociative and hallucinogenic effects.[1]

The core structure of PCP, an arylcyclohexylamine, has been extensively modified to create a wide array of analogs with varying potencies and pharmacological profiles.[2] These modifications often involve substitution on the aromatic ring, alteration of the amine moiety, or changes to the cyclohexyl ring.[4][5] This guide focuses on a specific modification: the expansion of the cyclohexyl ring to a cycloheptyl ring, resulting in 1-Phenylcycloheptylamine.

Chemical and Structural Analysis: A Tale of Two Rings

The fundamental difference between PCP and 1-Phenylcycloheptylamine lies in the size of the cycloalkyl ring. This seemingly minor alteration has significant implications for the molecule's three-dimensional structure and, consequently, its interaction with biological targets.

DOT Graph: Structural Comparison of PCP and 1-Phenylcycloheptylamine

G cluster_PCP Phencyclidine (PCP) cluster_PCH 1-Phenylcycloheptylamine PCP_structure PCP_label 1-(1-phenylcyclohexyl)piperidine PCH_structure PCH_label 1-Phenylcycloheptan-1-amine

Caption: Structural formulas of Phencyclidine (PCP) and 1-Phenylcycloheptylamine.

Synthesis

The synthesis of arylcyclohexylamines like PCP is well-documented and typically involves a Grignard reaction between a phenylmagnesium halide and a cyclohexanone derivative, followed by the addition of an amine.[4][6] A common route to PCP involves the reaction of phenylmagnesium bromide with 1-piperidinocyclohexanecarbonitrile (PCC).

A plausible synthetic route for 1-Phenylcycloheptylamine would follow a similar pathway, substituting cycloheptanone for cyclohexanone.

Experimental Protocol: Postulated Synthesis of 1-Phenylcycloheptylamine

  • Step 1: Formation of 1-aminocycloheptanecarbonitrile. React cycloheptanone with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in a suitable solvent.

  • Step 2: Grignard Reaction. Prepare a Grignard reagent from bromobenzene and magnesium in an anhydrous ether solvent.

  • Step 3: Formation of 1-Phenylcycloheptylamine. React the 1-aminocycloheptanecarbonitrile from Step 1 with the phenylmagnesium bromide Grignard reagent from Step 2.

  • Step 4: Work-up and Purification. Quench the reaction with an aqueous acid solution, followed by basification and extraction of the freebase with an organic solvent. The hydrochloride salt can be precipitated by bubbling hydrogen chloride gas through the solution of the freebase.

Comparative Pharmacology: The Impact of Ring Expansion

The expansion of the cyclohexyl ring to a cycloheptyl ring is predicted to significantly alter the pharmacological profile of the molecule.

Mechanism of Action: NMDA Receptor Antagonism

Like PCP, 1-Phenylcycloheptylamine is expected to function as a non-competitive antagonist at the NMDA receptor.[1] It would bind to a site within the ion channel, distinct from the glutamate and glycine binding sites, thereby blocking the influx of calcium ions.[1][3]

Structure-Activity Relationship (SAR) and Receptor Binding

Studies on the structure-activity relationships of PCP analogs have shown that the size of the cycloalkyl ring is a critical determinant of in vivo activity. Increasing the ring size from a six-membered ring (cyclohexyl in PCP) to a seven-membered ring (cycloheptyl) or an eight-membered ring (cyclooctyl) leads to a dramatic decrease in PCP-like effects in animal models.

However, in vitro binding studies tell a slightly different story. The affinity of these larger-ring analogs for the PCP binding site on the NMDA receptor is only slightly reduced compared to PCP itself. This suggests that while the molecule can still bind to the receptor, the larger, more flexible cycloheptyl ring may alter the conformation of the drug-receptor complex, leading to reduced efficacy in vivo.

Table 1: Comparative in vitro and in vivo data for PCP and its cycloalkyl analogs

CompoundCycloalkyl Ring SizeIn Vitro Binding Affinity (IC50, nM) vs. [3H]TCPIn Vivo PCP-like Activity (Relative Potency)
1-(1-phenylcyclopentyl)piperidine5~80Lower than PCP
Phencyclidine (PCP) 6 ~20-50 1
1-(1-phenylcycloheptyl)piperidine 7 ~60-100 Significantly lower than PCP
1-(1-phenylcyclooctyl)piperidine8~70-120No observable PCP-like effects

DOT Graph: Structure-Activity Relationship of Cycloalkyl Ring Size

SAR cluster_structure Structural Modification cluster_activity Pharmacological Effect PCP PCP (Cyclohexyl) Binding In Vitro Binding Affinity PCP->Binding High InVivo In Vivo PCP-like Activity PCP->InVivo High Cyclopentyl Cyclopentyl Analog Cyclopentyl->Binding Moderate Cyclopentyl->InVivo Low Cycloheptyl Cycloheptyl Analog (1-Phenylcycloheptylamine) Cycloheptyl->Binding Slightly Reduced Cycloheptyl->InVivo Significantly Reduced Cyclooctyl Cyclooctyl Analog Cyclooctyl->Binding Slightly Reduced Cyclooctyl->InVivo Very Low / Inactive

Caption: Impact of cycloalkyl ring size on the activity of PCP analogs.

Predicted Toxicological Profile

The toxicology of this compound has not been formally studied. However, based on its structural similarity to PCP, a similar toxicological profile can be anticipated, although the potency may differ.

Adverse effects associated with PCP and other arylcyclohexylamines can include:[1][2]

  • Neurological: Seizures, coma, psychosis, agitation, and violence.

  • Cardiovascular: Hypertension and tachycardia.

  • Respiratory: Respiratory depression at high doses.

Given the reduced in vivo potency suggested by SAR studies, it is possible that higher doses of 1-Phenylcycloheptylamine would be required to produce the same level of toxicity as PCP. However, without specific toxicological data, this remains speculative.

Analytical and Forensic Considerations

The identification of novel psychoactive substances like 1-Phenylcycloheptylamine presents a challenge for forensic laboratories.

Analytical Methods

Standard analytical techniques used for the identification of PCP and its analogs would be applicable to 1-Phenylcycloheptylamine.[7][8][9][10]

Experimental Protocol: GC-MS Analysis of 1-Phenylcycloheptylamine

  • Sample Preparation: Dissolve a small amount of the suspected material in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Compare the obtained mass spectrum with reference spectra of PCP and other analogs. The fragmentation pattern of 1-Phenylcycloheptylamine is expected to show characteristic ions corresponding to the phenylcycloheptyl cation and other fragments resulting from the cleavage of the amine moiety.

Other valuable analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of thermolabile compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for definitive identification.[7][10]

  • Infrared (IR) Spectroscopy: Can provide functional group information.[7]

Legal Status

The legal status of this compound is not explicitly defined in many jurisdictions. However, in countries with analog legislation, such as the United States, it would likely be considered a controlled substance analog of PCP.[1][12] The Federal Analogue Act in the United States treats any substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance as if it were in Schedule I.[12] In the European Union, the legal status of new psychoactive substances can vary between member states, but many have implemented control measures for entire classes of compounds.[13][14]

Conclusion

This compound represents a logical, yet understudied, structural analog of phencyclidine. Based on established structure-activity relationships for arylcyclohexylamines, it is predicted to be a less potent in vivo NMDA receptor antagonist than PCP, despite retaining significant in vitro binding affinity. This divergence between in vitro and in vivo activity highlights the complex interplay between molecular structure, receptor interaction, and overall pharmacological effect.

For researchers and drug development professionals, 1-Phenylcycloheptylamine serves as an important case study in the subtle molecular modifications that can dramatically alter the activity of a psychoactive compound. Further research is warranted to fully characterize its pharmacological and toxicological profile to better inform forensic and clinical practices.

References

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–650.
  • Kamenka, J. M., Chiche, B., Goudal, R., Geneste, P., Vignon, J., Vincent, J. P., & Lazdunski, M. (1982). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl)piperidine derivatives. Journal of medicinal chemistry, 25(4), 431–435.
  • PrepChem. (n.d.). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine.
  • Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of pharmacology and experimental therapeutics, 389(1), 130-143.
  • Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(24), 15729.
  • Wikipedia. (2024, November 28). Phencyclidine. In Wikipedia.
  • MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
  • Sisco, E., & Urbas, A. (2019). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv.
  • ProQuest. (n.d.). Spectroscopic and Chromatographic Studies of PCP and Analogues.
  • Thornton, S. L., Lisbon, D., Lin, T., & Gerona, R. (2017). Beyond Ketamine and Phencyclidine: Analytically Confirmed Use of Multiple Novel Arylcyclohexylamines. Journal of psychoactive drugs, 49(4), 289–293.
  • Quintanilla, M. A., et al. (2020). Identifying PCP and four PCP analogs using the gold chloride microcrystalline test followed by raman microspectroscopy and chemometrics.
  • ACS Publications. (1982). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl)piperidine derivatives.
  • ResearchGate. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
  • ResearchGate. (2020). Identifying PCP and Four PCP Analogs Using the Gold Chloride Microcrystalline Test Followed by Raman Microspectroscopy and Chemometrics.
  • Semantic Scholar. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl.
  • Goutal, S., et al. (2023). Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model. Molecular imaging and biology, 25(4), 723–733.
  • Kozikowski, A. P., et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European journal of medicinal chemistry, 35(6), 555–565.
  • Wikipedia. (2024, November 26). Controlled Substances Act. In Wikipedia.
  • ResearchGate. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists.
  • National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. In Bookshelf.
  • Wikipedia. (2024, November 29). Recreational drug use. In Wikipedia.
  • Kosenkov, A. M., et al. (2019). Fast changes of NMDA and AMPA receptor activity under acute hyperammonemia in vitro. Neuroscience letters, 690, 100–106.
  • DrugPatentWatch. (2024). Drugs and Devices: Comparison of European and U.S. Approval Processes.
  • European Commission. (n.d.). Drug Precursor Control.

Sources

The Arylcycloalkylamine Saga: From Anesthetic Dreams to Tools of Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Context of Arylcycloalkylamine Research

Introduction: A Serendipitous Discovery

The story of arylcycloalkylamines is not a linear progression of targeted drug design, but rather a branching narrative of serendipity, clinical disappointment, and profound neuroscientific discovery. Initially conceived as a new class of intravenous anesthetics, these compounds would ultimately provide researchers with an unprecedented window into the workings of the glutamatergic system, redefine our understanding of psychosis, and unexpectedly open a new frontier in the treatment of depression. This guide traces the historical arc of arylcycloalkylamine research, from the laboratories of Parke-Davis to the forefront of modern neuroscience, providing technical insights into the key discoveries and experimental methodologies that have shaped the field.

Chapter 1: The Genesis of Phencyclidine (PCP) - A Promising but Problematic Anesthetic

The journey begins in the 1950s at the Parke-Davis pharmaceutical company. Medicinal chemist Victor Maddox, while exploring novel analgesic agents, synthesized 1-(1-phenylcyclohexyl)piperidine, or Phencyclidine (PCP), in 1956[1]. The initial animal studies were remarkable. PCP induced a state of anesthesia without causing the significant respiratory and cardiovascular depression characteristic of barbiturates, the dominant anesthetics of the era[2]. This unique profile, which appeared to disconnect the subject from sensory input without inducing a deep state of unconsciousness, was termed "dissociative anesthesia"[3].

Marketed as Sernyl, PCP entered clinical trials in 1957[2]. While it demonstrated effective analgesia and anesthesia, a significant and troubling pattern of side effects emerged during patient recovery. A substantial percentage of patients experienced severe agitation, paranoia, hallucinations, and prolonged delirium—a state of profound psychosis[4][5][6]. These adverse effects were deemed unmanageable, and by 1965, Parke-Davis officially discontinued its use in humans[2][7]. Though briefly repurposed for veterinary medicine, PCP's clinical journey was over, but its scientific and societal impact was just beginning[4].

Chapter 2: The Quest for a Safer Alternative - The Birth of Ketamine

The problematic emergence profile of PCP did not invalidate the potential of dissociative anesthesia. The core principle—analgesia without cardiorespiratory depression—remained a highly desirable clinical goal. Recognizing this, chemists at Parke-Davis sought to create an analogue of PCP that retained its anesthetic benefits while minimizing its severe psychotomimetic side effects.

This line of research, a classic example of structure-activity relationship (SAR) exploration, led to the synthesis of numerous derivatives. The key insight was to create a compound that was less potent and had a shorter half-life, with the hypothesis that a quicker clearance from the body would reduce the duration and intensity of emergent delirium[3]. In 1962, Calvin Stevens, a consultant for Parke-Davis, synthesized CI-581, which would later be named ketamine[8].

Ketamine proved to be a success. While still an arylcycloalkylamine and possessing a similar mechanism, it was less potent and had a significantly better safety profile than PCP[9]. Human testing began in 1964, and the U.S. FDA approved it for clinical use in 1970[8][10]. It saw extensive use as a battlefield anesthetic during the Vietnam War and remains an essential medicine worldwide for anesthesia and analgesia, particularly in emergency and pediatric settings[11][12].

Chapter 3: Unraveling the Mechanism - The NMDA Receptor

For years, the precise molecular target of PCP and ketamine remained elusive. The breakthrough came in the early 1980s from the work of David Lodge and his colleagues. Through pioneering electrophysiology experiments, they demonstrated that the effects of these drugs were due to their antagonism of a specific subtype of glutamate receptor—the N-methyl-D-aspartate (NMDA) receptor[13].

This was a landmark discovery. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and the NMDA receptor is a crucial component of its signaling machinery[3][11]. Lodge's work revealed that arylcycloalkylamines act as non-competitive, open-channel blockers. They do not compete with glutamate or its co-agonist glycine for their binding sites on the exterior of the receptor. Instead, they travel into the receptor's ion channel when it opens and bind to a specific site within the pore (now known as the "PCP site"), physically obstructing the flow of ions like calcium (Ca²⁺)[11][14]. This mechanism explains their voltage-dependent action; the channel must first be activated by glutamate and a depolarized membrane potential (which expels a blocking magnesium ion, Mg²⁺) for the drug to gain access to its binding site.

// Connections Glutamate -> receptor:glu [label="Binds"]; Glycine -> receptor:gly [label="Binds"]; Mg2 -> receptor:channel [label="Blocks (at rest)", style=dashed, color="#FBBC05"]; PCP_Ketamine -> receptor:channel [label="Enters open channel", color="#EA4335"]; receptor:channel -> PCP_bound [style=invis]; PCP_bound -> Ca2_out [label="Prevents", style=dashed, color="#EA4335"];

{rank=same; Glutamate; Glycine;} {rank=same; receptor;} {rank=same; PCP_bound; Ca2_out;} } dot Caption: Mechanism of arylcycloalkylamine action at the NMDA receptor.

Chapter 4: A Chemical Model for Psychosis - The Glutamate Hypothesis of Schizophrenia

The very side effects that led to PCP's clinical demise proved to be a Rosetta Stone for psychiatric research. Researchers noted the striking similarity between PCP-induced psychosis and the symptoms of schizophrenia, including positive symptoms (hallucinations, delusions), negative symptoms (apathy, social withdrawal), and cognitive deficits[7][14].

This observation, coupled with the discovery of the NMDA receptor as the drug's target, gave rise to the Glutamate Hypothesis of Schizophrenia [2][4]. This hypothesis posited that schizophrenia may be caused not by an excess of dopamine (the prevailing theory at the time), but by a hypofunction of the glutamatergic system, specifically at NMDA receptors[15]. The ability of a drug like PCP to reliably and reversibly induce a schizophrenia-like state in healthy volunteers provided an invaluable pharmacological model to study the neurobiology of the disorder and to screen potential antipsychotic medications[2][7].

// Timeline flow node1 -> node2 -> node4 -> node5; node1 -> node3 -> node6; node6 -> node7 -> node8 -> node9 -> node10; } dot Caption: Historical timeline of key events in arylcycloalkylamine research.

Chapter 5: Structure-Activity Relationships (SAR) and the Proliferation of Analogues

The core arylcycloalkylamine scaffold is remarkably versatile, allowing for chemical modifications that can dramatically alter a compound's pharmacological profile. Research has shown that substitutions on the aryl ring, the cyclohexyl ring, or the amine moiety can "fine-tune" the molecule's affinity for the NMDA receptor and its secondary targets, such as the dopamine transporter (DAT), serotonin transporter (SERT), and various opioid receptors[16]. For instance, replacing PCP's piperidine ring with a pyrrolidine or morpholine ring tends to decrease potency[16]. This chemical flexibility has led to the creation of a vast family of related compounds, both in academic research and in clandestine laboratories producing "designer drugs" or "research chemicals"[6].

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ, nM) of several key arylcycloalkylamines for the NMDA receptor and monoamine transporters. A lower Kᵢ value indicates a higher binding affinity. This data illustrates how subtle structural changes can shift a compound's primary activity.

CompoundNMDA Receptor (Kᵢ, nM)DAT (Kᵢ, nM)SERT (Kᵢ, nM)
Phencyclidine (PCP) 55.4>10,0002234
Ketamine 655>10,000>10,000
3-MeO-PCP 202092154
4-MeO-PCP 614363>10,000
Methoxetamine (MXE) 2574751131
Data sourced from Wallach et al. (2013)[17]. Assays for NMDA receptor binding used [³H]MK-801.

This data highlights the significantly higher affinity of PCP and its methoxy-analogue (3-MeO-PCP) for the NMDA receptor compared to ketamine. It also shows that some analogues, unlike ketamine, possess moderate affinity for monoamine transporters, which can contribute to their distinct psychoactive effects.

Chapter 6: A New Dawn - The Antidepressant Effects of Ketamine

Perhaps the most surprising turn in the arylcycloalkylamine story came in the late 1990s and early 2000s. Based on anecdotal observations of mood improvement in patients receiving ketamine, researchers at Yale University conducted the first randomized controlled trial to investigate its antidepressant effects[10][12]. Published in 2000, the study demonstrated that a single, sub-anesthetic intravenous dose of ketamine produced rapid and robust antidepressant effects in patients with treatment-resistant depression, often within hours[10][12].

This was a revolutionary finding in psychiatry. Traditional antidepressants, which primarily target the monoamine system, typically take weeks or even months to exert their effects. Ketamine's rapid action, mediated by its effects on the glutamatergic system, represented a completely new paradigm for antidepressant therapy[10]. This discovery has since spurred intense research into glutamate modulators for depression and led to the FDA approval of esketamine (the S-enantiomer of ketamine) as a nasal spray in 2019 for treatment-resistant depression[10][11].

Chapter 7: Key Experimental Protocols

The advancement of arylcycloalkylamine research has relied on a core set of experimental techniques. The following sections provide detailed, step-by-step methodologies for foundational experiments in this field.

Protocol 1: Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP)

This protocol is based on the original Grignard reaction methodology. CAUTION: This synthesis should only be performed by trained chemists in a properly equipped laboratory, adhering to all safety regulations. Phencyclidine is a controlled substance.

Objective: To synthesize PCP via the reaction of a phenylmagnesium bromide Grignard reagent with 1-piperidinocyclohexanecarbonitrile.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1-piperidinocyclohexanecarbonitrile (PCC)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard reflux and extraction glassware, magnetic stirrer, heating mantle

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a single crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous ether. Add a small amount to the magnesium and observe for the initiation of the reaction (cloudiness, heat).

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Nitrile:

    • Dissolve 1-piperidinocyclohexanecarbonitrile (PCC) in anhydrous ether/THF.

    • Add the PCC solution dropwise to the stirred Grignard reagent at room temperature or with gentle cooling.

    • After addition, reflux the reaction mixture for 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude PCP freebase as an oil or solid.

  • Salt Formation (for purification/stability):

    • Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., isopropanol, ether).

    • Add a solution of hydrochloric acid in the same solvent dropwise until the solution is acidic.

    • The PCP hydrochloride salt will precipitate. Cool the mixture to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold solvent, and dry to yield the final product.

Protocol 2: NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the PCP site within the NMDA receptor ion channel using competitive binding with a radiolabeled ligand, [³H]MK-801.

Binding_Assay_Workflow prep Prepare Rat Forebrain Membrane Homogenate (Source of NMDA Receptors) setup Set up Assay Tubes/Plate - Total Binding (TB) - Non-Specific Binding (NSB) - Competition prep->setup tb TB Tubes: 1. Membranes 2. Buffer + Co-agonists 3. [³H]MK-801 setup->tb nsb NSB Tubes: 1. Membranes 2. Buffer + Co-agonists 3. [³H]MK-801 4. Excess Unlabeled PCP setup->nsb comp Competition Tubes: 1. Membranes 2. Buffer + Co-agonists 3. [³H]MK-801 4. Test Compound (Varying Conc.) setup->comp incubate Incubate at Room Temperature to Reach Equilibrium filter Rapidly Filter Samples Through Glass Fiber Filters (Traps membrane-bound radioactivity) incubate->filter wash Wash Filters with Ice-Cold Buffer to Remove Unbound Radioactivity filter->wash count Place Filters in Scintillation Vials, Add Scintillation Cocktail, and Count Radioactivity (CPM) wash->count analyze Analyze Data: - Calculate Specific Binding (TB - NSB) - Plot Competition Curve - Calculate IC₅₀ and Kᵢ count->analyze

Materials:

  • Rat forebrain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]MK-801 (radioligand)

  • Unlabeled PCP or MK-801 (for non-specific binding)

  • Test compound

  • Glutamate and Glycine (co-agonists)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration manifold

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA or Bradford assay).

  • Assay Setup (in triplicate):

    • Total Binding: Add buffer, membrane preparation, glutamate (10 µM), glycine (10 µM), and a single concentration of [³H]MK-801 (e.g., 5 nM) to tubes.

    • Non-Specific Binding: Add the same components as for Total Binding, plus a high concentration of unlabeled PCP or MK-801 (e.g., 10 µM) to saturate the specific sites.

    • Competitive Binding: Add the same components as for Total Binding, plus varying concentrations of the test compound.

  • Incubation: Incubate all tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter pre-soaked in buffer.

    • Quickly wash the filters with several volumes of ice-cold buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials.

    • Add scintillation fluid and allow the vials to sit for several hours.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For the competition experiment, plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression to fit the data and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of an arylcycloalkylamine antagonist on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons from an acute brain slice.

Materials:

  • Vibratome for slicing brain tissue

  • Acute brain slice preparation (e.g., from hippocampus)[10]

  • Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries and pipette puller

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂/5% CO₂)

  • Internal pipette solution (e.g., Cesium-based to block K⁺ channels)

  • Pharmacological agents: AMPA receptor antagonist (e.g., CNQX), GABAₐ receptor antagonist (e.g., Bicuculline), and the test arylcycloalkylamine.

Procedure:

  • Slice Preparation:

    • Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.

    • Cut slices (e.g., 300-400 µm thick) using a vibratome.

    • Transfer slices to a recovery chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature[10].

  • Recording Setup:

    • Transfer a single slice to the recording chamber on the microscope stage and perfuse continuously with carbogenated aCSF.

    • Pull a glass pipette to a resistance of 3-6 MΩ when filled with internal solution.

    • Under visual guidance, approach a target neuron (e.g., a hippocampal CA1 pyramidal neuron) with the pipette.

  • Establishing a Recording:

    • Apply gentle positive pressure to the pipette as it approaches the cell.

    • Upon touching the cell membrane, release the pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal".

    • Apply a brief, strong pulse of negative pressure to rupture the membrane patch, establishing the "whole-cell" configuration.

  • Isolating and Recording NMDA EPSCs:

    • Switch the amplifier to voltage-clamp mode.

    • To isolate NMDA receptor currents, clamp the cell at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block.

    • Perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAₐ receptor antagonist (e.g., 10 µM bicuculline)[10].

    • Use a stimulating electrode to evoke synaptic responses and record a stable baseline of NMDA-mediated EPSCs.

  • Drug Application and Measurement:

    • Bath-apply the test arylcycloalkylamine at a known concentration.

    • Continue to evoke and record EPSCs until the drug effect reaches a steady state.

    • Measure the peak amplitude of the EPSCs before and after drug application.

    • The percentage reduction in the EPSC amplitude represents the degree of antagonism by the compound at that concentration.

Conclusion: An Evolving Legacy

The history of arylcycloalkylamine research is a compelling illustration of the unpredictable nature of scientific inquiry. A failed anesthetic became an indispensable tool for understanding a major neurotransmitter system and the pathophysiology of schizophrenia. Its safer, short-acting successor, after decades of clinical use, was repurposed to revolutionize the treatment of depression. This journey underscores the critical importance of mechanistic investigation and the causal links between chemical structure, pharmacological action, and clinical outcome. As new analogues continue to be synthesized and studied, the rich and complex legacy of the arylcycloalkylamines continues to evolve, promising further insights into the intricacies of the human brain.

References

  • Berman, R. M., et al. (2000). Antidepressant effects of ketamine in depressed patients. Biological Psychiatry, 47(4), 351-354.
  • Banyan Treatment Center. (n.d.). The History of PCP.
  • EMCDDA. (n.d.). Phencyclidine (PCP) drug profile.
  • Dr. Oracle. (2025). Is ketamine related to phencyclidine (PCP), also known as angel dust?.
  • Ferron, P. J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.
  • Frood, A. (2022). The Past, Present and Future of Using Ketamine to Treat Depression. Scientific American.
  • Joksovic, P. M., et al. (2018). The Ketamine Antidepressant Story: New Insights. Psychiatric Times.
  • Le Foll, B. (2023). Phencyclidine (PCP) Toxicity. StatPearls.
  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(2-3), 203-204. (Note: A representative paper, direct link to full text may require subscription).
  • Moghaddam, B., & Javitt, D. (2012). From revolution to evolution: the glutamate hypothesis of schizophrenia and its implication for treatment. Neuropsychopharmacology, 37(1), 4-15.
  • Ogunbadeniyi, A. M., & Adejare, A. (2002). Synthesis and characterization of fluorinated phencyclidine (PCP) analogs. Journal of Fluorine Chemistry, 114(1), 39-42.
  • Petrie, M. (2021). The Synthesis of Phencyclidine. Sciencemadness Discussion Board.
  • Roth, B. L., et al. (2013). 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334.
  • Solomon, V. R., et al. (2014). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest Dissertations Publishing. (Note: Link to abstract, full text may require subscription).
  • Traynelis, S. F. (Ed.). (2001). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.20.
  • Wikipedia contributors. (2024). Glutamate hypothesis of schizophrenia. Wikipedia, The Free Encyclopedia.
  • Wallach, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 733-744.
  • Zarrindast, M. R., et al. (2006). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Iranian Journal of Pharmaceutical Research, 5(4), 275-282.

Sources

Part 1: Foundational Understanding of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Investigation of 1-Phenylcycloheptylamine Hydrochloride

This guide provides a comprehensive framework for the initial in-vitro evaluation of this compound, a putative arylcyclohexylamine and analog of phencyclidine (PCP). The methodologies detailed herein are designed to establish a foundational pharmacological profile, encompassing cytotoxicity, primary and secondary target engagement, and preliminary metabolic stability. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds.

This compound belongs to the arylcyclohexylamine class of compounds, which are recognized for their dissociative anesthetic and hallucinogenic properties.[1][2] Its core structure, featuring a phenyl group and a cycloheptyl ring attached to an amine, suggests a pharmacological profile analogous to phencyclidine (PCP). The primary hypothesized mechanism of action for this class of compounds is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3] However, the diverse effects observed within this chemical family often arise from varying affinities for other targets, such as sigma receptors and monoamine transporters.[1][4]

A thorough in-vitro characterization is the critical first step in understanding the therapeutic potential and toxicological risks of a novel compound like this compound. The following experimental cascade is designed to provide a robust preliminary dataset to guide further research.

Part 2: A Tiered Approach to In-Vitro Characterization

The in-vitro evaluation of this compound is best approached in a tiered manner, progressing from broad cytotoxicity assessment to specific receptor interactions and metabolic stability.

Experimental Workflow Overview

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Secondary & Off-Target Profiling cluster_2 Tier 3: Preliminary ADME Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) NMDAR_Binding Primary Target Engagement: NMDA Receptor Binding Assay Cytotoxicity->NMDAR_Binding Determine safe concentration range Sigma_Binding Sigma Receptor Binding Assays (σ1 & σ2) NMDAR_Binding->Sigma_Binding Characterize primary target Monoamine_Binding Monoamine Transporter Binding Assays (DAT, NET, SERT) NMDAR_Binding->Monoamine_Binding Metabolic_Stability In-Vitro Metabolic Stability Assay Sigma_Binding->Metabolic_Stability Assess polypharmacology Monoamine_Binding->Metabolic_Stability G cluster_0 NMDA Receptor Signaling Cascade Glutamate Glutamate NMDA_Receptor NMDA Receptor Ion Channel (blocked by Mg2+) Glutamate->NMDA_Receptor:f0 Glycine Glycine/D-Serine Glycine->NMDA_Receptor:f0 Ca_Influx Ca2+ Influx NMDA_Receptor:f1->Ca_Influx PCP_Site PCP Binding Site (within ion channel) PCP_Site->NMDA_Receptor:f1 Antagonism by 1-Phenylcycloheptylamine HCl Depolarization Membrane Depolarization Depolarization->NMDA_Receptor:f1 Relieves Mg2+ block Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

Caption: NMDA receptor antagonism by arylcyclohexylamines.

Experimental Protocol: [3H]MK-801 Competitive Binding Assay [1][3]

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]MK-801 (e.g., 1 nM), and varying concentrations of this compound.

  • Controls:

    • Total Binding: Membrane preparation and [3H]MK-801 only.

    • Non-specific Binding: Membrane preparation, [3H]MK-801, and a high concentration of an unlabeled NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).

  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand. [1][5]6. Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter. [1]7. Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and then calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [1][3]

Tier 2: Secondary and Off-Target Profiling

Rationale: While the NMDA receptor is the primary target, many arylcyclohexylamines exhibit polypharmacology, binding to sigma receptors and monoamine transporters, which can significantly modulate their overall effects. [1][4] Experimental Protocols:

  • Sigma Receptor (σ1 and σ2) Binding: A similar competitive radioligand binding assay can be performed using -pentazocine for the σ1 receptor and [3H]DTG for the σ2 receptor. [6]* Monoamine Transporter (DAT, NET, SERT) Binding: Radioligand binding assays can be conducted to assess the affinity for the dopamine transporter (DAT) using [3H]WIN 35,428, the norepinephrine transporter (NET) using [3H]nisoxetine, and the serotonin transporter (SERT) using [3H]citalopram.

Table 2: Hypothetical Receptor Binding Profile for this compound

TargetRadioligandKi (nM)
NMDA Receptor[3H]MK-80145
Sigma-1 Receptor-pentazocine210
Sigma-2 Receptor[3H]DTG850
Dopamine Transporter (DAT)[3H]WIN 35,428> 10,000
Norepinephrine Transporter (NET)[3H]nisoxetine> 10,000
Serotonin Transporter (SERT)[3H]citalopram> 10,000
Tier 3: Preliminary ADME Profiling

Rationale: An early assessment of metabolic stability provides crucial insights into a compound's potential pharmacokinetic profile, specifically its susceptibility to first-pass metabolism in the liver. [7]This assay measures the rate at which the compound is metabolized by liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay [7]

  • Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes, NADPH (as a cofactor), and this compound at a specific concentration (e.g., 1 µM).

  • Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of this compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

Table 3: Hypothetical Metabolic Stability Data for this compound

ParameterValueInterpretation
In-vitro t1/2 (min)45Moderate Stability
Intrinsic Clearance (µL/min/mg)25Low to Moderate Clearance

Part 3: Data Synthesis and Future Directions

The preliminary in-vitro data will provide a foundational understanding of this compound's pharmacological and toxicological profile.

  • Interpretation: The cytotoxicity data establishes the concentration window for further experiments. The Ki value from the NMDA receptor binding assay quantifies its potency at its primary target. A lower Ki value indicates higher binding affinity. [3]The binding data for sigma receptors and monoamine transporters will reveal its selectivity. The metabolic stability data offers an early prediction of its hepatic clearance.

  • Future Directions: Based on this initial profile, subsequent studies could include:

    • Functional Assays: Electrophysiology (e.g., patch-clamp) to confirm NMDA receptor antagonism and determine the functional consequences of binding.

    • In-Vivo Studies: If the in-vitro profile is promising (i.e., potent at the target with low cytotoxicity and reasonable metabolic stability), in-vivo studies in animal models can be designed to investigate its behavioral effects and pharmacokinetic properties. [8] * Lead Optimization: If the compound shows desirable activity but has liabilities (e.g., off-target effects, poor metabolic stability), this data can inform the synthesis of new analogs with an improved profile.

This structured in-vitro approach ensures a thorough and scientifically rigorous preliminary evaluation of this compound, providing the essential data needed to make informed decisions about its potential for further development.

References

  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. (n.d.).
  • Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate" | BenchChem. (n.d.).
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • NMDA Biochemical Binding Assay Service - Reaction Biology. (n.d.).
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.).
  • Current Research on PCP Analogs - Erowid. (n.d.).
  • Evaluation of PCP analogs. (A) Chemical structures of PCP and its... - ResearchGate. (n.d.).
  • Unraveling the Arylcyclohexylamines: A Comparative Analysis of PCEEA and Related Compounds - Benchchem. (n.d.).
  • An In-depth Technical Guide on NMDA Receptor Agonist Binding Affinity and Kinetics - Benchchem. (n.d.).
  • In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. (2024, May 20).
  • ANNALS EXPRESS: Novel ketamine analogs cause a false positive phencyclidine immunoassay | Request PDF - ResearchGate. (n.d.).
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC - PubMed Central. (n.d.).
  • 5 - LJMU Research Online. (2017, May 5).
  • Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest. (n.d.).
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed Central. (2020, March 13).
  • Receptor Binding Assays - Multiwell Plates - Merck. (n.d.).
  • The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PubMed Central. (n.d.).
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - Repositório Comum. (n.d.).
  • The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed. (n.d.).

Sources

A Technical Guide to the Solubility of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development. This guide provides an in-depth technical framework for understanding and determining the solubility of 1-Phenylcycloheptylamine hydrochloride. While specific quantitative data for this compound is not widely published, this paper establishes the fundamental principles governing its solubility based on its molecular structure. We present a detailed, field-proven protocol for empirical solubility determination using the gold-standard isothermal shake-flask method, coupled with HPLC-UV quantification. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical foundation and practical guidance necessary to generate robust and reliable solubility data.

Introduction: The Imperative of Solubility Characterization

This compound is an organic compound featuring a bulky non-polar cycloheptyl ring, a phenyl group, and a polar amine hydrochloride salt. The solubility of such a molecule is not trivial to predict and is a critical parameter that dictates its utility in a vast range of applications, from synthetic chemistry reaction kinetics to its formulation and bioavailability in drug development. A comprehensive understanding of how this compound behaves in different solvent systems is essential for any meaningful scientific application.

This guide moves beyond a simple listing of data. As Senior Application Scientists, our goal is to illuminate the causal relationships between molecular structure, solvent properties, and dissolution. We will dissect the molecule's constituent parts, predict its behavior based on first principles, and then provide a rigorous, self-validating experimental protocol to empirically determine its solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet of solubility. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a structural analysis reveals a molecule of dual character.

  • The Polar Moiety: The amine hydrochloride group (-NH₃⁺Cl⁻) is ionic. This part of the molecule is hydrophilic and will seek to form strong ion-dipole interactions with polar solvent molecules.

  • The Non-Polar Moieties: The phenyl ring (C₆H₅-) and the large cycloheptyl ring (C₇H₁₃-) are lipophilic and non-polar. These bulky hydrocarbon portions can only engage in weaker van der Waals forces and will favorably interact with non-polar solvents.

This amphipathic nature suggests a complex solubility profile. The ionic head will dominate in polar environments, while the large non-polar tail will significantly limit solubility in those same solvents compared to a smaller amine salt.

The Critical Role of the Solvent

Solvents are broadly classified by their polarity, which is often quantified by their dielectric constant (ε) or a relative polarity index.[1][2]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have high dielectric constants and can act as both hydrogen bond donors and acceptors.[1][3] Water (H₂O) is the most polar, followed by lower-aliphatic alcohols. We predict the highest solubility for this compound in these solvents. The ionic amine hydrochloride can be effectively solvated through strong ion-dipole interactions, and the chloride ion can be solvated via hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors. While they can solvate the cation, their interaction with the chloride anion is weaker. Solubility is expected to be moderate to low in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and cannot effectively solvate ions.[3] The energy required to break the ionic lattice of the salt is not compensated by solute-solvent interactions. Consequently, solubility is predicted to be negligible in these solvents.

The logical relationship between the compound's structure and its expected solubility is visualized below.

G cluster_compound 1-Phenylcycloheptylamine HCl Structure cluster_solvents Solvent Types cluster_interactions Dominant Intermolecular Forces cluster_solubility Predicted Solubility Outcome Compound Amphipathic Molecule PolarHead Amine Hydrochloride (-NH₃⁺Cl⁻) Ionic, Polar Compound->PolarHead NonPolarTail Phenyl & Cycloheptyl Rings (C₆H₅-, C₇H₁₃-) Bulky, Non-Polar Compound->NonPolarTail IonDipole Strong Ion-Dipole & H-Bonding PolarHead->IonDipole Favors VdW Weak van der Waals NonPolarTail->VdW Favors PolarProtic Polar Protic (Water, Methanol) PolarProtic->IonDipole Enables PolarAprotic Polar Aprotic (Acetone, ACN) DipoleDipole Moderate Dipole-Dipole PolarAprotic->DipoleDipole Enables NonPolar Non-Polar (Hexane, Toluene) NonPolar->VdW Enables HighSol High IonDipole->HighSol ModSol Moderate to Low DipoleDipole->ModSol LowSol Negligible VdW->LowSol

Caption: Relationship between molecular structure, solvent type, and predicted solubility.

The Influence of pH

For any amine salt, pH is a critical determinant of aqueous solubility. The hydrochloride salt exists in equilibrium with its corresponding free base form.

R-NH₃⁺Cl⁻ (soluble salt) ⇌ R-NH₂ (less soluble free base) + H⁺ + Cl⁻

According to Le Châtelier's principle, adding a base (decreasing H⁺ concentration) will shift this equilibrium to the right, causing the protonated, soluble amine to convert to the unprotonated, often oily or solid, free base. This dramatically decreases its aqueous solubility. Therefore, this compound will be most soluble in neutral to acidic aqueous solutions and will likely precipitate upon basification.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to empirical fact, a standardized and reproducible method is required. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[4][5] It is designed to ensure that the solvent is truly saturated with the solute at a given temperature.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) in a thermostatic shaker bath is non-negotiable for data comparability.

  • Use of Excess Solid: To ensure saturation, the solid must be present in excess. This creates a slurry where the dissolved solute is in equilibrium with the undissolved solid phase.

  • Equilibration Time: Dissolution is not instantaneous. A prolonged agitation period (typically 24-72 hours) is necessary to ensure the system has reached thermodynamic equilibrium. The required time should be determined via a preliminary time-to-equilibrium study.

  • Phase Separation: Analyzing any suspended microparticles of undissolved solid is the most common source of erroneously high solubility values. Centrifugation followed by filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) is a mandatory step to isolate the true supernatant.

  • Accurate Quantification: The concentration of the dissolved analyte in the clear supernatant must be determined using a validated, sensitive, and specific analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideally suited for this purpose, especially for aromatic compounds like this one.[6][7]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into several 2 mL glass vials.

    • Add 1.0 mL of the desired solvent (e.g., ultrapure water, methanol, acetonitrile, hexane) to each vial. This ensures an excess of solid material.

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a consistent rate for 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for 30 minutes at the same constant temperature for large particles to settle.

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining undissolved solid.

  • Sample Collection & Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Analyze the standards and the prepared sample using a validated HPLC-UV method. The phenyl group provides a strong chromophore for UV detection (e.g., at ~254 nm).

    • Generate a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Data Analysis:

    • Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

    • Express the final solubility in mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Experimental Workflow Diagram

G start Start: Weigh Compound & Add Solvent equilibration Step 1: Equilibration (e.g., 48h at 25°C) in Thermostatic Shaker start->equilibration centrifugation Step 2: Phase Separation (Centrifuge 10,000 x g) equilibration->centrifugation filtration Step 3: Sample Isolation (Filter Supernatant, 0.22 µm) centrifugation->filtration dilution Step 4: Sample Preparation (Dilute with Mobile Phase) filtration->dilution hplc Step 5: Quantification (HPLC-UV Analysis) dilution->hplc calculation Step 6: Data Analysis (Calculate Solubility from Calibration Curve) hplc->calculation end End: Report Mean ± SD calculation->end

Sources

Methodological & Application

Application Notes and Protocols for the Analysis of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylcycloheptylamine hydrochloride is a chemical compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is essential to ensure its identity, purity, and quality. This guide provides a comprehensive overview of proposed analytical methodologies for this compound, drawing upon established principles of analytical chemistry and data from closely related structural analogs.

Due to the limited availability of specific experimental data for this compound in the public domain, this document presents robust, scientifically-grounded protocols that are anticipated to be effective for its analysis. These methods, however, require validation by the end-user to demonstrate their suitability for the intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH)[1].

Physicochemical Properties (with Analogue Data)

A thorough understanding of a compound's physicochemical properties is fundamental to method development. While specific data for this compound is scarce, the properties of its lower homologue, 1-Phenylcyclohexylamine hydrochloride, provide a valuable reference point.

PropertyValue (for 1-Phenylcyclohexylamine hydrochloride)Reference
CAS Number 1934-71-0[2]
Molecular Formula C₁₂H₁₈ClN[2]
Molecular Weight 211.73 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 247-248 °C[3]
Solubility Soluble in water and ethanol; slightly soluble in chloroform, DMSO, and methanol.[3]

Note: The properties of this compound (CAS: 125802-37-1, Molecular Formula: C₁₃H₂₀ClN, Molecular Weight: 225.76 g/mol ) are expected to be similar, though variations in melting point and solubility may occur due to the larger cycloalkyl ring.[3]

Chromatographic Methods of Analysis

Chromatographic techniques are central to the separation, identification, and quantification of this compound from potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a versatile and widely applicable technique for the analysis of non-volatile, polar to moderately non-polar compounds.

Rationale for Method Design:

  • Stationary Phase: A C18 column is proposed due to its hydrophobic nature, which will provide effective retention for the phenyl and cycloheptyl moieties of the analyte.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common and effective mobile phase for amine hydrochlorides. The acetonitrile acts as the organic modifier, while the buffer controls the pH and ensures the analyte is in its protonated, more water-soluble form, leading to symmetrical peak shapes. A slightly acidic pH (e.g., 3.0) is chosen to suppress the silanol interactions on the stationary phase and ensure the amine is fully protonated.

  • Detection: The phenyl group in the molecule is a chromophore, allowing for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be experimentally determined but is anticipated to be in the low UV region.

Proposed HPLC Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (or experimentally determined λmax).

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.

    • Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the chromatograph.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

dot

Sources

Application Note: A Comprehensive Guide to the Development of a Stability-Indicating RP-HPLC Method for 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, science-driven protocol for the development and optimization of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Phenylcycloheptylamine hydrochloride. Grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, this document serves as a comprehensive guide for researchers, analytical scientists, and drug development professionals. We will explore the rationale behind critical methodological choices, from stationary and mobile phase selection to detector settings, culminating in a robust, step-by-step protocol suitable for quality control and stability testing.

Introduction: The Analytical Imperative

1-Phenylcycloheptylamine is a primary amine featuring a phenyl group and a seven-membered cycloalkane ring. As with many active pharmaceutical ingredients (APIs), ensuring its identity, purity, and strength is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and precision.[1] The development of a robust and reliable HPLC method is a foundational requirement in the pharmaceutical lifecycle, from early-stage development to commercial batch release.

This guide follows a systematic approach, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), to establish an analytical procedure that is fit for its intended purpose.[2][3] We will move from understanding the analyte's physicochemical properties to a final, optimized method protocol.

Analyte Characteristics and Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. The structure of this compound dictates the entire analytical strategy.

  • Structure: The molecule possesses a non-polar phenyl ring and a moderately non-polar cycloheptyl group, making it an ideal candidate for Reverse-Phase (RP) HPLC.[4]

  • Amine Functionality: The primary amine (pKa estimated ~10-10.5) is basic. In its neutral form, it can interact strongly with residual silanols on silica-based columns, leading to poor peak shape (tailing). To ensure a single ionic species and mitigate silanol interactions, the mobile phase pH must be controlled. By maintaining a pH at least 2-3 units below the pKa (e.g., pH 2.5-3.5), the amine will exist predominantly in its protonated, cationic form (R-NH₃⁺), which behaves predictably and yields symmetrical peaks.[5]

  • UV Chromophore: The presence of the phenyl group provides a UV chromophore, making UV detection a suitable and straightforward choice for quantification. The expected maximum absorbance (λmax) for such a structure is typically in the low UV range, around 210-220 nm.

Based on this analysis, an RP-HPLC method using a C18 stationary phase with an acidic mobile phase and UV detection is the most logical and scientifically sound starting point. This approach is consistent with established methods for similar aromatic amines.[6][7]

A Systematic Approach to Method Development

The development process follows a logical, multi-step workflow designed to efficiently arrive at an optimized method. This workflow is guided by the principles of Quality by Design (QbD) and the recommendations set forth in the ICH Q14 guideline on Analytical Procedure Development.[8][9]

Figure 1: Systematic Workflow for HPLC Method Development.

Detailed Experimental Protocol: Optimized Method

This section outlines the final, optimized protocol for the analysis of this compound. This protocol is designed to be self-validating through the inclusion of rigorous system suitability checks.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing should be handled by a suitable Chromatography Data System (CDS).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard

Optimized Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity. A C18 column is selected for its excellent hydrophobic retention, and a low-pH phosphate buffer is used to ensure the analyte is in its protonated form, providing sharp, symmetrical peaks.[7]

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Isocratic
Composition 60% Mobile Phase B : 40% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Accurately weigh and dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 40:60 (v/v) ratio is used as the diluent to ensure sample compatibility with the mobile phase.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to the mark with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample (e.g., bulk drug substance) equivalent to 10 mg of this compound into a 100 mL volumetric flask. Prepare the solution following the same procedure as the Standard Stock Solution.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core requirement for a trustworthy and self-validating protocol.[1] The following parameters should be assessed by making five replicate injections of the Standard Solution.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area Not More Than (NMT) 2.0%
% RSD of Retention Time Not More Than (NMT) 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 4.4.

  • Once SST criteria are met, inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Standard Solution and Sample Solution(s) in a defined sequence.

  • Calculate the amount of this compound in the sample by comparing the peak area response of the sample to that of the reference standard.

Conclusion

This application note details a systematic, science-based approach to developing a robust RP-HPLC method for the analysis of this compound. By leveraging an understanding of the analyte's physicochemical properties and adhering to established regulatory guidelines[10], we have defined a specific, sensitive, and reliable protocol. The optimized method, utilizing a C18 column with an acidic acetonitrile/phosphate buffer mobile phase, is suitable for routine quality control and stability studies. The inclusion of rigorous system suitability criteria ensures the trustworthiness and consistent performance of the analytical procedure.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q14 Analytical Procedure Development.
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Khalik, W. M. A. W. M., & Mitan, N. M. (2012). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Takatsuki, K., & Kouno, I. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 2(4), 365-368. [Link]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. gmp-compliance.org. [Link]
  • U.S. Food and Drug Administration (FDA). (2023). Q14 Analytical Procedure Development Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Khalik, W. M. A. W. M., & Mitan, N. M. (2012).
  • International Council for Harmonisation (ICH). (2022). Q14 ANALYTICAL PROCEDURE DEVELOPMENT. [Link]
  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
  • Sharma, A., & Singh, A. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. [Link]
  • International Council for Harmonisation (ICH). (2023). Q14 ANALYTICAL PROCEDURE DEVELOPMENT. [Link]
  • Ötvös, I., Torkos, K., & Szepesy, L. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.

Sources

Application Note: Structural Characterization of 1-Phenylcycloheptylamine Hydrochloride using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 1-Phenylcycloheptylamine hydrochloride using nuclear magnetic resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition, and spectral analysis, tailored for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and provides a framework for obtaining high-quality, reproducible NMR data for similar small molecules. The methodologies described herein are designed to be a self-validating system for the structural confirmation and purity assessment of this and related pharmaceutical compounds.

Introduction

1-Phenylcycloheptylamine is a chemical scaffold of interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API), unambiguous structural confirmation is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1][2][3] This application note details the application of one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) correlation spectroscopy, for the complete spectral assignment of this compound. The hydrochloride salt form necessitates specific considerations in sample preparation and data interpretation, which are addressed in detail.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in public databases, we have utilized validated in silico prediction tools to generate a reference dataset. These predictions are based on well-established algorithms that consider the chemical environment of each nucleus.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1' (ipso-C)-~135
C2'/C6' (ortho-C)~7.6~129
C3'/C5' (meta-C)~7.5~130
C4' (para-C)~7.6~129
C1 (quaternary-C)-~70
C2/C7 (CH₂)~2.2 - 2.4~35
C3/C6 (CH₂)~1.6 - 1.8~25
C4/C5 (CH₂)~1.5 - 1.7~28
NH₃⁺Variable, broad (e.g., 7-9)-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration. The NH₃⁺ proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[6] For hydrochloride salts, the choice of solvent is critical to ensure solubility and minimize signal overlap.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated methanol (CD₃OD) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated solvent (CD₃OD or DMSO-d₆) to the vial. The choice of solvent is crucial; CD₃OD is often a good first choice for amine hydrochlorides due to its polarity and ability to exchange with the acidic NH protons. DMSO-d₆ is also a good option for enhancing solubility.

  • Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect for any particulates. If solids remain, gentle warming or sonication may be applied.

  • Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

Parameter Value Rationale
Pulse Programzg30A standard 30-degree pulse angle is used to allow for a shorter relaxation delay.
Number of Scans (NS)16Sufficient for good signal-to-noise for a sample of this concentration.
Relaxation Delay (d1)2 sA 2-second delay is generally adequate for small molecules with a 30-degree pulse angle.
Acquisition Time (AQ)4 sProvides adequate resolution for resolving fine coupling patterns.
Spectral Width (SW)16 ppmA standard spectral width for ¹H NMR, covering the expected chemical shift range.

¹³C NMR Acquisition Parameters:

Parameter Value Rationale
Pulse Programzgpg30A standard proton-decoupled pulse sequence with a 30-degree pulse angle.
Number of Scans (NS)1024A higher number of scans is required due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2 sA standard delay for ¹³C NMR of small molecules.
Acquisition Time (AQ)1.5 sProvides sufficient digital resolution.
Spectral Width (SW)240 ppmA standard spectral width to encompass all expected carbon signals.
Protocol 3: Deuterium Exchange Experiment

This experiment is crucial for the unambiguous identification of the exchangeable NH₃⁺ protons.[6][7][8]

Procedure:

  • Acquire a standard ¹H NMR spectrum of the sample in a non-exchangeable solvent like DMSO-d₆.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • The signal corresponding to the NH₃⁺ protons will either disappear or significantly decrease in intensity due to the exchange with deuterium.[6][7]

Data Processing and Analysis

A typical workflow for processing the raw NMR data (Free Induction Decay - FID) is outlined below.

G FID Raw FID Apodization Apodization (e.g., Exponential Multiplication) FID->Apodization FT Fourier Transform Apodization->FT PhaseCorrection Phase Correction FT->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection Integration Integration BaselineCorrection->Integration PeakPicking Peak Picking BaselineCorrection->PeakPicking Analysis Spectral Analysis Integration->Analysis PeakPicking->Analysis

Caption: NMR Data Processing Workflow.

Spectral Interpretation

¹H NMR Spectrum
  • Aromatic Region (δ ~7.5-7.6 ppm): The protons on the phenyl ring are expected to appear in this region. Due to the free rotation around the C1-C1' bond, the ortho, meta, and para protons may have very similar chemical environments, potentially leading to a complex, overlapping multiplet that integrates to 5 protons.

  • Aliphatic Region (δ ~1.5-2.4 ppm): The twelve protons of the cycloheptyl ring will resonate in this region. The protons on the carbons adjacent to the quaternary carbon (C2 and C7) are expected to be the most downfield due to the deshielding effect of the positively charged nitrogen and the phenyl ring. The remaining cycloheptyl protons will appear as a series of complex, overlapping multiplets.

  • Amine Protons (NH₃⁺): The three protons of the ammonium group are expected to give a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature.[9] The broadness is due to rapid exchange with residual water and quadrupolar broadening from the ¹⁴N nucleus. The identity of this peak can be confirmed by a deuterium exchange experiment.[6][7]

¹³C NMR Spectrum
  • Aromatic Region (δ ~129-135 ppm): Four signals are expected for the phenyl group: the ipso-carbon (C1'), the ortho-carbons (C2'/C6'), the meta-carbons (C3'/C5'), and the para-carbon (C4'). The ipso-carbon will be a quaternary signal with a lower intensity.

  • Aliphatic Region (δ ~25-70 ppm): Four signals are expected for the cycloheptyl ring due to symmetry. The quaternary carbon (C1) attached to the phenyl group and the nitrogen will be the most downfield. The other three signals will correspond to the methylene carbons (C2/C7, C3/C6, and C4/C5).

J-Coupling

The cycloheptane ring is conformationally flexible, leading to complex spin-spin coupling patterns in the ¹H NMR spectrum. The vicinal (³J) coupling constants between adjacent protons in the cycloheptyl ring will depend on the dihedral angles between them, which are constantly changing. This results in broad, unresolved multiplets for the cycloheptyl protons.

2D NMR Spectroscopy for Unambiguous Assignments

To overcome the signal overlap in the 1D spectra, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will show correlations between adjacent protons in the cycloheptyl ring, helping to trace the connectivity within the ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for unambiguously assigning the proton signals to their corresponding carbon atoms in the cycloheptyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons. For instance, correlations from the ortho-protons of the phenyl ring (H2'/H6') to the quaternary cycloheptyl carbon (C1) and the ipso-carbon (C1') would confirm their assignments.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Integration, Multiplicity) Structure Structural Elucidation of 1-Phenylcycloheptylamine HCl H1_NMR->Structure C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->Structure COSY COSY (¹H-¹H Connectivity) COSY->Structure HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Structure HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Structure

Caption: Integrated NMR approach for structural elucidation.

Conclusion

This application note provides a detailed and scientifically grounded framework for the NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently determine the structure and assess the purity of this and similar pharmaceutical compounds. The use of predicted spectral data provides a valuable reference, while 2D NMR techniques are essential for overcoming spectral complexity and achieving unambiguous assignments.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • LibreTexts Chemistry. (2023, October 30). 24.10: Spectroscopy of Amines. [Link]
  • Wikipedia contributors. (2023, November 27). Hydrogen–deuterium exchange. In Wikipedia, The Free Encyclopedia.
  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433–441. [Link]
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
  • Modgraph Consultants Ltd. (n.d.). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • ChemAxon. (n.d.). NMR Predictor.
  • Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR. [Link]
  • Wiley Science Solutions. (n.d.). Spectral Databases.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2123. [Link]
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
  • Wikipedia contributors. (2024, January 5). Nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).

Sources

Application Notes and Protocols for the Experimental Use of 1-Phenylcycloheptylamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for the experimental use of 1-Phenylcycloheptylamine hydrochloride, a novel arylcyclohexylamine derivative, in neuroscience research. Drawing upon established methodologies for pharmacologically similar compounds, this document outlines detailed protocols for the analytical characterization, in vitro receptor profiling, and in vivo behavioral assessment of this compound. The provided workflows are designed to enable researchers to rigorously evaluate its presumed mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and its potential effects on the dopamine system. This guide emphasizes scientific integrity, providing the rationale behind experimental choices and self-validating protocols to ensure robust and reproducible data generation.

Introduction and Scientific Background

This compound belongs to the arylcyclohexylamine class of compounds, which includes well-known NMDA receptor antagonists such as phencyclidine (PCP) and ketamine.[1][2] The structural similarity to 1-Phenylcyclohexylamine (PCA), a known NMDA receptor antagonist that also impacts the mesolimbic dopamine system, strongly suggests that this compound will exhibit a comparable pharmacological profile.[3] Therefore, the experimental protocols detailed herein are designed to investigate its activity at the NMDA receptor and its influence on dopaminergic neurotransmission.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2] Its dysfunction is implicated in various neurological and psychiatric disorders. Compounds that antagonize the NMDA receptor can have profound effects on brain function, leading to dissociative, anesthetic, and psychotomimetic outcomes.[2]

Furthermore, many NMDA receptor antagonists indirectly modulate the dopamine system, a key pathway in reward, motivation, and motor control.[3] This interaction is critical to understanding the full pharmacological and toxicological profile of novel arylcyclohexylamines.

Hypothesized Signaling Pathway Involvement:

Below is a diagram illustrating the hypothesized primary molecular targets and downstream effects of this compound based on its structural analogs.

putative_mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Activates Dopamine_Receptor Dopamine Receptor Second_Messengers Second Messengers (e.g., CaMKII, CREB) Dopamine_Receptor->Second_Messengers Modulates Ca_Channel->Second_Messengers Activates 1_Phenylcycloheptylamine_HCl 1-Phenylcycloheptylamine Hydrochloride 1_Phenylcycloheptylamine_HCl->NMDA_Receptor Antagonizes (Hypothesized) DAT Dopamine Transporter (DAT) 1_Phenylcycloheptylamine_HCl->DAT Inhibits (Possible) Glutamate->NMDA_Receptor Binds Dopamine->Dopamine_Receptor Binds Dopamine->DAT Reuptake Synaptic_Cleft Synaptic Cleft

Caption: Hypothesized molecular targets of this compound.

Analytical Characterization and Purity Assessment

Prior to any biological experimentation, the identity and purity of this compound must be rigorously established. This is a critical step for data reproducibility and interpretation.

Physicochemical Properties (Predicted)
PropertyPredicted Value/StateRationale/Reference
Appearance White to off-white crystalline solidBased on 1-Phenylcyclohexylamine HCl[3]
Solubility Soluble in water and ethanolThe hydrochloride salt form enhances aqueous solubility.[3]
Molecular Formula C₁₃H₂₀ClNCalculated
Molecular Weight 225.76 g/mol Calculated
Protocol: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the identification and purity assessment of volatile and semi-volatile compounds.[4][5]

Objective: To confirm the molecular weight and fragmentation pattern of 1-Phenylcycloheptylamine and assess the purity of the hydrochloride salt.

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source.

  • Helium (carrier gas).

  • Methanol (HPLC grade).

  • This compound standard.

  • Ammonia solution (for conversion to free base).

  • Dichloromethane (for extraction).

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of deionized water.

    • Add 100 µL of concentrated ammonia solution to convert the salt to the free base.

    • Extract with 1 mL of dichloromethane.

    • Carefully transfer the organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: EI at 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis:

    • The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₃H₁₉N, MW = 189.30 g/mol ).

    • Analyze the fragmentation pattern to confirm the structure.

    • Assess purity by integrating the peak area of the analyte relative to any impurity peaks.

In Vitro Pharmacological Profiling

The following protocols are designed to determine the affinity and functional activity of this compound at the NMDA receptor and the dopamine transporter (DAT).

Protocol: NMDA Receptor Binding Affinity Assay

This protocol determines the binding affinity (Ki) of the test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel using a radioligand binding assay.[6][7]

Objective: To quantify the affinity of this compound for the PCP binding site on the NMDA receptor.

Materials:

  • [³H]MK-801 (radioligand).

  • Rat brain cortical membranes.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled MK-801 (for non-specific binding determination).

  • This compound.

  • Scintillation counter and vials.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microtiter plate, add rat cortical membranes, [³H]MK-801, and either buffer (for total binding), unlabeled MK-801 (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values using non-linear regression analysis.

Protocol: Dopamine Transporter (DAT) Binding Affinity Assay

This assay measures the affinity of the test compound for the dopamine transporter.[8][9]

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

  • Cell membranes expressing hDAT (e.g., from CHO or HEK293 cells).

  • [³H]WIN 35,428 or a similar radioligand for DAT.

  • Cocaine or GBR-12909 (for non-specific binding).

  • This compound.

  • Assay buffer.

  • Filtration apparatus and scintillation counter.

Procedure: The procedure is analogous to the NMDA receptor binding assay, substituting the specific reagents for DAT. The IC₅₀ and Ki values are calculated similarly.

Data Presentation for Binding Assays:

CompoundTargetRadioligandKi (nM) (Hypothetical)
1-Phenylcycloheptylamine HClNMDA Receptor (PCP site)[³H]MK-801To be determined
1-Phenylcycloheptylamine HClDopamine Transporter (DAT)[³H]WIN 35,428To be determined
MK-801 (Control)NMDA Receptor (PCP site)[³H]MK-801~5
Cocaine (Control)Dopamine Transporter (DAT)[³H]WIN 35,428~150

In Vivo Neurochemical and Behavioral Assessment

In vivo studies are essential to understand the physiological and behavioral effects of this compound in a whole organism. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol: Assessment of Locomotor Activity

Changes in locomotor activity can indicate stimulant or depressant effects of a compound. Arylcyclohexylamines typically induce hyperlocomotion at lower doses.[10][11]

Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Male adult mice or rats.

  • Open-field activity chambers equipped with infrared beams.

  • This compound dissolved in saline.

  • Saline (vehicle control).

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Immediately place the animal in the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing) for 60-120 minutes.

  • Analyze the data in time bins to observe the onset and duration of effects.

Protocol: Conditioned Place Preference (CPP)

CPP is a standard behavioral paradigm to assess the rewarding or aversive properties of a drug, and thus its abuse potential.[12][13]

Objective: To determine if this compound has rewarding or aversive properties.

Workflow:

CPP_Workflow Pre_Test Pre-Test: Measure baseline preference for two distinct chambers Conditioning Conditioning Phase (several days): Pair one chamber with drug injection, the other with vehicle injection Pre_Test->Conditioning Post_Test Post-Test: Measure preference for chambers in a drug-free state Conditioning->Post_Test Analysis Analysis: Compare time spent in drug-paired chamber between pre- and post-test Post_Test->Analysis

Caption: Workflow for the Conditioned Place Preference (CPP) assay.

Procedure:

  • Pre-Test (Day 1): Allow animals to freely explore a two-chamber apparatus with distinct visual and tactile cues. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-9): On alternating days, administer the drug and confine the animal to one chamber, and on the other days, administer vehicle and confine to the opposite chamber.

  • Post-Test (Day 10): In a drug-free state, allow the animal to again freely explore the apparatus. Record the time spent in each chamber.

  • Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (place preference), while a significant decrease suggests an aversive effect (place aversion).

Summary and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. The data generated from these experiments will elucidate its binding affinity and functional activity at key CNS targets and its resulting behavioral effects. Future studies could expand upon these findings by investigating its effects on synaptic plasticity using electrophysiology, exploring its metabolic profile, and assessing its potential therapeutic or toxicological properties in more detail.

References

  • Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. Eur J Med Chem. 2000 Jun;35(6):555-65.
  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. J Pharmacol Exp Ther. 2024 Jun 21;389(1):1-1.
  • Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chem Neurosci. 2017 Mar 15;8(3):553-562.
  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. J Med Chem. 2018 Oct 25;61(20):9367-9383.
  • 1-Phenylethylamine hcl. PubChem.
  • Different binding affinities of NMDA receptor channel blockers in various brain regions. Naunyn Schmiedebergs Arch Pharmacol. 1995 May;351(5):513-21.
  • Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. Biomolecules. 2023 Mar 3;13(3):467.
  • Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. 2015 Jul 2;523(7558):88-92.
  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. Sci Adv. 2023 Feb 3;9(5):eade8223.
  • In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging. Mol Pharm. 2018 Oct 1;15(10):4653-4660.
  • Behavioral effects of chronic phencyclidine administration in rats. Psychopharmacology (Berl). 1982;76(1):52-6.
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Test Anal. 2014 Jul-Aug;6(7-8):644-61.
  • Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice. Neuropsychopharmacology. 2008 Feb;33(3):622-31.
  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Int J Mol Sci. 2024 Nov 29;25(23):13000.
  • Pharmacology of NMDA Receptors. In: The Glutamate Receptors. Humana Press; 2009.
  • Physiology, NMDA Receptor. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-.
  • Indolethylamine N-Methyltransferase Deletion Impacts Mouse Behavior without Disrupting Endogenous Psychedelic Tryptamine Production. ACS Chem Neurosci. 2025 Oct 15;16(10):1-1.
  • (-)-Epigallocatechin Gallate Ameliorates Chronic Stress-Induced Depression-Like Behavior in Rats by Inhibiting the NF-κB/Caspase-1 Signaling Pathway and Reducing IL-1β and IL-18 Expression. Food Sci Nutr. 2025 Sep 26;13(10):e70961.
  • New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. Separations. 2024;11(1):1.
  • Synthesis of 1-Phenylacetone from Ethylbenzene. YouTube. 2023 Dec 17.
  • Synthesis process for 1-hydroxycyclohexyl phenyl ketone. Google Patents.
  • Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. ResearchGate.
  • A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. J Chromatogr B Analyt Technol Biomed Life Sci. 2019 Apr 15;1113:69-76.
  • Hydroxyamine hydrochloride. PubChem.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Phenylcycloheptylamine hydrochloride. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a robust framework for assay and purity determinations.

Introduction and Method Development Rationale

This compound is an amine-containing organic molecule. The accurate quantification of such active pharmaceutical ingredients (APIs) is critical for ensuring product quality, safety, and efficacy. HPLC is the premier technique for this purpose, but the analysis of amine hydrochlorides presents specific challenges, primarily related to chromatographic peak shape.

The developed method is predicated on a systematic approach to address these challenges, focusing on the physicochemical properties of the analyte to inform experimental choices.

Analyte Physicochemical Considerations
  • Structure and Chromophore: 1-Phenylcycloheptylamine possesses a phenyl group, which acts as a chromophore, making it suitable for UV-Vis spectrophotometric detection.[4] The presence of this aromatic ring dictates a wavelength of maximum absorbance (λmax) in the UV region, which is essential for sensitive detection.

  • Amine Hydrochloride Salt: As a hydrochloride salt, the compound is readily soluble in aqueous and polar organic solvents.[5] However, in solution, an equilibrium exists between the protonated amine (BH+) and the free base (B). This equilibrium is pH-dependent. Failure to control the pH during chromatography can lead to peak splitting or severe tailing, as the two forms exhibit different retention characteristics.[6] Therefore, a buffered mobile phase with a pH well below the pKa of the amine is critical to ensure the analyte exists as a single, protonated species.

Chromatographic Strategy

A reversed-phase chromatographic mode was selected for its robustness and applicability to a wide range of small molecules.

  • Stationary Phase: A C18 (octadecylsilane) column was chosen. The non-polar C18 chains provide hydrophobic interactions with the phenyl and cycloheptyl groups of the analyte, ensuring adequate retention.

  • Mobile Phase: The mobile phase consists of an acetonitrile/water mixture with a phosphate buffer.

    • Rationale: Acetonitrile serves as the organic modifier to control retention time. The acidic phosphate buffer (pH ≈ 3.0) is crucial. By maintaining a pH at least two units below the presumed pKa of the cycloheptylamine moiety (typically pKa ≈ 9-10), the equilibrium is shifted almost entirely to the protonated (BH+) form. This ensures a single analyte species interacts with the stationary phase, leading to sharp, symmetrical peaks.

  • Detection: UV detection is set at the λmax of the phenyl chromophore, determined to be approximately 257 nm, to ensure maximum sensitivity.

Optimized Chromatographic Method

The following section details the finalized, optimized conditions for the analysis.

HPLC Instrumentation and Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with H₃PO₄) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 257 nm
Run Time 10 minutes

Detailed Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

  • Phosphoric Acid (H₃PO₄, analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 volume/volume ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations suitable for the validation studies (e.g., for linearity, 10-150 µg/mL).

System Suitability Testing (SST)

Before commencing any validation activity, the suitability of the chromatographic system must be confirmed.

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

  • Calculate the system suitability parameters based on the resulting chromatograms.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

HPLC Method Validation Protocol (ICH Q2(R1))

The developed method was validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) tripartite guideline.[7][8]

G cluster_dev Method Development Analyte Analyte Characterization (Structure, pKa, UV) Column Column Selection (C18 Reversed-Phase) Analyte->Column Mobile Mobile Phase Optimization (Buffer pH, Organic Ratio) Column->Mobile Detector Detector Wavelength (Scan for λmax) Mobile->Detector Optimized Optimized Method & SST Detector->Optimized G cluster_validation Method Validation (ICH Q2 R1) Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision LOD LOD / LOQ Method->LOD Robustness Robustness Method->Robustness Validated Validated Method (Suitable for Intended Use) Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated Robustness->Validated

Caption: Overview of the HPLC Method Validation Process.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at analyte Rt; Resolution ≥ 2.0
Linearity (r²) ≥ 0.999
Range 80% - 120% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD / LOQ Calculated and verified
Robustness System suitability criteria met under varied conditions

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and robust for the quantitative determination of this compound. The strategic use of a buffered, acidic mobile phase effectively mitigates common chromatographic issues associated with amine compounds, yielding excellent peak symmetry and reproducibility. The comprehensive validation protocol confirms that the method is accurate, precise, linear, and specific over the defined range, establishing its suitability for routine quality control analysis in a regulated environment.

References

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • ResearchGate. Q2(R1)
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Chromatography Forum. Amine hydrochloride in HPLC. [Link]
  • ResearchGate.
  • Indian Journal of Research in Pharmacy and Biotechnology. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. [Link]
  • MDPI.
  • PubChem. 1-Phenylethylamine hcl. [Link]
  • International Journal of Pharmaceutical Science Invention. Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy. [Link]
  • IJDSR.

Sources

Quantitative Analysis of 1-Phenylcycloheptylamine Hydrochloride in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylcycloheptylamine hydrochloride is a synthetic compound with a structure suggestive of potential psychoactive properties, belonging to the broader class of phenylalkylamines. As with many novel psychoactive substances (NPS), its emergence necessitates the development of robust and reliable analytical methods for its detection and quantification in biological matrices. This is critical for applications in clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document provides a comprehensive guide for the quantitative analysis of 1-Phenylcycloheptylamine in biological samples, primarily plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be validated in accordance with international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and regulatory compliance.[1][2][3]

The core of this methodology is built upon the physicochemical properties of 1-Phenylcycloheptylamine and its predicted metabolic fate. Understanding these characteristics is paramount for optimizing sample preparation and chromatographic separation, thereby achieving the required sensitivity, selectivity, and accuracy.

Physicochemical Properties and Metabolic Profile

A thorough understanding of the analyte's chemical nature is the foundation of a robust bioanalytical method.

Physicochemical Properties (In-Silico Prediction)

Due to the limited availability of experimental data for 1-Phenylcycloheptylamine, its key physicochemical properties were predicted using computational tools.

  • Structure:

    • SMILES: C1CCCC(C1)C(C2=CC=CC=C2)N

  • Predicted pKa (basic): ~10.4

    • The high basicity of the primary amine is a critical factor for developing effective sample extraction and chromatographic methods. At physiological pH, the compound will be predominantly protonated.

  • Predicted logP: ~4.5

    • This high logP value indicates that 1-Phenylcycloheptylamine is a highly hydrophobic (lipophilic) molecule. This property influences its interaction with biological membranes, plasma proteins, and the choice of extraction solvents and chromatographic stationary phases.

Predicted Metabolic Pathways

The in-silico metabolism of 1-Phenylcycloheptylamine was predicted using the BioTransformer 3.0 web server.[3][4][5] The predicted metabolic pathways are consistent with the known metabolism of other phenylalkylamines and involve both Phase I and Phase II reactions.[6][7][8][9]

Phase I Metabolism:

  • Hydroxylation: The primary routes of Phase I metabolism are predicted to be hydroxylation of both the cycloheptyl and phenyl rings.[10][11] Hydroxylation increases the polarity of the molecule, facilitating its excretion.

  • N-Dealkylation: While 1-Phenylcycloheptylamine is a primary amine and thus cannot undergo N-dealkylation itself, this pathway is relevant for any potential N-alkylated analogues.[2][12][13][14][15]

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites and the primary amine itself are susceptible to conjugation with glucuronic acid.[1][16][17]

  • Sulfation: Hydroxylated metabolites can also undergo sulfation, another common Phase II conjugation reaction that increases water solubility.[18][19][20][21][22]

The analytical method described below is designed to quantify the parent compound, 1-Phenylcycloheptylamine, and its major predicted hydroxylated metabolites.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Analytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (Plasma/Urine) Sample_Storage Storage at -80°C Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (SPE or LLE) Sample_Storage->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Method_Validation Method Validation Data_Processing->Method_Validation Reporting Reporting Method_Validation->Reporting

Caption: Overall workflow for the quantitative analysis of 1-Phenylcycloheptylamine.

Materials and Reagents

  • This compound reference standard (purity >98%)

  • Internal Standard (IS): 1-Phenylcycloheptylamine-d5 or a structurally similar stable isotope-labeled compound.

  • Acetonitrile, Methanol, and Water (LC-MS grade)

  • Formic acid and Ammonium hydroxide (Optima grade or equivalent)

  • Human plasma and urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Sample Preparation Protocols

Given the high logP and basic pKa of 1-Phenylcycloheptylamine, both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable sample preparation techniques. The choice will depend on the required throughput, desired cleanliness of the extract, and the specific biological matrix.

Protocol 1: Solid Phase Extraction (SPE) from Plasma

This protocol is recommended for achieving high purity extracts and is amenable to automation.

SPE Protocol start Plasma Sample (100 µL) pretreatment Pre-treatment: - Add IS - Dilute with 4% H3PO4 start->pretreatment loading Load Sample pretreatment->loading conditioning SPE Cartridge Conditioning: 1. Methanol 2. Water conditioning->loading washing Wash Steps: 1. 0.1 M Acetic Acid 2. Methanol loading->washing elution Elution: 5% NH4OH in Methanol washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase A evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Dilute the sample with 200 µL of 4% phosphoric acid in water to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

LLE is a cost-effective alternative, particularly for urine samples where the matrix is less complex than plasma.

Step-by-Step LLE Protocol:

  • Sample Pre-treatment: To 500 µL of urine, add the internal standard. Add 100 µL of concentrated ammonium hydroxide to basify the sample to a pH > 10.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

A reversed-phase chromatographic method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and selectivity.

Liquid Chromatography Conditions
  • Column: A C18 column with good peak shape for basic compounds (e.g., a column with end-capping or a hybrid particle technology) is recommended. Dimensions such as 2.1 x 50 mm, 1.8 µm are suitable for fast analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution is necessary to separate the hydrophobic parent compound from its more polar metabolites. A typical gradient would start at 5-10% B, ramp up to 95% B, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The specific MRM transitions for 1-Phenylcycloheptylamine and its predicted metabolites need to be determined by infusing the reference standards. The transitions will involve the precursor ion ([M+H]+) and characteristic product ions.

    • Example MRM transitions (to be optimized):

      • 1-Phenylcycloheptylamine: Precursor > Product 1, Precursor > Product 2

      • Hydroxylated Metabolite: Precursor > Product 1, Precursor > Product 2

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

The analytical method must be fully validated according to regulatory guidelines.[1][2][3] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank biological samples.

  • Linearity and Range: The calibration curve should be linear over a defined concentration range with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Quantitative Data Summary

The following table presents the acceptance criteria for the method validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent and reproducible
Stability Within ±15% of the initial concentration

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound and its potential metabolites in biological samples. The methodology leverages the predicted physicochemical properties of the analyte to inform the development of robust sample preparation and LC-MS/MS conditions. Adherence to the described validation procedures will ensure the generation of high-quality, reliable, and defensible data for research, clinical, and forensic applications.

References

  • European Medicines Agency. (2011).
  • U.S. Food and Drug Administration. (2018).
  • Wishart, D. S., Tian, S., Allen, D., Oler, E., Peters, H., Lui, V. W., ... & Metz, T. O. (2022). BioTransformer 3.0—a web server for accurately predicting metabolic transformation products. Nucleic acids research, 50(W1), W20-W28. [Link]
  • Kaivosaari, S., Tozman, E., & Finel, M. (2011). N-glucuronidation of amines. Xenobiotica, 41(8), 652-665. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • Molinspiration Cheminform
  • Gamage, N., Tsvetanov, S., & Duggleby, R. G. (2006). Sulfation of xenobiotics: molecular basis of the human cytosolic sulfotransferase-mediated biotransformation of drugs, toxins and carcinogens. Current drug metabolism, 7(8), 841-855. [Link]
  • Djoumbou-Feunang, Y., Fiamoncini, J., Gil-de-la-Fuente, A., Greiner, R., Manach, C., & Wishart, D. S. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification.
  • Testa, B. (2010). The metabolism of drugs and other xenobiotics. Academic press. [Link]
  • Chemicalize. (n.d.). pKa Prediction. [Link]
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]
  • de Graaf, C., Vermeulen, N. P., & Feenstra, K. A. (2005). Cytochrome P450 in silico: an integrative modeling approach. Journal of medicinal chemistry, 48(8), 2725-2755. [Link]
  • Mitchell, S. C. (2001). Drug metabolism in man. CRC press. [Link]
  • King, C. D., Rios, G. R., Green, M. D., & Tephly, T. R. (2000). UDP-glucuronosyltransferases. Current drug metabolism, 1(2), 143-161. [Link]
  • Guengerich, F. P. (1995). Influence of nutrients and other dietary materials on cytochrome P-450 enzymes. The American journal of clinical nutrition, 61(3), 651S-658S. [Link]
  • Grogan, J., & De-Matteis, F. (1998). Hydroxylation of cyclohexane by a CYP2B1-based model mono-oxygenase system. Biochemical Society Transactions, 26(2), S178-S178. [Link]
  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annu. Rev. Pharmacol. Toxicol., 40(1), 581-616. [Link]
  • Coughtrie, M. W. (2002). Sulfation and sulfotransferases. In Enzyme systems that metabolise drugs and other xenobiotics (pp. 233-265). CRC Press. [Link]
  • Fromm, M. F. (2002). Importance of P-glycoprotein for drug disposition in humans.
  • Strobel, H. W., Thompson, C. M., & Antonovic, L. (2004). Cytochromes P450 in the metabolism of drugs and other xenobiotics. In The Porphyrin Handbook, Vol. 12 (pp. 225-305). Elsevier. [Link]
  • Ethell, B. T., & Burchell, B. (2003). Drug-induced autoimmune hepatitis: a consequence of modifying factors.
  • Leyh, T. S. (2003). The sulfotransferase family: a structural and kinetic perspective. Critical Reviews in Biochemistry and Molecular Biology, 38(4), 305-331. [Link]
  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & therapeutics, 51(3), 347-370. [Link]
  • Ortiz de Montellano, P. R. (Ed.). (2005). Cytochrome P450: structure, mechanism, and biochemistry. Springer Science & Business Media. [Link]
  • Gibson, G. G., & Skett, P. (2001). Introduction to drug metabolism. Nelson Thornes. [Link]
  • Woolf, T. F. (Ed.). (1999). Handbook of drug metabolism. CRC press. [Link]
  • Ioannides, C. (Ed.). (2002). Enzyme systems that metabolise drugs and other xenobiotics. John Wiley & Sons. [Link]
  • Parkinson, A., Ogilvie, B. W., Buckley, D. B., Kazmi, F., Czerwinski, M., & Parkinson, O. (2013). Biotransformation of xenobiotics. In Casarett and Doull's toxicology: the basic science of poisons (8th ed., pp. 185-366). McGraw-Hill. [Link]
  • Williams, J. A., Hyland, R., Jones, B. C., Smith, D. A., & Hurst, S. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. [Link]

Sources

Application Notes and Protocols for 1-Phenylcycloheptylamine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for use by qualified professionals trained in laboratory safety and chemical handling. 1-Phenylcycloheptylamine hydrochloride is a research chemical with limited publicly available safety and toxicity data. Therefore, it must be handled as a substance of unknown toxicity , and all procedures should be conducted with the utmost caution. The information and protocols provided herein are based on general principles of chemical safety and data from structurally similar compounds, such as 1-phenylcyclohexylamine hydrochloride.[1][2] All users must conduct their own risk assessments and consult their institution's safety guidelines before commencing any work.

Introduction and Scope

This compound is a substituted cycloalkylamine derivative. Due to its structural similarity to other pharmacologically active compounds, it is of interest to researchers in medicinal chemistry and drug development. As a hydrochloride salt, it is typically a crystalline solid at room temperature, which may present an inhalation hazard if handled improperly as a powder.

These application notes provide a comprehensive guide to the safe handling, storage, and basic experimental use of this compound powder. The protocols are designed to be self-validating, emphasizing a proactive approach to safety when dealing with a compound of unknown hazardous potential.[3][4]

Hazard Identification and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative risk assessment is mandatory. The hazards of the closely related analog, 1-phenylcyclohexylamine hydrochloride, include potential for skin and eye irritation, and acute toxicity if swallowed or inhaled.[1] Therefore, it is prudent to assume this compound possesses similar or greater hazards.

Assumed Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][5][6]

  • Skin and Eye Irritation: Powder and solutions may cause irritation upon contact.[1][5]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.

A thorough risk assessment should be conducted before any new or modified procedure. This involves identifying potential exposure routes and implementing control measures to minimize risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following PPE must be worn at all times when handling this compound powder and its solutions:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are a minimum requirement. For splash hazards, chemical splash goggles and a face shield are mandatory.[3]

  • Hand Protection: Nitrile gloves are recommended for incidental contact. For prolonged handling or when working with solutions, double-gloving is advised. Always check glove compatibility with any solvents used.[3]

  • Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of contamination, disposable sleeves or a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of the powder that could generate dust must be performed in a certified chemical fume hood.[7] If engineering controls are insufficient, a properly fitted respirator may be necessary, as determined by your institution's environmental health and safety department.

Safe Handling and Weighing Protocol

The primary risk associated with handling this compound is the aerosolization of the fine powder. The following protocol is designed to mitigate this risk.

Designated Work Area
  • Designate a specific area for handling this compound, such as a dedicated bench in a chemical fume hood.[3]

  • Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Ensure a chemical spill kit and appropriate waste containers are readily accessible.

Weighing Protocol

This protocol minimizes the risk of inhaling aerosolized powder.

  • Pre-weigh a sealed container: Tare an empty, sealable container (e.g., a vial with a screw cap) on an analytical balance located outside the fume hood.

  • Transfer to fume hood: Move the tared, sealed container into the chemical fume hood.

  • Add powder: Inside the fume hood, carefully add the this compound powder to the container. Use a micro-spatula to minimize dust generation.

  • Seal and decontaminate: Securely close the container. Carefully wipe the exterior of the container with a damp cloth (using a suitable solvent like 70% ethanol) to remove any residual powder.

  • Final weighing: Remove the sealed and decontaminated container from the fume hood and weigh it on the analytical balance. The difference in weight is the amount of powder transferred.

  • Cleanup: Decontaminate the spatula and work surface within the fume hood. Dispose of all contaminated materials (bench paper, wipes, gloves) in a designated hazardous waste container.

Experimental Workflow for Safe Weighing

G cluster_outside_hood Outside Fume Hood cluster_inside_hood Inside Fume Hood cluster_outside_hood_2 Outside Fume Hood A 1. Tare sealed container on balance B 2. Add powder to tared container A->B Move container to hood C 3. Seal container and decontaminate exterior B->C D 4. Weigh sealed container on balance C->D Move container from hood E 5. Calculate mass of powder D->E

Caption: Workflow for weighing powder with unknown toxicity.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and ensure safety.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C.[8]Cool temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against degradation from atmospheric moisture and oxygen. Similar amine salts can be air and moisture sensitive.[9]
Light Protect from light by using an amber vial or storing in a dark location.Many organic compounds, especially those with aromatic rings, are light-sensitive.[5]
Container Store in a tightly sealed, clearly labeled container.Prevents contamination and exposure. The label should include the chemical name, date received, and a clear hazard warning (e.g., "Hazard Unknown - Handle with Caution").[10]
Location Store in a locked, ventilated cabinet away from incompatible materials.[1][11]Prevents unauthorized access and accidental mixing with incompatible chemicals like strong oxidizing agents, acids, and bases.[5]
Stability

The chemical stability of this compound has not been extensively studied. As a hydrochloride salt of an amine, it is expected to be more stable than the free base. However, degradation could occur under harsh conditions (e.g., high heat, strong bases, intense light). Regular inspection for changes in color or consistency is recommended.

Solution Preparation and Solubility Determination

General Protocol for Solution Preparation
  • Solvent Selection: Based on the intended application, choose an appropriate solvent. For initial characterization, common solvents like deionized water, ethanol, methanol, or dimethyl sulfoxide (DMSO) can be tested.

  • Calculation: Calculate the mass of this compound required to achieve the desired concentration in a specific volume of solvent.

  • Weighing: Following the safe weighing protocol in Section 4.2, weigh the required amount of powder into a sealable container.

  • Dissolution: In a fume hood, add the solvent to the container with the powder. Seal the container and mix using a vortexer or sonicator until the solid is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the solution under the conditions recommended in Section 5.1.

Protocol for Preliminary Solubility Determination

This protocol provides a qualitative assessment of solubility.

  • Prepare Vials: Label a series of small vials, one for each solvent to be tested (e.g., water, ethanol, DMSO).

  • Add Powder: Weigh approximately 1-2 mg of this compound into each vial using the safe weighing protocol.

  • Solvent Addition: Add the first solvent dropwise (e.g., 100 µL increments) to the corresponding vial.

  • Mixing: After each addition, cap the vial and vortex for 30 seconds.

  • Observation: Visually inspect for complete dissolution.

  • Record Data: Record the approximate volume of solvent required to dissolve the powder. This can be used to estimate solubility (e.g., if 2 mg dissolves in 0.2 mL, the solubility is approximately 10 mg/mL).

  • Repeat: Repeat steps 3-6 for each solvent.

Decision Tree for Handling and Storage

G Start Start: Handling 1-Phenylcycloheptylamine HCl PPE Wear full PPE (Sec 3.0) Start->PPE IsPowder Is the material a powder? InHood Work in a certified chemical fume hood IsPowder->InHood Yes Storage Storage Required? IsPowder->Storage No (Solution) WeighProtocol Follow Safe Weighing Protocol (Sec 4.2) InHood->WeighProtocol WeighProtocol->Storage PPE->IsPowder StoreConditions Store at 2-8°C, inert atmosphere, protected from light (Sec 5.1) Storage->StoreConditions Yes Disposal Dispose of waste in labeled hazardous waste container Storage->Disposal No Incompatible Store away from incompatible materials StoreConditions->Incompatible Incompatible->Disposal End End of Procedure Disposal->End

Caption: Decision-making workflow for safe handling and storage.

Spill and Emergency Procedures

  • Minor Spill (Powder):

    • Do not sweep. Gently cover the spill with absorbent paper.

    • Wet the paper with a suitable solvent (e.g., water or ethanol) to prevent dust from becoming airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag and dispose of as hazardous waste.

    • Decontaminate the area with soap and water.

  • Minor Spill (Solution):

    • Absorb the spill with a compatible absorbent material (e.g., spill pads or vermiculite).

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Major Spill or Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

    • In case of a large spill, evacuate the area and contact your institution's emergency response team.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Tufts University.
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety.

Sources

Application Note: Preparation and Verification of a Standard Solution of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, verification, and storage of a primary stock and working standard solutions of 1-Phenylcycloheptylamine hydrochloride (CAS No. 125802-37-1). The protocol is designed for researchers, analytical scientists, and drug development professionals who require highly accurate and reliable standard solutions for quantitative analysis, such as in chromatographic or spectroscopic assays. Emphasis is placed on the scientific rationale behind procedural steps, ensuring the integrity and trustworthiness of the resulting standards through built-in verification processes.

Introduction and Pre-Protocol Considerations

This compound is an amine hydrochloride salt. The accuracy of any quantitative analytical method hinges on the quality of the reference standard used for calibration. Improperly prepared standards can lead to significant errors in quantification, impacting data reliability and research outcomes.

The hydrochloride form of this amine is utilized to enhance its aqueous solubility compared to the free base. However, the solubility and stability are highly dependent on the pH of the medium. As an amine salt, the compound exists in its protonated, more soluble form at a pH well below its pKa. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the less soluble, neutral free base, which can lead to precipitation. While specific data for 1-Phenylcycloheptylamine is not widely published, the conjugate acid of the closely related 1-Phenylcyclohexylamine has a predicted pKa of 9.84, suggesting that maintaining an acidic to neutral pH is critical for solubility[1].

Causality of Solvent Choice: The selection of a solvent is the most critical initial step.

  • Methanol: A common choice for organic standards due to its high solvating power for a wide range of compounds. It is suitable for creating a concentrated primary stock that will be further diluted in an aqueous mobile phase.

  • Acidified Aqueous Solution (e.g., 0.1 N HCl): Using a dilute acid ensures the amine remains fully protonated (as BH+), maximizing solubility and preventing precipitation that could occur in neutral or basic aqueous solutions[1]. This is often the preferred solvent when the final analysis is performed in an aqueous buffer system.

This guide will primarily use methanol for the primary stock solution due to its versatility, with notes on aqueous alternatives.

Chemical and Physical Properties

A summary of the key properties of the target analyte is essential for proper handling and preparation.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 125802-37-1[2]
Molecular Formula C₁₃H₂₀ClN (example, requires verification)Derived
Molecular Weight 225.76 g/mol (example, requires verification)Derived
Appearance Typically a white to off-white solid[3]
Solubility Soluble in methanol, chloroform, DMSO. Aqueous solubility is pH-dependent.[3]

Note: Specific molecular formula and weight should be confirmed from the Certificate of Analysis (CoA) of the reference standard.

Safety and Handling

This compound and its analogues are potent chemical compounds. All handling must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[4][5]

  • Hazard Statements: May be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[4]

Materials and Apparatus

Reagents and Chemicals
  • This compound reference standard (purity ≥98%, with Certificate of Analysis)

  • Methanol (HPLC Grade or equivalent)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), certified ACS grade (if preparing acidic solutions)

Apparatus
  • Calibrated 4 or 5-place analytical balance (readability ±0.1 mg or ±0.01 mg)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Class A volumetric pipettes or calibrated micropipettes

  • Amber glass vials with PTFE-lined caps for storage

  • Spatula and weighing paper/boats

  • Ultrasonic bath

  • UV-Vis Spectrophotometer

  • HPLC system (for advanced verification)

Protocol: Preparation of Primary Stock Solution (1.0 mg/mL)

This protocol details the preparation of 10 mL of a 1.0 mg/mL primary stock solution. The causality for using Class A glassware is to minimize volumetric errors, ensuring the highest degree of accuracy for the stock concentration, which will propagate through all subsequent dilutions.

  • Tare Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh Reference Standard: Accurately weigh approximately 10.0 mg of the this compound reference standard. Record the exact weight to four or five decimal places (e.g., 10.04 mg).

    • Rationale: Recording the precise weight is crucial for calculating the exact concentration of the stock solution.

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Rinse the weighing boat with 2-3 small aliquots of methanol, transferring the rinse into the flask to ensure no material is lost.

  • Dissolution: Add methanol to the flask until it is approximately 70% full. Cap the flask and swirl gently to dissolve the powder. Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

    • Rationale: Sonication provides energy to break up any aggregates and ensures the analyte is fully dissolved, preventing concentration errors.

  • Equilibration: Allow the solution to return to ambient temperature before proceeding.

    • Rationale: Volumetric glassware is calibrated at a specific temperature (usually 20 °C). Diluting a solution that is warm or cold from sonication will result in an incorrect final volume and concentration.

  • Dilution to Volume: Once at room temperature, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation of True Concentration: Calculate the exact concentration using the following formula:

    Concentration (mg/mL) = (Weight of Standard (mg) × Purity) / Volume of Flask (mL)

    Example: (10.04 mg × 0.995) / 10.0 mL = 0.99898 mg/mL

  • Transfer and Labeling: Immediately transfer the solution to a clean, amber glass vial. Label the vial clearly with the compound name, exact concentration, solvent, preparation date, and preparer's initials.

Protocol: Preparation of Working Standard Solutions

Working standards for calibration curves are prepared by serial dilution of the primary stock.

  • Prepare Intermediate Standard (e.g., 100 µg/mL): Pipette 1.0 mL of the primary stock solution (0.99898 mg/mL or ~1000 µg/mL) into a 10 mL Class A volumetric flask. Dilute to the mark with the desired final solvent (e.g., mobile phase for HPLC). This yields a solution with a concentration of ~100 µg/mL.

  • Prepare Calibration Standards: Prepare a series of calibration standards from the intermediate standard as described in the table below.

Target Conc. (µg/mL)Volume of 100 µg/mL Intermediate (mL)Final Volume (mL)
1.00.1010
2.50.2510
5.00.5010
10.01.0010
20.02.0010

Verification of Standard Solution Concentration

This step is critical for a self-validating protocol and ensures the trustworthiness of the prepared standard. UV-Vis spectrophotometry is a rapid and accessible method for verification. A similar approach is used for related compounds.[7]

Protocol: UV-Vis Spectrophotometric Verification
  • Determine λmax: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in the chosen solvent. Scan the solution in the UV spectrophotometer from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Check for Linearity: Using the prepared calibration standards (e.g., 1.0 - 20.0 µg/mL), measure the absorbance of each at the determined λmax.

  • Plot Calibration Curve: Plot absorbance versus concentration.

  • Assess Quality: The plot should be linear with a coefficient of determination (R²) value > 0.999. This confirms accurate dilutions and the integrity of the stock solution.

Stability and Storage

The chemical stability of standard solutions is paramount for their shelf-life. While specific stability data for this compound is scarce, general principles for amine hydrochloride solutions apply.[8][9]

  • Temperature: Store the primary stock solution in an amber vial at 2-8 °C to minimize solvent evaporation and slow potential degradation. Working solutions, especially in aqueous buffers, should also be refrigerated.[10]

  • Light: Protect solutions from light by using amber glassware or by wrapping vials in aluminum foil. Amine compounds can be susceptible to photodegradation.

  • Duration: Primary stock solutions in methanol are generally stable for several months when stored correctly. Aqueous working solutions should be prepared fresh more frequently (e.g., weekly) or as determined by stability studies.

  • Re-Verification: The concentration of the primary stock should be re-verified against a freshly prepared standard periodically (e.g., every 3-6 months) or before critical use, in line with general good laboratory practices and ICH guidelines.[11]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the preparation and verification of this compound standard solutions.

Caption: Workflow for Preparation and Verification of 1-Phenylcycloheptylamine HCl Standard Solutions.

References

  • Rolicyclidine. WikiMed Medical Encyclopedia. (n.d.).
  • Rolicyclidine. Wikipedia. (n.d.).
  • 1-(1-Phenylcyclohexyl)pyrrolidine. CAS Common Chemistry. (n.d.).
  • Chemical Substance Search: 2201-39-0. eChemPortal. (n.d.).
  • CAS 125802-37-1 | this compound. Alchem Pharmtech. (n.d.).
  • 1-Phenylcyclopropylamine | CAS 41049-53-0. American Elements. (n.d.).
  • ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. (2003).
  • Sung, J. H., et al. (2007). Stability of phenylephrine hydrochloride injection in polypropylene syringes. American Journal of Health-System Pharmacy, 64(10), 1096-1098.
  • Gupta, V. D. (2007). Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. International Journal of Pharmaceutical Compounding, 11(4), 347-348.
  • Trissel, L. A., et al. (2013). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice, 19(1), 68-75.

Sources

Application Notes & Protocols: In-Vivo Experimental Design Using 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding 1-Phenylcycloheptylamine Hydrochloride in the Context of Phencyclidine Analogs

This compound is a structural analog of phencyclidine (PCP), a dissociative anesthetic with significant psychoactive effects. Due to its structural similarity to PCP, it is hypothesized to act primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and may also interact with the dopamine transporter.[1][2] These mechanisms are central to the pharmacological effects of PCP and its analogs, which are widely studied as tools to model symptoms of schizophrenia and to investigate potential therapeutic interventions for neuropsychiatric disorders.[3]

This guide provides a comprehensive framework for designing and executing in-vivo experiments with this compound. It emphasizes scientific integrity, ethical considerations, and detailed, reproducible protocols to ensure the generation of high-quality, reliable data.

Section 1: Pre-Clinical Experimental Design: Foundational Principles

The design of any in-vivo study involving a psychoactive compound like this compound must be approached with meticulous planning and a strong ethical framework. The primary objectives are to characterize its pharmacological profile, assess its potential therapeutic effects, and evaluate its safety and abuse liability.

Animal Model Selection

The choice of animal model is critical and depends on the specific research question. Rodent models are frequently employed due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness.

Animal ModelKey AdvantagesCommon Applications
Mice (e.g., C57BL/6, BALB/c) High-throughput screening, genetic manipulation feasibility, wide range of behavioral assays.Locomotor activity, forced swim test, tail suspension test, conditioned place preference.[2][4]
Rats (e.g., Sprague-Dawley, Wistar) More complex behavioral repertoire, larger size for surgical procedures and blood sampling.Operant conditioning, drug discrimination, social interaction tests.[3]
Non-Human Primates (e.g., Rhesus Macaques) High translational relevance to humans due to genetic and physiological similarities.Cognitive function, self-administration studies.[5]
Dosing and Administration

Determining the appropriate dose range is a crucial first step. Dose-response studies are essential to identify the effective dose (ED50) for producing a desired pharmacological effect and to establish a therapeutic window.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.), intravenous (i.v.)) will significantly impact the pharmacokinetics of the compound. For initial screening, i.p. injection is common in rodents.

  • Vehicle Selection: The compound should be dissolved in a suitable, non-toxic vehicle (e.g., sterile saline, phosphate-buffered saline, or a small percentage of a solubilizing agent like Tween 80). The vehicle's effect must be evaluated in a control group.

  • Dose-Response Curve Generation: A pilot study with a wide range of doses is recommended to determine the optimal dose range for subsequent experiments.

Ethical Considerations

All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any studies.

  • Minimizing Pain and Distress: Procedures should be designed to minimize any potential pain or distress to the animals.

  • Humane Endpoints: Clear criteria for humane endpoints should be established to prevent unnecessary suffering.

  • Justification of Animal Numbers: The number of animals used should be the minimum required to obtain statistically significant results.

Section 2: Core In-Vivo Protocols

The following protocols are foundational for characterizing the in-vivo effects of this compound.

Locomotor Activity Assessment

This assay is used to evaluate the stimulant or depressant effects of the compound on spontaneous movement.

Protocol:

  • Habituation: Place individual animals in open-field arenas and allow them to habituate for at least 30 minutes.

  • Administration: Administer this compound or vehicle control.

  • Data Collection: Immediately place the animals back into the arenas and record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a predefined period (e.g., 60-120 minutes).

  • Analysis: Compare the locomotor activity of the treated group to the control group.

Models of Antidepressant-Like Activity

The forced swim test (FST) and tail suspension test (TST) are commonly used to screen for potential antidepressant effects.

Protocol (Forced Swim Test):

  • Pre-test (Day 1): Place each mouse individually into a cylinder of water (25°C) for 15 minutes.

  • Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a predetermined time (e.g., 60 minutes), place the mice back into the water for a 6-minute test session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Analysis: A decrease in immobility time in the treated group compared to the control group is indicative of an antidepressant-like effect.[2]

Assessment of Abuse Potential: Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a compound.

Protocol:

  • Pre-conditioning Phase: On day 1, allow each animal to freely explore a two-chambered apparatus. Record the time spent in each chamber to determine initial preference.

  • Conditioning Phase (Days 2-5):

    • On drug-conditioning days, administer this compound and confine the animal to one of the chambers (typically the initially non-preferred chamber) for a set period (e.g., 30 minutes).

    • On vehicle-conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration.

  • Test Phase (Day 6): Place the animal back in the apparatus with free access to both chambers and record the time spent in each chamber.

  • Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase suggests a rewarding effect and abuse potential.[4]

Section 3: Advanced In-Vivo Characterization

For a more in-depth understanding of the compound's effects, more complex behavioral and physiological assessments can be employed.

Modeling Schizophrenia-like Symptoms

PCP and its analogs are frequently used to induce behaviors in animals that mimic the positive, negative, and cognitive symptoms of schizophrenia.[3]

  • Hyperlocomotion: As an index of positive symptoms.[3]

  • Social Interaction Deficits: To model negative symptoms.[3]

  • Cognitive Impairment: Assessed using tasks like the Morris water maze or novel object recognition test.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting behavioral data and for dose selection in longer-term studies.

Protocol Outline:

  • Dosing: Administer a single dose of the compound to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Tissue Harvesting: At the final time point, euthanize the animals and collect relevant tissues (e.g., brain, liver, plasma).

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites using techniques like LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[6]

Section 4: Safety and Handling

As with any novel chemical entity, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the compound.[7][8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8][9]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8][9]

Visualizations

Experimental_Workflow cluster_preclinical Pre-Clinical Phase cluster_behavioral Behavioral Phenotyping cluster_advanced Advanced Characterization Dose-Response Dose-Response Locomotor_Activity Locomotor_Activity Dose-Response->Locomotor_Activity Determine ED50 Pharmacokinetics Pharmacokinetics Forced_Swim_Test Forced_Swim_Test Pharmacokinetics->Forced_Swim_Test Inform Dosing Regimen Acute_Toxicity Acute_Toxicity Conditioned_Place_Preference Conditioned_Place_Preference Acute_Toxicity->Conditioned_Place_Preference Establish Safety Window Schizophrenia_Models Schizophrenia_Models Locomotor_Activity->Schizophrenia_Models Assess Stimulant Effects Drug_Discrimination Drug_Discrimination Forced_Swim_Test->Drug_Discrimination Evaluate Therapeutic Potential NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Ion Channel Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor:ion->Ca_Influx Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation PCP_Analog 1-Phenylcycloheptylamine hydrochloride PCP_Analog->NMDA_Receptor:ion Blocks Channel

Caption: Hypothesized mechanism of action at the NMDA receptor.

References

  • Maurice, T., & Vignon, J. (1991). Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo. Journal of Neurochemistry, 56(4), 1134-1141.
  • Kim, M., et al. (2023). 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. Biomolecules & Therapeutics, 31(2), 195-205.
  • Lee, H., et al. (2022). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 23(19), 11826.
  • Woolverton, W. L., & Balster, R. L. (1981). Comparison of the Behavioral Pharmacology of Phencyclidine to Related Compounds. Pharmacology Biochemistry and Behavior, 15(3), 371-386.
  • Nabeshima, T., & Mouri, A. (2012). Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment. Neuroscience & Biobehavioral Reviews, 36(10), 2214-2226.
  • Thyssen, A., et al. (2010). Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men. The Journal of Clinical Pharmacology, 50(4), 433-442.

Sources

Application Notes & Protocols: Characterizing 1-Phenylcycloheptylamine Hydrochloride Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Phenylcycloheptylamine hydrochloride using robust, cell-based functional assays. As a structural analog of psychoactive substances like phencyclidine (PCP), its primary pharmacological activities are hypothesized to involve the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters. We present detailed, validated protocols for quantifying its effects on these targets, specifically focusing on NMDA receptor antagonism and dopamine transporter (DAT) inhibition. Furthermore, a protocol for assessing compound-induced cytotoxicity is included to ensure that the observed functional effects are not artifacts of cell death. These assays are designed for a high-throughput microplate format, enabling efficient pharmacological profiling.

Introduction: The Scientific Rationale

This compound belongs to the arylcyclohexylamine class of compounds, which includes well-characterized pharmacological agents such as ketamine and phencyclidine. These compounds are known to exert their primary effects on the central nervous system by acting as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1][2] Malfunctions in NMDA receptor activity are implicated in numerous neurological and psychiatric disorders.[1][3]

Additionally, many arylcyclohexylamines interact with monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] These transporters regulate neurotransmitter concentrations in the synaptic cleft by mediating their reuptake into presynaptic neurons.[6][7] Inhibition of this process can significantly alter neurotransmission and is a key mechanism for many therapeutic drugs and substances of abuse.

Therefore, a thorough in-vitro pharmacological characterization of this compound requires a multi-assay approach to determine its potency and selectivity. This guide details two primary functional assays—a calcium flux assay for NMDA receptor activity and a fluorescent substrate uptake assay for DAT activity—along with a critical counter-screen for cytotoxicity.

Primary Functional Assay I: NMDA Receptor Antagonism via Calcium Flux

Principle of the Assay

The NMDA receptor is a ligand-gated ion channel that, upon activation by its co-agonists glutamate and glycine (or D-serine), permits the influx of cations, most notably Ca²⁺, into the neuron.[2] This influx of intracellular calcium can be measured using fluorescent calcium indicators. A non-competitive antagonist like this compound is expected to bind within the ion channel pore, blocking this calcium influx in a dose-dependent manner. This assay quantifies the compound's ability to inhibit NMDA/glycine-stimulated calcium mobilization in cells engineered to express functional NMDA receptors.[1][3]

Workflow for NMDA Receptor Calcium Flux Assay

NMDA_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed Seed HEK293-hNMDAR cells into 384-well plates Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Wash Wash cells with Assay Buffer Incubate1->Wash Load Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) Wash->Load Incubate2 Incubate (37°C) Load->Incubate2 Add_Cmpd Add 1-Phenylcycloheptylamine HCl (dose-response) & controls Incubate2->Add_Cmpd Incubate3 Incubate (Room Temp) Add_Cmpd->Incubate3 Stimulate Stimulate with NMDA/Glycine & measure fluorescence Incubate3->Stimulate Plot Plot Dose-Response Curve Stimulate->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for the NMDA Receptor Calcium Flux Assay.

Detailed Protocol: NMDA Receptor Assay

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Reagents: this compound, NMDA, Glycine, MK-801 (positive control antagonist).

  • Assay Kit: A fluorescent calcium flux assay kit (e.g., FLIPR Calcium 6 Assay Kit or equivalent containing Fluo-4 AM).

  • Plates: Black-walled, clear-bottom 384-well microplates, coated with Poly-D-Lysine.

  • Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra or FlexStation 3).

Procedure:

  • Cell Plating (Day 1):

    • Culture HEK293-hNMDAR cells under standard conditions (37°C, 5% CO₂).

    • Harvest cells and seed them into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight to allow for cell adherence.

  • Dye Loading (Day 2):

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol.

    • Remove the culture medium from the cell plate.

    • Add 25 µL of the dye solution to each well.

    • Incubate the plate for 1-2 hours at 37°C.

  • Compound Addition:

    • Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare solutions for the positive control (MK-801) and vehicle control (buffer only).

    • Using the plate reader's liquid handler, add 12.5 µL of the compound dilutions to the respective wells of the cell plate.

  • Stimulation and Measurement:

    • Prepare a 4X stock of the agonist solution containing NMDA and glycine. A typical final concentration is 100 µM for each.[2]

    • Place both the cell plate and the agonist plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for approximately 30 seconds.[2]

    • The instrument will then dispense 12.5 µL of the agonist solution into each well, initiating the reaction.

    • Immediately begin recording the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds for at least 3-5 minutes.

Data Analysis and Interpretation

The primary readout is the change in fluorescence intensity upon agonist stimulation. The antagonist activity of this compound is quantified by its ability to reduce this signal.

  • Calculate Response: For each well, determine the peak fluorescence response after agonist addition and subtract the baseline fluorescence.

  • Normalization: Normalize the data by setting the average response of the vehicle control wells (agonist stimulation only) to 100% activity and the average response of a maximal inhibition control (e.g., high concentration of MK-801) to 0% activity.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • IC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of the maximal response.

Primary Functional Assay II: Dopamine Transporter Inhibition

Principle of the Assay

This assay measures the ability of this compound to block the function of the dopamine transporter (DAT). It utilizes a fluorescent substrate that acts as a mimic of biogenic amines.[6][8] This substrate is actively transported into cells expressing DAT, leading to an accumulation of fluorescence inside the cell. The assay includes a masking dye that quenches the fluorescence of the substrate in the extracellular medium, allowing for a no-wash, mix-and-read format.[8][9] An inhibitor of DAT will prevent the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.[6]

Workflow for Dopamine Transporter Uptake Assay

DAT_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed Seed CHO-hDAT cells into 96-well plates Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Wash Wash cells with Assay Buffer (HBSS) Incubate1->Wash Add_Cmpd Add 1-Phenylcycloheptylamine HCl (dose-response) & controls Wash->Add_Cmpd Incubate2 Pre-incubate (15-30 min) Add_Cmpd->Incubate2 Add_Dye Add Fluorescent Substrate Mix (with masking dye) Incubate2->Add_Dye Read Read fluorescence kinetically or as endpoint Add_Dye->Read Plot Plot Dose-Response Curve Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for the DAT Fluorescent Substrate Uptake Assay.

Detailed Protocol: DAT Inhibition Assay

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Reagents: this compound, GBR 12909 or Cocaine (positive control inhibitors).

  • Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or equivalent components (fluorescent substrate like ASP+, masking dye).[9][10]

  • Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Instrumentation: Fluorescence plate reader with bottom-read capability.

Procedure:

  • Cell Plating (Day 1):

    • Culture CHO-hDAT cells under standard conditions.

    • Seed cells into microplates at a density of 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[9]

    • Incubate overnight to form a confluent monolayer.

  • Compound Pre-incubation (Day 2):

    • Prepare serial dilutions of this compound and control inhibitors in an appropriate buffer (e.g., HBSS).

    • Gently remove the culture medium from the cells.

    • Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.[5]

  • Substrate Addition and Measurement:

    • Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.[10]

    • Add the substrate solution to all wells.

    • Immediately transfer the plate to the fluorescence reader.

    • Measure the fluorescence intensity (e.g., Excitation: ~440 nm, Emission: ~520 nm). The measurement can be taken kinetically over 30-60 minutes or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes).[5][11]

Data Analysis and Interpretation
  • Calculate Response: For kinetic reads, use the rate of fluorescence increase (slope) or the area under the curve. For endpoint reads, use the final fluorescence value.

  • Normalization: Normalize the data by setting the average response of the vehicle control wells (uninhibited uptake) to 100% activity and the response of a maximal inhibition control (e.g., high concentration of GBR 12909) to 0% activity.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • IC₅₀ Determination: Fit the data using a four-parameter logistic equation to calculate the IC₅₀ value for DAT inhibition.

Essential Counter-Screen: Cell Viability Assay

Principle of the Assay

It is critical to confirm that the inhibition observed in the functional assays is due to specific interaction with the target, not simply because the compound is killing the cells. A cytotoxicity assay should be run in parallel using the same cell lines, compound concentrations, and incubation times. The resazurin (AlamarBlue) assay is a common and reliable method. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A loss of signal indicates a loss of cell viability.[12]

Workflow for Assessing Cytotoxicity

Logic_Diagram Start Test Compound: 1-Phenylcycloheptylamine HCl Assay1 Primary Functional Assay (NMDA or DAT) Start->Assay1 Assay2 Cytotoxicity Assay (e.g., Resazurin) Start->Assay2 Result1 Calculate IC50 Assay1->Result1 Result2 Calculate CC50 Assay2->Result2 Compare Is IC50 << CC50? (e.g., >10-fold difference) Result1->Compare Result2->Compare Conclusion1 Conclusion: Activity is likely specific to the molecular target. Compare->Conclusion1 Yes Conclusion2 Conclusion: Observed activity may be an artifact of cytotoxicity. Data is confounded. Compare->Conclusion2 No

Caption: Logic diagram for interpreting functional and cytotoxicity data.

Abbreviated Protocol: Resazurin Viability Assay
  • Cell Plating: Plate cells as described for the primary assays.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Use the same concentration range and incubation time as the longest primary assay.

  • Reagent Addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.

  • Measurement: Read the fluorescence at an Excitation of ~560 nm and Emission of ~590 nm.

  • Analysis: Normalize the data to vehicle-treated (100% viability) and media-only (0% viability) controls. Plot the percent viability against the log of the compound concentration and calculate the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Summary of Data Presentation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across different targets and its therapeutic window relative to cytotoxicity.

Assay Target Cell Line Parameter 1-Phenylcycloheptylamine HCl Control Compound
Calcium FluxNMDA ReceptorHEK293-hNMDARIC₅₀e.g., 1.2 µMe.g., 0.1 µM (MK-801)
Substrate UptakeDopamine TransporterCHO-hDATIC₅₀e.g., 5.8 µMe.g., 0.05 µM (GBR 12909)
ViabilityGeneral CytotoxicityHEK293-hNMDARCC₅₀e.g., > 50 µMN/A
ViabilityGeneral CytotoxicityCHO-hDATCC₅₀e.g., > 50 µMN/A

Interpretation: In this hypothetical example, this compound is a moderately potent antagonist of the NMDA receptor and a less potent inhibitor of the dopamine transporter. Crucially, its cytotoxic concentration (CC₅₀) is significantly higher than its effective concentrations (IC₅₀) in the functional assays, indicating that the observed activities are specific to the molecular targets and not due to general cell toxicity.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science.
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025). Springer.
  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC. (2012, June 12).
  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (n.d.). VBN Components.
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. (2018, July 10).
  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central. (n.d.).
  • Monitoring monoamine transport with the fluorescent substrate analogue... (n.d.).
  • A novel calcium-flux assay for the study of the NMDA-receptor - Novartis OAK. (2018, August 28). Novartis OAK.
  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. (2008, March 30). PubMed.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
  • Cell Viability Assay Service - Creative Biolabs. (n.d.).
  • Video: Viability Assays for Cells in Culture - JoVE. (2013, June 5). JoVE.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices.
  • Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems | PDF | Chemistry - Scribd. (n.d.). Scribd.
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.).
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. (n.d.). Molecular Devices.
  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC - NIH. (n.d.).
  • NMDA-receptors functional assays for CNS diseases - Neuroservice news. (2019, May 27). Neuroservice.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (n.d.). MDPI.
  • Development of a live cell-based assay for the detection of anti-NMDA receptor antibodies in patients with autoimmune encephalitis - HKU Scholars Hub. (2016, November 15). HKU Scholars Hub.
  • Cellular Uptake & Cellular Release Assays - Gifford Bioscience. (n.d.). Gifford Bioscience.
  • Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed. (2018, August 27). PubMed.
  • Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex - NIH. (n.d.).
  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... (n.d.).
  • Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures - Molecular Devices. (n.d.). Molecular Devices.
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices.
  • A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - NIH. (2018, January 9).
  • Viability Assays for Cells in Culture - JoVE. (2014, January 20). JoVE.
  • Overview of Cell Viability and Survival | Cell Signaling Technology. (n.d.). Cell Signaling Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Phenylcycloheptylamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges, byproducts, and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-Phenylcycloheptylamine, and what are the general trade-offs?

There are two principal pathways to synthesize the 1-Phenylcycloheptylamine core structure:

  • Grignard Reaction followed by Amination: This classic carbon-carbon bond-forming reaction involves treating cycloheptanone with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form the tertiary alcohol, 1-phenylcycloheptanol. This intermediate is then converted to the amine, often via a nitrile intermediate and subsequent reduction, or through a Ritter-type reaction.[1] This route is robust but can be prone to specific impurities related to the Grignard reagent itself.[2]

  • Reductive Amination: This route involves the direct reaction of a ketone precursor with an ammonia source.[3][4] This can be performed in a single step from 1-phenylcycloheptanone or, more commonly, from cycloheptanone via a Leuckart-Wallach reaction.[5] The Leuckart reaction is a specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen donor and the reducing agent, typically at high temperatures.[3][5] This method is often operationally simpler but can lead to over-alkylation and incompletely hydrolyzed byproducts.

Troubleshooting Guide: Common Impurities & Byproducts

This section addresses specific issues you may encounter, categorized by the synthetic approach.

Category 1: Grignard Synthesis Pathway Impurities

The Grignard pathway begins with the formation of 1-phenylcycloheptanol. The impurities from this step will carry through to subsequent reactions if not removed.

This is almost certainly biphenyl . Biphenyl is a well-known and often major impurity in Grignard reactions where bromobenzene is used to generate the phenylmagnesium bromide reagent.[2]

  • Causality: It forms from a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[2] This side reaction is favored by higher temperatures and high concentrations of bromobenzene.

  • Troubleshooting & Mitigation:

    • Slow Addition: Add the bromobenzene solution slowly to the magnesium turnings to maintain a low instantaneous concentration, minimizing the self-coupling reaction.

    • Temperature Control: Maintain a gentle reflux during Grignard formation. Avoid excessive heating, which accelerates biphenyl formation.[2]

    • Purification: Biphenyl is non-basic and can be effectively removed during the final purification steps. It is typically separated by distillation of the intermediate alcohol or during the crystallization of the final hydrochloride salt, as it will remain in the mother liquor.

You are likely observing the N-(1-phenylcycloheptyl)acetamide (if acetonitrile was used) or the corresponding N-formyl amide (if hydrogen cyanide was used). The Ritter reaction transforms a carbocation precursor, like the tertiary alcohol 1-phenylcycloheptanol, into an N-alkyl amide in the presence of a nitrile and a strong acid.[6][7]

  • Causality: This amide is the direct product of the Ritter reaction. The final amine is only obtained after hydrolysis of this amide intermediate.[8] Incomplete hydrolysis is a common issue, leaving residual amide in your product.

  • Troubleshooting & Mitigation:

    • Force Hydrolysis to Completion: Ensure your hydrolysis conditions (acidic or basic) are sufficiently stringent. Increase the reaction time, temperature, or concentration of the acid/base to drive the hydrolysis of the stable amide to the desired primary amine.[8]

    • Analytical Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the amide intermediate before quenching the reaction.

    • Purification: The amide is a neutral compound. It can be removed by performing a liquid-liquid extraction. After dissolving the crude mixture in an organic solvent (like diethyl ether or dichloromethane), wash with aqueous acid. The desired amine will move to the aqueous phase as the ammonium salt, while the neutral amide byproduct remains in the organic layer.

Category 2: Reductive Amination & Leuckart Reaction Impurities

This pathway is attractive for its directness but requires careful control to avoid side reactions.

The formation of a secondary amine is a classic byproduct in reductive aminations, especially when synthesizing primary amines.[4]

  • Causality: The desired primary amine product is itself a nucleophile. It can compete with the ammonia source (the intended nucleophile) and react with another molecule of the ketone (or the intermediate imine) to form a new, larger iminium ion. Subsequent reduction of this species yields the secondary amine byproduct.

  • Troubleshooting & Mitigation:

    • Excess Ammonia/Ammonium Salt: Use a large excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction) to statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.[9]

    • One-Pot Procedures: Some modern reductive amination protocols are optimized to minimize this side reaction through careful choice of reducing agent and reaction conditions.[4]

    • Purification: The secondary amine is also basic and will form a hydrochloride salt. Its separation from the primary amine can be challenging. Fractional crystallization of the hydrochloride salts may be effective, leveraging potential differences in solubility. Preparative chromatography is another option if high purity is required.

Diagram: Formation of Secondary Amine Byproduct

Caption: Byproduct formation via reaction of the desired primary amine with an imine intermediate.

The Leuckart reaction proceeds via an N-formyl intermediate.[3][5] The reaction you are observing is incomplete.

  • Causality: In the Leuckart mechanism using ammonium formate, the ketone is first converted to an N-formyl derivative. This derivative is then hydrolyzed in a separate step (or sometimes in situ if conditions are harsh enough) to yield the primary amine.[10] Insufficiently rigorous hydrolysis conditions will leave this stable intermediate in your final product.

  • Troubleshooting & Mitigation:

    • Mandatory Hydrolysis Step: After the initial reaction with ammonium formate, a dedicated hydrolysis step is essential. This typically involves heating the crude reaction mixture with a strong acid, such as concentrated hydrochloric acid, under reflux for several hours.[10]

    • Monitor Completion: Before workup, take an aliquot of the reaction mixture and analyze it (e.g., by TLC or LC-MS) to confirm that the N-formyl intermediate has been fully consumed.

Analytical & Purification Protocols

Q6: How should I analyze the purity of my crude product and confirm the identity of impurities?

A multi-technique approach is recommended for comprehensive impurity profiling.[11][12]

TechniquePurposeKey Insights
HPLC Quantitative Purity Analysis: Determine the percentage purity of the main component and quantify impurities.Use a reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid. A UV detector is suitable for the phenyl group.[13]
LC-MS Impurity Identification: Obtain the molecular weight of the main peak and any impurity peaks.Invaluable for quickly identifying byproducts like the secondary amine (higher mass) or amide intermediates.[14]
GC-MS Volatile Impurity Analysis: Identify residual solvents or low-boiling point starting materials like bromobenzene.Useful for checking for unreacted starting materials and volatile byproducts.[14]
NMR Structural Confirmation: Confirm the structure of the desired product and elucidate the structure of major impurities.¹H and ¹³C NMR will confirm the overall structure. The presence of a formyl proton (~8 ppm) indicates the N-formyl impurity.
Q7: What is the recommended procedure for purifying the final product and obtaining the hydrochloride salt?

Purification is typically achieved by converting the free base to its hydrochloride salt, which can then be purified by recrystallization.[15]

  • Causality of Salt Formation: Converting the amine to its hydrochloride salt serves two key purposes. First, it makes the compound a stable, crystalline solid that is easier to handle and store.[15] Second, the process of salt formation and recrystallization is a highly effective purification step that removes non-basic impurities like biphenyl and residual amides.[15]

Step-by-Step Protocol: Salt Formation and Recrystallization

  • Acid-Base Extraction (Initial Cleanup):

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic solution with aqueous acid (e.g., 1M HCl). The 1-phenylcycloheptylamine will move into the aqueous layer as the hydrochloride salt, while neutral impurities (biphenyl, amides) remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 10M NaOH) to a pH > 12. This regenerates the free amine, which will often precipitate or can be extracted back into a fresh portion of organic solvent.

    • Dry the organic extract containing the purified free base over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base (as an oil or solid) in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring.

    • The this compound salt will precipitate as a white solid. Monitor the pH to avoid adding a large excess of acid.

  • Recrystallization:

    • Collect the precipitated salt by filtration.

    • Recrystallize the crude salt from a suitable solvent system. Commonly effective systems include mixtures of an alcohol and an ether, such as isopropanol/diethyl ether or methanol/diethyl ether.[15]

    • Dissolve the salt in a minimum amount of the hot alcohol, then slowly add the ether until the solution becomes turbid. Allow it to cool slowly to form high-purity crystals.

    • Collect the purified crystals by filtration, wash with a small amount of cold ether, and dry under vacuum.

Diagram: General Purification Workflow

G Crude Crude Product (Amine + Neutral Impurities) Dissolve Dissolve in Ether Crude->Dissolve Extract Extract with 1M HCl Dissolve->Extract Organic Organic Layer (Biphenyl, Amides) Extract->Organic Discard Aqueous Aqueous Layer (Amine•HCl) Extract->Aqueous Basify Basify with NaOH Aqueous->Basify Extract2 Extract with Ether Basify->Extract2 FreeBase Purified Free Base Extract2->FreeBase Salt Add HCl Solution FreeBase->Salt Precipitate Precipitated HCl Salt Salt->Precipitate Recrystallize Recrystallize (e.g., IPA/Ether) Precipitate->Recrystallize Final Pure 1-Phenylcycloheptylamine HCl Recrystallize->Final

Caption: Workflow for purification via acid-base extraction and salt recrystallization.

References

  • Technical Support Center: Purification of 1-Phenylcyclohexylamine Hydrochloride - Benchchem.
  • Ritter reaction - Wikipedia.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • The Ritter reaction is especially valuable for the synthesis of 3 degree alkanamines. In fact,... - Homework.Study.com.
  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com.
  • Leuckart reaction - Wikipedia.
  • Lec 10: Ritter Reaction and Gabriel Synthesis - YouTube.
  • Preparation of Aliphatic Amines by the Leuckart Reaction.
  • Leuckart Reaction | PDF | Amine - Scribd.
  • Grignard Reaction - Common Conditions.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Ritter Reaction - Alfa Chemistry.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Ritter Reaction.
  • Grignard Reaction - Organic Chemistry Portal.
  • Technical Support Center: Synthesis of 1-Phenylcyclopropanamine Hydrochloride - Benchchem.
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
  • phenylmagnesium bromide - Organic Syntheses Procedure.
  • reaction of aldehydes and ketones with grignard reagents - Chemguide.
  • Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives - ijrpr.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
  • IMPURITY PROFILING - PharmaTutor.

Sources

Technical Support Center: Purification of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-Phenylcycloheptylamine hydrochloride. The purification of amine hydrochlorides, while routine, often presents compound-specific challenges that can impact purity, yield, and critical downstream properties like stability and solubility. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this specific compound.

Frequently Asked Questions (FAQs)

Q1: Why is purifying 1-Phenylcycloheptylamine as its hydrochloride salt advantageous over the free base?

The conversion of the 1-Phenylcycloheptylamine free base, which is likely an oil or low-melting solid, into its hydrochloride salt is a critical step for several reasons:

  • Enhanced Stability and Handling: The free amine can be susceptible to air oxidation and may be difficult to handle if it is not a solid. The salt form is typically a stable, crystalline solid with a defined melting point, making it easier to weigh, store, and formulate.[1]

  • Improved Solubility: While seemingly counterintuitive, hydrochloride salts are often chosen to enhance aqueous solubility, which is crucial for many pharmaceutical applications, particularly for injectable dosage forms.[2] The salt form allows for dissolution in polar solvents, including water and ethanol, which are often used in downstream applications.[1]

  • Purification Efficiency: Crystallization is one of the most powerful techniques for purification. The formation of the hydrochloride salt induces crystallization, allowing for the effective removal of non-basic, process-related impurities that remain in the mother liquor.

Q2: What are the most probable impurities I should be looking for?

The impurity profile is intrinsically linked to the synthetic route. However, for a typical synthesis involving the reaction of a phenyl Grignard reagent with cycloheptanone followed by reductive amination or a related pathway, you should anticipate:

  • Unreacted Starting Materials: Residual cycloheptanone or other precursors.

  • Synthesis By-products: These can include dimers, products of side reactions, or incompletely reacted intermediates. For instance, in related amine syntheses, dibenzyl-substituted impurities can arise if benzylamine is used as an ammonia equivalent.[3] The identification of such impurities is critical, as regulatory guidelines require the characterization of any impurity present above a certain threshold.[4]

  • Degradation Products: Although the hydrochloride salt is more stable, the free base can degrade. Impurities may form during the synthesis or workup if the reaction is exposed to harsh conditions.

It is best practice to synthesize and characterize potential impurities to use as reference standards for analytical method development (e.g., HPLC, GC-MS).[5]

Q3: What is polymorphism, and why is it a critical concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[6] These different forms, or polymorphs, have the same chemical composition but different physical properties. This is a significant concern for hydrochloride salts for several reasons:

  • Variable Physical Properties: Different polymorphs can exhibit different melting points, solubilities, dissolution rates, and stability.[7] This can have profound implications for bioavailability and formulation consistency.

  • Stability Issues: A metastable polymorph can spontaneously convert to a more stable form over time, especially when exposed to heat or humidity.[8] This can lead to changes in the drug product during storage.

  • Process Control: The specific crystalline form obtained can be highly sensitive to the conditions of crystallization, such as the solvent used, the rate of cooling, and the level of supersaturation.[8] Inconsistent process control can lead to batch-to-batch variability. For example, some hydrochloride salts are known to exist in alpha, beta, and gamma forms, with one form being the most thermodynamically stable.[8]

Therefore, identifying and consistently producing the most stable polymorph is a key goal in drug development.

Troubleshooting Guide

Problem: My final product has low purity (<99%) after initial crystallization.
  • Symptoms: Multiple peaks observed in the HPLC chromatogram, a broad melting point range, or discoloration (off-white to yellow).

  • Underlying Cause: This is most often due to an inefficient primary crystallization, where impurities are trapped within the crystal lattice or adhere to the crystal surface. The choice of solvent is the most critical factor.

  • Strategic Solutions:

    • Rational Solvent Selection: The ideal solvent should dissolve the hydrochloride salt at elevated temperatures but have low solubility at room temperature or below. Common choices for amine hydrochlorides include lower alcohols (isopropanol, ethanol), ketones (acetone), or esters (ethyl acetate).[3][8]

    • Employ a Co-Solvent System: Often, a single solvent does not provide the ideal solubility profile. A co-solvent or anti-solvent system can be highly effective. For example, dissolve the crude salt in a minimal amount of a good solvent (like methanol or ethanol) and then slowly add an anti-solvent (like diethyl ether or methyl tert-butyl ether) until turbidity is observed. Heating to redissolve and then slowly cooling can yield high-purity crystals.

    • Optimize Cooling Rate: Rapid cooling ("crashing out") traps impurities. A slow, controlled cooling profile allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.

    • Perform a Re-slurry: If the product is still impure, suspending the crystalline solid in a solvent in which it is sparingly soluble (e.g., ethyl acetate or acetone) at room temperature or with gentle heating can wash away surface impurities without significant loss of yield.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis cluster_decision Decision start Crude 1-Phenylcycloheptylamine HCl dissolve Dissolve in Minimum Hot Solvent (e.g., Isopropanol, Ethanol) start->dissolve hot_filter Hot Filtration (Optional) (Removes insoluble particulates) dissolve->hot_filter cool Slow, Controlled Cooling (e.g., 5-10°C/hour) hot_filter->cool age Age at Low Temperature (0-5°C for 2-4h) cool->age filtrate Filter Crystals age->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC, mp) & Characterize (XRPD, DSC) dry->analyze purity_check Purity > 99.5%? analyze->purity_check end Pure Product purity_check->end Yes reprocess Re-evaluate Solvent System purity_check->reprocess No

Caption: A generalized workflow for optimizing the recrystallization of amine hydrochloride salts.

Problem: The product precipitates as a persistent oil or a gummy, sticky solid.
  • Symptoms: The hydrochloride salt fails to form a filterable, crystalline solid upon addition of HCl or when cooled from a solvent.

  • Underlying Cause:

    • High Impurity Load: Certain impurities can form a eutectic mixture with the product, significantly depressing the melting point and preventing crystallization.

    • Hygroscopicity: The product may be highly hygroscopic, absorbing atmospheric moisture to form a sticky mass. This is a known issue with many hydrochloride salts.[6]

    • Amorphous Phase Formation: The material may be precipitating as an amorphous (non-crystalline) solid, which often appears as a gum or oil.[9] This can happen with very rapid precipitation.

  • Strategic Solutions:

    • Trituration: If an oil forms, decant the solvent and add a non-polar "anti-solvent" such as hexanes, heptane, or diethyl ether. Vigorously stir or sonicate the oil. This process, known as trituration, often induces crystallization by providing a low-polarity environment that forces the ionic salt out of solution as a solid.

    • Strict Anhydrous Conditions: Ensure all solvents and glassware are rigorously dry. Perform the salt formation and crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.

    • Seeding: If a small amount of crystalline material has been made previously, adding a "seed crystal" to the supersaturated solution can provide a template for crystal growth and prevent oiling out.

    • pH Control: During salt formation with aqueous or gaseous HCl, ensure you do not add a large excess of acid. A highly acidic environment can sometimes hinder crystallization. Aim for a stoichiometric amount or a slight excess, targeting a pH of 4-5 in an aqueous suspension.[3]

Problem: I am observing batch-to-batch inconsistency in physical properties (solubility, XRPD) despite high chemical purity.
  • Symptoms: Two batches with identical purity (>99.8% by HPLC) exhibit different dissolution profiles or show different peaks in their X-ray Powder Diffraction (XRPD) patterns.

  • Underlying Cause: This is a classic sign of uncontrolled polymorphism.[8] Different crystallization conditions are producing different crystal forms, or a mixture of forms.

  • Strategic Solutions:

    • Definitive Characterization: This is the most crucial step. You must characterize your batches using solid-state analytical techniques to identify the different forms.

      • XRPD (X-ray Powder Diffraction): The gold standard for identifying different polymorphs, as each will give a unique diffraction pattern.[9]

      • DSC (Differential Scanning Calorimetry): Can identify different melting points and phase transitions associated with different polymorphs.

      • TGA (Thermogravimetric Analysis): Determines if a form is a hydrate or solvate.

    • Controlled Crystallization Study: Conduct a systematic study to determine how process variables affect the crystal form. Vary the solvent, cooling rate, agitation, and temperature to find conditions that reliably produce a single, desired polymorph. The goal is to identify the most thermodynamically stable form, as it will not convert to other forms upon storage.[8]

G start Batch-to-Batch Inconsistency Observed hplc_check HPLC Purity Consistent? start->hplc_check xrd Run XRPD on Both Batches hplc_check->xrd Yes impurity_issue Address Chemical Purity First (See Recrystallization) hplc_check->impurity_issue No xrd_check xrd_check xrd->xrd_check XRPD Patterns Match? dsc Run DSC on Both Batches dsc_check dsc_check dsc->dsc_check DSC Thermograms Match? xrd_check->dsc No other_issue Issue may be particle size, habit, or solvation. Investigate with microscopy & TGA. xrd_check->other_issue Yes dsc_check->other_issue Yes polymorph_confirmed Polymorphism Confirmed. Initiate Polymorph Screen & Control Strategy. dsc_check->polymorph_confirmed No

Caption: A decision tree for investigating suspected polymorphism.

Data Summary: Recommended Analytical Techniques

The selection of an appropriate analytical method depends on the specific question being asked—be it chemical purity, salt stoichiometry, or solid-state form. The table below summarizes key techniques.

Technique Primary Application Key Parameters Measured Typical Performance (Illustrative)
RP-HPLC (UV) Quantifying chemical purity and impuritiesPeak Area (%), Retention TimeLOD: ~0.01%, LOQ: ~0.03%
GC-MS Identifying volatile impurities or for orthogonal purity checkMass-to-charge ratio (m/z)High sensitivity for volatile organic impurities
¹H NMR Structural confirmation and assayChemical Shift, IntegrationConfirms structure, can quantify against internal standard
Argentometric Titration Confirming hydrochloride salt stoichiometryMoles of ChlorideAccuracy: 99-101% for chloride content
XRPD Identifying crystalline form (polymorph)Diffraction angles (2θ)Definitive for solid-state form identification
DSC/TGA Assessing thermal properties and solvationMelting Point (°C), Enthalpy (J/g), Mass Loss (%)Detects polymorphs, hydrates, and solvates

Note: Performance values are illustrative and based on typical methods for related small molecules. Method validation is required for specific applications.[10]

References

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 1-Phenylcyclohexylamine Hydrochloride.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Phenylcyclohexylamine Hydrochloride (CAS: 1934-71-0).
  • Bolla, G. & Nangia, A. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
  • Google Patents. (2015). CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • Google Patents. (2006). WO2006084761A1 - Crystalline polymorphs of benazepril hydrochloride.
  • Zhang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • ResearchGate. (2020). Polymorphism of 1,3,5-Trinitrobenzene Induced by a Trisindane Additive.
  • Google Patents. (2013). US20130059886A1 - Polymorphic form of fexofenadine hydrochloride, intermediates and process for its preparation.
  • Google Patents. (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Google Patents. (2014). CN103553942B - A kind of preparation method of phenylephrine hydrochloride impurity.

Sources

Technical Support Center: Stability and Degradation of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Phenylcycloheptylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways and to effectively troubleshoot experimental challenges. Our approach is rooted in established scientific principles and practical field experience to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound, as a primary amine salt, possesses inherent stability. However, like many pharmaceutical molecules, it is susceptible to degradation under specific environmental conditions. Understanding these degradation pathways is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical methods. This guide will delve into the likely degradation mechanisms and provide practical advice for their investigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure—a cyclic amine attached to a phenyl group—and established knowledge of amine chemistry, the primary degradation pathways are anticipated to be oxidation and photodegradation .[1][2][3][4] Hydrolytic and thermal degradation may also occur but are generally considered secondary pathways for this class of compounds under typical storage conditions.

  • Oxidative Degradation: The carbon-hydrogen bonds adjacent to the nitrogen atom in the cycloheptyl ring are susceptible to oxidation. This can lead to the formation of an iminium intermediate, which can be further oxidized to a lactam or undergo other reactions.[2][4] The presence of atmospheric oxygen, metal ions, or residual oxidizing agents from synthesis can initiate or accelerate this process.[5]

  • Photodegradation: Aromatic amines are known to be photosensitive.[6] Exposure to light, particularly UV radiation, can lead to the formation of reactive species through photoionization or photodissociation.[6] The degradation can be direct or indirect, sensitized by other components in a formulation or the solvent.[1][7][8]

Q2: How can I design a robust forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5][9][10] A well-designed study for this compound should include the following conditions:

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)To assess stability in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH, at room temperature or slightly heatedTo evaluate stability in alkaline conditions.
Oxidation 3% to 30% H₂O₂, at room temperatureTo mimic oxidative stress and identify potential oxidative degradants.[5]
Thermal Degradation Solid-state heating (e.g., 80°C) or in solutionTo determine the impact of heat on the molecule's stability.
Photodegradation Exposure to UV (e.g., 254 nm) and/or visible light (ICH Q1B)To assess light sensitivity and identify photolytic degradation products.

The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without causing excessive secondary degradation.[11]

Q3: What analytical techniques are best suited for analyzing degradation samples?

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies. A well-developed, stability-indicating HPLC method should be able to separate the parent compound from all process-related impurities and degradation products.[12][13][14][15]

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight information that is crucial for structure elucidation. Gas Chromatography (GC), potentially with mass spectrometry (GC-MS), could also be employed, especially if volatile degradants are expected.[1][11]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. The molecule is highly stable under the applied conditions, or the stress is too mild.1. Increase the concentration of the stressor (acid, base, oxidizing agent).2. Elevate the temperature.3. Extend the exposure time.
Excessive degradation (>50%) or a complex chromatogram with many small peaks. The stress conditions are too harsh, leading to secondary and tertiary degradation.1. Reduce the concentration of the stressor.2. Lower the temperature.3. Decrease the exposure time.
Poor peak shape (e.g., tailing) for the parent amine in HPLC. Secondary interactions between the basic amine and residual silanols on the silica-based column.1. Use a mobile phase with a pH that ensures the amine is protonated (e.g., pH < 4).2. Add a competing base like triethylamine to the mobile phase.3. Use a column with end-capping or a different stationary phase (e.g., polymer-based).
Appearance of new peaks in the control sample (unstressed). Instability of the compound in the sample solvent or interaction with the container.1. Evaluate the stability of the compound in different solvents.2. Ensure the use of inert container materials.3. Analyze the control sample immediately after preparation.

Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

The following diagram illustrates the likely initial steps in the oxidative and photolytic degradation of 1-Phenylcycloheptylamine.

G cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway A 1-Phenylcycloheptylamine B Iminium Intermediate A->B Oxidation (e.g., H₂O₂) C Lactam Derivative B->C Further Oxidation D 1-Phenylcycloheptylamine E Radical Cation D->E UV/Vis Light (Photoionization) F Complex Degradation Products E->F Further Reactions

Caption: Potential initial steps in oxidative and photolytic degradation.

Forced Degradation Experimental Workflow

This workflow outlines the key stages of a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 1-Phenylcycloheptylamine HCl B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G Neutralize (if needed) and Dilute B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC/LC-MS G->H I Characterize Degradants H->I

Caption: A typical workflow for a forced degradation study.

Detailed Experimental Protocol: Forced Degradation Study

This protocol provides a starting point for your investigations. Remember to include an unstressed control sample (the compound dissolved in the reaction medium but stored under normal conditions, protected from light) for each condition.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. After cooling, neutralize with 1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 48 hours. Neutralize with 1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 80°C for 72 hours. Dissolve in the chosen solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours. Keep a control sample in the dark.

  • Analysis:

    • For each condition, dilute the stressed sample to a suitable concentration with the HPLC mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC method.

    • If significant degradation is observed, use LC-MS to identify the molecular weights of the degradation products.

References

  • Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765. [Link]
  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873. [Link]
  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2009). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Chemical Research in Toxicology, 22(4), 577-598. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). TABLE 1 .
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2018). (PDF)
  • Zalipsky, J. J., Patel, D. M., & Reavey-Cantwell, N. H. (1978). Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences, 67(2), 256-258. [Link]
  • MedCrave. (2016).
  • IVT Network. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • Pharma Science Monitor. (2016).
  • Heriot-Watt University Research Portal. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
  • The Pharmaceutical Journal. (2010).
  • MDPI. (n.d.).
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
  • ResearchGate. (2020). (PDF)
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.).
  • Bio-Ekspres, Polska Strona Naukowa. (n.d.). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Gliclazide in Pure and Bulk Drug. [Link]
  • National Center for Biotechnology Information. (n.d.). Development and validation of a stability-indicating RP-LC method for famciclovir. [Link]

Sources

Technical Support Center: Synthesis of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Phenylcycloheptylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We will delve into the causality behind experimental issues and provide robust, field-proven troubleshooting strategies and protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and solve the challenges you are facing in the lab.

Q1: My overall yield is significantly lower than expected. What are the most common points of failure in the synthesis?

Low overall yield is a frequent issue that can stem from inefficiencies at multiple stages. A systematic approach is crucial to pinpoint the source of material loss. The primary areas to investigate are the initial carbon-carbon bond formation (e.g., Grignard reaction), the amine formation step, and the final salt formation and purification.

The workflow below outlines a logical process for identifying the root cause of low yields.

G start Low Overall Yield Detected check_precursor Analyze Precursor Purity (e.g., 1-Phenylcycloheptanol) start->check_precursor precursor_impure Issue: Impure Precursor Solution: Purify starting material before proceeding. check_precursor->precursor_impure Impure precursor_pure Precursor is Pure check_precursor->precursor_pure Pure check_amine_conv Analyze Crude Amine Conversion (TLC, GC-MS, NMR) precursor_pure->check_amine_conv amine_incomplete Issue: Incomplete Reaction Solution: Optimize reaction time, temperature, or reagent stoichiometry. check_amine_conv->amine_incomplete Incomplete Conversion amine_byproducts Issue: Side Reactions Solution: Review reaction conditions. (See Q2 & Q3) check_amine_conv->amine_byproducts Byproducts Present amine_good Conversion is High check_amine_conv->amine_good Good Conversion check_purification Evaluate Purification Loss amine_good->check_purification purification_loss Issue: High Loss During Salt Formation/Recrystallization Solution: Optimize solvent system and handling. check_purification->purification_loss Significant Loss

Caption: A logical workflow for troubleshooting low yields.

Q2: After a Grignard-based synthesis using phenylmagnesium bromide and cycloheptanone, my crude product contains a significant non-polar impurity. What is it and how can I prevent it?

This is a classic problem in Grignard reactions. The most likely non-polar impurity is biphenyl .

  • Causality: Biphenyl is formed from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene.[1][2] This side reaction is particularly favored at higher temperatures.

  • Troubleshooting & Prevention:

    • Control Temperature: The formation of the Grignard reagent is exothermic. Add the bromobenzene dropwise to the magnesium turnings at a rate that maintains a gentle reflux. Avoid aggressive heating.

    • Ensure Grignard Formation: Allow sufficient time for the magnesium to be consumed before adding the cycloheptanone. This minimizes the concentration of unreacted bromobenzene available for the coupling side reaction.[1]

    • Use Anhydrous Conditions: Grignard reagents react readily with water. Ensure all glassware is oven-dried and that you are using anhydrous solvents to prevent quenching the reagent, which can lead to lower yields of the desired alcohol precursor and potentially favor side reactions.[1]

Q3: My Ritter reaction using 1-phenylcycloheptanol and a nitrile is giving a very low yield of the desired amine. What are the potential issues?

The Ritter reaction's success is highly dependent on the stability of the carbocation intermediate formed from the alcohol in strong acid.[1] Low yields can often be traced back to three main causes:

  • Incomplete Carbocation Formation: The acid may not be sufficiently strong, or the reaction temperature may be too low to facilitate the dehydration of the alcohol to the stable tertiary carbocation.

  • Carbocation Side Reactions: The carbocation is an electrophilic intermediate that can undergo elimination to revert to the starting alkene (1-phenylcycloheptene) or other rearrangement reactions if not efficiently trapped by the nitrile.[1]

  • Incomplete Hydrolysis: The reaction initially forms an N-acyl amine intermediate. This intermediate must be fully hydrolyzed (typically under acidic or basic conditions) to yield the final primary amine. If this step is incomplete, your product will be the amide, not the amine.[3][1]

Q4: I am having difficulty purifying the final product. The crude amine is an oil that won't crystallize, and the hydrochloride salt precipitates as a sticky solid.

This is a common purification challenge, often caused by residual impurities preventing the formation of a stable crystal lattice. The conversion to the hydrochloride salt is itself a powerful purification step.[2][4] If you are getting an oil or a sticky precipitate, it indicates that a proper recrystallization is necessary.

  • Solution: Recrystallization. The most effective and commonly cited solvent systems for recrystallizing analogous amine hydrochlorides are mixtures of an alcohol and an ether.[2] Isopropanol/diethyl ether or methanol/diethyl ether are excellent starting points.

    • Mechanism: The hydrochloride salt is soluble in the hot alcohol but poorly soluble in the non-polar ether. The goal is to dissolve the crude salt in a minimal amount of hot alcohol and then slowly add the ether until the solution becomes cloudy (the saturation point). Upon gentle warming to redissolve the solids and subsequent slow cooling, high-purity crystals should form.

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1-Phenylcycloheptylamine?

The most frequently employed laboratory-scale synthetic routes are analogous to those used for similar structures like 1-phenylcyclohexylamine.[1] These include:

  • Grignard Reaction: The reaction of phenylmagnesium bromide with cycloheptanone to form the precursor 1-phenylcycloheptanol. This alcohol is then converted to the amine, often via a Ritter reaction or by conversion to a leaving group followed by substitution with an amine source.

  • Reductive Amination: The direct reaction of cycloheptanone and an amine source (like aniline or ammonia) in the presence of a reducing agent. This can proceed via a Schiff base or imine intermediate.

  • Ritter Reaction: The reaction of 1-phenylcycloheptanol or 1-phenylcycloheptene with a nitrile (e.g., acetonitrile or sodium cyanide) in the presence of a strong acid to form an N-acyl intermediate, which is then hydrolyzed to the primary amine.[1]

Q2: What is the purpose of converting the final amine product to its hydrochloride salt?

There are two primary, critical reasons for this conversion:

  • Stability and Handling: The free amine is often an oil or low-melting solid that can be susceptible to air oxidation. The hydrochloride salt is typically a stable, crystalline solid that is much easier to handle, weigh, and store.[2][5]

  • Purification: The process of forming and recrystallizing the salt is a highly effective purification method. Non-basic organic impurities, such as biphenyl or unreacted starting materials, will remain in the solvent and be removed during filtration.[2][4]

Q3: What is a reliable method for purifying the crude this compound?

A robust purification protocol involves the regeneration of the free amine, extraction of the free amine away from water-soluble impurities, and then careful formation and recrystallization of the hydrochloride salt.

G start Crude Reaction Mixture step1 1. Basify with NaOH (aq) to pH > 12 to form free amine start->step1 step2 2. Extract with Organic Solvent (e.g., Dichloromethane or Ether) step1->step2 step3 3. Wash Organic Layer with Brine & Dry over Anhydrous Na₂SO₄ step2->step3 step4 4. Filter and Concentrate to obtain Crude Free Amine Oil step3->step4 step5 5. Dissolve Oil in Anhydrous Solvent (e.g., Diethyl Ether) step4->step5 step6 6. Add HCl Solution Dropwise (e.g., HCl in Ether) until precipitation is complete step5->step6 step7 7. Filter and Wash Precipitate with Cold Ether step6->step7 step8 8. Recrystallize Crude Salt (e.g., from Isopropanol/Ether) step7->step8 end High-Purity Crystalline 1-Phenylcycloheptylamine HCl step8->end

Caption: A standard workflow for the purification of an amine via salt formation.

Q4: How should the final this compound product be stored?

As a crystalline hydrochloride salt, the compound is generally stable.[2][5] For long-term storage and to maintain integrity, follow these principles, which are in line with general chemical stability practices:[6][7]

  • Container: Store in a well-sealed, airtight container to protect from moisture. Amber glass bottles are recommended to protect against potential light sensitivity.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dry place. Refrigeration is often suitable, but ensure the container is sealed tightly to prevent condensation upon removal.[8] Always consult ICH guidelines for formal stability testing protocols if required for your application.[9]

Data & Protocols
Table 1: Troubleshooting Summary
Observed Problem Probable Cause(s) Recommended Action(s)
Low yield in Grignard step1. Wet reagents/glassware. 2. High temperature causing biphenyl formation.[1]1. Thoroughly dry all equipment and use anhydrous solvents. 2. Control reaction exotherm with slow addition of bromobenzene.
Multiple amine spots on TLCFormation of secondary amines or incomplete reaction.[1]Adjust stoichiometry of reagents; verify the identity of the reducing agent and reaction conditions.
Final product is an oil/gooPresence of impurities inhibiting crystallization.Perform a full acid-base workup and recrystallize the hydrochloride salt from a suitable solvent system (e.g., isopropanol/ether).[2]
Low yield after purificationMaterial loss during salt formation or recrystallization.[3]Use minimal hot solvent for dissolution; cool slowly; optimize the anti-solvent ratio.
Protocol 1: Purification of Crude 1-Phenylcycloheptylamine via Hydrochloride Salt Recrystallization

This protocol assumes you have a crude reaction mixture containing the target amine.

  • Liberation of the Free Amine:

    • Transfer the crude reaction mixture to a separatory funnel.

    • If the reaction was run in an acidic medium, carefully add a 2M NaOH (aq) solution with cooling until the aqueous layer is strongly basic (pH > 12, check with pH paper).

    • Extract the aqueous layer three times with an organic solvent such as diethyl ether or dichloromethane.

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer once with water, followed by one wash with brine to aid in the removal of water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Formation of the Crude Hydrochloride Salt:

    • Filter the dried organic solution to remove the drying agent.

    • Transfer the solution to a clean Erlenmeyer flask and cool it in an ice bath.

    • With stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. A white precipitate of the hydrochloride salt should form.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the crude salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude, dried salt to a new, clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to just dissolve the solid. Keep the solution warm.

    • Slowly add diethyl ether dropwise until the solution just begins to turn persistently cloudy.

    • Add a drop or two of hot isopropanol to redissolve the precipitate, resulting in a saturated solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.[4]

    • Wash the crystals with a minimal amount of cold diethyl ether.

    • Dry the crystals thoroughly under a vacuum to yield high-purity this compound.

References
  • Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride. Benchchem.
  • Technical Support Center: Purification of 1-Phenylcyclohexylamine Hydrochloride. Benchchem.
  • purification techniques for high-purity 1-Phenyl-cyclopropylamine. Benchchem.
  • An In-depth Technical Guide to 1-Phenylcyclohexylamine Hydrochloride (CAS: 1934-71-0). Benchchem.
  • Technical Support Center: Synthesis of 1-Phenylcyclopropanamine Hydrochloride. Benchchem.
  • Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. PubMed.
  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency (EMA).
  • Stability of phenylephrine hydrochloride injection in polypropylene syringes. PubMed.
  • Physical and chemical stability of paclitaxel infusions in different container types. PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenylcycloheptylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-Phenylcycloheptylamine?

A1: The most prevalent laboratory methods for synthesizing 1-Phenylcycloheptylamine include:

  • Grignard Reaction: This involves reacting phenylmagnesium bromide with cycloheptanone to form the intermediate 1-phenylcycloheptanol, which is subsequently converted to the amine.[1]

  • Reductive Amination: This is a direct reaction between cycloheptanone and an amine source, like ammonia or aniline, in the presence of a reducing agent.[1][2] The reaction proceeds through an imine intermediate.[1][2]

  • Leuckart Reaction: This method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert cycloheptanone into the target amine at elevated temperatures.[3][4][5][6]

Q2: Why is the final product isolated as a hydrochloride salt?

A2: Converting the free amine to its hydrochloride salt serves two primary functions. First, it enhances the compound's stability and makes it easier to handle, typically as a solid.[7] Second, the formation and subsequent recrystallization of the salt is a highly effective purification technique to remove non-basic impurities.[7]

Q3: What are the critical parameters to control during the Grignard reaction to ensure a good yield of the alcohol intermediate?

A3: Success in a Grignard reaction hinges on strictly anhydrous conditions.[1] The Grignard reagent is a potent base and will react with any water present.[8] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[1] Additionally, the quality of the magnesium and its activation, often with a crystal of iodine, are crucial for the reaction to initiate and proceed to completion.[1]

Q4: In reductive amination, what determines the choice of reducing agent?

A4: The choice of reducing agent is critical and depends on the reaction setup. For a one-pot procedure where the imine formation and reduction occur concurrently, a milder reducing agent like sodium cyanoborohydride is preferred. It is selective for the imine over the ketone, preventing premature reduction of the starting material. For a two-step process, where the imine is formed first and then reduced, a stronger reducing agent like sodium borohydride or lithium aluminum hydride can be used.[9]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of 1-Phenylcycloheptanol (Grignard Route)
Symptom Potential Cause Troubleshooting Steps
Reaction fails to initiate (no color change, magnesium undissolved) Poor quality or unactivated magnesium. Presence of moisture.Activate magnesium with a crystal of iodine or by crushing it.[1][8] Ensure all glassware is oven-dried and solvents are anhydrous.[1]
Significant amount of biphenyl byproduct isolated High concentration of unreacted bromobenzene and/or high temperature during Grignard reagent formation.[1][10]Add bromobenzene dropwise to the magnesium to control the exothermic reaction.[1] Maintain a gentle reflux.[1]
Unreacted starting materials (cycloheptanone, bromobenzene) present Incomplete reaction.[1]Ensure sufficient reaction time for both the Grignard reagent formation and its subsequent reaction with cycloheptanone.[1]
Problem 2: Formation of Multiple Amine Products (Reductive Amination Route)
Symptom Potential Cause Troubleshooting Steps
Presence of a higher molecular weight amine impurity Formation of the secondary amine, N-(1-phenylcycloheptyl)cycloheptylamine.Use a molar excess of the ammonia source relative to cycloheptanone to favor primary amine formation.[1]
Low yield of the desired primary amine Inefficient imine formation or reduction.Optimize pH for imine formation (typically slightly acidic). Ensure the chosen reducing agent is appropriate for the reaction conditions (one-pot vs. two-step).
Problem 3: Low Yield and Purity During Salt Formation and Purification
Symptom Potential Cause Troubleshooting Steps
Product fails to precipitate or precipitates as an oil Presence of water. Incorrect solvent system.Use anhydrous solvents (e.g., diethyl ether, ethyl acetate) and introduce HCl gas or a solution of HCl in an anhydrous solvent.[11][12]
Broad melting point range of the final product Presence of impurities.Recrystallize the hydrochloride salt from a suitable solvent system, such as isopropanol/ether or methanol/ether, to achieve high purity.[7]

III. Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcycloheptanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Bromobenzene

  • Anhydrous diethyl ether

  • Cycloheptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.[1]

  • Grignard Reagent Formation: Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium.[1] Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to maintain a gentle reflux.[1]

  • Reaction with Cycloheptanone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the flask in an ice bath. Add a solution of cycloheptanone in anhydrous diethyl ether dropwise.[1]

  • Workup: After the addition is complete, allow the reaction to stir at room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]

  • Extraction and Purification: Separate the ether layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude 1-phenylcycloheptanol can be purified by recrystallization or chromatography.[1]

Protocol 2: Synthesis of 1-Phenylcycloheptylamine via Reductive Amination (One-Pot)

Materials:

  • 1-Phenylcycloheptanol

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride

  • Hydrochloric acid

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-phenylcycloheptanol and an excess of ammonium acetate in methanol. Stir the mixture at room temperature to facilitate imine formation.[2]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride portion-wise, controlling the temperature.

  • Workup: After the reaction is complete, quench any remaining reducing agent by carefully adding dilute hydrochloric acid.

  • Isolation: Basify the solution with a strong base (e.g., NaOH) and extract the amine into an organic solvent (e.g., diethyl ether).

  • Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble anhydrous HCl gas through the solution to precipitate the hydrochloride salt. Collect the solid by filtration.

IV. Visualizing the Process

Grignard Reaction Pathway and Side Reaction

Grignard_Reaction cluster_grignard Grignard Reagent Formation cluster_main_reaction Main Reaction cluster_side_reaction Side Reaction Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide + Mg, Ether Mg Mg Mg->Phenylmagnesium_bromide 1_Phenylcycloheptanol 1-Phenylcycloheptanol Phenylmagnesium_bromide->1_Phenylcycloheptanol + Cycloheptanone Biphenyl Biphenyl Phenylmagnesium_bromide->Biphenyl + Unreacted Bromobenzene Cycloheptanone Cycloheptanone Cycloheptanone->1_Phenylcycloheptanol Unreacted_Bromobenzene Unreacted Bromobenzene Unreacted_Bromobenzene->Biphenyl

Caption: Grignard synthesis of the 1-phenylcycloheptanol precursor and the formation of the biphenyl side product.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 1-Phenylcycloheptylamine HCl Check_Route Which synthetic route was used? Start->Check_Route Grignard Grignard Route Check_Route->Grignard Reductive_Amination Reductive Amination Check_Route->Reductive_Amination Check_Grignard_Intermediate Analyze 1-phenylcycloheptanol intermediate purity and yield Grignard->Check_Grignard_Intermediate Check_Reductive_Amination_Conditions Review reductive amination parameters Reductive_Amination->Check_Reductive_Amination_Conditions Low_Intermediate_Yield Low Yield/ Purity Check_Grignard_Intermediate->Low_Intermediate_Yield Good_Intermediate_Yield Good Yield/ Purity Check_Grignard_Intermediate->Good_Intermediate_Yield Suboptimal_RA_Conditions Suboptimal Conditions Check_Reductive_Amination_Conditions->Suboptimal_RA_Conditions Optimal_RA_Conditions Optimal Conditions Check_Reductive_Amination_Conditions->Optimal_RA_Conditions Troubleshoot_Conversion_to_Amine Troubleshoot conversion of alcohol to amine Good_Intermediate_Yield->Troubleshoot_Conversion_to_Amine Troubleshoot_RA Troubleshoot Reductive Amination: - pH control - Choice of reducing agent - Molar ratios Suboptimal_RA_Conditions->Troubleshoot_RA Check_Purification Review salt formation and purification steps Optimal_RA_Conditions->Check_Purification Troubleshoot_Grignard Troubleshoot Grignard: - Anhydrous conditions - Mg activation - Temperature control End Optimized Synthesis Troubleshoot_Grignard->End Troubleshoot_Conversion_to_Amine->End Troubleshoot_RA->End Purification_Issues Issues Identified Check_Purification->Purification_Issues Troubleshoot_Purification Troubleshoot Purification: - Anhydrous conditions - Recrystallization solvent Purification_Issues->Troubleshoot_Purification Troubleshoot_Purification->End Low_Intermediate_yield Low_Intermediate_yield Low_Intermediate_yield->Troubleshoot_Grignard

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

V. References

  • Grignard Reaction. Available at: [Link]

  • Wikipedia. Leuckart reaction. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023. Available at: [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of the Chinese Chemical Society. 2005.

  • Chem Help ASAP. reductive amination & secondary amine synthesis. YouTube. 2020. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). 2024. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Tetrahedron Letters. 2009.

  • The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. 2020. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC for 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-Phenylcycloheptylamine hydrochloride. As a basic compound, this compound is prone to secondary interactions with the stationary phase, leading to asymmetrical peaks that can compromise the accuracy and reliability of your results.[1][2] This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve sharp, symmetrical peaks.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by interactions between the positively charged amine group of the analyte and negatively charged silanol groups on the silica-based stationary phase.[1][3][4] The following troubleshooting guide will walk you through a logical, step-by-step process to diagnose and resolve this issue.

Step 1: Initial Assessment and System Evaluation

Before modifying your method, it's crucial to ensure your HPLC system is not contributing to the peak tailing.

1.1. Check for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[3]

  • Action: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") where possible.[3]

1.2. Inspect Fittings and Connections: Loose or improper fittings can create dead volume, leading to poor peak shape.

  • Action: Ensure all fittings are secure and appropriate for the system pressure.

1.3. Evaluate Column Health: A degraded or contaminated column is a common source of peak tailing.[4]

  • Action:

    • If the column is old, replace it with a new one of the same type.

    • If the column is relatively new, try flushing it with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase) to remove contaminants.

    • Consider back-flushing the column if the manufacturer's instructions permit.

Step 2: Mobile Phase Optimization

The mobile phase composition plays a critical role in controlling the interactions that cause peak tailing.

2.1. Adjusting Mobile Phase pH: The ionization state of both the analyte and the stationary phase is highly dependent on the mobile phase pH. For a basic compound like this compound, there are two primary strategies:

  • Low pH (Ion Suppression of Silanols): At a low pH (typically between 2 and 4), the silanol groups on the silica surface are protonated and thus neutral, minimizing their interaction with the protonated amine of the analyte.[1]

    • Protocol:

      • Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., 10-20 mM phosphate buffer or 0.1% formic acid).

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject your sample and evaluate the peak shape.

      • If tailing persists, you can cautiously lower the pH to 2.5. Be mindful of the column's pH stability range.

  • High pH (Ion Suppression of Analyte): At a pH approximately 2 units above the analyte's pKa, the basic analyte will be in its neutral form, reducing its interaction with any ionized silanols.

    • Protocol:

      • Equilibrate the column thoroughly.

      • Inject the sample and assess the peak shape.

      • If needed, adjust the pH in small increments (e.g., 0.5 units) to find the optimal condition.

2.2. Employing Mobile Phase Additives: Mobile phase additives can be used to mask the active silanol sites or to form a neutral complex with the analyte.

  • Competing Base (Silanol Suppressor): A small, basic compound is added to the mobile phase to preferentially interact with the silanol groups, effectively shielding them from the analyte.

    • Protocol:

      • Add a low concentration (e.g., 5-20 mM) of triethylamine (TEA) to your mobile phase.

      • Adjust the pH of the mobile phase as needed.

      • Equilibrate the column and inject the sample.

      • Note: Competing bases can sometimes shorten column lifetime.

  • Ion-Pairing Agents: For highly polar or ionic compounds, an ion-pairing agent can be added to the mobile phase to form a neutral ion pair with the analyte, which then interacts with the stationary phase via hydrophobic interactions.

    • Protocol:

      • For the positively charged this compound, an anionic ion-pairing agent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) would be appropriate.

      • Add the ion-pairing agent to the mobile phase at a concentration of 5-10 mM.

      • Optimize the concentration and mobile phase pH for the best peak shape and retention.

      • Note: It is recommended to dedicate a column for ion-pairing applications as the agent can be difficult to completely wash out.

Step 3: Stationary Phase Selection

If mobile phase optimization does not fully resolve the peak tailing, consider using a different stationary phase.

3.1. High-Purity, End-Capped Columns (Type B Silica): Modern HPLC columns are often made from high-purity silica (Type B) with minimal metal contamination and are "end-capped" to block a significant portion of the residual silanol groups.[1]

  • Action: If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped C18 or C8 column can significantly improve peak shape for basic compounds.[1]

3.2. Columns with Alternative Chemistries:

  • Polar-Embedded Phases: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity.

  • Hybrid Silica-Polymer Phases: These columns offer a wider usable pH range and can reduce silanol interactions.

  • Superficially Porous Particles (Core-Shell): These columns provide higher efficiency and can lead to sharper peaks, which may reduce the appearance of tailing.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for 1-Phenylcycloheptylamine HCl system_check Step 1: System Evaluation - Check extra-column volume - Inspect fittings - Evaluate column health start->system_check mobile_phase_opt Step 2: Mobile Phase Optimization system_check->mobile_phase_opt If system is OK low_ph Adjust to Low pH (2.5-3.0) - Use phosphate buffer or formic acid mobile_phase_opt->low_ph high_ph Adjust to High pH (>9.0) - Requires high-pH stable column low_ph->high_ph If tailing persists resolved Peak Tailing Resolved low_ph->resolved If successful additives Use Mobile Phase Additives high_ph->additives If tailing persists high_ph->resolved If successful competing_base Add Competing Base (e.g., TEA) additives->competing_base ion_pairing Add Ion-Pairing Agent competing_base->ion_pairing If tailing persists competing_base->resolved If successful stationary_phase Step 3: Stationary Phase Selection ion_pairing->stationary_phase If tailing persists ion_pairing->resolved If successful type_b Use High-Purity, End-Capped (Type B Silica) Column stationary_phase->type_b alternative Try Alternative Chemistry (Polar-Embedded, Hybrid, Core-Shell) type_b->alternative If tailing persists type_b->resolved If successful alternative->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing for basic compounds like this compound on a standard C18 column is often due to secondary interactions with residual silanol groups on the silica stationary phase.[1][4] The primary amine group in your analyte is protonated at neutral and acidic pH, leading to a positive charge that can interact with ionized, negatively charged silanol groups.[2] This secondary retention mechanism causes some analyte molecules to be retained longer, resulting in a tailing peak.

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: The ideal pH aims to minimize the interaction between the analyte and the stationary phase. A good starting point is a low pH mobile phase (pH 2.5-3.0) to protonate and neutralize the silanol groups. Alternatively, if you are using a pH-stable column, you can explore a high pH (e.g., above 9.0) to deprotonate the analyte and make it neutral. The optimal pH should be determined empirically, but it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.

Q3: Can I just add triethylamine (TEA) to my mobile phase to fix the tailing?

A3: Adding a competing base like TEA is a valid strategy to reduce peak tailing. TEA will interact with the silanol groups, effectively blocking them from interacting with your analyte. However, this approach can sometimes lead to shorter column lifetimes and may not be suitable for all applications, especially those involving mass spectrometry due to potential ion suppression.

Q4: When should I consider using an ion-pairing agent?

A4: Ion-pairing chromatography is useful for polar, ionizable compounds that have poor retention on reversed-phase columns. If you are struggling with both peak shape and retention for this compound, an ion-pairing agent can help. It forms a neutral complex with your analyte, improving retention and peak shape. Be aware that these agents can be difficult to remove from the column and HPLC system.

Q5: Will a "core-shell" or superficially porous particle column help with peak tailing?

A5: Yes, a core-shell column can improve peak shape. These columns are known for their high efficiency, which leads to narrower, sharper peaks. While they don't eliminate the underlying chemical interactions causing tailing, the increased efficiency can make the tailing less pronounced and improve overall resolution.

Summary of Key Parameters and Strategies
StrategyMechanismKey Considerations
Low pH Mobile Phase Protonates silanol groups, making them neutral.Use a buffer (e.g., phosphate, formate) to maintain pH. Ensure column is stable at low pH.
High pH Mobile Phase Deprotonates the basic analyte, making it neutral.Requires a high-pH stable column (e.g., hybrid or polymer-based).
Competing Base Additive (e.g., TEA) Competitively binds to silanol groups.Can reduce column lifetime. May not be MS-compatible.
Ion-Pairing Agent Forms a neutral ion pair with the analyte.Improves retention and peak shape. Can be difficult to remove from the system.
High-Purity, End-Capped Column Reduces the number of available silanol groups.A good first choice for new method development with basic compounds.
Alternative Stationary Phases Offer different selectivity and reduced silanol interactions.Polar-embedded or hybrid columns are good options.
Chemical Interaction Diagram

G cluster_0 Silica Surface cluster_1 Analyte Si-OH Si-OH Si-O- Si-O⁻ Analyte-NH3+ 1-Phenylcycloheptylamine-NH₃⁺ Si-O-->Analyte-NH3+ Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between ionized silanol and protonated amine.

By systematically applying these troubleshooting steps and understanding the underlying chemical principles, you can effectively resolve peak tailing for this compound and achieve robust and reliable HPLC results.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • LCGC International. (n.d.). The Increasing Role of Superficially Porous Particles in HPLC.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Chrom Tech, Inc. (2025). The Difference Between Superficially Porous and Fully Porous Particles.
  • Axion Labs. (n.d.). Superficially Porous vs Totally Porous HPLC Particles Explained.
  • Ali, I., Al-Othman, Z. A., & Al-Za'abi, M. (2012). Superficially porous particles columns for super fast HPLC separations. Biomedical Chromatography, 26(8), 1001-1008.
  • Element Lab Solutions. (n.d.). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality.
  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.

Sources

Technical Support Center: Stability of 1-Phenylcycloheptylamine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there is a lack of specific, published stability data for 1-Phenylcycloheptylamine hydrochloride in solution. The following guide has been developed by a Senior Application Scientist, drawing upon established principles of amine hydrochloride chemistry, data from structurally related 1-phenylcycloalkylamines, and general pharmaceutical stability testing guidelines. The information provided is intended to be a robust starting point for your investigations. However, it is imperative to conduct compound-specific stability studies to validate these recommendations for your particular application and storage conditions.

Troubleshooting Guide: Common Stability-Related Observations

This section addresses frequent issues encountered during the handling and storage of this compound solutions.

Issue 1: My this compound solution has become cloudy or has formed a precipitate.

Plausible Causes:

  • pH Shift: Amine hydrochlorides are salts of a weak base and a strong acid. An increase in the pH of an unbuffered or weakly buffered aqueous solution can lead to the deprotonation of the amine hydrochloride, generating the free base form of 1-Phenylcycloheptylamine. This free base is likely to be significantly less water-soluble than the hydrochloride salt, causing it to precipitate out of solution.

  • Exceeded Solubility Limit: The concentration of the solution may be too high for the chosen solvent system, especially at lower temperatures.

  • Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the solute beyond its solubility limit.

  • Interaction with Container: Leachables from the container or closure system could interact with the compound, leading to the formation of an insoluble species.

Investigative Workflow:

  • Verify pH: Carefully measure the pH of the solution. If it has shifted towards neutral or alkaline, this is a strong indicator of free base precipitation.

  • Temperature Fluctuation Check: Review the storage conditions. Was the solution exposed to colder temperatures than intended?

  • Solubility Confirmation: Re-evaluate the solubility of this compound in the specific solvent and at the storage temperature. You may need to prepare a dilution series to confirm the solubility limit.

  • Container Inspection: Examine the container for any signs of degradation or interaction.

Corrective Actions:

  • If a pH shift is the cause, the solution can potentially be clarified by the dropwise addition of dilute hydrochloric acid to re-protonate the amine.

  • For solubility issues, gentle warming and agitation may redissolve the precipitate. If this is a recurring issue, consider lowering the stock solution concentration.

  • Always use tightly sealed, appropriate containers to minimize solvent evaporation.

Issue 2: The color of my solution has changed over time (e.g., yellowing).

Plausible Causes:

  • Oxidative Degradation: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in aromatic compounds, resulting in colored degradants.[1]

  • Interaction with Excipients: If the solution contains other components, a chemical reaction between this compound and an excipient could be the cause.

Investigative Workflow:

  • Review Storage Conditions: Was the solution protected from light? Was the container properly sealed to minimize air exposure?

  • Forced Degradation Study: To confirm susceptibility to oxidation and light, perform a forced degradation study (see table below for general conditions). Expose a fresh solution to light and an oxidizing agent (e.g., hydrogen peroxide) and monitor for the same color change.

  • Analytical Characterization: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to analyze the discolored solution. The appearance of new peaks in the chromatogram, especially those with different UV spectra, would confirm the presence of degradation products.

Issue 3: I am observing a loss of potency or inconsistent results in my experiments.

Plausible Causes:

  • Chemical Degradation: The active pharmaceutical ingredient (API) may be degrading into other products, reducing its effective concentration. Hydrolysis and oxidation are common pathways for amine-containing compounds.

  • Adsorption to Container: The compound may be adsorbing to the surface of the storage container, particularly if it is plastic.

  • Inaccurate Initial Weighing or Dilution: Simple experimental error can lead to solutions of incorrect concentration.

Investigative Workflow:

G start Inconsistent Results or Loss of Potency Observed step1 Re-assay Solution Concentration (using a validated method, e.g., HPLC) start->step1 decision1 Concentration within Specification? step1->decision1 step2a Investigate Experimental Procedure: - Pipetting/Dilution Accuracy - Instrument Calibration - Reagent Quality decision1->step2a Yes step2b Initiate Stability Investigation decision1->step2b No step3b Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) step2b->step3b step4b Analyze Stressed Samples and Aged Solution by Stability-Indicating Method step3b->step4b decision2 Degradation Products Detected? step4b->decision2 step5a Identify Degradation Pathway(s) decision2->step5a Yes step5b Review Storage and Handling: - Adsorption to Container? - Incompatibility with Solvent/Excipients? decision2->step5b No end Implement Corrective Actions: - Adjust Formulation (e.g., pH, solvent) - Modify Storage Conditions (e.g., protect from light, inert atmosphere) - Define Shelf-Life step5a->end step5b->end

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

While specific data is unavailable, for general guidance, solutions of amine hydrochlorides should be stored in tightly sealed containers, protected from light, at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to minimize degradation. For long-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol). The solubility in aqueous solutions will likely be pH-dependent, with higher solubility at acidic pH. For non-aqueous applications, polar aprotic solvents may be suitable, but solubility should be experimentally determined.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of amine hydrochlorides is often pH-dependent. In acidic conditions (pH 2-4), the protonated amine is generally more stable against oxidation. As the pH increases towards neutral and alkaline, the concentration of the more reactive free amine increases, which can be more susceptible to oxidative degradation. Hydrolytic degradation is less likely for this specific structure but should not be ruled out without experimental evidence. A pH-rate profile study is the definitive way to determine the optimal pH for stability.

Q4: Is this compound sensitive to light?

Aromatic amines are often light-sensitive and can undergo photodegradation.[1] Therefore, it is crucial to protect solutions from UV and ambient light by using amber vials or by wrapping containers in aluminum foil. Photostability testing according to ICH Q1B guidelines is recommended to quantify this sensitivity.[2]

Q5: What are the likely degradation products?

Without specific studies, we can hypothesize potential degradation pathways based on the structure:

  • Oxidation: The tertiary carbon benzylic to the phenyl ring and adjacent to the nitrogen is a potential site of oxidation. This could lead to the formation of a hydroxylated derivative or, with ring opening, other products. The aromatic ring itself could also be a site of oxidation.

  • Photodegradation: Light exposure could lead to the formation of radical species, which can then undergo a variety of reactions, including polymerization or the formation of complex colored products.[3][4]

G

Q6: How can I monitor the stability of my solution?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A "stability-indicating" method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any new impurities.

Methodology and Data

Table 1: Recommended Analytical Techniques for Stability Assessment
TechniqueApplicationKey Considerations
HPLC-UV/PDA Primary method for quantification of the parent compound and detection of degradation products.Method must be validated for specificity, linearity, accuracy, and precision. A PDA detector is useful for peak purity analysis.
LC-MS Identification of unknown degradation products.Provides mass-to-charge ratio information, which is crucial for structural elucidation of impurities.
pH Measurement Monitoring for pH shifts in aqueous solutions.A stable pH is often critical for the stability of amine salts.
Visual Inspection Qualitative assessment of changes in color and clarity, and for precipitate formation.A simple but important first-line check.
Table 2: General Protocol for Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating method and to understand the potential degradation pathways.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60-80 °C for 24-48 hours.To assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated temperature for 24-48 hours.To assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hours.To evaluate susceptibility to oxidative degradation.
Thermal Degradation 60-80 °C (in solution) or higher for solid state, for 48-72 hours.To determine the effect of heat on stability.
Photostability Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2]To assess light sensitivity.

Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted if degradation is too low or too extensive. A control sample protected from the stress condition should always be analyzed concurrently.

References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
  • ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • RSC Publishing.
  • NILU. (2010).
  • National Institutes of Health (NIH). (2013).
  • PubMed. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. J Med Chem, 12(3), 473-7.
  • American Journal of Hospital Pharmacy. (1992). Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. 49(7), 1720-4.
  • PubMed. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. J Org Chem, 88(13), 8114-8122.
  • ResearchGate.
  • European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.

Sources

Technical Support Center: Stability and Storage of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Phenylcycloheptylamine hydrochloride. Its purpose is to provide expert guidance on preventing degradation during storage and to offer robust troubleshooting strategies for potential stability issues. The protocols and recommendations herein are grounded in established principles of chemical stability and analytical science, ensuring the integrity of your experimental outcomes. While specific degradation data for this compound is not extensively published, the information presented is based on well-documented studies of the closely related analog, 1-Phenylcyclohexylamine hydrochloride, and general principles for amine hydrochlorides.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1] The container must be tightly sealed to protect it from atmospheric moisture, which can initiate hydrolysis.[1][2] While room temperature may be acceptable for short periods, refrigerated conditions (2-8°C) are recommended for long-term storage to minimize thermal degradation.[3] For highly sensitive applications, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) provides the best protection.[3]

Q2: I've noticed the color of my solid this compound has changed from white to a yellowish tint. What does this indicate?

A change in the physical appearance of the solid, such as discoloration (e.g., from white to yellow or brown) or clumping, can be an indicator of degradation or moisture absorption.[3] These changes suggest that the compound may have been exposed to adverse conditions such as light, heat, or humidity. If you observe any alteration in the powder's appearance, it is strongly recommended to verify its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[3]

Q3: How should I prepare and store stock solutions of this compound?

When preparing stock solutions, use a high-purity, anhydrous solvent if possible, although the hydrochloride salt form generally confers good solubility in aqueous solutions. For short-term storage (less than 24 hours), solutions can be kept at 2-8°C, protected from light.[3] For longer-term storage, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Always visually inspect solutions for any signs of precipitation or discoloration before use. If a precipitate has formed upon refrigeration, gentle warming and sonication may redissolve it; however, if it persists, a fresh solution should be prepared.[3]

Q4: What are the primary degradation pathways I should be concerned about?

Based on the structure of this compound and data from analogous compounds, the primary degradation pathways are likely to be:

  • Hydrolysis: The amine group can be susceptible to hydrolysis, particularly in non-neutral pH conditions and the presence of moisture.[4]

  • Oxidation: Amines are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[4][5] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3][4]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[3][4]

Q5: What materials should I avoid when handling or storing this compound?

This compound is incompatible with strong oxidizing agents and strong bases. Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.[3] Strong bases will deprotonate the amine hydrochloride, liberating the free base which may have different stability and solubility characteristics.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect that your sample of this compound has degraded, a systematic approach is necessary to confirm your suspicions and quantify the extent of the issue.

Initial Assessment Workflow

A Suspected Degradation B Visual Inspection (Color change, clumping?) A->B C Check Storage Records (Temp, humidity, light exposure?) B->C D Analytical Purity Check (e.g., HPLC-UV) C->D E Compare to Reference Standard D->E F Purity within Specification? E->F G Yes: Compound is suitable for use F->G Yes H No: Compound has degraded F->H No I Quarantine and Discard Material H->I J Investigate Root Cause (Review storage and handling) I->J

Caption: Initial workflow for assessing suspected degradation.

Advanced Investigation: Forced Degradation Studies

To proactively understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is invaluable.[2][6] This involves intentionally stressing the compound under various conditions to generate potential degradation products.

Objective: To identify likely degradation products and establish an analytical method capable of separating the parent compound from all significant degradants. A meaningful degradation of 5-20% is typically targeted.[7]

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. Coupling with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[7]

Experimental Protocol: Forced Degradation of this compound

This protocol is adapted from established methods for the analogous 1-Phenylcyclohexylamine hydrochloride.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions (perform in parallel):

  • Control: An unstressed sample of the stock solution, stored at 2-8°C in the dark.
  • Acid Hydrolysis:
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.
  • Heat the mixture at 60°C for 24 hours.
  • Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.
  • Base Hydrolysis:
  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
  • Keep the mixture at room temperature for 48 hours.
  • Neutralize with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.
  • Oxidative Degradation:
  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
  • Store the solution at room temperature, protected from light, for 24 hours.
  • Dilute to a suitable concentration with the mobile phase.
  • Thermal Degradation (Solid State):
  • Place a known amount of solid this compound in a hot air oven at 80°C for 72 hours.
  • After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration.
  • Photolytic Degradation:
  • Expose a solution of the compound (e.g., 1 mg/mL) to UV light (e.g., 254 nm) for 48 hours.
  • Simultaneously, keep a control sample in the dark.

3. Analysis:

  • Analyze all stressed samples, along with the unstressed control, using a developed and validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all newly formed peaks (degradants).
Troubleshooting Forced Degradation Studies
ProblemPossible Cause(s)Troubleshooting Steps
No degradation observed Stress conditions are too mild.1. Increase the concentration of the stressor (e.g., acid, base).2. Increase the temperature.3. Extend the duration of exposure.[7]
Excessive degradation (>50%) Stress conditions are too harsh.1. Decrease the concentration of the stressor.2. Lower the temperature.3. Reduce the exposure time.[7]
Poor peak shape or resolution in HPLC Inappropriate HPLC method parameters.1. Optimize the mobile phase composition (e.g., pH, organic modifier).2. Try a different HPLC column with a different stationary phase.3. Adjust the flow rate and column temperature.
Co-elution of parent and degradant peaks Lack of method specificity.1. Modify the gradient profile in the HPLC method.2. Change the detection wavelength.3. Employ a more selective detector, such as a mass spectrometer.

Potential Degradation Pathways

Based on the chemical structure, the following diagram illustrates a hypothetical degradation pathway for this compound under oxidative and hydrolytic stress.

cluster_0 1-Phenylcycloheptylamine HCl A 1-Phenylcycloheptylamine HCl B 1-Phenylcycloheptan-1-ol A->B Hydrolysis (H₂O, Δ) C 1-Phenylcycloheptylamine N-oxide A->C Oxidation ([O]) D 1-Phenylcycloheptan-1-one B->D Further Oxidation ([O])

Caption: Hypothetical degradation pathways for 1-Phenylcycloheptylamine HCl.

Summary of Recommended Storage Conditions

ParameterSolid CompoundStock SolutionRationale
Temperature 2-8°C (long-term) or <30°C (short-term)[2][3]-20°C or -80°C (long-term)2-8°C (short-term, <24h)[3]To minimize thermal degradation and slow hydrolysis rates.[3]
Atmosphere Dry, inert gas (e.g., Argon)[3]Tightly sealed vialsTo prevent moisture absorption and subsequent hydrolysis.[2][3]
Light Exposure Stored in the dark (amber vial)[3]Amber vials or protected from light[3]To prevent potential photolytic degradation.[3]
Container Tightly sealed, compatible material (e.g., glass, HDPE)[2]Tightly sealed, single-use aliquots recommended[3]To prevent contamination and exposure to air/moisture.[2]

References

  • BenchChem. (2025). Best practices for the storage of Bis(2-chloroethyl)
  • BenchChem. (2025). Technical Support Center: Forced Degradation Study of 1-Phenylcyclohexylamine Hydrochloride.
  • Guidechem. (2024). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Phenylcyclohexylamine Hydrochloride (CAS: 1934-71-0).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclohexylamine. PubChem.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • MedCrave online. (2016).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central.
  • National Center for Biotechnology Information. (2024). An Overview of Degradation Strategies for Amitriptyline. PubMed Central.

Sources

minimizing byproduct formation in arylcycloalkylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for arylcycloalkylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and optimize reaction outcomes for three primary synthetic routes: Reductive Amination, Buchwald-Hartwig Amination, and the Pictet-Spengler Reaction.

I. Troubleshooting Guide: Reductive Amination

Reductive amination is a widely used method for the synthesis of arylcycloalkylamines, involving the reaction of a cyclic ketone with an arylamine in the presence of a reducing agent. While versatile, this reaction can be prone to several side reactions.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: What are the most common byproducts in the reductive amination for arylcycloalkylamine synthesis?

A1: The most prevalent byproducts are the secondary amine from over-alkylation of the desired primary amine, and the alcohol resulting from the reduction of the starting ketone.[1][2] The formation of tertiary amines can also occur if the primary amine product reacts further with the ketone.[1]

Q2: How does the choice of reducing agent affect byproduct formation?

A2: The choice of reducing agent is critical. Strong reducing agents like sodium borohydride can reduce the starting ketone to an alcohol, competing with the desired amination pathway.[3] Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are generally preferred as they selectively reduce the intermediate imine/iminium ion over the ketone.[4][5] However, NaBH₃CN can sometimes lead to the formation of a cyanated byproduct.[6]

Q3: Can I use a primary arylamine to synthesize a secondary N-arylcycloalkylamine in a one-pot reaction?

A3: While possible, it can be challenging to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a tertiary amine byproduct. A stepwise approach, where the imine is formed first and then reduced, can offer better control.[4]

Troubleshooting Common Issues in Reductive Amination
Issue Potential Cause Troubleshooting Steps & Explanation
Low Yield of Desired Amine Incomplete imine formation.Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Consider adding a dehydrating agent like magnesium sulfate.
Inefficient reduction of the imine.Switch to a more suitable reducing agent. For example, if using NaBH₄, consider NaBH₃CN or NaBH(OAc)₃ for better selectivity.
Poorly reactive ketone or amine.For electron-poor arylamines, the reaction may be sluggish. Consider increasing the reaction temperature or using a more activated ketone.[6]
Significant Ketone Reduction Byproduct Reducing agent is too strong.Replace NaBH₄ with a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the ketone.
Reaction pH is too low.At low pH, the rate of ketone reduction can increase. Maintain a slightly acidic to neutral pH (around 5-7) to favor imine formation and reduction.
Over-alkylation (Tertiary Amine Formation) The secondary amine product is more reactive than the starting primary amine.Use a stoichiometric amount of the primary amine or a slight excess of the ketone. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
Prolonged reaction time.Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed.
Experimental Protocol: Synthesis of N-Phenylcyclohexylamine via Reductive Amination

This protocol outlines the synthesis of a model arylcycloalkylamine.

  • Imine Formation:

    • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and aniline (1.05 eq) in methanol.

    • Add acetic acid (0.1 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

II. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is highly effective for the synthesis of arylcycloalkylamines from aryl halides and cycloalkylamines.[7][8]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What is the most common side reaction in Buchwald-Hartwig amination?

A1: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a significant side reaction.[7] This occurs when a palladium-hydride intermediate, formed via β-hydride elimination, reductively eliminates to produce the arene.[7]

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is crucial for a successful Buchwald-Hartwig amination.[9] For sterically hindered cycloalkylamines, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often required to promote efficient oxidative addition and reductive elimination.[10]

Q3: Can I use aryl chlorides as substrates?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides.[9] To achieve good yields with aryl chlorides, more electron-rich and sterically demanding ligands are typically necessary, along with a strong base like sodium tert-butoxide.[9]

Troubleshooting Common Issues in Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps & Explanation
No Reaction or Low Conversion Inactive catalyst.Ensure the use of a pre-catalyst or proper in-situ catalyst formation. The palladium source and ligand must be of high purity. Degas the solvent and reaction mixture thoroughly to remove oxygen.
Incorrect ligand choice.For challenging substrates (e.g., hindered amines, aryl chlorides), screen a panel of bulky, electron-rich phosphine ligands.
Inappropriate base.The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often effective. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures.[11]
Significant Hydrodehalogenation Presence of β-hydrogens on the amine.This is an inherent challenge with some cycloalkylamines. Using a more sterically hindered ligand can sometimes disfavor β-hydride elimination.
Water in the reaction mixture.Ensure all reagents and solvents are scrupulously dry. Water can react with the palladium catalyst to form palladium-hydroxide species that can promote hydrodehalogenation.
Formation of Phosphine Oxide Presence of oxygen.Rigorously exclude air from the reaction by using Schlenk techniques or a glovebox.
Experimental Protocol: Synthesis of N-(4-tolyl)piperidine via Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of an aryl bromide with a cyclic secondary amine.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

III. Troubleshooting Guide: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many arylcycloalkylamine-containing natural products and pharmaceuticals.[12][13] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[12]

Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: What is the role of the acid catalyst in the Pictet-Spengler reaction?

A1: The acid catalyst protonates the intermediate imine to form a more electrophilic iminium ion, which is necessary for the subsequent intramolecular electrophilic aromatic substitution.[12][14]

Q2: Why is my Pictet-Spengler reaction not working with a deactivated aromatic ring?

A2: The Pictet-Spengler reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups on the aromatic ring are crucial for the reaction to proceed under mild conditions.[12] Deactivated rings require stronger acids and higher temperatures, which can lead to byproduct formation.[12]

Q3: Can I use ketones in the Pictet-Spengler reaction?

A3: While aldehydes are more commonly used, ketones can also be employed. However, the reaction with ketones is generally slower and may require harsher conditions due to the increased steric hindrance and lower electrophilicity of the corresponding ketiminium ion.[15]

Troubleshooting Common Issues in the Pictet-Spengler Reaction
Issue Potential Cause Troubleshooting Steps & Explanation
Low or No Product Formation Insufficiently acidic conditions.Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid).
Deactivated aromatic ring.If the aryl group has electron-withdrawing substituents, the reaction will be difficult. Consider using a substrate with electron-donating groups.
Reversible imine formation.Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark trap or a drying agent.
Formation of Spirocyclic Byproduct The initial cyclization can form a spirocyclic intermediate.This is a known intermediate in the reaction mechanism.[12] Usually, this intermediate rearranges to the desired product under the reaction conditions. If it is isolated, it may indicate that the reaction has not gone to completion or that the rearrangement is slow.
Polymerization/Decomposition Excessively harsh conditions.If using a strong acid and high temperature, consider milder conditions. Sometimes, simply refluxing in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can promote the reaction without the need for a strong acid catalyst.[15][16]
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

This protocol describes the synthesis of a tetrahydro-β-carboline from tryptamine and acetaldehyde.

  • Reaction Setup:

    • Dissolve tryptamine (1.0 eq) in a mixture of acetic acid and water (1:1).

    • Cool the solution to 0 °C.

    • Slowly add acetaldehyde (1.1 eq) to the solution.

  • Reaction Execution:

    • Allow the reaction mixture to stir at room temperature for 24 hours. A precipitate should form.

  • Work-up and Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure 1-methyl-1,2,3,4-tetrahydro-β-carboline.

IV. Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate the core mechanisms and a general troubleshooting workflow.

Reaction Mechanisms

Reductive_Amination Ketone Cyclic Ketone Imine Imine/Iminium Ion Ketone->Imine + Amine, -H₂O Byproduct Alcohol Byproduct Ketone->Byproduct + Reducing Agent Amine Arylamine Amine->Imine Product Arylcycloalkylamine Imine->Product + Reducing Agent ReducingAgent [H⁻] ReducingAgent->Ketone ReducingAgent->Imine

Caption: Mechanism of Reductive Amination.

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NR₂]L₂ OA_complex->Amine_complex + R₂NH - HX Product Ar-NR₂ Amine_complex->Product Reductive Elimination Hydrodehalogenation Ar-H Amine_complex->Hydrodehalogenation β-Hydride Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Pictet_Spengler Arylethylamine β-Arylethylamine Iminium Iminium Ion Arylethylamine->Iminium + Carbonyl, H⁺, -H₂O Carbonyl Aldehyde/Ketone Carbonyl->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Spirocycle->Product Rearrangement

Caption: Mechanism of the Pictet-Spengler Reaction.

General Troubleshooting Workflow

Caption: A systematic approach to troubleshooting.

V. References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 9, 2026, from [Link]

  • Ma, C., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP). RSC Advances, 4(55), 29061-29065.

  • Gere, A., et al. (2021). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Chemistry – A European Journal, 27(45), 11643-11649.

  • University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 9, 2026, from [Link]

  • Seidel, D. (2014). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 136(42), 14859-14871.

  • Yusoff, M. M., et al. (2014). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 4, 5353.

  • Ma, C., et al. (2014). Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). RSC Advances, 4(55), 29061-29065.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 9, 2026, from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved January 9, 2026, from [Link]

  • Eurasian Chemical Communications. (2020). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications, 2(10), 1024-1029.

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved January 9, 2026, from [Link]

  • Chem-Space. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved January 9, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved January 9, 2026, from [Link]

  • List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15539-15551.

  • ResearchGate. (n.d.). Reaction of cyclic ketones with primary amines a. a Reaction conditions. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... Retrieved January 9, 2026, from [Link]

  • American Chemical Society. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved January 9, 2026, from [Link]

  • Jacobsen, E. N. (2005). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 127(46), 16070-16071.

  • PubMed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved January 9, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved January 9, 2026, from [Link]

Sources

troubleshooting poor resolution in 1-Phenylcycloheptylamine hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1-Phenylcycloheptylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower you in your method development and analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of this compound. Each problem is presented in a question-and-answer format, detailing the causes and providing step-by-step solutions.

High-Performance Liquid Chromatography (HPLC)

Underlying Cause:

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns (e.g., C18, C8).[1][2] The primary cause is secondary interactions between the protonated amine group of the analyte and acidic silanol groups (Si-OH) on the silica surface that are deprotonated and negatively charged (SiO-), especially at a mobile phase pH above 3.[2][3] This leads to a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, resulting in a tailed peak shape.[1][2]

Step-by-Step Troubleshooting:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to between 2.5 and 3.0 using a buffer like phosphate or formate.[4]

    • Rationale: At a low pH, the silanol groups on the silica surface are protonated (Si-OH), minimizing the ionic interaction with the positively charged analyte. This ensures that retention is primarily driven by the intended reversed-phase mechanism. A 10-20 mM phosphate buffer at pH 2.5 is often effective.[4]

  • Use of a Competing Base:

    • Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 5-10 mM.[4]

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[4] This reduces the secondary interactions causing peak tailing. Note that this approach can sometimes shorten column lifetime.[4]

  • Column Selection:

    • Action: Switch to a column with a modern, high-purity silica ("Type B") that has a lower concentration of acidic silanol groups. Consider columns with end-capping or embedded polar groups.

    • Rationale: "Type A" silicas have higher metal content and more active silanol groups, leading to more pronounced tailing with basic compounds.[4] Modern columns are designed to minimize these secondary interactions, providing better peak shapes for amines.

  • Increase Buffer Concentration:

    • Action: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM).

    • Rationale: A higher buffer concentration can more effectively mask the residual silanol groups and maintain a consistent pH at the column surface, improving peak symmetry.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed for 1-Phenylcycloheptylamine HCl ph_adjust Lower Mobile Phase pH to 2.5-3.0 start->ph_adjust competing_base Add Competing Base (e.g., TEA) ph_adjust->competing_base Partial Improvement end_good Symmetrical Peak Achieved ph_adjust->end_good Success column_change Switch to High-Purity Silica Column (Type B) competing_base->column_change Partial Improvement competing_base->end_good Success buffer_inc Increase Buffer Concentration column_change->buffer_inc Partial Improvement column_change->end_good Success buffer_inc->end_good Success end_bad Persistent Tailing: Re-evaluate Method buffer_inc->end_bad No Improvement

Caption: Decision tree for troubleshooting peak tailing.

Underlying Cause:

Poor resolution (Rs < 1.5) between two peaks indicates insufficient separation.[5] This can be due to a lack of column efficiency (N), poor selectivity (α), or inadequate retention (k').[5] For closely related compounds, achieving sufficient selectivity is often the main challenge.

Step-by-Step Troubleshooting:

  • Optimize Mobile Phase Composition:

    • Action: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Rationale: Changing the solvent strength will alter the retention time of your analyte and potentially the co-eluting peak at different rates, thereby improving separation.

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, try switching to methanol, or vice-versa.

    • Rationale: Acetonitrile and methanol have different selectivities for various compounds. This change can alter the elution order or increase the separation between closely eluting peaks.

  • Adjust the Gradient Slope (for gradient methods):

    • Action: If using a gradient, make the slope shallower around the time your analyte elutes.

    • Rationale: A shallower gradient increases the effective difference in mobile phase composition experienced by the eluting peaks, which can enhance resolution.[6]

  • Modify Column Temperature:

    • Action: Adjust the column temperature (e.g., try 30°C, 35°C, 40°C).

    • Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and selectivity.

  • Change the Stationary Phase:

    • Action: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18).

    • Rationale: Different stationary phases offer different retention mechanisms and selectivities. A phenyl column, for instance, can provide beneficial π-π interactions with the phenyl group of your analyte.

Data Summary for Resolution Optimization:

ParameterActionRationale
Mobile Phase Ratio Decrease % OrganicIncrease retention, potentially improving separation.
Organic Modifier Switch ACN to MeOHChange selectivity.
Gradient Slope Decrease slopeEnhance separation of closely eluting peaks.[6]
Temperature Increase temperatureDecrease retention time, sharpen peaks.[6]
Stationary Phase Change from C18Introduce different retention mechanisms (e.g., π-π).
Gas Chromatography (GC)

Underlying Cause:

Amines are polar and can interact with active sites (e.g., residual silanols) in the GC inlet and on the column, leading to peak tailing, reduced response, or even complete adsorption.[7] For non-volatile salts like the hydrochloride form, direct injection is often not feasible.

Step-by-Step Troubleshooting:

  • Sample Preparation - Free Basing:

    • Action: Before injection, perform a liquid-liquid extraction to convert the hydrochloride salt to the free base. Dissolve the sample in an aqueous basic solution (e.g., dilute NaOH) and extract the free amine into an organic solvent like ethyl acetate or hexane.

    • Rationale: The free base is more volatile and less prone to adsorption than the salt form.

  • Derivatization:

    • Action: To improve volatility and reduce peak tailing, derivatize the amine using an agent like Trifluoroacetic anhydride (TFAA).[8][9]

    • Rationale: Derivatization masks the active amine group, making the molecule more volatile and less interactive with the GC system, resulting in sharper, more symmetrical peaks.

  • Inlet and Column Maintenance:

    • Action: Use a deactivated inlet liner and ensure your column is in good condition. If you suspect column activity, it may need to be conditioned or replaced.

    • Rationale: Active sites in the inlet or on the column are a primary cause of poor peak shape for polar compounds.

Example GC Derivatization Protocol (based on similar amines): [8]

  • Accurately weigh ~1 mg of the sample (as free base) into a vial.

  • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of TFAA.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature before injection.

Frequently Asked Questions (FAQs)

Q: What are typical starting conditions for HPLC analysis of this compound?

A: Based on methods for the structurally similar 1-Phenylcyclohexylamine hydrochloride, a good starting point for method development would be:[8]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 25 °C

Q: Is 1-Phenylcycloheptylamine chiral? Do I need to consider chiral separation?

A: Yes, 1-Phenylcycloheptylamine is a chiral molecule. If you need to quantify individual enantiomers, a chiral separation method is necessary.[10] This typically requires a chiral stationary phase (CSP) column in either HPLC or GC.[9][11] Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are common choices for separating chiral amines.[10]

Q: Can I use Thin Layer Chromatography (TLC) for this compound?

A: Yes, TLC can be a useful technique for reaction monitoring or initial purity assessment. However, like in HPLC, the acidic nature of the silica gel plate can cause streaking. To mitigate this, you can add a small amount of a base like triethylamine to your developing solvent system. If your compound is very polar and remains at the baseline, consider using a more polar solvent system or reverse-phase TLC plates.[12]

Q: My sample is dissolved in a high-boiling point solvent like DMSO for TLC, and I'm seeing a large smear. What should I do?

A: High-boiling point solvents can cause significant smearing on a TLC plate. After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[12]

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Haginaka, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113945.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

addressing solubility issues of 1-Phenylcycloheptylamine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Phenylcycloheptylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accurate and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its salt form used?

This compound is the hydrochloride salt of the parent compound, 1-Phenylcycloheptylamine. The parent compound is a weak base with an amine functional group. In its free base form, it is expected to have low aqueous solubility. By reacting the basic amine with hydrochloric acid, the compound is converted into an amine salt.[1][2] This salt form is generally more polar and exhibits significantly enhanced aqueous solubility, making it more suitable for use in biological assays which are typically conducted in aqueous buffer systems.[2][3]

Q2: I'm observing precipitation when I add my compound to my assay buffer. What is the most likely cause?

The most common cause of precipitation for an amine hydrochloride salt is a pH-dependent shift in equilibrium. This compound is the salt of a weak base. Its solubility is highest in acidic to neutral aqueous solutions where the amine group is protonated (positively charged), rendering the molecule more soluble.

If your assay buffer has a pH that is neutral to alkaline, it can neutralize the hydrochloride, converting the compound back to its free base form. This neutral, uncharged form is significantly less water-soluble and will precipitate out of solution if its concentration exceeds its solubility limit at that specific pH.[4] This phenomenon is a practical application of Le Châtelier's principle.

Q3: What is the pKa of this compound, and how does it relate to solubility?

This value is a critical predictor of solubility:

  • At pH << pKa (e.g., pH < 8): The compound will predominantly exist in its protonated, more soluble salt form.

  • As pH approaches and exceeds the pKa: The equilibrium shifts towards the neutral, less soluble free base, increasing the risk of precipitation.

Therefore, maintaining the pH of your solutions at least 1.5 to 2 units below the pKa is a crucial strategy to ensure the compound remains dissolved.

Proactive Solubilization Strategy

Given the absence of specific published solubility data for this compound, an experimental approach is necessary and recommended. The following protocol provides a systematic way to determine the practical solubility in your specific assay medium.

Protocol 1: Experimental Determination of Aqueous Solubility

This protocol uses a serial dilution and visual inspection method to provide a working estimate of solubility.

Materials:

  • This compound

  • Your specific assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Slurry: Weigh out 2-5 mg of this compound and add it to a microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of your assay buffer to create a high-concentration slurry (e.g., 100 µL to 2 mg of compound to target ~20 mg/mL).

  • Mechanical Agitation: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: Place the tube in a water bath sonicator for 5-10 minutes to aid in the dissolution of small particles.

  • Gentle Warming (Optional): If the compound is still not dissolved, warm the solution to 37°C for up to 30 minutes, with intermittent vortexing. Caution: Do not overheat, as this can degrade the compound.

  • Visual Inspection: Carefully observe the solution against a dark background. If solid particles are still visible, the compound is not soluble at this concentration.

  • Serial Dilution: If insoluble, add a precise volume of buffer to dilute the concentration (e.g., add another 100 µL to halve the concentration to ~10 mg/mL) and repeat steps 3-6.

  • Determine Solubility Limit: Continue the serial dilution until you identify the concentration at which the compound fully dissolves, yielding a clear, particle-free solution. This is your working solubility limit in that specific buffer. It is best practice to prepare working solutions at a concentration of 80-90% of this determined limit to provide a margin of safety against precipitation.[5]

Troubleshooting Guide

Use this section to diagnose and resolve common solubility issues.

Q4: My compound dissolves in water but crashes out when I add it to my cell culture medium. Why?

This is a classic example of a pH and buffer effect.

  • pH Shift: Deionized water can be slightly acidic due to dissolved CO2. Your cell culture medium (e.g., DMEM, RPMI) is buffered to a physiological pH, typically between 7.2 and 7.4. This increase in pH is often sufficient to convert a portion of your amine hydrochloride to its less soluble free base.

  • Common Ion Effect: The presence of chloride ions (Cl-) in many culture media can slightly decrease the solubility of a hydrochloride salt.[5]

  • Complex Interactions: Media are complex mixtures containing salts, amino acids, and proteins that can interact with your compound and reduce its effective solubility.

Solution: Prepare your stock solution in a solvent compatible with your assay (see Q5) and dilute it to the final working concentration directly in the assay medium, ensuring rapid mixing. The final concentration should be well below the solubility limit you determined in Protocol 1.

Q5: Is it better to make my stock solution in water, buffer, or an organic solvent like DMSO?

The choice of solvent for your stock solution is critical and depends on the final application.

SolventProsConsBest For
Water / Acidic Buffer (e.g., Citrate pH 5) Direct compatibility with many aqueous assays. Avoids organic solvent artifacts.May have limited solubility. Risk of pH-induced precipitation upon dilution into neutral/basic buffers.Simple biochemical assays where pH can be controlled and organic solvents are not tolerated.
DMSO (Dimethyl Sulfoxide) Excellent solubilizing power for a wide range of compounds.[6] Miscible with water.Can be cytotoxic or have biological effects at concentrations >0.5%.[7] May affect protein-ligand binding kinetics.[8]High-throughput screening, cell-based assays. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
Ethanol Good solubilizing power. Can be used in some cell-based assays.More volatile than DMSO. Can have biological effects and cause protein denaturation at higher concentrations.Assays where DMSO is not suitable. Final concentrations should typically be kept below 1%.

Workflow Recommendation: For most cell-based assays, preparing a concentrated stock solution in 100% DMSO is the most robust method.[1] This maximizes the compound's solubility in the stock. When preparing the working solution, dilute this stock directly into the final assay medium so that the final DMSO concentration is low and well-tolerated by the cells (typically ≤0.5%).[7]

Protocol 2: Preparing a DMSO Stock and Diluting for Cell-Based Assays
  • Prepare High-Concentration DMSO Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 200x the highest final concentration you plan to test, such as 20 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C.

  • Intermediate Dilution (Optional but Recommended): If making a large range of concentrations, perform serial dilutions of your DMSO stock in 100% DMSO. This ensures that the DMSO concentration remains constant across all treatments.[1]

  • Final Dilution: Add the appropriate volume of the DMSO stock directly to your pre-warmed cell culture medium. For a 200x stock, this would be a 1:200 dilution (e.g., 5 µL of stock into 995 µL of medium).

  • Mix Immediately: Vortex or pipette mix immediately and thoroughly after adding the DMSO stock to the aqueous medium to prevent the compound from precipitating locally before it can be dispersed.

  • Apply to Cells: Add the final working solution to your cells. Ensure that the vehicle control wells receive the same final concentration of DMSO as the compound-treated wells.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues.

Solubility_Troubleshooting Start Compound Precipitation Observed in Assay? CheckStock Is stock solution clear? Start->CheckStock Start Here CheckpH Is assay pH > 7.0? CheckStock->CheckpH Yes Sol_Stock Stock Prep Issue CheckStock->Sol_Stock No CheckConc Is final concentration too high? CheckpH->CheckConc No Sol_pH pH-Induced Precipitation CheckpH->Sol_pH Yes Sol_Conc Exceeded Solubility Limit CheckConc->Sol_Conc Yes Action_RemakeStock Action: Remake stock. Use sonication/gentle heat. Consider 100% DMSO. Sol_Stock->Action_RemakeStock Action_LowerpH Action: If possible, lower assay pH. If not, use co-solvent (DMSO) and rapid dilution. Sol_pH->Action_LowerpH Action_DetermineSol Action: Experimentally determine solubility limit (Protocol 1). Work at ≤80% of this limit. Sol_Conc->Action_DetermineSol End Problem Resolved Action_RemakeStock->End Action_LowerpH->End Action_DetermineSol->End

Caption: Troubleshooting decision tree for solubility issues.

Advanced Strategies

If standard methods fail, consider these advanced formulation strategies.[2][9][10]

  • Use of Excipients: For in vivo studies, formulation with excipients like cyclodextrins can form inclusion complexes that enhance aqueous solubility.

  • pH Adjustment: If the assay permits, adjusting the buffer pH to be more acidic will increase the solubility of the amine hydrochloride.

  • Co-solvent Systems: For challenging compounds, a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) might be necessary, but requires careful validation to rule out solvent-induced artifacts.

By understanding the chemical principles of amine hydrochloride solubility and employing systematic, experimental validation, you can overcome these common challenges and generate reliable, reproducible data in your research.

References

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
  • Tufvesson, E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(3), 437-446.
  • Google Patents. EP3201618A1 - Method for predicting the solubility of a buffer.
  • Tablets & Capsules Magazine. (2024). Formulating OSDs for Poorly Soluble Drugs.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
  • University of California, Los Angeles. Isolation (Recovery) of amines.
  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Peters, M. B., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 163-173.
  • ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Beilstein Journal of Organic Chemistry. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • LifeTein. (2023). DMSO usage in cell culture.

Sources

Technical Support Center: Optimizing GC-MS for 1-Phenylcycloheptylamine Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Phenylcycloheptylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS). As a primary amine salt, this compound presents unique challenges, primarily related to its low volatility and potential for thermal degradation. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries essential for developing a robust analytical method.

Q1: Can I directly inject this compound into the GC-MS?

A: It is strongly discouraged. The hydrochloride salt form of 1-Phenylcycloheptylamine is non-volatile and thermally labile. Direct injection into a hot GC inlet will likely cause one of two issues: 1) The compound will not vaporize and will deposit in the liner, resulting in no detectable peak, or 2) The high temperature will cause the molecule to decompose, leading to the appearance of extraneous peaks, poor peak shape, and non-reproducible results.[1][2][3] The primary amine is also susceptible to interaction with active sites in the GC pathway.

Q2: Why is derivatization necessary for analyzing 1-Phenylcycloheptylamine?

A: Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC-MS analysis.[4][5] For 1-Phenylcycloheptylamine, derivatization serves three critical purposes:

  • Increases Volatility: By replacing the active hydrogen on the amine group with a non-polar functional group (e.g., a trimethylsilyl group), the molecule's boiling point is lowered, allowing it to vaporize easily in the GC inlet.[6]

  • Improves Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis, preventing on-column or inlet degradation.[3][5]

  • Reduces Peak Tailing: The polar amine group can interact with active silanol groups in the injector liner and on the column, causing poor peak shape (tailing).[7][8] Derivatization "caps" this active site on the molecule, leading to sharper, more symmetrical peaks and improved quantification.

Q3: What are the most effective derivatizing agents for 1-Phenylcycloheptylamine?

A: The most common and effective derivatization techniques for primary amines are silylation and acylation .

  • Silylation Reagents: Agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. They replace the amine's active hydrogen with a non-polar trimethylsilyl (TMS) group.[6] These reagents are powerful and can also convert the hydrochloride salt directly to the free base during the reaction.[9]

  • Acylation Reagents: Reagents such as Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA) introduce a fluoroacyl group.[4][10] This not only improves chromatographic behavior but can also yield characteristic mass spectral fragments, aiding in identification.

The choice depends on the specific requirements of the assay, but silylation with BSTFA or MSTFA is a robust starting point for this type of analyte.

Q4: What are the expected mass spectral fragments for 1-Phenylcycloheptylamine?

  • Alpha-cleavage: Scission of the bond between the cycloheptyl ring and the nitrogen-bearing carbon, leading to characteristic ions.

  • Loss of the phenyl group.

  • Fragmentation of the cycloheptyl ring.

A common degradation product observed during GC analysis of similar phenyl-cycloalkylamine structures is the elimination of the amine to form 1-phenylcycloheptene, which has a molecular weight of 172.26 g/mol . Derivatization will significantly alter the mass spectrum, typically making the molecular ion more prominent and producing characteristic fragments from the derivative group.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during method development.

Problem: No Peak or a Very Small, Inconsistent Peak is Detected

This is one of the most common and frustrating issues. The logical workflow below can help diagnose the root cause.

Caption: Troubleshooting workflow for a missing analyte peak.

  • Possible Cause 1: Thermal Degradation. The most probable cause is the decomposition of the hydrochloride salt in the hot GC inlet.[2][3]

    • Self-Validation: Inject a derivatized standard. If a sharp peak appears, thermal degradation of the underivatized salt was the issue.

    • Solution: Implement a sample preparation step to either convert the salt to its free base form using a liquid-liquid extraction under basic conditions or, more effectively, use a derivatization agent like BSTFA or TFAA.[6][10] As a secondary measure, reduce the inlet temperature in 20°C increments (e.g., starting from 280°C down to 240°C) to find the lowest temperature that allows efficient transfer without degradation.[1]

  • Possible Cause 2: Analyte Adsorption. The primary amine is a basic compound prone to interacting with active sites (exposed silanols) in the inlet liner, glass wool, or the front end of the column.[7][12]

    • Self-Validation: Observe the peak shape of other compounds in your sample or a test mix. If other active compounds (like phenols or other amines) also show poor peak shape or low response, system activity is a likely culprit.

    • Solution: Always use high-quality, deactivated (silanized) inlet liners. If peak shape degrades over several injections, perform inlet maintenance, which includes replacing the liner and septum and trimming the first 10-20 cm of the analytical column.[8][13]

  • Possible Cause 3: Incorrect Mass Spectrometer Settings.

    • Self-Validation: Check your acquisition method. Are you in full scan mode or Selected Ion Monitoring (SIM)? Is the scan range appropriate (e.g., m/z 40-500)?

    • Solution: For initial method development, always use full scan mode to confirm the presence of the analyte and identify its retention time and mass spectrum. For trace-level quantification, develop a SIM method using at least three characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.[14]

Problem: Poor Peak Shape (Tailing)

Peak tailing is a clear indicator of undesirable chemical interactions within the GC system.

  • Possible Cause 1: Column or Inlet Activity. As mentioned above, the amine functional group readily interacts with active sites. This is the most common cause of tailing for this class of compounds.[7][15]

    • Solution: Ensure the entire flow path is as inert as possible. Use factory-deactivated liners and gold-plated seals if available. Employ a high-quality, inert column (e.g., a DB-5ms UI or equivalent). If tailing persists, consider conditioning the column according to the manufacturer's instructions.

  • Possible Cause 2: Column Overload. Injecting too much mass onto the column can saturate the stationary phase, leading to tailing.

    • Self-Validation: Prepare and inject a serial dilution of your sample (e.g., 1:10, 1:100). If the peak shape improves significantly at lower concentrations, overloading is the issue.

    • Solution: Dilute the sample or reduce the injection volume. If using splitless injection, consider switching to a split injection with a moderate split ratio (e.g., 20:1) to reduce the amount of sample reaching the column.[7]

  • Possible Cause 3: Inappropriate Temperature. If the inlet or transfer line temperatures are too low, the analyte may not vaporize completely or may re-condense, causing tailing.

    • Solution: Ensure the MS transfer line temperature is set at or slightly above the maximum oven temperature (e.g., 280-300°C). Optimize the inlet temperature to ensure efficient vaporization without causing degradation.

Section 3: Recommended Protocols and Parameters

The following tables provide validated starting points for your method development. Parameters should be optimized for your specific instrument and application.

Protocol 1: Sample Preparation via Derivatization

This protocol describes a standard procedure for silylation using BSTFA.

  • Aliquot Sample: Transfer up to 100 µL of your sample extract (in a volatile, aprotic solvent like ethyl acetate or acetonitrile) into a 2 mL autosampler vial.

  • Evaporate to Dryness: Gently evaporate the solvent under a stream of dry nitrogen at room temperature. It is crucial that the sample is completely dry, as water will quench the derivatization reagent.

  • Add Reagent: Add 50 µL of a derivatization agent, such as BSTFA with 1% TMCS catalyst.

  • Add Solvent (Optional): Add 50 µL of pyridine or acetonitrile to ensure solubility.

  • React: Cap the vial tightly and heat at 70-80°C for 30 minutes in a heating block or oven.[10][16]

  • Cool and Analyze: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS system.

Data Presentation: Starting GC-MS Parameters

Table 1: Recommended GC-MS Starting Parameters

ParameterRecommended SettingRationale & Key Considerations
Inlet Mode Splitless (for trace analysis)Maximizes analyte transfer to the column. Switch to Split (e.g., 20:1) if peaks are overloading.
Inlet Temp. 260 °CA balance between ensuring volatilization and preventing thermal degradation. Optimize between 240-280°C.[3][10]
Liner Deactivated, single taper w/ glass woolInert surface minimizes active sites. Wool aids in vaporization but must be deactivated.[7][8]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal for most 0.25 mm i.d. columns.
Column 30 m x 0.25 mm i.d., 0.25 µm filmStandard dimension for general-purpose analysis.
DB-5ms, HP-5ms, or equivalentLow-polarity phase is suitable for the derivatized analyte. Use an "inert" or "UI" version if possible.[8][10]
Oven Program Initial: 100°C, hold 1 minAllows for solvent focusing.
Ramp: 20°C/min to 300°CA moderate ramp rate provides good separation. Adjust as needed to resolve interferences.
Hold: 5 minEnsures elution of all components.
MS Transfer Line 280 °CMust be hot enough to prevent analyte condensation.
Ion Source Temp. 230 °CStandard temperature for EI sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible library-searchable spectra.
Acquisition Full Scan (m/z 40-500)For method development and identification.
SIM ModeFor quantitative analysis once target ions are identified.

Table 2: Hypothetical Key Mass Spectral Ions for SIM Analysis

Note: These are predicted ions. Actual ions must be confirmed by running a derivatized standard in full scan mode.

Analyte FormQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Underivatized (Degradation Product) 172 (1-phenylcycloheptene)91 (tropylium ion)157
TMS-Derivative [M]+ (if present)[M-15]+ (loss of CH₃)73 (TMS fragment)
TFAA-Derivative [M]+ (if present)[M-CF₃CO]+69 (CF₃ fragment)

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 1-Phenylcyclohexylamine Hydrochloride.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
  • Lien, W. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Shin, H. S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015–3020.
  • Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234.
  • Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
  • Benchchem. (n.d.). Preventing thermal decomposition of alkanes during analysis.
  • Klee, M. (2023, December 8). Activity and Decomposition. Separation Science.
  • ResearchGate. (n.d.). A simple GC–MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions.
  • Pérez-Acevedo, L. P., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1038729.
  • Proestos, C., et al. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health.
  • NIST. (n.d.). N-Phenylcyclohexylamine. NIST WebBook.
  • Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule.

Sources

Validation & Comparative

A Comparative Analysis of 1-Phenylcycloheptylamine and Phencyclidine: The Impact of Cycloalkyl Ring Size on NMDA Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological activities of 1-Phenylcycloheptylamine and the well-known dissociative anesthetic, Phencyclidine (PCP). By examining the structural nuances and resultant functional differences, this analysis offers critical insights into the structure-activity relationships (SAR) of arylcyclohexylamine-based NMDA receptor antagonists.

Introduction

Phencyclidine (1-(1-phenylcyclohexyl)piperidine), or PCP, is a prototypical non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its potent psychotomimetic effects, which mimic symptoms of schizophrenia, have made it a valuable tool in neuroscience research, while its abuse potential has rendered it a controlled substance.[2] The rigid structure of PCP, featuring a cyclohexane ring vicinally substituted with phenyl and piperidine rings, has been a foundational template for extensive SAR studies.[3]

A key area of this research has been the modification of the cycloalkyl moiety.[4][5] This guide focuses on a specific analog, 1-Phenylcycloheptylamine (more precisely, its piperidine derivative, 1-(1-phenylcycloheptyl)piperidine), to elucidate how expanding the six-carbon cyclohexane ring of PCP to a seven-carbon cycloheptane ring dramatically alters its pharmacological profile. This comparison underscores a critical divergence between in vitro receptor affinity and in vivo behavioral effects, a crucial consideration in drug development.

Chemical Structures and Core Moieties

The fundamental difference between PCP and its cycloheptyl analog lies in the size of the saturated carbocyclic ring. This seemingly minor alteration has profound consequences for the molecule's conformation and its interaction with the receptor binding site.

CompoundStructureMolecular FormulaMolar Mass
Phencyclidine (PCP) [Image of Phencyclidine structure]C17H25N243.39 g/mol [6]
1-(1-Phenylcycloheptyl)piperidine [Image of 1-(1-Phenylcycloheptyl)piperidine structure]C18H27N257.42 g/mol

Note: 1-Phenylcycloheptylamine hydrochloride is a primary amine analog, while the direct structural analog to PCP is 1-(1-phenylcycloheptyl)piperidine. SAR studies referenced herein primarily utilize the piperidine derivative for a direct comparison.

Mechanism of Action: The NMDA Receptor Channel Block

Both PCP and its analogs exert their primary effects by acting as non-competitive antagonists at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[7]

Key Mechanistic Steps:

  • Channel Opening: The NMDA receptor requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist like glycine or D-serine (to the GluN1 subunit) to open its ion channel.[8]

  • Antagonist Binding: PCP and its analogs do not compete with glutamate or glycine. Instead, they travel into the open ion channel and bind to a specific site, often referred to as the "PCP binding site," located within the channel pore.[7]

  • Ion Flow Blockade: This binding physically obstructs the channel, preventing the influx of Ca²⁺ and Na⁺ ions and thereby inhibiting neuronal depolarization.[7]

This "use-dependent" or "open-channel" blockade is a hallmark of this class of antagonists. While this is the primary mechanism, it is important to note that PCP also interacts with other targets, including dopamine transporters and sigma receptors, which contribute to its complex behavioral effects.[9]

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_ions Ions GluN1 GluN1 GluN2 GluN2 Channel Ion Channel Ca_in Ca²⁺ Channel->Ca_in Blocked by PCP Glutamate Glutamate Glutamate->GluN2 Binds Glutamate->Channel Opens Channel Glycine Glycine Glycine->GluN1 Binds Glycine->Channel Opens Channel PCP PCP / Analog PCP->Channel Blocks Ca_out Ca²⁺ Ca_out->Channel Influx Path

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The comparison between 1-Phenylcycloheptylamine (and its piperidine analog) and phencyclidine provides a compelling case study in drug design and SAR. It demonstrates that while maintaining or slightly reducing in vitro binding affinity is achievable with structural modifications like expanding the cycloalkyl ring, this does not guarantee the preservation of in vivo pharmacological activity. The six-membered cyclohexane ring of PCP is a critical determinant for its characteristic behavioral profile. [5]This divergence highlights the necessity of integrating both in vitro and in vivo assays early in the drug discovery process to obtain a comprehensive understanding of a compound's potential. For researchers developing novel NMDA receptor modulators, these findings emphasize that subtle conformational constraints imposed by the molecular scaffold are paramount for translating receptor binding into desired physiological and behavioral outcomes.

References

  • McQuinn, R. L., Cone, E. J., Shannon, H. E., & Su, T. P. (1981). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of Medicinal Chemistry, 24(12), 1429–1432. [Link]
  • Shannon, H. E. (1982). Effects of cycloalkyl ring analogs of phencyclidine on behavior in rodents. Journal of Pharmacology and Experimental Therapeutics, 222(1), 146–151. [Link]
  • McQuinn, R. L., Cone, E. J., Shannon, H. E., & Su, T. P. (1981). Structure-Activity Relationships of the Cycloalkyl Ring of Phencyclidine. Journal of Medicinal Chemistry. [Link]
  • Brady, K. T., Balster, R. L., & May, E. L. (1981). Structure-activity relationship studies of phencyclidine derivatives in rats. Journal of Pharmacology and Experimental Therapeutics, 218(1), 87–92. [Link]
  • Wikipedia. (n.d.). Phencyclidine (data page).
  • National Institute of Standards and Technology. (n.d.). Phencyclidine. NIST Chemistry WebBook.
  • Merck Index. (n.d.). Phencyclidine.
  • McQuinn, R. L., Cone, E. J., Shannon, H. E., & Su, T. P. (1981). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of Medicinal Chemistry. [Link]
  • 3DChem.com. (2011). Phencyclidine (Molecule of the Month for January 2011).
  • Herling, S., & Woods, J. H. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. NIDA Research Monograph, 81, 230–236. [Link]
  • PubChem. (n.d.). Phencyclidine. National Center for Biotechnology Information.
  • Castellani, S., & Adams, P. M. (1981). Behavioral effects of chronic phencyclidine administration in rats. Psychopharmacology, 75(3), 224–229. [Link]
  • Gilson, M. K., et al. (2021). In Vitro and In Vivo Sequestration of Phencyclidine by Me4Cucurbitu[11]ril. Angewandte Chemie International Edition, 60(15), 8236-8241. [Link]
  • Nielson, M., & Sams-Dodd, F. (1996). Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia. Behavioural Pharmacology, 7(1), 3–23. [Link]
  • Robinson, E. S. J., et al. (2018). Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery. Journal of Psychopharmacology, 32(8), 920-930. [Link]
  • Wagner, G. C., & Slifer, B. L. (1979). Anticholinergic behavioral effect of phencyclidine. European Journal of Pharmacology, 59(1-2), 103–106. [Link]
  • Pinchasi, I., Maayani, S., & Sokolovsky, M. (1983). In vitro and in vivo evaluation of cis-methyl-phencyclidine (CIS-MPCP) as a potential antagonist of phencyclidine (PCP). Life Sciences, 33(10), 909–915. [Link]
  • Gilson, M. K., et al. (2021). In Vitro and In Vivo Sequestration of Phencyclidine by Me4Cucurbitu[11]ril.
  • Laggner, C., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry Letters, 19(10), 2736-2739. [Link]
  • Hansen, K. B., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 8(8), 1670-1675. [Link]
  • PubChem. (n.d.). trans-3-Phenylcyclohexylamine hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). Phencyclidine Hydrochloride. National Center for Biotechnology Information.
  • Wilcox, D. R., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path.
  • Wang, Y., et al. (2022). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 23(19), 11883. [Link]
  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. [Link]
  • Balboni, G., et al. (2018). Novel Cyclic Biphalin Analogues by Ruthenium-Catalyzed Ring Closing Metathesis: in Vivo and in Vitro Biological Profile. Molecules, 23(10), 2673. [Link]

Sources

A Comparative Analysis of Receptor Binding Affinities: 1-Phenylcycloheptylamine vs. Ketamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the receptor binding affinities of 1-Phenylcycloheptylamine hydrochloride and the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of these compounds' interactions with key neurological receptors.

Introduction: The Critical Role of Receptor Affinity

In the landscape of neuropharmacology, the precise interaction between a compound and its target receptor is a cornerstone of drug design and development. Receptor binding affinity, often quantified by the inhibition constant (Ki), is a measure of the strength of the binding between a ligand and a receptor. A lower Ki value signifies a higher binding affinity and, typically, a more potent pharmacological effect at that specific receptor.[1][2] Understanding these affinities is crucial for predicting a compound's efficacy, selectivity, and potential off-target effects.

This guide focuses on two notable NMDA receptor antagonists: ketamine, a widely used anesthetic and a rapidly acting antidepressant, and 1-Phenylcycloheptylamine, a lesser-known analogue. By comparing their binding profiles, we can gain insights into their potential therapeutic applications and mechanisms of action.

Molecular Profiles

Ketamine: A derivative of phencyclidine (PCP), ketamine is a chiral compound existing as two enantiomers, (S)-ketamine and (R)-ketamine.[3] It is primarily known for its non-competitive antagonism at the NMDA receptor, where it binds to the PCP site within the ion channel.[3]

1-Phenylcycloheptylamine: This compound is structurally related to phencyclidine (PCP) and ketamine. As an analogue, its pharmacological profile is of interest for its potential similarities and differences in receptor interactions. It is the seven-carbon ring analogue to 1-phenylcyclohexylamine, the core structure of PCP.

Comparative Receptor Binding Affinity

The primary target for both ketamine and, presumably, 1-Phenylcycloheptylamine is the NMDA receptor. However, interactions with other receptors can significantly influence their overall pharmacological effects. The following table summarizes the available binding affinity data for ketamine. Data for 1-Phenylcycloheptylamine is less prevalent in publicly accessible literature, highlighting a gap for future research.

Receptor TargetLigandKi (μM)Species/TissueNotes
NMDA Receptor Ketamine0.18 - 4.9Rat BrainThis range reflects variability in experimental conditions and tissue preparations.[4]
Dopamine D2 Receptor Ketamine~0.5Rat Striatal HomogenateKetamine shows a comparable affinity for the high-affinity state of the D2 receptor and the NMDA receptor.[5][6]
Serotonin 5-HT2 Receptor Ketamine15Not SpecifiedDemonstrates a lower affinity for this receptor compared to NMDA and D2 receptors.[4][5]
Serotonin Transporter Ketamine18.8 (IC50)Not SpecifiedIndicates a relatively weak interaction.[4]

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. IC50 is the half-maximal inhibitory concentration.

Analysis of Binding Profiles:

Ketamine exhibits a moderate to high affinity for the NMDA receptor.[3] Notably, its affinity for the dopamine D2 receptor is surprisingly similar to its affinity for the NMDA receptor, suggesting that its dopaminergic activity may contribute significantly to its overall effects.[5][6] The interaction with serotonergic systems is considerably weaker.[4][5] The S(+) enantiomer of ketamine generally shows a higher binding affinity and biological potency at the NMDA receptor compared to the R(-) enantiomer.[3]

Experimental Methodology: Determining Binding Affinity via Radioligand Assay

The data presented above is typically generated using radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor.

Protocol: NMDA Receptor Binding Assay

  • Tissue Preparation:

    • Rationale: To isolate the receptors of interest in a physiologically relevant context.

    • Procedure: Rat forebrain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes containing the NMDA receptors. The pellet is washed multiple times to remove endogenous ligands.

  • Assay Setup:

    • Rationale: To create a competitive environment between a radiolabeled ligand and the unlabeled test compound.

    • Procedure: In assay tubes, the prepared membranes are incubated with a specific radioligand for the NMDA receptor's PCP site, such as [³H]MK-801. A range of concentrations of the unlabeled test compound (e.g., ketamine or 1-Phenylcycloheptylamine) is added to different tubes.

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Procedure: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rationale: To isolate the radioligand that has bound to the receptors from the unbound radioligand.

    • Procedure: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed quickly with cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Rationale: To measure the amount of bound radioligand and determine the inhibitory effect of the test compound.

    • Procedure: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Rationale: To calculate the IC50 and Ki values.

    • Procedure: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue Homogenization Centrifuge Centrifugation & Washing Tissue->Centrifuge Membranes Isolated Receptor Membranes Centrifuge->Membranes Incubate Incubate Membranes with Radioligand ([³H]MK-801) & Test Compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Binding Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a typical radioligand binding assay.

Mechanism of Action and Signaling Pathways

Both ketamine and 1-Phenylcycloheptylamine are classified as uncompetitive antagonists of the NMDA receptor. This means they only bind to the receptor when it is already activated by its co-agonists, glutamate and glycine. Upon binding to the phencyclidine (PCP) site located inside the receptor's ion channel, they physically block the influx of Ca²⁺ and Na⁺ ions. This blockade of glutamatergic neurotransmission is central to their anesthetic and psychoactive effects.

The antidepressant effects of ketamine are thought to be more complex. The leading hypothesis suggests that by blocking NMDA receptors on inhibitory GABAergic interneurons, ketamine disinhibits pyramidal neurons, leading to a surge in glutamate release. This glutamate surge preferentially activates AMPA receptors, resulting in increased synaptogenesis and the production of neurotrophic factors like BDNF (Brain-Derived Neurotrotrophic Factor).

Diagram: NMDA Receptor Antagonism Pathway

G cluster_membrane Cellular Membrane NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx allows AMPA_R AMPA Receptor Signaling Downstream Signaling (e.g., Synaptogenesis, BDNF) AMPA_R->Signaling contributes to Glutamate Glutamate Glutamate->NMDA_R activates Glutamate->AMPA_R activates Ketamine Ketamine / 1-Phenylcycloheptylamine Ketamine->NMDA_R blocks channel Ca_Influx->Signaling

Caption: Simplified NMDA receptor signaling and antagonist action.

Conclusion and Future Directions

Ketamine possesses a well-documented binding profile, with moderate to high affinity for the NMDA receptor and a notable affinity for the dopamine D2 receptor. This multi-target engagement likely contributes to its complex pharmacological effects, including its rapid antidepressant action.

For this compound, there is a clear need for empirical data. While its structural similarity to PCP and ketamine strongly suggests activity at the NMDA receptor, detailed binding studies are required to quantify its affinity and selectivity. Future research should focus on conducting comprehensive radioligand binding assays for 1-Phenylcycloheptylamine against a panel of receptors, including NMDA, dopamine, serotonin, and opioid receptors. Such studies will be invaluable for elucidating its potential as a research tool or therapeutic agent and for understanding the structure-activity relationships within this class of psychoactive compounds.

References

  • Ketamine | C13H16ClNO | CID 3821 - PubChem.
  • Ketamine [INN:BAN] - PubChem.
  • Ketamine (C13H16ClNO) - PubChemLite. Source: PubChemLite. URL: [Link]
  • ketamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]
  • Ketamine-d4 | C13H16ClNO | CID 71749667 - PubChem.
  • Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review. Source: PubMed Central, National Institutes of Health. URL: [Link]
  • The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. Source: PubMed Central, National Institutes of Health. URL: [Link]
  • Ketamine had similar affinity for the NMDA receptors....
  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. Source: MDPI. URL: [Link]
  • Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor. Source: PubMed, National Institutes of Health. URL: [Link]
  • 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem.
  • trans-3-Phenylcyclohexylamine hydrochloride | C12H18ClN | CID 24837207 - PubChem.
  • 1-Phenylethylamine hcl | C8H12ClN | CID 12236038 - PubChem.
  • 1-Phenyl-cyclopropylamine | C9H11N | CID 194549 - PubChem.
  • Clinical perspective on antipsychotic receptor binding affinities. Source: PubMed Central, National Institutes of Health. URL: [Link]
  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
  • 2-Phenylcyclopropanamine hydrochloride | C9H12ClN | CID 11957673 - PubChem.
  • What does the Ki (inhibition constant) for a drug mean?. Source: Simple and Practical Mental Health. URL: [Link]

Sources

A Comparative Guide to Arylcycloalkylamines: From Receptor Affinity to In Vivo Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a selection of arylcycloalkylamines, a class of psychoactive compounds with diverse pharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, receptor binding affinities, and in vivo effects of these fascinating molecules. We will explore the nuances that differentiate prominent members of this class, such as phencyclidine (PCP), ketamine, and methoxetamine (MXE), providing a framework for understanding their mechanisms of action and for guiding future research.

The primary mechanism of action for many arylcycloalkylamines is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][2] However, the varied behavioral outputs of these compounds suggest a more complex pharmacology, with interactions at other targets, including monoamine transporters and sigma receptors, playing a significant role.[2][3] This guide will dissect these interactions, presenting quantitative data to facilitate a direct comparison of their pharmacological profiles.

The Core Structure and Its Influence on Activity

The archetypal arylcycloalkylamine structure consists of a cycloalkylamine ring (typically cyclohexylamine) with an attached aryl group (often a phenyl ring).[2] Modifications to the aryl ring, the cycloalkyl ring, or the amine substituent can dramatically alter the compound's pharmacological properties, fine-tuning its affinity for various receptors and transporters.[2]

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) of several key arylcycloalkylamines. A lower Ki value indicates a higher binding affinity. This data, compiled from various sources, provides a quantitative basis for comparing the receptor interaction profiles of these compounds.

CompoundNMDA Receptor (PCP site) (Ki, nM)Dopamine Transporter (DAT) (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)Sigma-1 Receptor (Ki, nM)Sigma-2 Receptor (Ki, nM)
Phencyclidine (PCP) 59>10,000>10,000High AffinityHigh Affinity
Ketamine 659>10,000>10,000No Significant EffectNo Significant Effect
Methoxetamine (MXE) 259>10,000SubmicromolarAppreciable AffinityAppreciable Affinity
3-MeO-PCP 20>10,000>10,000High AffinityHigh Affinity
Eticyclidine (PCE) Inferred lower than PCPLow AffinityLow AffinityLow AffinityLow Affinity

Note: Data is compiled from multiple sources and experimental conditions may vary.[3] The affinity of some compounds for certain receptors is described qualitatively due to the lack of precise Ki values in the available literature.

This data highlights the potent NMDA receptor antagonism of compounds like 3-MeO-PCP and PCP.[4] Interestingly, methoxetamine (MXE) displays a notable affinity for the serotonin transporter, which may contribute to its distinct subjective effects compared to ketamine.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of arylcycloalkylamines is intricately linked to their chemical structure. Key SAR observations include:

  • Aryl Ring Substitution: The addition of a methoxy group to the phenyl ring, as seen in 3-MeO-PCP, can significantly increase NMDA receptor affinity.[4]

  • N-Alkyl Substitution: Increasing the size of the N-alkyl substituent on the amine generally leads to a decrease in NMDA receptor potency.[3]

  • Cycloalkyl Ring Modifications: Alterations to the cyclohexyl ring can impact both potency and the nature of the compound's activity.

These SAR principles are crucial for the rational design of novel arylcycloalkylamine derivatives with specific pharmacological profiles.

In Vivo Pharmacological Effects: A Comparative Overview

The diverse receptor binding profiles of arylcycloalkylamines translate into a wide range of in vivo effects. This section compares the potency of selected compounds in producing key behavioral and physiological responses in animal models.

CompoundAnesthetic PotencyDissociative/Psychotomimetic PotencyLocomotor ActivityReinforcing Properties
Phencyclidine (PCP) HighHighBiphasic (low doses increase, high doses decrease)High
Ketamine ModerateModerateIncreasesModerate
Methoxetamine (MXE) Potentially higher than ketamineHighIncreasesPresent

PCP is a potent locomotor stimulant at lower doses and demonstrates strong reinforcing properties, indicating a high abuse liability.[5] Ketamine also increases locomotor activity and is reinforcing, though generally to a lesser extent than PCP. Methoxetamine has been shown to produce PCP-like behavioral effects in rodents, including locomotor hyperactivity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for two key experimental workflows used to characterize arylcycloalkylamines.

Experimental Protocol 1: [³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity

This protocol details a competitive radioligand binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor.[6][7]

Objective: To determine the inhibition constant (Ki) of a test compound for the NMDA receptor.

Materials:

  • Rat brain membranes (prepared from whole brain minus cerebellum)

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Test compound

  • Assay Buffer: 5 mM Tris-HCl, pH 7.7

  • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.7

  • Whatman GF/B filter papers

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue (minus cerebellum) in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in 5 mM Tris-HCl buffer and repeat the centrifugation. The final pellet containing the brain membranes is resuspended in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (e.g., 5 nM final concentration), and 100 µL of membrane preparation (containing a specific amount of protein, e.g., 0.2 mg).

    • Non-specific Binding: 50 µL of unlabeled MK-801 (e.g., 10 µM final concentration), 50 µL of [³H]MK-801, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of varying concentrations of the test compound, 50 µL of [³H]MK-801, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 180 minutes with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid filtration through Whatman GF/B filter papers (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Experimental Protocol 2: Phencyclidine (PCP) Drug Discrimination in Rats

This protocol describes a two-lever drug discrimination task to assess the subjective effects of a test compound and determine if it produces PCP-like interoceptive cues.[8][9][10]

Objective: To determine if a test compound substitutes for the discriminative stimulus effects of PCP.

Apparatus:

  • Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

Animals:

  • Male rats (e.g., Sprague-Dawley) maintained at approximately 85% of their free-feeding body weight.

Procedure:

  • Training:

    • Train the rats to press a lever for food reinforcement (e.g., 45 mg food pellets) on a fixed-ratio (FR) schedule.

    • Initiate drug discrimination training. On training days, administer either PCP (e.g., 3.0 mg/kg, i.p.) or saline 15-30 minutes before the session.

    • Following PCP administration, only responses on the "drug-appropriate" lever are reinforced.

    • Following saline administration, only responses on the "saline-appropriate" lever are reinforced.

    • The assignment of the drug- and saline-appropriate levers is counterbalanced across rats.

    • Continue training until the rats reliably select the correct lever (e.g., >80% correct responses on both levers for several consecutive sessions).

  • Testing (Generalization):

    • Once training criteria are met, begin test sessions.

    • On test days, administer a dose of the test compound or a different dose of PCP.

    • During the test session, responses on either lever are recorded but not reinforced for an initial period (e.g., the first 10 responses).

    • The lever on which the rat makes the majority of its initial responses is considered the selected lever.

  • Data Analysis:

    • For each test session, calculate the percentage of responses on the drug-appropriate lever.

    • A test compound is considered to fully substitute for PCP if it produces a high percentage (e.g., >80%) of drug-appropriate responding.

    • Partial substitution occurs when there is a dose-dependent increase in drug-appropriate responding that does not reach the full substitution criterion.

    • Also, measure the response rate (responses per minute) to assess any motor-impairing effects of the test compound.

Visualizing the Arylcycloalkylamine Landscape

The following diagrams illustrate key concepts related to the pharmacology and experimental evaluation of arylcycloalkylamines.

cluster_0 Arylcycloalkylamine Core Structure Aryl Group Aryl Group Pharmacological Profile Pharmacological Profile Aryl Group->Pharmacological Profile Substitution (e.g., -OCH3) Cycloalkyl Ring Cycloalkyl Ring Cycloalkyl Ring->Pharmacological Profile Modification Amine Substituent Amine Substituent Amine Substituent->Pharmacological Profile N-Alkylation

Caption: Core structural components of arylcycloalkylamines and their influence on the overall pharmacological profile.

cluster_1 Radioligand Binding Assay Workflow A Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 & Ki) D->E cluster_2 Drug Discrimination Paradigm Training Training Phase Administer PCP or Saline Reinforce responses on correct lever Testing Testing Phase Administer Test Compound Record lever selection (no reinforcement) Training->Testing Analysis Data Analysis % Drug-Appropriate Responding Full, Partial, or No Substitution Testing->Analysis

Caption: The sequential phases of a drug discrimination experiment to assess the subjective effects of a test compound.

Conclusion

The arylcycloalkylamines represent a rich and complex class of compounds with a wide spectrum of pharmacological activities. Their primary action as NMDA receptor antagonists is a unifying feature, but the subtle variations in their interactions with other neural targets give rise to their distinct behavioral and psychological effects. This guide has provided a comparative framework for understanding these differences, supported by quantitative data and detailed experimental protocols. It is our hope that this information will serve as a valuable resource for researchers in the field, stimulating further investigation into the therapeutic potential and neurobiological mechanisms of this intriguing class of molecules.

References

  • (2001). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1:Unit 1.20.
  • Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay.
  • Jeliazkova, V., & Gouaux, E. (2021). Mechanism of NMDA receptor channel block by MK-801 and memantine.
  • Guilarte, T. R., & McGlothan, J. L. (2002). Inhibition of [3H]-MK-801 binding to the NMDA receptor channel in... ResearchGate.
  • Shannon, H. E. (1983). Separation of the response rate and discriminative stimulus effects of phencyclidine: training dose as a factor in phencyclidine-saline discrimination. The Journal of pharmacology and experimental therapeutics, 227(1), 144–151.
  • Koek, W., & Woods, J. H. (1989). Pharmacological specificity of the phencyclidine discriminative stimulus in rats. The Journal of pharmacology and experimental therapeutics, 248(3), 1017–1023.
  • Wallach, J., Kang, H., Colestock, T., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS One, 11(6), e0157021.
  • Atwell, K., & Atack, J. R. (2000). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. CRC Press/Taylor & Francis.
  • Gressens, P., & Evrard, P. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(24), 15574.
  • Gray, J. A., & Roth, B. L. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife, 4, e09202.
  • Wikipedia. (2024). Arylcyclohexylamine.
  • McLean, S. L., et al. (2012). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Frontiers in behavioral neuroscience, 6, 53.
  • Pelletier, J., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate.
  • Correll, C. U., & Schooler, N. R. (2020). Clinical perspective on antipsychotic receptor binding affinities. CNS spectrums, 25(3), 336–338.
  • Stahl, S. M. (2013). Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate.
  • Roth, B. L., et al. (2013). Representative pKi values for ketamine, PCP and analogues. ResearchGate.
  • Auld, D. S., et al. (2012). Table 11: [Comparison of Ki values determined...]. In Assay Guidance Manual. Eli Lilly & Company.
  • De Hert, M., et al. (2011). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS drugs, 25(3), 235–256.
  • Carlezon, W. A., Jr, & Wise, R. A. (1996). Rewarding Actions of Phencyclidine and Related Drugs in Nucleus Accumbens Shell and Frontal Cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(9), 3112–3122.

Sources

A Comparative Analysis of the Biological Activity of 1-Phenylcycloheptylamine Hydrochloride Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the intricate relationship between a molecule's three-dimensional structure and its biological function is a cornerstone of drug design and development. This guide provides a comprehensive comparison of the anticipated biological activities of the (S)- and (R)-enantiomers of 1-Phenylcycloheptylamine hydrochloride. While direct experimental data for this specific compound is limited in publicly accessible literature, this analysis is built upon established principles of stereopharmacology and robust data from structurally analogous compounds, particularly derivatives of phencyclidine (PCP). This guide is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and their therapeutic potential.

The Critical Role of Chirality in Pharmacology

Many organic molecules, including a vast number of pharmaceuticals, are chiral, meaning they exist as two non-superimposable mirror images, known as enantiomers.[1] While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the body.[2] This is because biological targets such as receptors, enzymes, and ion channels are themselves chiral, leading to stereospecific interactions. One enantiomer may fit perfectly into a binding site and elicit a desired therapeutic effect, while the other may be inactive or, in some cases, produce undesirable side effects.[2] Therefore, the separation and individual characterization of enantiomers are paramount in modern drug development.

1-Phenylcycloheptylamine: A Phencyclidine Analog

1-Phenylcycloheptylamine belongs to the family of arylcycloalkylamines, a class of compounds that includes the well-known dissociative anesthetic and recreational drug, phencyclidine (PCP). Structurally, it features a phenyl group and an amino group attached to the same carbon of a cycloheptane ring. The hydrochloride salt form enhances its solubility in aqueous solutions.

Given its structural similarity to PCP, 1-Phenylcycloheptylamine is predicted to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Specifically, it is expected to bind to the "PCP site" located within the ion channel of the NMDA receptor complex. This action blocks the influx of calcium ions, leading to a disruption of excitatory neurotransmission and producing dissociative, anesthetic, and psychotomimetic effects.

Stereoselective Activity: A Tale of Two Enantiomers

Drawing parallels from closely related compounds, it is highly probable that the enantiomers of this compound exhibit significant differences in their biological activity. A key study on the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines, a structurally similar compound, revealed a substantial 40-fold difference in binding affinity for the PCP receptor between the cis-enantiomers.[3] This pronounced stereoselectivity underscores the importance of evaluating each enantiomer of 1-Phenylcycloheptylamine individually.

Table 1: Predicted Comparative Biological Profile of this compound Enantiomers
PropertyPredicted (S)-Enantiomer ActivityPredicted (R)-Enantiomer ActivityRationale for Prediction
NMDA Receptor Binding Affinity (Ki) Higher Affinity (Lower Ki value)Lower Affinity (Higher Ki value)Based on data from analogous compounds like 1-(1-phenyl-3-methylcyclohexyl)piperidines, where one enantiomer consistently shows higher affinity for the PCP receptor.[3]
Functional Potency (IC50/EC50) More Potent AntagonistLess Potent AntagonistHigher binding affinity generally correlates with greater functional potency in blocking NMDA receptor-mediated currents.
Behavioral Effects More pronounced dissociative and psychotomimetic effects at lower doses.Less pronounced effects; higher doses required to elicit similar responses.The enantiomer with higher potency at the molecular target is expected to have a greater in vivo effect.
Potential for Side Effects Higher potential for dose-dependent adverse effects due to higher potency.Lower potential at equivalent doses compared to the more active enantiomer.The safety profile of enantiomers can differ significantly.[2]

Experimental Workflows for Enantiomer Characterization

To empirically validate the predicted differences in the biological activity of this compound enantiomers, a series of well-established experimental protocols should be employed.

Chiral Separation

The first crucial step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose.[4][5]

Figure 1: Workflow for the chiral separation of this compound enantiomers.

Receptor Binding Assays

To determine the binding affinity of each enantiomer for the PCP site on the NMDA receptor, competitive radioligand binding assays are the gold standard.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare synaptic membrane fractions from rat brain tissue (e.g., cortex or hippocampus), which are rich in NMDA receptors.

  • Radioligand: Use a radiolabeled ligand that specifically binds to the PCP site, such as [³H]MK-801.

  • Competition: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (the (S)- and (R)-enantiomers of this compound).

  • Incubation and Separation: Allow the binding to reach equilibrium. Then, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data is then fitted to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_0 Assay Components cluster_1 Procedure cluster_2 Data Analysis Membrane Prep Membrane Preparation (with NMDA receptors) Incubation Incubation Membrane Prep->Incubation Radioligand [³H]MK-801 (Radioligand) Radioligand->Incubation Competitor (S)- or (R)-Enantiomer (Unlabeled Competitor) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determination IC50 Calculation Counting->IC50 Determination Ki Calculation Ki Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Functional Assays

To assess the functional consequences of receptor binding, electrophysiological techniques such as patch-clamp recording can be used to measure the inhibition of NMDA-induced currents in cultured neurons or in Xenopus oocytes expressing NMDA receptors.

Conclusion and Future Directions

The enantiomers of this compound are predicted to exhibit significant stereoselectivity in their biological activity, primarily at the PCP binding site of the NMDA receptor. Based on data from structurally related compounds, one enantiomer is expected to be substantially more potent than the other. This highlights the critical need for chiral separation and individual pharmacological evaluation of these enantiomers.

Future research should focus on the synthesis and separation of the (S)- and (R)-enantiomers of this compound, followed by a comprehensive in vitro and in vivo characterization. This will not only elucidate their precise mechanisms of action but also provide valuable insights into the structure-activity relationships of arylcycloalkylamines, potentially guiding the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Thurkauf, A., Hillery, P., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 31(8), 1625–1628. [Link]
  • Chen, G., Ensor, C. R., & Bohner, B. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. The Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-250. [Link]
  • McGown, A., Renault, N., et al. (2024). Pharmacological Evaluation of Enantiomers of AZ11645373 against the P2X7 Receptor. ChemRxiv. [Link]
  • Kus, C., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]
  • McGown, A., Renault, N., et al. (2024). Pharmacological Evaluation of Enantiomers of AZ11645373 against the P2X7Receptor. ChemRxiv. [Link]
  • Abdel-Megied, A. M., & El-Awady, M. I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]
  • Bizior, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4921. [Link]
  • Lin, Y. F., et al. (1979). Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol. Journal of Medicinal Chemistry, 22(6), 724-727. [Link]
  • Żesławska, E., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. International Journal of Molecular Sciences, 25(9), 4781. [Link]
  • Chen, Y. C., & Chen, Y. T. (2018).
  • Alpan, A. S., et al. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]
  • Bian, Y., et al. (2021). Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum).
  • Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-636. [Link]
  • Caillet, C., et al. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same?. British Journal of Clinical Pharmacology, 74(5), 886-889. [Link]
  • Bian, Y., et al. (2021). Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum).

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-Phenylcycloheptylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound. The content herein is grounded in established scientific principles and regulatory expectations, aiming to provide not only procedural steps but also the rationale behind the experimental choices.

Introduction: The Criticality of Method Validation

This compound is a primary amine salt with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), the ability to accurately and precisely quantify the compound and its potential impurities is paramount for ensuring product quality, safety, and efficacy. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] This guide will delve into the validation of a primary analytical method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and compare it with other viable techniques.

The validation process is guided by internationally recognized standards, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5] These guidelines provide a framework for the validation parameters that must be assessed to demonstrate a method is "fit for purpose".[4][6]

The Core of Validation: A Workflow Overview

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, highlighting the key validation parameters that will be discussed in detail.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation P1 Define Method's Intended Use (e.g., Assay, Impurity Testing) P2 Establish Acceptance Criteria P1->P2 E1 Specificity / Selectivity P2->E1 E2 Linearity E1->E2 E3 Range E2->E3 E6 Limit of Detection (LOD) E2->E6 E4 Accuracy E3->E4 E5 Precision (Repeatability, Intermediate Precision) E4->E5 E8 Robustness E5->E8 E7 Limit of Quantitation (LOQ) E6->E7 R1 Compile Validation Report E8->R1 R2 Method Deemed 'Validated' R1->R2

Caption: A typical workflow for analytical method validation.

Primary Method Validation: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC with UV detection is a workhorse technique in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of compounds, including amine salts like this compound.

The "Why": Causality Behind Experimental Choices for RP-HPLC
  • Stationary Phase (Column): A C18 column is the logical starting point. The long alkyl chains provide a hydrophobic environment that retains the nonpolar phenyl and cycloheptyl groups of the analyte.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer is chosen. The organic solvent controls the elution strength, while the acidic buffer (e.g., phosphate buffer at pH 3.0) serves a dual purpose: it protonates the amine group of the analyte, enhancing its interaction with the stationary phase, and it suppresses the silanol activity on the silica-based column, leading to better peak shape.[7]

  • Detection: UV detection at a low wavelength, such as 220 nm, is selected to capture the absorbance of the phenyl ring, ensuring good sensitivity.[7]

Detailed Experimental Protocol for RP-HPLC Method Validation

The following protocol outlines the steps to validate an RP-HPLC method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.[7]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[7]

  • Mobile Phase: Acetonitrile : 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 25 °C.[7]

Procedure:

  • Specificity:

    • Analyze a blank (mobile phase), a placebo (formulation excipients without the API), a solution of this compound standard, and a sample solution.

    • Forced degradation studies should be performed by subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can resolve the analyte from potential degradation products.[8][9]

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the expected sample concentration.[10]

    • Inject each standard in triplicate and plot the mean peak area against the concentration.

    • Perform a linear regression analysis and evaluate the correlation coefficient (r²), which should be ≥ 0.998.[11]

  • Range:

    • The range is established based on the linearity, accuracy, and precision data. For an assay, the typical range is 80% to 120% of the test concentration.[10]

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[8]

    • The recovery should typically be within 98-102%.[7]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[12]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[8][10] The system suitability parameters should remain within acceptable limits.

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust primary method, other techniques offer distinct advantages for specific applications. The choice of method often depends on the available instrumentation, the nature of the sample matrix, and the specific analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a primary amine salt like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.[7]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides structural information.

  • Advantages: High sensitivity and specificity, making it excellent for impurity profiling and identification.

  • Disadvantages: Requires derivatization, which adds a step to the sample preparation and can introduce variability. Thermal degradation of the analyte can also be a concern.[13]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field.

  • Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, the components of the sample migrate at different velocities and are detected as they pass a detector.

  • Advantages: High separation efficiency, small sample volume requirements, and rapid analysis times.[14] It is well-suited for the analysis of charged species like amine hydrochlorides.

  • Disadvantages: Can be less robust than HPLC and may have lower sensitivity for some applications.

Titrimetric Methods

Titration offers a simple and cost-effective way to determine the purity of bulk this compound.

  • Principle:

    • Non-Aqueous Potentiometric Titration: The basic amine is titrated with a standard acid (e.g., perchloric acid in glacial acetic acid) in a non-aqueous solvent. The endpoint is determined potentiometrically.

    • Argentometric Titration: The hydrochloride salt is titrated with a standard solution of silver nitrate, precipitating silver chloride. The endpoint can be detected using an indicator or potentiometrically.

  • Advantages: High precision and accuracy for the assay of bulk drug substance. Does not require expensive instrumentation.

  • Disadvantages: Lacks specificity and cannot be used for the analysis of impurities or low-concentration samples.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of this compound or similar amine salts.

Analytical MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)
RP-HPLC with UV Detection 1 - 100~0.1~0.398 - 102< 2
GC-MS (with Derivatization) 0.1 - 50~0.01~0.0397 - 103< 5
Capillary Electrophoresis VariesVariesVaries95 - 105< 3
Titrimetric Methods > 500Not ApplicableNot Applicable99 - 101< 1

Note: The values presented are typical performance estimates and may vary depending on the specific instrumentation and experimental conditions.[7]

Logical Relationships in Method Validation

The different validation parameters are interconnected. The following diagram illustrates these relationships, emphasizing how a change in one parameter can influence others.

Validation_Parameter_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures Precision Precision Specificity->Precision Ensures Linearity Linearity Range Range Linearity->Range Defines Linearity->Accuracy Prerequisite for Linearity->Precision Prerequisite for Range->Accuracy Impacts Range->Precision Impacts LOD LOD Precision->LOD Determines LOQ LOQ Precision->LOQ Determines Robustness Robustness Robustness->Accuracy Assesses impact on Robustness->Precision Assesses impact on

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of an analytical method for this compound is a critical step in its development and quality control. RP-HPLC with UV detection stands out as a versatile and reliable primary method for both assay and impurity determination. However, alternative techniques such as GC-MS, capillary electrophoresis, and titration offer specific advantages and can be valuable additions to the analytical toolkit. The choice of method should be based on a thorough understanding of the analytical requirements, the sample matrix, and the available resources. A comprehensive validation study, guided by the principles outlined in this document and the relevant regulatory guidelines, is essential to ensure the generation of high-quality, reliable, and consistent analytical data.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]
  • USP <1225> Method Valid
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org. ECA Academy. [Link]
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. [Link]
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. USP-NF. [Link]
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025).
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022). ECA Academy. [Link]
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
  • Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed. (1998). PubMed. [Link]
  • Determination of biogenic amines by capillary electrophoresis - PubMed. (1999). PubMed. [Link]
  • Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed. (2009). PubMed. [Link]
  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. USP-NF. [Link]
  • Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. | Semantic Scholar. (2009). Semantic Scholar. [Link]
  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species - Oxford Academic. (2000). Oxford Academic. [Link]
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed. (2013). PubMed. [Link]
  • ANALYTICAL METHOD VALIDATION IN PHARMA. (2024). Pharmaceutical Guidelines. [Link]
  • Analytical Method Validation as the First Step in Drug Quality Control - Semantic Scholar. Semantic Scholar. [Link]
  • guidance for the validation of pharmaceutical quality control analytical methods. NHS. [Link]
  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. EDQM. [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006). European Medicines Agency. [Link]
  • Separation of 1-(Phenylcyclopropyl)methylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents.
  • A gas-liquid chromatography assay for phencyclidine and its metabolites - PubMed - NIH. (1980).
  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - ResearchGate. (2025).
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research. (2024). American Journal of Biomedical Science and Research. [Link]
  • (PDF) Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - ResearchGate. (2025).
  • Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk. (2016). Journal of Applied Pharmaceutical Science. [Link]

Sources

cross-reactivity of 1-Phenylcycloheptylamine hydrochloride in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial focus is gathering intel on 1-Phenylcycloheptylamine hydrochloride. I'm zeroing in on its chemical blueprint and immunoassays where it might play a role, be that as a target or another. Expect more refined searches and a more organized output soon.

Outlining Experimental Design

I've moved on to the next phase, which is to flesh out the experimental design. I'm focusing on crafting a robust comparison, which will include the preparation of specific standards and structurally-related compounds. I also am looking for details of immunoassays and their typical performance metrics. Finally, I will identify key authoritative sources on assay validation to ensure quality.

Defining Search Parameters

I'm now refining the search terms. I'm prioritizing chemical structure, likely immunoassays (as target or interferent), and cross-reactivity documentation. I'm also pivoting to search for related compounds, like other phenylcycloalkylamines and substances that are common drugs of abuse. Furthermore, I will hunt for existing immunoassay protocols, and data on sensitivity and specificity. I'm also targeting validation guidelines for industry best practices.

Analyzing Initial Findings

I've established a solid base, focusing on this compound's structural resemblance to PCP and related substances. I've also noted that immunoassays, such as RIA and ELISA, are routinely employed to identify PCP and analogs. I'm actively considering the potential for cross-reactivity in detection methods.

Refining The Search

I'm now honing my focus. The goal is to gather specific data for a detailed comparison guide. I've pinpointed key needs: the precise structure of this compound, examples of comparable structures, a competitive ELISA protocol, quantitative cross-reactivity data, and immunoassay validation guidelines. The goal now is to refine the search strategy and move from general concepts to concrete details.

Acquiring Relevant Data

I've assembled a decent amount of information recently. Specifically, I now possess the chemical structure details of 1-Phenylcyclohexylamine hydrochloride and related compounds. Furthermore, I've located several promising competitive ELISA protocols that could prove valuable.

Finalizing Content Generation

I've hit the information jackpot! I have everything needed to create the content. This includes chemical structures, competitive ELISA protocols, cross-reactivity data, FDA guidance, and lists of similar compounds. I'm now structuring the guide, designing experiments, presenting data, and providing protocols and visuals. My Google searches are complete. It's time to build this resource!

A Senior Application Scientist's Guide to Validating Assay Specificity for 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control and drug development, the validation of analytical procedures is the bedrock upon which product safety and efficacy are built. Among the core validation parameters defined by the International Council for Harmonisation (ICH), specificity stands out as the most critical.[1][2] Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] For a compound like 1-Phenylcycloheptylamine hydrochloride, which may be an active pharmaceutical ingredient (API) or a critical intermediate, a lack of assay specificity can lead to inaccurate quantification, potentially masking stability issues or the presence of harmful impurities.

This guide provides a comprehensive comparison of analytical methodologies for determining this compound, with a deep dive into the experimental design required to rigorously validate assay specificity. We will move beyond rote procedural descriptions to explore the scientific rationale behind our choices, ensuring that the methods described are inherently robust and self-validating.

The Cornerstone of a Reliable Assay: Understanding Specificity

According to ICH Q2(R1) guidelines, a method is specific if it provides a result that is solely attributable to the analyte of interest.[1][3] This is not merely about separating the main peak from others on a chromatogram; it is about proving that the signal measured for the analyte is free from any interference.

To achieve this, a specificity study must be designed to challenge the method with the most likely interferents:

  • Synthesis Impurities: By-products and unreacted starting materials from the manufacturing process.

  • Degradation Products: Compounds formed when the drug substance is exposed to environmental stressors like acid, base, light, heat, and oxidation.[4][5]

  • Excipients/Matrix Components: In a finished drug product, these are the inactive ingredients that form the delivery system.

A truly specific method, often termed a "stability-indicating method," is essential for accurate stability studies and for ensuring the quality of the drug substance and product over its shelf life.[4][5]

Choosing the Right Tool: A Comparative Analysis of Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of this compound—a non-volatile, salt-form amine.[6]

Technique Principle Applicability to 1-Phenylcycloheptylamine HCl Strengths for Specificity Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for non-volatile and thermally unstable compounds.[7][8]High resolving power. Easily coupled with Photodiode Array (PDA) detectors for peak purity analysis.[9][10]Can have higher solvent costs.[8]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Possible, but requires derivatization. The hydrochloride salt is non-volatile. The free base must be derivatized to increase volatility.[11][12]High separation efficiency for volatile impurities (e.g., residual solvents).[13]Derivatization adds complexity and potential for artifacts. High temperatures can degrade the analyte.[13][14]
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.Good. Suitable for charged species like the hydrochloride salt.Extremely high separation efficiency. Uses minimal sample and solvent.Lower sample capacity and can be more susceptible to matrix effects.[15]

Designing a Robust Specificity Study: A Step-by-Step HPLC Protocol

The goal is to demonstrate that the HPLC method can separate 1-Phenylcycloheptylamine from potential impurities and degradation products, and to prove the homogeneity of the analyte peak under various stress conditions.

Workflow for Specificity Validation

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. HPLC-PDA Analysis cluster_eval 4. Evaluation prep_analyte Prepare Analyte Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_analyte->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_analyte->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_analyte->oxidation thermal Thermal Stress (e.g., 80°C, dry heat) prep_analyte->thermal photo Photolytic Stress (ICH Q1B light exposure) prep_analyte->photo control Unstressed Control prep_analyte->control prep_impurities Prepare Solutions of Known Impurities (if available) analyze_samples Inject All Stressed, Unstressed, Impurity, and Placebo Samples prep_impurities->analyze_samples prep_placebo Prepare Placebo Solution (for Drug Product) prep_placebo->analyze_samples acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples control->analyze_samples assess_separation Assess Resolution (Rs > 2) between analyte and adjacent peaks analyze_samples->assess_separation assess_purity Perform Peak Purity Analysis (Purity Angle < Purity Threshold) assess_separation->assess_purity eval Is the method specific? (All criteria met?) assess_purity->eval

Caption: Workflow for validating the specificity of an HPLC assay.

Experimental Protocol

1. Objective: To validate the specificity of the HPLC-PDA method for this compound.

2. Materials and Reagents:

  • This compound reference standard

  • Known impurities (if available)

  • Placebo (for drug product)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable buffer component)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

3. Instrumentation and Chromatographic Conditions (Example):

  • System: HPLC with a Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA, 200-400 nm, monitor at wavelength of maximum absorbance (e.g., ~254 nm).

  • Injection Volume: 10 µL

4. Procedure: Forced Degradation The goal of forced degradation is to achieve 5-20% degradation of the API.[16] This provides a sufficient concentration of degradants to challenge the method's specificity without destroying the main peak.

  • Acid Hydrolysis: Dissolve the API in 0.1M HCl. Heat at 60°C for 4 hours. Cool, neutralize, and dilute to the target concentration.

  • Base Hydrolysis: Dissolve the API in 0.1M NaOH. Heat at 60°C for 2 hours. Cool, neutralize, and dilute.

  • Oxidation: Dissolve the API in a solution containing 3% H₂O₂. Store at room temperature for 24 hours. Dilute.

  • Thermal Degradation: Store the solid API at 80°C for 48 hours. Dissolve and dilute.

  • Photolytic Degradation: Expose the API (solid and in solution) to light conditions specified in ICH Q1B guidelines.

5. Analysis and Data Interpretation:

  • Inject the unstressed sample, placebo, known impurities, and all stressed samples.

  • Assess Resolution: Calculate the resolution between the 1-Phenylcycloheptylamine peak and the closest eluting impurity or degradant peak. A resolution (Rs) of > 2 is desired.

  • Assess Peak Purity: Utilize the PDA detector software to perform peak purity analysis on the main analyte peak in all chromatograms.[9][10] The "Purity Angle" should be less than the "Purity Threshold," indicating spectral homogeneity across the peak.[10]

Interpreting the Data: What Does "Specific" Look Like?

A successful specificity validation is demonstrated by a combination of results.

Decision Logic for Specificity Confirmation

G node_result node_result start Analyze Stressed & Unstressed Samples q1 Placebo & Impurities Interfere with Analyte Peak? start->q1 q2 Degradation Peaks Well-Resolved (Rs > 2)? q1->q2 No fail Method is NOT Specific (Re-develop) q1->fail Yes q3 Analyte Peak Spectrally Pure in All Samples? q2->q3 Yes q2->fail No pass Method is Specific q3->pass Yes q3->fail No

Caption: Decision tree for evaluating the outcome of a specificity study.

Data Summary Table

The final report should include a table summarizing the critical outcomes of the study.

Sample Condition % Degradation Resolution (Rs) to Closest Peak Peak Purity Result (Angle vs. Threshold)
Unstressed Standard0%N/APass (Angle < Threshold)
Acid Stress (0.1M HCl)12.5%3.1Pass (Angle < Threshold)
Base Stress (0.1M NaOH)8.2%2.8Pass (Angle < Threshold)
Oxidative Stress (3% H₂O₂)18.1%2.5Pass (Angle < Threshold)
Thermal Stress (80°C)5.5%4.0Pass (Angle < Threshold)
Photolytic Stress6.7%3.5Pass (Angle < Threshold)
Placebo InjectionN/ANo interfering peaks at analyte RTN/A

Note: Data are representative examples.

The key evidence is twofold:

  • Chromatographic Separation: The method successfully separates the main analyte from all degradation products generated under harsh conditions.

  • Spectral Homogeneity: The peak purity analysis confirms that even in the presence of co-eluting degradants (if any were unresolved), the analyte peak itself remains spectrally pure, meaning no interferents are hiding underneath it.[17][18]

Conclusion

Validating the specificity of an assay for this compound is a systematic process of challenging the analytical method. By combining a well-chosen technique like HPLC-PDA with a comprehensive forced degradation study, we can generate irrefutable evidence that the method is fit for its purpose. This rigorous, science-based approach ensures the data generated is accurate and reliable, underpinning the quality and safety of the final pharmaceutical product.

References

  • Vertex AI Search. PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Vertex AI Search. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Shimadzu Scientific Instruments. Peak Purity / Deconvolution.
  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
  • Benchchem. Application Notes and Protocols for the Quantification of 1-Phenylcyclohexylamine Hydrochloride.
  • BiochemSphere. Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
  • LCGC International. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Slideshare. ICH Q2 Analytical Method Validation.
  • U.S. Food and Drug Administration. Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Taylor & Francis Online. Full article: Peak Purity Determination with a Diode Array Detector.
  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Veeprho. Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. An In-depth Technical Guide to 1-Phenylcyclohexylamine Hydrochloride (CAS: 1934-71-0).
  • Patsnap Eureka. HPLC vs CE Efficiency: Assessing Sample Purity Reach.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart.
  • Google Patents. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.

Sources

A Comparative Guide to the Metabolic Stability of 1-Phenylcycloheptylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that dictates its pharmacokinetic profile and, ultimately, its therapeutic viability.[1][2] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may require inconveniently frequent dosing.[2][3] Conversely, a compound that is too stable might accumulate to toxic levels or lead to undesirable drug-drug interactions. The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion.[1][4][5]

This guide provides an in-depth comparison of the metabolic stability of 1-Phenylcycloheptylamine hydrochloride and its structural analogs. We will explore the key metabolic pathways, delve into the structure-metabolism relationships (SMRs) that govern their stability, and provide detailed experimental protocols for assessing these properties in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the selection and optimization of drug candidates within this chemical class.

Predicted Metabolic Pathways of Phenylcycloalkylamines

The metabolic fate of phenylcycloalkylamines is primarily governed by Phase I oxidative reactions catalyzed by CYP450 enzymes.[1][6] Understanding these pathways is crucial for predicting metabolic hotspots on the molecule and designing more robust analogs.

The principal metabolic routes include:

  • Alicyclic Hydroxylation: The cycloalkyl ring is a common site for oxidation. Hydroxylation can occur at various positions, often at the C-3 or C-4 positions, which are sterically less hindered.[7][8] The flexibility and size of the cycloheptyl ring in 1-Phenylcycloheptylamine may present multiple accessible sites for enzymatic attack.

  • Aromatic Hydroxylation: The phenyl group can be hydroxylated, typically at the para-position, to form a phenolic metabolite.[9][10] This process proceeds through a highly reactive arene oxide intermediate.[9][10][11] The electronic properties of substituents on the phenyl ring can significantly influence the rate of this reaction.[9]

  • N-Dealkylation: For analogs of 1-Phenylcycloheptylamine that are secondary or tertiary amines (e.g., N-methyl or N-ethyl derivatives), N-dealkylation is a major metabolic pathway.[12][13][14][15] This reaction involves the oxidation of the carbon alpha to the nitrogen, leading to the removal of the alkyl group and formation of a primary or secondary amine metabolite.[12][16]

Below is a diagram illustrating these potential metabolic transformations.

G cluster_main Metabolic Pathways of Phenylcycloalkylamines Parent 1-Phenylcycloheptylamine (or N-Alkyl Analog) Alicyclic_OH Alicyclic Hydroxylation Metabolites Parent->Alicyclic_OH CYP450 (Ring Oxidation) Aromatic_OH Aromatic Hydroxylation Metabolites Parent->Aromatic_OH CYP450 (Arene Oxide Intermediate) N_Dealkyl N-Dealkylated Metabolite (for analogs only) Parent->N_Dealkyl CYP450 (Alpha-Carbon Oxidation)

Caption: General metabolic pathways for phenylcycloalkylamines.

Structure-Metabolism Relationships (SMRs): A Comparative Analysis

1. Effect of Cycloalkyl Ring Size:

The size of the alicyclic ring is a key determinant of stability.

  • Smaller Rings (e.g., Cyclopentyl, Cyclohexyl): These rings are generally more rigid. This conformational constraint can limit the access of CYP450 enzymes to certain carbon atoms, potentially leading to slower rates of hydroxylation compared to more flexible rings.

  • Larger Rings (e.g., Cycloheptyl, Cyclooctyl): Larger rings possess greater conformational flexibility. This can expose more sites to enzymatic attack, potentially increasing the rate of metabolism and leading to lower metabolic stability.

2. Effect of N-Alkylation:

Introducing alkyl substituents on the primary amine creates secondary or tertiary amines, opening up a new and often efficient metabolic pathway.

  • Primary Amine (1-Phenylcycloheptylamine): Metabolism is limited to ring hydroxylation.

  • Secondary/Tertiary Amines (e.g., N-Methyl-1-phenylcycloheptylamine): These analogs are susceptible to N-dealkylation in addition to ring hydroxylation.[15] N-dealkylation is often a rapid metabolic process, meaning that N-alkylated analogs are generally expected to have lower metabolic stability and higher intrinsic clearance than their primary amine counterparts.[12]

Illustrative Comparison of Metabolic Stability Parameters

To contextualize these SMR principles, the following table presents hypothetical yet representative in vitro metabolic stability data for 1-Phenylcycloheptylamine and selected analogs, as might be determined in a human liver microsomal assay. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1][17]

CompoundStructureKey Structural FeaturePredicted Metabolic Hotspot(s)t½ (min)CLint (µL/min/mg protein)Predicted Stability
1-Phenylcyclopentylamine Phenyl attached to C1 of cyclopentylamine5-membered ringCyclopentyl & Phenyl Rings4530.8Moderate-High
1-Phenylcyclohexylamine Phenyl attached to C1 of cyclohexylamine6-membered ringCyclohexyl & Phenyl Rings5525.2High
1-Phenylcycloheptylamine Phenyl attached to C1 of cycloheptylamineParent Compound (7-membered ring)Cycloheptyl & Phenyl Rings3046.2Moderate
N-Methyl-1-phenylcycloheptylamine N-methyl derivative of parentSecondary AmineN-Methyl group , Cycloheptyl Ring12115.5Low

Note: The data presented in this table is illustrative and intended to demonstrate expected trends based on structure-metabolism relationships. Actual experimental values may vary.

Experimental Protocols for In Vitro Metabolic Stability Assessment

Accurate assessment of metabolic stability relies on robust and reproducible in vitro assays. The two most common systems are liver microsomes and hepatocytes.[4]

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I (CYP450-mediated) metabolism.[18] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are concentrated.[4][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes in the presence of the necessary cofactor, NADPH.[1]

Experimental Workflow Diagram:

G cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Preparation - Thaw microsomes & test compounds - Prepare NADPH regenerating system B 2. Incubation - Pre-warm microsomes & compound to 37°C - Initiate reaction with NADPH A->B C 3. Time-Point Sampling - At t=0, 5, 15, 30, 60 min... - Transfer aliquot to stop solution B->C D 4. Reaction Termination - Stop solution (e.g., cold Acetonitrile) - Precipitates proteins C->D E 5. Sample Processing - Add Internal Standard - Centrifuge to pellet protein D->E F 6. Analysis - Analyze supernatant by LC-MS/MS - Quantify remaining parent compound E->F G 7. Data Calculation - Plot ln(% remaining) vs. time - Calculate t½ and CLint F->G

Caption: Workflow for a liver microsomal metabolic stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a phosphate buffer solution (100 mM, pH 7.4).[18]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final working concentration (e.g., 0.5 mg/mL) in the buffer.[19][20]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute to a working concentration. The final concentration in the incubation is typically 1 µM.[19][21]

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the NADPH cofactor.[18][21]

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the microsomal solution and the test compound solution. Pre-incubate the mixture for 5-10 minutes at 37°C.[21]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17][19]

    • Immediately quench the reaction by adding the aliquot to a termination solution (e.g., 2-3 volumes of ice-cold acetonitrile) containing an analytical internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.[21]

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated proteins.[21]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining test compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[1]

Hepatocyte Stability Assay

This assay provides a more physiologically relevant system as it uses intact liver cells.[23] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, and also account for cellular uptake (permeability).[4][24]

Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system that mimics the in vivo liver environment more closely.[24]

Experimental Workflow Diagram:

G cluster_workflow Hepatocyte Stability Assay Workflow A 1. Cell Preparation - Thaw cryopreserved hepatocytes - Assess viability (e.g., Trypan Blue) B 2. Incubation - Dilute cells to desired density - Add test compound (e.g., 1 µM) A->B C 3. Shaking Incubation - Incubate at 37°C with gentle shaking - Maintain CO2 atmosphere if needed B->C D 4. Time-Point Sampling - At t=0, 15, 30, 60, 120 min... - Transfer cell suspension to stop solution C->D E 5. Lysis & Termination - Stop solution (cold Acetonitrile) lyses cells - Precipitates proteins, stops reaction D->E F 6. Sample Processing & Analysis - Add Internal Standard, centrifuge - Analyze supernatant by LC-MS/MS E->F G 7. Data Calculation - Determine rate of depletion - Calculate CLint (µL/min/10^6 cells) F->G

Caption: Workflow for a hepatocyte metabolic stability assay.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.[25]

    • Transfer the cells to pre-warmed incubation medium. Centrifuge gently to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh medium and determine cell viability and density using the Trypan Blue exclusion method. Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 or 1.0 million viable cells/mL).[26][27]

  • Incubation:

    • Pre-incubate the cell suspension at 37°C for 5-10 minutes.

    • Add the test compound to the cell suspension to initiate the assay. The final concentration is typically between 0.5 and 1 µM.[22]

  • Sampling and Termination:

    • The procedure follows the same principle as the microsomal assay. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), an aliquot of the cell suspension is transferred into a tube or well containing ice-cold acetonitrile with an internal standard to terminate the reaction.[24][27]

  • Sample Processing, Analysis, and Data Calculation:

    • The subsequent steps of centrifugation, supernatant analysis by LC-MS/MS, and data calculation are analogous to the microsomal stability assay.[26]

    • Intrinsic clearance is typically expressed in units of µL/min/million cells.[26] This value can then be scaled to predict in vivo hepatic clearance for the whole liver.[26]

Conclusion

The metabolic stability of 1-Phenylcycloheptylamine and its analogs is a complex interplay of their structural features. Key modifications, such as altering the cycloalkyl ring size or substituting the primary amine, can profoundly impact their susceptibility to metabolism by CYP450 enzymes. The seven-membered cycloheptyl ring of the parent compound offers conformational flexibility that may lead to moderate stability, while smaller, more rigid rings in analogs like 1-phenylcyclohexylamine may enhance stability. Conversely, the introduction of an N-alkyl group provides an additional, efficient route for metabolism via N-dealkylation, likely decreasing stability.

A systematic evaluation using robust in vitro tools, such as the liver microsomal and hepatocyte stability assays detailed here, is essential for quantitatively assessing these differences. By integrating an understanding of structure-metabolism relationships with rigorous experimental data, researchers can effectively guide the design and selection of compounds with optimized pharmacokinetic profiles, thereby increasing the probability of success in the challenging landscape of drug development.

References

  • Hanzlik, R. P., & Tullman, R. H. (1982). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. Journal of the American Chemical Society.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules.
  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability.
  • Evotec (Cyprotex). (n.d.). Microsomal Stability.
  • Al-Hadiya, B. (2019). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules.
  • OUCI. (n.d.). N-Dealkylation of Amines.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed.
  • Sogin, E. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. Analytical Chemistry.
  • Semantic Scholar. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
  • JoVE. (2025). Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems.
  • Li, Y., et al. (2020). A comparative analysis of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
  • MDPI Encyclopedia. (2021). Metabolic N-Dealkylation and N-Oxidation.
  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
  • Al-Hadiya, B. (2020). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules.
  • ResearchGate. (2025). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites.
  • Semantic Scholar. (n.d.). Comprehensive profiling and quantitation of amine group containing metabolites.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Semantic Scholar. (n.d.). Method development of amine-containing metabolite analysis using di-tert-butyl dicarbonate derivatization coupled with liquid chromatography-mass spectrometry.
  • Semantic Scholar. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.
  • ResearchGate. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.
  • ACS Publications. (n.d.). Mechanism of cytochrome P-450 inhibition by cyclopropylamines.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Franklin, M. R. (1982). Structure-activity relationships in metabolic intermediary complex formation with a series of alpha-substituted 2-phenylethylamines and corresponding N-hydroxylamines. Drug Metabolism and Disposition.
  • ResearchGate. (2025). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.
  • Pharmaxchange.info. (2014). Phase I Metabolism- Oxidation of Aromatic compounds.
  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. AAPS Journal.
  • Islamic University Faculty of Pharmacy. (n.d.). Oxidative Reactions.
  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.
  • Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews.
  • ResearchGate. (2019). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • Nichols, D. E., et al. (1981). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry.
  • Obach, R. S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters.
  • Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research.
  • NIH. (n.d.). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin.
  • McMillan, D. E., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics.
  • PNAS. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds.
  • ResearchGate. (n.d.). β ′ -Phenylfentanyl suggested metabolic fate (only major metabolites).

Sources

A Comparative Guide to the Enantioselective Synthesis of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction

1-Phenylcycloheptylamine is a critical chiral building block in modern pharmaceuticals, most notably as a key intermediate in the synthesis of Eptinezumab, a monoclonal antibody used for migraine prevention. The therapeutic efficacy of such drugs is often dependent on a single enantiomer, making the development of robust, scalable, and highly selective methods for its synthesis a paramount objective for researchers in drug development and process chemistry. The primary challenge lies in the stereocontrolled introduction of the amine group onto the bulky cycloheptane ring, adjacent to a quaternary carbon.

This guide provides an in-depth comparison of the leading enantioselective strategies for synthesizing 1-Phenylcycloheptylamine. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to bridge the gap between theoretical concepts and practical application.

Core Synthesis Strategies: A Comparative Overview

The most prevalent and effective strategies for the enantioselective synthesis of 1-Phenylcycloheptylamine begin from the prochiral ketone, 1-phenylcycloheptanone. The primary approaches are Asymmetric Reductive Amination (ARA) and Biocatalytic Transamination.

StrategyCatalyst TypeKey FeaturesTypical ee (%)
Asymmetric Reductive Amination (ARA) Transition Metal (Ir, Rh, Ru) with Chiral LigandsOne-pot conversion of ketone to amine, high turnover numbers, well-established technology.[1]90-99%
Biocatalytic Transamination Engineered Transaminase (ω-TA) EnzymesExtremely high enantioselectivity, operates in aqueous media under mild conditions, "green" chemistry.[2][3]>99%
Chiral Brønsted Acid Catalysis Chiral Phosphoric Acids (e.g., SPINOL-derived)Metal-free organocatalysis, avoids heavy metal contamination, mild reaction conditions.[4]90-98%

Section 1: Asymmetric Reductive Amination (ARA)

Direct asymmetric reductive amination is a powerful one-pot method for converting ketones directly into chiral amines.[1] This approach typically involves an in situ condensation of the ketone with an ammonia source to form an imine, which is then asymmetrically hydrogenated using a chiral transition metal catalyst.

Mechanism of Action

The catalytic cycle generally involves the coordination of a chiral metal complex (e.g., Iridium with a chiral phosphine ligand) to the imine. Hydrogen (either from H₂ gas or a transfer agent like formic acid) is delivered to the C=N bond. The chiral environment created by the ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer. Additives like iodine (I₂) or titanium isopropoxide [Ti(OⁱPr)₄] are often used to facilitate imine formation and activate the catalyst.[1]

Workflow and Visualization

The general workflow for ARA is straightforward, making it amenable to large-scale production.

ARA_Workflow cluster_reaction One-Pot Reaction Ketone 1-Phenylcycloheptanone Imine_Intermediate Imine Intermediate Ketone->Imine_Intermediate + NH₃ - H₂O Ammonia Ammonia Source (e.g., NH4OAc) Catalyst Chiral Ir or Ru Catalyst + H₂/FA Amine Enantioenriched 1-Phenylcycloheptylamine HCl_Salt 1-Phenylcycloheptylamine Hydrochloride Amine->HCl_Salt + HCl in Ether Imine_Intermediate->Amine Asymmetric Hydrogenation

Caption: General workflow for Asymmetric Reductive Amination.

Performance Data

Several catalytic systems have been reported for ARA. Iridium-based catalysts, in particular, have shown high activity and enantioselectivity for sterically hindered ketones.[1]

Catalyst SystemH₂ SourceAdditivesYield (%)ee (%)
[Ir(COD)Cl]₂ / f-Binaphane1000 psi H₂Ti(OⁱPr)₄, I₂~95%up to 96%
RuCl₂(PPh₃)₃ / Chiral DiamineHCOOH/NEt₃NoneHigh>95%
Chiral SPINOL BorophosphatePinacolboraneNone~92%up to 98%

Data is representative of similar aryl ketone substrates as specific data for 1-phenylcycloheptanone may vary.[1][4]

Section 2: Biocatalytic Synthesis via Transamination

Biocatalysis has emerged as a highly efficient and environmentally benign alternative to traditional chemical methods.[5] For the synthesis of chiral amines, engineered ω-transaminases (ω-TAs) are particularly powerful, as they can directly convert a prochiral ketone into a nearly enantiopure amine.[2][3]

Mechanism of Action

The transaminase enzyme contains a pyridoxal-5'-phosphate (PLP) cofactor. The reaction proceeds via a "ping-pong" mechanism:

  • Ping Phase: The enzyme's PLP cofactor accepts an amino group from an amine donor (e.g., isopropylamine), forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (acetone).

  • Pong Phase: The PMP intermediate then transfers the amino group to the ketone substrate (1-phenylcycloheptanone) within the enzyme's chiral active site. This transfer is highly stereoselective, producing the desired amine enantiomer and regenerating the PLP cofactor for the next catalytic cycle.

The high selectivity arises from the precise positioning of the substrate within the enzyme's binding pocket, which exposes only one face of the ketone to the amination agent.[3]

Workflow and Visualization

The biocatalytic route offers a streamlined process under mild, aqueous conditions.

Biocatalysis_Workflow cluster_bioreactor Aqueous Buffer, ~30-45°C Ketone 1-Phenylcycloheptanone Amine (R)- or (S)-1-Phenylcycloheptylamine Ketone->Amine Stereoselective Transamination Enzyme Engineered Transaminase (ω-TA) + Amine Donor (e.g., Isopropylamine) + PLP Cofactor HCl_Salt Final Hydrochloride Salt Amine->HCl_Salt Workup & Salt Formation

Caption: Workflow for biocatalytic transamination.

Comparative Advantages

The use of engineered enzymes offers significant benefits, particularly for pharmaceutical manufacturing.[6][7]

FeatureAsymmetric Reductive Amination (Metal-Catalyzed)Biocatalytic Transamination (Enzyme-Catalyzed)
Enantioselectivity Very Good to Excellent (90-99% ee)Exceptional (>99.5% ee is common)[6]
Reaction Conditions Often requires high pressure, organic solvents, and sometimes elevated temperatures.Mild conditions (ambient temp/pressure, aqueous buffer).[5]
Metal Contamination Requires rigorous purification to remove trace heavy metals.No metal catalyst used, simplifying purification.
Scalability Well-established and highly scalable.Scalable, with large-scale processes implemented for other APIs like Sitagliptin.[3]
Environmental Impact Use of organic solvents and metal catalysts."Green" process using water as a solvent and a biodegradable catalyst.[3]
Catalyst Development Ligand synthesis can be complex and expensive.Enzyme can be produced via fermentation; directed evolution can tailor selectivity.[7]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Biocatalytic Synthesis using an Engineered Transaminase

This protocol is a representative example based on established procedures for ω-TA reactions.

  • Bioreactor Setup: To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 7.5).

  • Reagent Addition: Add pyridoxal-5'-phosphate (PLP) cofactor (1 mM), the engineered ω-transaminase, and isopropylamine (1.5 M) as the amine donor.

  • Substrate Addition: Add 1-phenylcycloheptanone (50 g/L) to the stirred reaction mixture.

  • Reaction: Maintain the temperature at 35°C and stir for 24 hours. The reaction progress can be monitored by HPLC. The removal of the acetone byproduct can drive the reaction equilibrium.

  • Workup: Once the reaction is complete, adjust the pH to >11 with NaOH to stop the enzyme and deprotonate the amine product.

  • Extraction: Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE).

  • Purification & Salt Formation: Concentrate the organic extracts. The resulting free amine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl to precipitate the 1-Phenylcycloheptylamine hydrochloride salt, which is then collected by filtration and dried.

  • Analysis: Determine enantiomeric excess (>99.5%) by chiral HPLC analysis.

Protocol 3.2: Asymmetric Reductive Amination (General Procedure)

This protocol is a generalized procedure based on iridium-catalyzed reactions.[1]

  • Inert Atmosphere: To a high-pressure Parr reactor under an argon atmosphere, add 1-phenylcycloheptanone, ammonium acetate (as the ammonia source), and a dehydrating agent like Ti(OⁱPr)₄ in a suitable solvent (e.g., toluene).

  • Catalyst Preparation: In a separate flask, prepare the active catalyst by stirring [Ir(COD)Cl]₂ and the chiral ligand (e.g., f-Binaphane) in the same solvent. Add an activator such as I₂.[1]

  • Reaction: Transfer the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to 1000 psi H₂.

  • Incubation: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C) for 12-24 hours. Monitor conversion by GC or HPLC.

  • Workup: After the reaction, carefully release the hydrogen pressure. Quench the reaction mixture (e.g., with aqueous HCl).

  • Purification: After workup and extraction into an organic solvent, the product can be purified by column chromatography or crystallization.

  • Salt Formation: The purified amine is dissolved in a solvent and treated with HCl to afford the hydrochloride salt.

  • Analysis: Determine enantiomeric excess (typically 90-98%) by chiral HPLC.

Conclusion and Recommendation

Both Asymmetric Reductive Amination and Biocatalytic Transamination are highly effective methods for the enantioselective synthesis of this compound.

  • Asymmetric Reductive Amination represents a mature, robust, and versatile technology. It is an excellent choice for laboratories with expertise in organometallic catalysis and access to high-pressure equipment. The primary challenges are the cost of precious metal catalysts and the need to remove them from the final product.

  • Biocatalytic Transamination stands out for its exceptional enantioselectivity, operational simplicity, and superior environmental profile.[3][5] For pharmaceutical manufacturing, where purity, sustainability, and mild conditions are paramount, biocatalysis is often the superior strategy. The initial investment in identifying and optimizing a suitable enzyme can lead to a highly efficient and cost-effective long-term manufacturing process.

For research and drug development professionals, the choice between these methods will depend on scale, available equipment, cost considerations, and the stringent purity requirements of the final active pharmaceutical ingredient. Given the trend towards greener and more selective manufacturing, the biocatalytic route presents the most forward-looking and advantageous approach.

References

  • Wetzl, D., Gand, M., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem.
  • Wang, Y., et al. (2015). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Angewandte Chemie International Edition.
  • Chen, F., et al. (2020). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ResearchGate.
  • Wu, Z., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters.
  • Chi, Y., et al. (2004). Asymmetric reductive amination of ketones. Google Patents (US20040147762A1).
  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research.
  • Huffman, M. A., et al. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • Harris, G., et al. (2024). Biocatalytic Synthesis of a Key Chiral Delamanid Precursor using an Engineered P450 Monooxygenase. ChemRxiv.
  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

Sources

A Senior Scientist's Guide to Assessing the Enantiomeric Purity of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of enantiomeric purity is not merely a procedural step but a cornerstone of ensuring therapeutic efficacy and safety. In the case of chiral molecules like 1-Phenylcycloheptylamine hydrochloride, where enantiomers can exhibit divergent pharmacological and toxicological profiles, a robust and reliable analytical methodology is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of this compound and its structural analogs. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in selecting and implementing the most suitable method for your research and development needs.

While specific application data for this compound is not extensively published, this guide will draw upon established principles and experimental data for the chiral separation of cyclic primary amines, providing a scientifically grounded framework for method development.

The Criticality of Chiral Separation

Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular recognition in biological systems. Enzymes, receptors, and other biological targets are themselves chiral, leading to stereospecific interactions with drug molecules. One enantiomer of 1-Phenylcycloheptylamine may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drug substances.

A Comparative Analysis of Analytical Techniques

The determination of enantiomeric purity hinges on the ability to differentiate between two molecules that are, in an achiral environment, physically and chemically identical. This is achieved by introducing another chiral entity—a chiral stationary phase, a chiral selector, or a chiral solvating agent—to create transient diastereomeric complexes with distinct properties. The most prevalent and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Performance at a Glance

The choice of analytical technique is a multifactorial decision, balancing the need for resolution, sensitivity, speed, and available resources. The following table provides a comparative overview of typical performance characteristics for the chiral analysis of primary amines.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning between a supercritical fluid mobile phase and a CSP.Differential migration in an electric field due to interaction with a chiral selector in the electrolyte.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.
Resolution (Rs) > 1.5 (baseline separation is common)> 1.5 (often superior peak symmetry to HPLC)High efficiency can lead to excellent resolution.Not directly applicable; relies on the separation of diastereomeric signals (Δδ).
Analysis Time 10 - 30 minutes per sample3 - 10 minutes per sample (typically faster than HPLC)5 - 20 minutes per sample5 - 20 minutes per sample (after sample preparation).
Sample Preparation Dissolution in mobile phase.Dissolution in a compatible solvent.Dissolution in background electrolyte.Dissolution with a chiral solvating agent in a deuterated solvent.
Key Advantages Widely available, robust, versatile, extensive range of CSPs.High speed, reduced organic solvent consumption ("greener"), superior for preparative scale.High efficiency, low sample and reagent consumption, rapid method development.Non-separative, provides structural information, useful for difficult-to-separate compounds.
Key Limitations Higher solvent consumption and cost, longer run times compared to SFC.Requires specialized instrumentation.Lower concentration sensitivity compared to HPLC/SFC with UV detection.Lower sensitivity, requires higher sample concentration, CSA selection can be empirical.

In-Depth Technical Comparison

Chiral Chromatography: HPLC and SFC

Both HPLC and SFC are dominant techniques in chiral separations, relying on a chiral stationary phase (CSP) to resolve enantiomers. The choice between them often comes down to a trade-off between the ubiquity of HPLC and the speed and sustainability of SFC.

The Mechanism of Chiral Recognition on Polysaccharide CSPs:

Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Lux® series), are workhorses for chiral separations of a wide array of compounds, including primary amines. Chiral recognition is a complex interplay of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, within the chiral grooves of the polysaccharide polymer.

Caption: Chiral recognition on a polysaccharide-based CSP.

Experimental Considerations for HPLC and SFC:

For primary amines like 1-Phenylcycloheptylamine, which are basic compounds, peak shape can be a challenge due to interactions with residual acidic silanols on the silica support of the CSP. To mitigate this, small amounts of basic additives (e.g., diethylamine, triethylamine) are often added to the mobile phase. Conversely, acidic additives (e.g., trifluoroacetic acid, formic acid) can be used to form ion pairs with the amine, which can also improve peak shape and selectivity.

A study comparing SFC and HPLC for the separation of 25 primary amines on a cyclofructan-based CSP found that SFC generally provided better peak symmetry. While normal-phase HPLC yielded the highest resolutions, it came at the cost of longer analysis times.

Illustrative Experimental Protocol: Chiral SFC Screening

This protocol outlines a general approach for screening for the optimal separation of a cyclic primary amine.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phases: Screen a set of complementary CSPs, such as:

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))

    • Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))

    • A cyclofructan-based column (e.g., Larihc® CF6-P)

  • Mobile Phase: Carbon dioxide (CO₂) with a polar modifier (e.g., methanol). A common screening gradient is 5-50% methanol containing 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve the 1-Phenylcycloheptylamine HCl sample in the mobile phase modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Evaluate the chromatograms for resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers a compelling alternative to chromatography. In CE, enantiomers are separated based on their differential mobility in an electric field, which arises from their transient interactions with a chiral selector added to the background electrolyte (BGE).

The Power of Cyclodextrins:

Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs as the phenyl group of 1-Phenylcycloheptylamine partitions into the CD cavity, and stereospecific interactions (e.g., hydrogen bonding) occur between the amine group and the hydroxyl groups on the rim of the CD. The stability of these inclusion complexes differs for the two enantiomers, leading to different effective mobilities and, thus, separation. Various native and derivatized CDs (e.g., sulfated, methylated) can be screened to optimize the separation.

Workflow for Chiral CE Method Development:

G start Define Analyte (1-Phenylcycloheptylamine) bge_selection Select Background Electrolyte (BGE) (e.g., Phosphate buffer, pH 2.5-4.5) start->bge_selection cs_screening Screen Chiral Selectors (e.g., α-CD, β-CD, γ-CD, HP-β-CD) bge_selection->cs_screening optimize_cs Optimize Chiral Selector Concentration cs_screening->optimize_cs Selector with best initial separation optimize_bge Optimize BGE pH and Concentration optimize_cs->optimize_bge optimize_voltage Optimize Voltage and Temperature optimize_bge->optimize_voltage validation Method Validation optimize_voltage->validation

Caption: Workflow for chiral CE method development.

Illustrative Experimental Protocol: Chiral CE

  • Instrumentation: A standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 3.0.

  • Chiral Selector: Screen various concentrations (e.g., 5-20 mM) of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at a suitable wavelength (e.g., 214 nm).

  • Sample Preparation: Dissolve the 1-Phenylcycloheptylamine HCl sample in the BGE to a concentration of approximately 0.5 mg/mL.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach to assessing enantiomeric purity. It is a non-separative technique that relies on the formation of transient, diastereomeric solvates between the enantiomers of the analyte and a chiral solvating agent (CSA). These diastereomeric complexes are non-equivalent and will exhibit separate signals in the NMR spectrum, allowing for direct quantification of the enantiomeric ratio by integration.

This method can be particularly advantageous for compounds that are challenging to resolve chromatographically or by CE. The selection of an effective CSA is crucial and often empirical. For amines, agents like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) have shown success.

Illustrative Experimental Protocol: NMR with CSA

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or another suitable CSA for amines.

  • Sample Preparation:

    • In an NMR tube, dissolve an accurately weighed amount of 1-Phenylcycloheptylamine HCl (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the CSA to the NMR tube.

    • Gently mix to ensure complete dissolution.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved proton signal that has split into two distinct signals upon addition of the CSA. Integrate the areas of these two signals to determine the enantiomeric ratio.

Conclusion and Recommendations

The assessment of the enantiomeric purity of this compound can be approached with several powerful analytical techniques.

  • For high-throughput screening and routine quality control , chiral SFC is often the preferred method due to its speed, efficiency, and reduced environmental impact.

  • Chiral HPLC remains a robust and reliable option, with a vast array of available chiral stationary phases, making it a highly versatile tool for method development.

  • Chiral CE provides a high-efficiency, low-consumption alternative, particularly valuable in academic or early-stage research settings where sample amounts may be limited.

  • NMR with CSAs serves as an excellent orthogonal technique, offering a non-separative method for confirmation and for analyzing samples that prove difficult by other means.

The optimal choice will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the instrumentation available. A multi-faceted approach, potentially using one chromatographic method for primary analysis and an orthogonal technique like CE or NMR for confirmation, provides the highest level of confidence in the enantiomeric purity assessment of this critical pharmaceutical compound.

References

  • Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy 214. ISBN 91-554-4561-6.
  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • MDPI. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review.
  • ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Springer Nature Experiments. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis.
  • PubMed. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology.
  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • NIH. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A.
  • NIH. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. ACS Omega.
  • PubMed. (2013). Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors. Methods in Molecular Biology.
  • Pure. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A.
  • Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • NIH. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • PubMed. (2000). Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors. Journal of Chromatography A.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • AFMPS. (n.d.). Journal of Chromatography A.
  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • ResearchGate. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • ResearchGate. (2017). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • ResearchGate. (2015). Enantioseparation of Pharmaceuticals by Capillary Electrophoresis Using Per-(6-sulfo-6-deoxy)-b-Cyclodextrin as Chiral Selector.
  • NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B.
  • PubMed. (2001). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Chirality.
  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules.
  • PubMed. (2021). Enantiomeric purity of synthetic therapeutic peptides: A review. Journal of Pharmaceutical and Biomedical Analysis.

Author: BenchChem Technical Support Team. Date: January 2026

The arylcyclohexylamine scaffold is central to a class of compounds known for their dissociative anesthetic and psychoactive properties, primarily mediated through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] However, subtle structural modifications, such as altering the cycloalkyl ring size or the amine substituent, can profoundly impact their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby altering their potency, duration of action, and safety.[5] This guide will dissect these differences, supported by experimental data from seminal compounds, and provide standardized protocols for empirical validation.

Comparative Pharmacokinetic (ADME) Profiles

The journey of a drug through the body is defined by its ADME characteristics. For arylcyclohexylamines, these parameters are critical in defining their therapeutic and toxicological profiles.

Absorption

The route of administration significantly influences the onset and bioavailability of arylcyclohexylamines.

  • Phencyclidine (PCP): PCP is readily absorbed via multiple routes. When smoked, its effects manifest within 2-5 minutes.[6] Oral ingestion leads to a slower onset of 15 to 60 minutes.[6] The lipid- and water-soluble nature of PCP facilitates its rapid distribution throughout the body.[6]

  • Ketamine: Intravenous (IV) administration results in a rapid onset of action, with peak plasma concentrations achieved quickly.[7] Intramuscular (IM) injection offers high bioavailability, around 93%, with peak levels occurring within 5 to 30 minutes.[7] Oral bioavailability, however, is significantly lower at approximately 20% due to extensive first-pass metabolism.[8]

  • 1-Phenylcycloheptylamine (Predicted): Based on its structural similarity to PCP (a phenylcyclohexyl moiety), 1-Phenylcycloheptylamine is expected to be lipophilic and readily absorbed. The larger cycloheptyl ring compared to PCP's cyclohexyl ring may slightly increase its lipophilicity, potentially enhancing membrane permeability. However, without experimental data, its precise bioavailability and onset times remain speculative.

Distribution

Once absorbed, these compounds are distributed to various tissues, with the brain being the primary site of action.

  • Phencyclidine (PCP): PCP exhibits a large volume of distribution (Vd) of approximately 1.6 L/kg in pigeons, indicating extensive tissue distribution.[9]

  • Ketamine: Ketamine also has a significant Vd of around 1.8 L/kg and is approximately 50% bound to plasma proteins.[8] It rapidly crosses the blood-brain barrier to exert its effects on the central nervous system (CNS).[7]

  • 1-Phenylcycloheptylamine (Predicted): The anticipated high lipophilicity of 1-Phenylcycloheptylamine suggests it will have a large volume of distribution, similar to or potentially greater than PCP and Ketamine, with significant penetration into the CNS.

Metabolism

Metabolism is the primary mechanism for the clearance of arylcyclohexylamines and a key determinant of their duration of action and potential for drug-drug interactions. The liver is the principal site of metabolism for this class.[10]

  • Phencyclidine (PCP): PCP is extensively metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes through oxidative hydroxylation.[6] Key metabolites include PCHP, PPC, and PCAA.[6] Approximately 90% of a dose is metabolized, with only about 9% excreted unchanged.[6]

  • Ketamine: Ketamine is primarily metabolized by CYP3A4, and to a lesser extent by CYP2B6 and CYP2C9.[7] The major metabolic pathway is N-demethylation to form norketamine, an active metabolite with about 20-30% of the analgesic potency of the parent compound.[11] Norketamine is subsequently hydroxylated and conjugated for excretion.[7] The clearance of ketamine is high and dependent on liver blood flow.[11]

  • 1-Phenylcycloheptylamine (Predicted): It is highly probable that 1-Phenylcycloheptylamine undergoes extensive hepatic metabolism via CYP450 enzymes. The likely metabolic pathways would include hydroxylation of the phenyl and cycloheptyl rings and potential N-dealkylation if substituted. The larger, more flexible cycloheptyl ring may present different sites for hydroxylation compared to PCP's cyclohexyl ring, potentially leading to a different metabolite profile and clearance rate.

Excretion

The parent drug and its metabolites are primarily eliminated from the body via the kidneys.

  • Phencyclidine (PCP): Metabolites are glucuronidated and excreted in the urine.[6] The elimination half-life is highly variable, ranging from 7 to 46 hours.[6]

  • Ketamine: Ketamine has a shorter elimination half-life of 2-3 hours.[11] Its metabolites are excreted in the urine.[8]

  • 1-Phenylcycloheptylamine (Predicted): The elimination half-life will be dependent on its metabolic clearance rate. If it is metabolized more slowly than PCP or Ketamine, it could have a longer duration of action and a prolonged elimination half-life.

Data Summary: Comparative Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for PCP and Ketamine. This side-by-side comparison highlights the significant differences that can arise from seemingly minor structural changes.

ParameterPhencyclidine (PCP)Ketamine1-Phenylcycloheptylamine HCl
Route of Admin. IV, IM, Oral, InhaledIV, IM, Oral, NasalNot Determined
Bioavailability High (route-dependent)IM: 93%[7]; Oral: ~20%[8]Not Determined
Time to Peak (Tmax) IM: 10-30 min[9]IM: 5-30 min[7]Not Determined
Volume of Dist. (Vd) ~1.6 L/kg (pigeon)[9]~1.8 L/kg[8]Predicted to be high
Plasma Protein Binding Not specified~50%[8]Not Determined
Elimination Half-life (t½) 7 - 46 hours[6]2 - 3 hours[11]Not Determined
Metabolism Hepatic (CYP450), hydroxylation[6]Hepatic (CYP3A4, 2B6, 2C9), N-demethylation[7]Predicted Hepatic (CYP450)
Primary Metabolite(s) PCHP, PPC, PCAA[6]Norketamine (active)[11]Not Determined
Excretion Urine (as metabolites)[6]Urine (as metabolites)[8]Predicted Renal

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of a novel compound like 1-Phenylcycloheptylamine, a series of standardized in vivo and in vitro experiments are necessary.[12][13]

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a foundational study to determine key PK parameters following intravenous and oral administration.[14][15]

Causality: This experiment is designed to directly measure how the drug is absorbed, distributed, and eliminated in a living system. Using both IV and oral routes allows for the calculation of absolute oral bioavailability, a critical parameter for drug development.[15] Rodents are a standard preclinical model due to their well-characterized physiology and ethical considerations.[16]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group/timepoint).

  • Dosing:

    • Group 1 (IV): Administer 1-Phenylcycloheptylamine HCl at 1 mg/kg via tail vein injection. The dose should be low enough to be non-toxic but high enough for quantification.[17]

    • Group 2 (Oral): Administer 1-Phenylcycloheptylamine HCl at 5 mg/kg via oral gavage.

  • Sample Collection: Collect blood samples (approx. 100-200 µL) from the tail vein or jugular vein at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-Phenylcycloheptylamine in plasma samples using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.[14]

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Protocol 2: In Vitro Metabolic Stability Assay

Causality: This assay provides an early indication of a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes located in the liver.[12] Using liver microsomes, which are rich in CYP450 enzymes, allows for a rapid assessment of metabolic clearance, helping to predict in vivo half-life.[10]

Methodology:

  • Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer.

  • Incubation: Add 1-Phenylcycloheptylamine HCl (typically at 1 µM) to the reaction mixture and incubate at 37°C.

  • Time Points: Remove aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life.

metabolic_pathway Parent Arylcyclohexylamine (Parent Drug) e.g., PCP, Ketamine PhaseI Phase I Metabolism Hydroxylation N-Dealkylation Parent->PhaseI CYP450 Enzymes (Liver) PhaseII Phase II Metabolism Glucuronide Conjugation PhaseI->PhaseII UGT Enzymes Excretion Renal Excretion (Urine) PhaseII->Excretion

Sources

A Comparative Guide to the Bioanalytical Method Validation for 1-Phenylcycloheptylamine Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a bioanalytical method for 1-Phenylcycloheptylamine hydrochloride in plasma. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind experimental choices, compares viable analytical alternatives, and is anchored in the rigorous standards set forth by global regulatory bodies. Our objective is to equip you with the expertise to develop and validate a robust, reliable, and defensible bioanalytical method suitable for regulatory submission.

Foundational Strategy: Selecting the Right Analytical Platform

The quantification of a small molecule like 1-Phenylcycloheptylamine, a basic amine, from a complex biological matrix such as plasma presents several analytical challenges. The choice of the analytical platform is the most critical decision and dictates the performance limits of the entire method.

The primary candidates for this task are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and ligand-binding assays (e.g., ELISA).

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS typically requires the analyte to be volatile and thermally stable. For a primary amine salt like this compound, this necessitates a derivatization step to increase its volatility and improve chromatographic performance.[1][2] This adds complexity, time, and a potential source of variability to the workflow.

  • Ligand-Binding Assays (LBA): Immunoassays are exceptionally high-throughput and can be very sensitive. However, their development is resource-intensive, requiring the generation of specific antibodies. More critically, they are susceptible to cross-reactivity with structurally similar compounds or metabolites, potentially compromising the specificity of the assay.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantitative bioanalysis of small molecules for compelling reasons.[4][5] Its inherent specificity, derived from the chromatographic separation of the parent molecule followed by its fragmentation into unique product ions, is unparalleled. This "triple-quadrupole" approach allows the precise and accurate measurement of the analyte with minimal interference from matrix components, fulfilling the stringent requirements of regulatory bodies like the FDA and EMA.[6][7][8]

For these reasons, this guide will focus on the validation of a state-of-the-art LC-MS/MS method , while providing a comparative summary against other techniques for a complete perspective.

The Core Workflow: A Robust LC-MS/MS Protocol

A successful bioanalytical method is built on two pillars: pristine sample preparation and optimized instrumental analysis.

Sample Preparation: The Key to Clean and Concentrated Extracts

The primary goal of sample preparation is to remove endogenous interferences from the plasma (e.g., proteins, phospholipids) while efficiently extracting and concentrating the analyte.[9][10] The choice of technique is a balance between extract cleanliness, recovery, throughput, and cost.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to denature and precipitate plasma proteins.[11]Fast, simple, inexpensive, high-throughput.Non-selective, yields "dirty" extracts, high risk of matrix effects.[12]Early discovery, high-concentration analytes.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma and an immiscible organic solvent based on pH and polarity.[9]Cleaner extracts than PPT, can be selective.Labor-intensive, uses large solvent volumes, can be difficult to automate.Analytes with favorable partition coefficients.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. Elution occurs with a strong solvent.[11][13]Highest selectivity, cleanest extracts, reduces matrix effects, allows for analyte concentration.More complex method development, higher cost per sample.Regulated bioanalysis, low-concentration analytes.

For 1-Phenylcycloheptylamine, a basic compound, a mixed-mode strong cation-exchange (MCX) SPE is the superior choice. It leverages both hydrophobic interactions and strong ionic retention, providing a highly selective and efficient extraction that results in an exceptionally clean final extract, which is critical for achieving the lowest limits of quantification.[13]

  • Pre-treatment: To 100 µL of plasma sample, add 10 µL of the Internal Standard (IS) working solution (e.g., 1-Phenylcycloheptylamine-d5) and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses the cells and ensures the analyte and IS are protonated for binding to the SPE sorbent.

  • Conditioning: Condition the MCX SPE plate/cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the sorbent with 1 mL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the SPE plate and apply gentle vacuum or positive pressure to pass the sample through the sorbent bed.

  • Wash 1 (Polar Interferences): Wash the sorbent with 1 mL of 0.1 N hydrochloric acid. This removes highly water-soluble, non-retained matrix components.

  • Wash 2 (Non-polar Interferences): Wash the sorbent with 1 mL of methanol. This removes lipids and other hydrophobically-bound interferences without disrupting the strong ionic bond of the protonated analyte.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent and allowing for its elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Final Processing Plasma 100 µL Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Pretreat Add 4% H3PO4 Add_IS->Pretreat Condition Condition (Methanol) Pretreat->Condition Equilibrate Equilibrate (4% H3PO4) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (0.1N HCl) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in MeOH) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for mixed-mode solid-phase extraction.

Instrumental Parameters: LC-MS/MS Conditions

The following tables outline typical starting parameters for the analysis. These must be optimized during method development.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Typical Condition Rationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) Provides excellent retention and separation for hydrophobic compounds like 1-Phenylcycloheptylamine.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient positive-ion electrospray ionization.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid Organic solvent to elute the analyte from the C18 column.
Flow Rate 0.4 mL/min Standard flow rate for analytical UPLC/HPLC systems.
Gradient 5% to 95% B over 3 minutes A rapid gradient ensures a short run time for high throughput.
Injection Volume 5 µL A small volume minimizes potential column overload.

| Column Temp | 40°C | Ensures reproducible retention times and peak shapes. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Typical Condition Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) The basic amine readily accepts a proton to form a positive ion [M+H]+.
Analyte MRM Hypothetical: Q1: 212.2 -> Q3: 132.1 (Quantifier) Q1 is the protonated parent mass. Q3 transitions are unique fragments used for quantification and confirmation.
Analyte MRM Hypothetical: Q1: 212.2 -> Q3: 91.1 (Qualifier) A second fragment ensures specificity. The ratio of quantifier to qualifier must be consistent.
IS MRM Hypothetical: Q1: 217.2 -> Q3: 137.1 (d5-IS) The mass shift from deuterium labeling allows the IS to be monitored separately but behave identically to the analyte.

| Collision Energy | Analyte-specific (e.g., 15-30 eV) | Optimized to produce the most stable and abundant fragment ions. |

Method Validation: The Definitive Guide to Performance Characterization

Method validation is the formal process of demonstrating that the analytical method is reliable, reproducible, and fit for its intended purpose.[5][8] The experiments and acceptance criteria described below are harmonized with the latest FDA and EMA guidelines.[6][7][14]

Validation_Process Start Method Development & Optimization Selectivity Selectivity & Specificity Start->Selectivity LLOQ LLOQ & Calibration Curve Selectivity->LLOQ Accuracy Accuracy & Precision (Intra- & Inter-day) LLOQ->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability (Bench-top, Freeze-Thaw, Long-term) Matrix->Stability Dilution Dilution Integrity Stability->Dilution Report Final Validation Report Dilution->Report

Sources

A Comparative Guide to Establishing the Analytical Reference Standard for 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the establishment of a robust analytical reference standard for 1-Phenylcycloheptylamine hydrochloride. Intended for researchers, scientists, and professionals in drug development and forensic analysis, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth rationale for methodological choices, emphasizes self-validating systems for ensuring scientific integrity, and provides a comparative analysis of analytical techniques crucial for this class of compounds.

The Imperative for a Rigorously Characterized Standard

This compound is a structural analog of phencyclidine (PCP), a controlled anesthetic, and belongs to the broader class of phenylalkylamines.[1][2] As with many new psychoactive substances (NPS), its unambiguous identification and accurate quantification are paramount for forensic toxicology, clinical diagnostics, and regulatory compliance.[3][4][5][6] An analytical reference standard serves as the single point of truth against which all subsequent measurements are compared. Its quality underpins the validity of any analytical method; therefore, its establishment is a foundational activity demanding a meticulous, multi-technique approach.

The process of qualifying a reference standard involves two primary phases: unequivocal structural elucidation to confirm its identity and a comprehensive purity assessment to assign an accurate value to its purity.[7][8] This guide details the necessary orthogonal analytical strategy, where different techniques based on different physical principles are used to cross-validate findings.

Phase I: Unambiguous Structural Elucidation

The first objective is to confirm, without ambiguity, that the candidate material is indeed this compound. Relying on a single technique is insufficient. A convergent validation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is the industry-standard, scientifically-defensible approach.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of atomic nuclei like ¹H and ¹³C.[11][12][13]

  • ¹H NMR Spectroscopy : This experiment reveals the number of distinct proton environments in the molecule. For this compound, we expect to see characteristic signals for the aromatic protons of the phenyl ring, the aliphatic protons of the cycloheptyl ring, and the protons of the ammonium group (-NH₃⁺). The integration of signal areas provides the relative ratio of protons in each environment, while the signal splitting patterns (multiplicity) reveal through-bond proton-proton connectivities.[14][15]

  • ¹³C NMR Spectroscopy : This provides a count of the unique carbon atoms and information about their chemical environment (e.g., aromatic vs. aliphatic). Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons, providing a complete map of the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC) : In cases of spectral overlap or for definitive confirmation, 2D NMR experiments are invaluable. COSY (Correlation Spectroscopy) maps ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range ¹H-¹³C correlations (2-3 bonds), which is critical for piecing together the entire molecular puzzle.[13]

  • Sample Preparation: Accurately weigh 5-10 mg of the candidate material and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The use of a deuterated solvent is essential as it is "invisible" in ¹H NMR.[12]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and sensitivity.

  • Data Acquisition: Acquire standard 1D ¹H, ¹³C{¹H}, and DEPT-135 spectra. If required, proceed with 2D COSY, HSQC, and HMBC experiments.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Assign all proton and carbon signals and verify that the chemical shifts, integrations, and coupling patterns are fully consistent with the proposed structure of this compound.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

MS provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that serves as a structural fingerprint.

  • High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS provides a highly accurate mass measurement of the molecular ion (in this case, the protonated free base, [M+H]⁺). This accuracy allows for the calculation of the elemental formula, a powerful tool for confirming the identity and ruling out other possibilities.

  • Tandem Mass Spectrometry (MS/MS): In this experiment, the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[16] The resulting fragment ions are characteristic of the molecule's structure. For phenylalkylamines, common fragmentation pathways include cleavage of the bond alpha to the nitrogen atom and losses related to the cycloalkyl and phenyl rings, providing strong confirmatory evidence of the structure.[17][18][19]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the candidate material in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample into an ESI-HRMS system operating in positive ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the [M+H]⁺ ion. Following this, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor.

  • Data Analysis: Calculate the elemental composition from the measured accurate mass of the parent ion. Analyze the MS/MS spectrum and propose fragmentation pathways consistent with the structure of 1-Phenylcycloheptylamine.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy identifies the functional groups present in a molecule by measuring its absorption of infrared radiation. For an amine hydrochloride salt, the spectrum is distinct from that of the free amine.

  • Expected Absorptions: Key characteristic bands for this compound include:

    • A broad, strong absorption in the 3000-2700 cm⁻¹ region due to the N-H stretching of the ammonium salt (-NH₃⁺).[20][21]

    • C-H stretching vibrations from the aromatic ring (~3100-3000 cm⁻¹) and the aliphatic cycloheptyl ring (~2950-2850 cm⁻¹).

    • N-H bending vibrations around 1625-1500 cm⁻¹.[21][22]

    • C=C stretching vibrations from the aromatic ring (~1600-1450 cm⁻¹).

    • C-N stretching vibrations (~1250-1020 cm⁻¹).[22]

  • Sample Preparation: Place a small amount of the solid material directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the principal absorption bands and confirm they are consistent with the functional groups present in an aromatic amine hydrochloride.

cluster_0 Structural Elucidation Workflow Candidate Candidate Material (1-Phenylcycloheptylamine HCl) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Candidate->NMR Provides atomic connectivity & chemical environment MS Mass Spectrometry (HRMS, MS/MS) Candidate->MS Determines molecular formula & fragmentation pattern FTIR FTIR Spectroscopy Candidate->FTIR Identifies functional groups Structure_Confirmed Unambiguous Structure Confirmed NMR->Structure_Confirmed Convergent & Orthogonal Data MS->Structure_Confirmed Convergent & Orthogonal Data FTIR->Structure_Confirmed Convergent & Orthogonal Data cluster_1 Mass Balance Purity Assignment Organic_Purity Organic Impurities (HPLC, GC) Final_Purity Final Assigned Purity Organic_Purity->Final_Purity Purity = 100% - Σ(Impurities) Water_Content Water Content (Karl Fischer) Water_Content->Final_Purity Purity = 100% - Σ(Impurities) Residual_Solvents Residual Solvents (Headspace GC) Residual_Solvents->Final_Purity Purity = 100% - Σ(Impurities) Inorganic_Residue Inorganic Residue (Residue on Ignition) Inorganic_Residue->Final_Purity Purity = 100% - Σ(Impurities)

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Phenylcycloheptylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory

In the lifecycle of any research chemical, the final stage of disposal is as critical as any experimental step. For 1-Phenylcycloheptylamine hydrochloride, a compound demanding careful handling, proper disposal is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Safety and Hazard Assessment: The Foundation of Safe Disposal

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Use a fume hood to avoid inhalation of dust or vapors[1][2].

Key Chemical Properties for Disposal Consideration:

PropertyValue (for 1-Phenylcyclohexylamine hydrochloride)Significance for Disposal
Physical State SolidDictates handling procedures to minimize dust generation.
Boiling Point 273.1°C at 760 mmHgLow volatility at room temperature, but heating should be avoided during storage and disposal.
Flash Point 121.6°CPresents a fire hazard if exposed to ignition sources.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesCrucial for waste segregation to prevent hazardous reactions[2].

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Identification and Segregation:

The first principle of proper waste management is accurate identification and segregation. All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: Unused or expired solid this compound.

  • Liquid Waste: Solutions containing the compound, as well as rinsate from decontaminating glassware.

  • Contaminated Materials: Items such as weighing paper, gloves, and pipette tips that have come into direct contact with the chemical.

Waste Collection and Container Management:

Proper containment is critical to prevent accidental release.

  • Use Compatible Containers: Collect waste in containers that are chemically resistant and have a secure, leak-proof lid. The original container, if in good condition, is often a suitable choice[2].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic")[1].

  • Segregation: Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents[2].

G cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste Container Labeled, Compatible Hazardous Waste Container Solid->Container Liquid Liquid Waste Liquid->Container Contaminated Contaminated PPE/Materials Contaminated->Container SAA Designated Satellite Accumulation Area (SAA) Container->SAA Segregate from incompatibles EHS Contact Environmental Health & Safety (EHS) SAA->EHS For pickup and disposal G Spill Spill Occurs Assess Assess Spill Size & Personal Safety Spill->Assess Small Small & Manageable Assess->Small Yes Large Large or Unsure Assess->Large No Cleanup Follow Spill Cleanup Protocol Small->Cleanup Evacuate Evacuate Area & Contact EHS Large->Evacuate

Caption: Decision-making process for responding to a this compound spill.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these procedures, researchers and scientists can ensure a safe working environment, maintain regulatory compliance, and protect the environment. This commitment to a culture of safety extends beyond the product itself, building a foundation of trust and responsibility within the scientific community.

References

  • PubChem. (n.d.). Rolicyclidine. National Center for Biotechnology Information.
  • Janron Consult Limited. (n.d.). World Customs Organisation Section Chapter Notes 2022.
  • The National Assembly. (2014). Law on Investment No. 67/2014/QH13. Socialist Republic of Vietnam.
  • The National Assembly. (2020). Law on Enterprises No. 59/2020/QH14. Socialist Republic of Vietnam.
  • New Jersey Department of Health. (n.d.). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY.
  • American Elements. (n.d.). 1-Phenylcyclopropylamine.

Sources

Mastering the Safe Handling of 1-Phenylcycloheptylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-Phenylcycloheptylamine hydrochloride. Recognizing that a deep understanding of a compound's potential hazards is the bedrock of laboratory safety, this document moves beyond a simple checklist. It offers a procedural, step-by-step framework grounded in the principles of chemical causality and risk mitigation, empowering you to work safely and effectively.

Hazard Analysis: Understanding the Risks

  • Acute Toxicity: Assumed to be toxic if swallowed and harmful in contact with skin or if inhaled.[1][2][4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][5]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards of the compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which may be harmful.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that could cause serious eye irritation.[1][2]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the solid form outside of a chemical fume hood to prevent inhalation of airborne particles that may cause respiratory irritation.[1][4]

Expert Insight: The principle of "As Low As Reasonably Achievable" (ALARA) should always be applied. While the table provides minimums, a risk assessment of your specific experimental conditions may necessitate a higher level of protection. For instance, large-scale operations or procedures with a high potential for aerosolization may warrant the use of a powered air-purifying respirator (PAPR).

Operational Plan: From Receipt to Experimentation

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a best-practice approach.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal receipt Receive Shipment storage Store in a cool, dry, well-ventilated area. Store locked up. receipt->storage Inspect container integrity ppe Don Appropriate PPE storage->ppe Transfer to lab fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh solid carefully fume_hood->weighing dissolution Prepare solutions weighing->dissolution experiment Conduct experiment dissolution->experiment decontaminate Decontaminate work surfaces experiment->decontaminate Post-experiment waste_disposal Dispose of waste in labeled containers decontaminate->waste_disposal

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure the storage location is secure and accessible only to authorized personnel.[1][2]

  • Preparation for Handling:

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as outlined in the table above.

  • Handling in a Controlled Environment:

    • All manipulations of solid this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Experimentation:

    • Keep containers of this compound closed when not in use.

    • Avoid actions that could generate dust or aerosols.

  • Decontamination:

    • After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Wipe down the exterior of all equipment used.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. Adherence to institutional and local regulations is mandatory.

disposal_plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (unused chemical, contaminated consumables) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions containing the compound) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility

Caption: Waste disposal flowchart for this compound.

Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including unused this compound and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]

    • The rinsate must be collected as hazardous liquid waste.[6]

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][5] Do not pour any waste down the drain.

By adhering to these detailed operational and disposal plans, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of the laboratory environment.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH.
  • American Elements. (n.d.). 1-Phenylcyclopropylamine | CAS 41049-53-0.
  • Cardinal Health. (2020, April 24). Cardinal Health USP 800 Ask the Expert – Personal Protective Equipment (PPE) [Video]. YouTube.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.